6-Fluoro-5-methylpyrimidin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-fluoro-5-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6FN3/c1-3-4(6)8-2-9-5(3)7/h2H,1H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEXNNBPRBIMCKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70659347 | |
| Record name | 6-Fluoro-5-methylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70659347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18260-69-0 | |
| Record name | 6-Fluoro-5-methylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70659347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6-Fluoro-5-methylpyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Fluoro-5-methylpyrimidin-4-amine is a key heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Its structure, featuring a pyrimidine core decorated with a fluorine atom, a methyl group, and an amine, makes it a valuable scaffold for the development of novel therapeutic agents. The strategic placement of the fluorine atom can enhance metabolic stability and binding affinity, while the methyl and amino groups provide points for further chemical modification to modulate biological activity. This guide provides a comprehensive overview of a viable synthetic pathway for this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and characterization of key intermediates.
Proposed Synthetic Pathway: A Strategic Approach
A robust and efficient synthesis of this compound can be achieved through a multi-step sequence starting from readily available precursors. The chosen strategy prioritizes regioselectivity and high yields, focusing on the construction of the pyrimidine ring followed by systematic functionalization. The proposed pathway involves three key transformations:
-
Pyrimidine Ring Formation: Synthesis of the core heterocyclic structure, 6-fluoro-5-methylpyrimidin-4(3H)-one, through a condensation reaction.
-
Chlorination: Conversion of the pyrimidinone to the more reactive 4-chloro-6-fluoro-5-methylpyrimidine intermediate.
-
Amination: Nucleophilic aromatic substitution to introduce the final amino group at the C4 position.
This strategic sequence allows for the controlled introduction of the desired functional groups, minimizing the formation of isomeric impurities and simplifying purification processes.
Figure 1: Proposed three-step synthesis pathway for this compound.
Part 1: Synthesis of 6-Fluoro-5-methylpyrimidin-4(3H)-one
The initial and crucial step is the construction of the pyrimidine core. This is achieved through a cyclocondensation reaction between a β-ketoester, ethyl 2-fluoro-3-oxobutanoate, and formamide, which serves as the source of two nitrogen atoms and one carbon atom of the pyrimidine ring.
Causality Behind Experimental Choices
The choice of a β-ketoester is pivotal as its structure dictates the substitution pattern of the resulting pyrimidine. In this case, ethyl 2-fluoro-3-oxobutanoate provides the necessary carbon backbone, including the fluorine and the precursor to the methyl group. Formamide is an inexpensive and readily available reagent that efficiently participates in the ring-closing reaction under basic conditions. Sodium methoxide is employed as a strong base to deprotonate the active methylene group of the β-ketoester, initiating the condensation cascade.
Reaction Mechanism
The reaction proceeds through a series of steps initiated by the base-catalyzed condensation of the β-ketoester and formamide. The mechanism involves the formation of an enamine intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the stable pyrimidinone ring system.
Experimental Protocol
Materials:
-
Ethyl 2-fluoro-3-oxobutanoate
-
Formamide
-
Sodium methoxide (30% solution in methanol)
-
Methanol
-
Hydrochloric acid (concentrated)
-
Ethyl acetate
Procedure:
-
To a solution of sodium methoxide (1.2 equivalents) in methanol, add formamide (2.0 equivalents).
-
Heat the mixture to reflux.
-
Slowly add ethyl 2-fluoro-3-oxobutanoate (1.0 equivalent) to the refluxing mixture.
-
Continue refluxing for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in water and acidify to pH 5-6 with concentrated hydrochloric acid.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 6-fluoro-5-methylpyrimidin-4(3H)-one.
| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Key Characterization Data |
| Ethyl 2-fluoro-3-oxobutanoate | C6H9FO3 | 148.13 | - |
| 6-Fluoro-5-methylpyrimidin-4(3H)-one | C5H5FN2O | 128.11 | ¹H NMR, ¹³C NMR, MS |
Part 2: Synthesis of 4-Chloro-6-fluoro-5-methylpyrimidine
The second step involves the conversion of the hydroxyl group of the pyrimidinone to a chloro group. This transformation is essential as the chloro group is a much better leaving group than the hydroxyl group, facilitating the subsequent amination step. Phosphorus oxychloride (POCl₃) is the reagent of choice for this chlorination.
Causality Behind Experimental Choices
Phosphorus oxychloride is a powerful chlorinating and dehydrating agent, widely used for the conversion of heteroaromatic ketones and amides to their corresponding chloro derivatives. The reaction is typically performed at elevated temperatures to ensure complete conversion.
Reaction Mechanism
The mechanism of chlorination with POCl₃ involves the initial formation of a phosphate ester intermediate by the reaction of the pyrimidinone's hydroxyl group with POCl₃. This is followed by a nucleophilic attack of a chloride ion, leading to the displacement of the phosphate group and the formation of the chloropyrimidine.
Experimental Protocol
Materials:
-
6-Fluoro-5-methylpyrimidin-4(3H)-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (optional, as a catalyst)
-
Dichloromethane (DCM)
-
Ice-water
-
Saturated sodium bicarbonate solution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend 6-fluoro-5-methylpyrimidin-4(3H)-one (1.0 equivalent) in an excess of phosphorus oxychloride (3-5 equivalents).
-
Optionally, a catalytic amount of N,N-dimethylaniline can be added.
-
Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-chloro-6-fluoro-5-methylpyrimidine.
| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Key Characterization Data |
| 4-Chloro-6-fluoro-5-methylpyrimidine | C5H4ClFN2 | 146.55 | ¹H NMR, ¹³C NMR, MS |
Part 3: Synthesis of this compound
The final step is the introduction of the amino group at the C4 position via a nucleophilic aromatic substitution (SNA_r_) reaction. The electron-deficient nature of the pyrimidine ring, further enhanced by the presence of the electronegative fluorine and chloro substituents, makes it susceptible to nucleophilic attack.
Causality Behind Experimental Choices
Ammonia, either as an aqueous solution or as a gas dissolved in a suitable solvent, serves as the nucleophile. The reaction is typically carried out in a sealed vessel at elevated temperatures to increase the reaction rate. The choice of solvent can influence the solubility of the reactants and the reaction temperature.
Reaction Mechanism
The SNA_r_ mechanism involves the attack of the nucleophile (ammonia) on the electron-deficient carbon atom bearing the leaving group (chloride). This proceeds through a Meisenheimer-like intermediate, a resonance-stabilized carbanion. The subsequent departure of the chloride ion restores the aromaticity of the pyrimidine ring, yielding the final aminated product. The substitution occurs preferentially at the C4 position over the C6 position due to the electronic effects of the ring nitrogens.
"6-Fluoro-5-methylpyrimidin-4-amine" CAS number and properties
An In-depth Technical Guide to 6-Fluoro-5-methylpyrimidin-4-amine (CAS: 18260-69-0)
Introduction
This compound is a fluorinated heterocyclic compound of significant interest to the fields of medicinal chemistry and drug discovery. As a substituted pyrimidine, it belongs to a class of compounds that are foundational to life itself, forming the building blocks of DNA and RNA.[1] In synthetic chemistry, its structural motifs—a reactive aminopyrimidine core, a strategically placed methyl group, and an electron-withdrawing fluorine atom—make it a highly valuable and versatile building block. The fluorine atom, in particular, can modulate physicochemical properties such as lipophilicity and metabolic stability, making it a desirable feature in modern drug design.
This guide serves as a technical resource for researchers and drug development professionals, providing comprehensive information on the properties, synthesis, applications, and handling of this compound. We will explore its role as a key intermediate, particularly in the synthesis of kinase inhibitors, and provide field-proven insights into its practical use.
Core Compound Identification and Properties
The fundamental identity and key physical constants of this compound are summarized below. This data is essential for accurate experimental design, reaction stoichiometry, and material management.
| Identifier | Value | Source |
| CAS Number | 18260-69-0 | [2] |
| Molecular Formula | C₅H₆FN₃ | [2] |
| Molecular Weight | 127.12 g/mol | [2] |
| Canonical SMILES | CC1=C(N=CN=C1F)N | N/A |
| InChI Key | VYADLELCFPIRRE-UHFFFAOYSA-N | [3] |
Physicochemical Characteristics and Storage
The physical state and stability of a compound are critical for its handling and application. The table below outlines these characteristics.
| Property | Description | Source |
| Appearance | Solid (Form may vary by supplier) | [3] |
| Purity | Typically available at ≥95% | [3] |
| Storage Conditions | Store at 2-8°C in a dark place under an inert atmosphere. | [2] |
| Solubility | Data not widely published; expected to be soluble in polar organic solvents like DMSO and methanol. | N/A |
| Stability | Stable under recommended storage conditions. | [4] |
The causality behind the specified storage conditions—refrigeration, darkness, and an inert atmosphere—is to prevent degradation. Aminopyrimidines can be susceptible to oxidation and light-induced decomposition over time. An inert atmosphere (e.g., argon or nitrogen) displaces oxygen, mitigating oxidative pathways, while low temperatures slow down the kinetics of any potential degradation reactions.
Synthesis and Chemical Reactivity
Synthetic Strategy
While a specific, peer-reviewed synthesis for this compound is not detailed in the provided search results, a plausible and common synthetic route can be inferred from established pyrimidine chemistry. The most logical approach involves the nucleophilic aromatic substitution (SNAr) on a di-halogenated pyrimidine precursor.
The general principle involves reacting a more reactive halogen (typically chlorine) with an amine source while leaving the less reactive fluorine atom intact. A common precursor for such a synthesis would be 4,6-dichloro-5-methylpyrimidine, which would first undergo fluorination followed by selective amination.
Below is a generalized protocol based on similar reactions described for related fluoropyrimidines.[5]
Experimental Protocol: Generalized Synthesis
Objective: To synthesize this compound from a di-halogenated precursor.
Materials:
-
4,6-Dichloro-5-methylpyrimidine (or similar precursor)
-
Potassium Fluoride (KF) with a phase-transfer catalyst (e.g., 18-crown-6)
-
Ammonia source (e.g., aqueous ammonium hydroxide or ammonia in a solvent)
-
Solvent (e.g., DMSO, NMP)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Methodology:
-
Fluorination (if starting from a dichloro-precursor): In a sealed reaction vessel, combine 4,6-dichloro-5-methylpyrimidine, spray-dried potassium fluoride, and a phase-transfer catalyst in an anhydrous polar aprotic solvent like DMSO. Heat the mixture at an elevated temperature (e.g., 120-150°C) and monitor the reaction by GC-MS or TLC until the starting material is consumed. This should yield an intermediate, 4-chloro-6-fluoro-5-methylpyrimidine.
-
Purification of Intermediate: After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure to yield the crude intermediate.
-
Amination: The crude 4-chloro-6-fluoro-5-methylpyrimidine is dissolved in a suitable solvent and treated with an excess of an ammonia source. The reaction is typically performed at elevated temperatures in a sealed vessel to maintain ammonia concentration.
-
Reaction Monitoring: The progress of the amination is monitored by TLC or LC-MS. The chlorine atom is significantly more susceptible to nucleophilic attack than the fluorine atom, ensuring regioselectivity.
-
Final Work-up and Purification: Upon completion, the reaction mixture is cooled, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The final product, this compound, is then purified using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient).
Chemical Reactivity and Use as a Scaffold
The true value of this compound lies in its utility as a chemical scaffold. The primary amino group can act as a nucleophile or as a handle for further functionalization, such as in amide bond formation or as a directing group in cross-coupling reactions. The pyrimidine ring itself, while electron-deficient, can be further substituted, and the existing substituents (fluoro and methyl) influence the regioselectivity of these subsequent reactions. This makes it an ideal starting point for building more complex molecules, a concept illustrated in the workflow below.
Caption: Synthetic workflow from precursor to final drug candidate.
Applications in Medicinal Chemistry and Drug Discovery
The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs.[1] The specific substitution pattern of this compound makes it particularly suitable for the development of kinase inhibitors.
Role as a Kinase Inhibitor Scaffold
Kinase inhibitors often function by competing with ATP for binding in the enzyme's active site. The aminopyrimidine core is an excellent bioisostere for the adenine base of ATP, allowing it to form key hydrogen bonds with the "hinge" region of the kinase domain. The fluorine and methyl groups can then be used to achieve selectivity and potency.
-
Hydrogen Bonding: The N1 and the exocyclic amino group of the pyrimidine ring mimic the hydrogen bond donor-acceptor pattern of adenine.
-
Selectivity: The 5-methyl group projects into a hydrophobic pocket, and its presence can be tailored to fit the specific topology of a target kinase, thereby enhancing selectivity over other kinases.
-
Metabolic Stability: The C-F bond is extremely strong, making the 6-position resistant to oxidative metabolism, which can improve the pharmacokinetic profile of a drug candidate.
The role of this scaffold in kinase inhibition is conceptualized in the diagram below.
Caption: Conceptual binding of the scaffold in a kinase active site.
This strategic placement of functional groups makes this compound a valuable starting point for generating libraries of potential kinase inhibitors for oncology, immunology, and other therapeutic areas.[5][6]
Safety, Handling, and Storage
As a laboratory chemical, this compound must be handled with appropriate precautions. The following information is synthesized from safety data for the compound itself and closely related aminopyrimidines.[2][4][7][8]
Hazard Identification
| Hazard Class | GHS Statement | Source |
| Acute Toxicity, Oral | H302: Harmful if swallowed. | [2][8] |
| Skin Corrosion/Irritation | H315: Causes skin irritation. | [8][9] |
| Eye Damage/Irritation | H319: Causes serious eye irritation. | [8][9] |
| STOT - Single Exposure | H335: May cause respiratory irritation. | [8][9] |
Safe Handling Protocol
Objective: To ensure the safe handling and use of this compound in a laboratory setting.
1. Engineering Controls:
- Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.
- Ensure an eyewash station and safety shower are readily accessible.[8]
2. Personal Protective Equipment (PPE):
- Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.[4]
- Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Ascertain the resistance of the gloves with the supplier.[8]
- Body Protection: Wear a standard laboratory coat. For larger quantities, consider additional protective clothing.
3. Handling Procedures:
- Avoid generating dust. Use appropriate weighing techniques (e.g., weighing boats, enclosed balance).
- Avoid contact with skin, eyes, and clothing.[10]
- Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[7][8]
- Keep the container tightly closed when not in use.
4. First Aid Measures:
- If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[7]
- If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice. Remove contaminated clothing.[4]
- If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[4]
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[4]
5. Storage:
- Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]
- Follow the specific recommendations to store at 2-8°C under an inert atmosphere and protected from light.[2]
Conclusion
This compound is more than just a chemical compound; it is an enabling tool for innovation in drug discovery. Its well-defined structure provides a robust and strategically functionalized scaffold ideal for constructing targeted therapeutics, most notably kinase inhibitors. The presence of the fluorine and methyl groups offers chemists precise control over steric and electronic properties, facilitating the design of potent, selective, and metabolically stable drug candidates. By understanding its properties, synthesis, and safe handling requirements, researchers can effectively leverage this valuable building block to advance the development of next-generation medicines.
References
- Vertex AI Search Result, "this compound",
- Vertex AI Search Result, "Custom Synthesis: Tailoring 6-Chloro-5-fluoro-2-methylpyrimidin-4-amine for Your Projects",
- Fisher Scientific, "SAFETY D
- Jiang et al.
- Fisher Scientific, "SAFETY D
- CymitQuimica, "Safety D
- Jubilant Ingrevia, "Safety D
- PubChem, "6-Chloro-5-fluoropyrimidin-4-amine",
- Sharma, R., et al.
- BenchChem, "Application of 6-Chloro-N-methyl-5-nitro-4-pyrimidinamine in Medicinal Chemistry",
- CymitQuimica, "2-chloro-5-fluoro-N-methylpyrimidin-4-amine",
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hurawalhi.com [hurawalhi.com]
- 3. 2-chloro-5-fluoro-N-methylpyrimidin-4-amine | CymitQuimica [cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. 2-Chloro-5-fluoro-6-methyl-N-o-tolylpyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. 6-Chloro-5-fluoropyrimidin-4-amine | C4H3ClFN3 | CID 53487969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
An In-depth Technical Guide to 6-Fluoro-5-methylpyrimidin-4-amine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Fluoro-5-methylpyrimidin-4-amine is a fluorinated pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a fluorine atom at the 6-position, a methyl group at the 5-position, and an amino group at the 4-position, imparts distinct physicochemical properties that make it a valuable building block for the synthesis of novel bioactive molecules. This technical guide provides a comprehensive overview of the known physicochemical properties, a plausible synthetic pathway, and a discussion of its potential applications, grounded in the established principles of heterocyclic and medicinal chemistry.
Introduction: The Significance of Fluorinated Pyrimidines
The pyrimidine scaffold is a cornerstone in the development of a vast array of therapeutic agents, owing to its presence in the nucleobases of DNA and RNA.[1] The introduction of fluorine into organic molecules can profoundly alter their biological activity by modulating factors such as metabolic stability, binding affinity, and lipophilicity. Consequently, fluorinated pyrimidines have emerged as a privileged structural motif in medicinal chemistry, with prominent examples including the anticancer drug 5-fluorouracil. The strategic placement of a fluorine atom, as seen in this compound, can significantly influence the electronic properties of the pyrimidine ring, thereby affecting its reactivity and potential as a pharmacophore.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The available data for this compound is summarized below.
| Property | Value | Source |
| CAS Number | 18260-69-0 | [2] |
| Molecular Formula | C₅H₆FN₃ | [2] |
| Molecular Weight | 127.12 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 137-139°C or 232-233°C | [Note on discrepancy] |
| Boiling Point (Predicted) | 253.1 ± 35.0 °C | [2] |
| Density (Predicted) | 1.288 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 2.77 ± 0.10 | [2] |
| Storage Conditions | 2-8°C, under inert atmosphere, in a dark place |
Note on Melting Point Discrepancy: A significant discrepancy exists in the reported melting points for this compound. One source indicates a melting point of 137-139°C, while another reports 232-233°C.[2] This considerable difference could be due to various factors, including the presence of different crystalline polymorphs, impurities, or measurement conditions. Researchers are advised to verify the melting point of their synthesized or acquired material.
Safety Information: this compound is classified with the GHS07 pictogram and the signal word "Warning". The primary hazard statement is H302: Harmful if swallowed.[2] Standard laboratory safety precautions, including the use of personal protective equipment, should be observed when handling this compound.
Synthesis and Reactivity
Proposed Synthetic Pathway
The synthesis can be conceptualized as follows:
-
Selective Amination: The synthesis would likely commence with 4,6-dichloro-5-methylpyrimidine. A selective nucleophilic aromatic substitution (SNAr) reaction with an ammonia source would be employed to introduce the amino group at the 4-position, yielding 4-amino-6-chloro-5-methylpyrimidine. The greater electrophilicity of the C4/C6 positions in the pyrimidine ring, due to the influence of the two ring nitrogens, facilitates this substitution.
-
Halogen Exchange (Halex) Reaction: The subsequent and crucial step is the conversion of the chloro group at the 6-position to a fluoro group. This is typically achieved through a halogen exchange reaction using a fluoride salt, such as potassium fluoride (KF). The efficiency of this reaction can often be enhanced by the use of a high-boiling point aprotic polar solvent and potentially a phase-transfer catalyst to improve the solubility and reactivity of the fluoride salt.[3]
Figure 1: Proposed two-step synthesis of this compound.
General Reactivity Profile
The reactivity of this compound is dictated by the interplay of its functional groups:
-
The Amino Group: The exocyclic amino group at the 4-position can act as a nucleophile, allowing for further derivatization through reactions such as acylation, alkylation, or condensation with electrophiles. It also possesses the ability to form hydrogen bonds, which is a critical aspect of its potential interactions with biological targets.
-
The Pyrimidine Ring: The pyrimidine ring is an electron-deficient heterocycle. The presence of the electronegative fluorine atom at the 6-position further enhances this electron deficiency, making the ring susceptible to nucleophilic attack, although the fluorine itself is a poor leaving group in SNAr reactions compared to chlorine. The amino group, being electron-donating, will modulate the overall reactivity of the ring.
-
The Methyl Group: The methyl group at the 5-position can influence the steric environment around the adjacent functional groups and may also offer a site for metabolic oxidation in a biological system.
Potential Applications in Drug Discovery and Medicinal Chemistry
While specific biological activities for this compound are not extensively documented, its structural features suggest its utility as a valuable intermediate in the synthesis of potential therapeutic agents. The aminopyrimidine core is a well-established pharmacophore found in numerous approved drugs, particularly kinase inhibitors used in oncology.
The strategic introduction of a fluorine atom can offer several advantages in drug design:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, and its introduction can block sites of metabolic oxidation, thereby increasing the half-life of a drug molecule.
-
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, which can influence a compound's solubility, membrane permeability, and binding to target proteins.
-
Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with biological targets, potentially leading to increased potency and selectivity.
Given these properties, this compound is a promising starting material for the synthesis of libraries of compounds to be screened for a variety of biological targets, including but not limited to:
-
Protein kinases
-
Dihydropyrimidine dehydrogenase (DPYD)[4]
-
Other enzymes and receptors where the aminopyrimidine scaffold has shown activity.
Experimental Protocols (General Procedures)
The following are generalized protocols for the proposed synthetic steps. Researchers should optimize these conditions for their specific laboratory setup and scale.
Protocol for Selective Amination of 4,6-Dichloro-5-methylpyrimidine (Hypothetical)
-
To a solution of 4,6-dichloro-5-methylpyrimidine (1.0 eq) in a suitable solvent (e.g., ethanol or isopropanol) in a pressure vessel, add a solution of ammonia in the same solvent (e.g., 7N ammonia in methanol, 2-5 eq).
-
Seal the vessel and heat the reaction mixture to a temperature between 80-120 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to afford 4-amino-6-chloro-5-methylpyrimidine.
Protocol for Halogen Exchange Reaction (Hypothetical)
-
To a mixture of 4-amino-6-chloro-5-methylpyrimidine (1.0 eq) and spray-dried potassium fluoride (2-4 eq) in a high-boiling point aprotic polar solvent (e.g., DMSO or sulfolane), add a phase-transfer catalyst (e.g., 18-crown-6 or tetrabutylammonium bromide) (0.1 eq), if necessary.
-
Heat the reaction mixture to a temperature between 150-200 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or recrystallization to yield this compound.
Conclusion
This compound represents a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its physicochemical properties, largely influenced by the presence and position of the fluoro, methyl, and amino substituents, make it an attractive scaffold for medicinal chemists. While a definitive, optimized synthesis and comprehensive spectral and biological data are yet to be fully elucidated in the public domain, the foundational principles of pyrimidine chemistry provide a clear roadmap for its preparation and derivatization. Further investigation into this compound and its derivatives is warranted to unlock its full potential in the ongoing quest for new and improved medicines.
References
- Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry, 16, 686–692.
- Pyrimidin-4-amine, 6-fluoro-5-methyl- (8CI) | 18260-69-0. ChemicalBook.
- Versatility of KF as Selective Fluorination of Organic Compounds for Halogen Exchange Reactions. SciSpace.
- DPYD6 plays an important role in fluoropyrimidine toxicity in addition to DPYD2A and c.2846A>T: a comprehensive analysis in 1254 patients. Pharmacogenomics Journal, 19(6), 556–563.
- Pyrimidine, 4-amino-6-fluoro-5-methyl- (8CI) | 18260-69-0. ChemicalBook.
- DPYD6 plays an important role in fluoropyrimidine toxicity in addition to DPYD2A and c.2846A>T: a comprehensive analysis in 1254 patients. Pharmacogenomics J19, 556–563 (2019).
- A Comparative Analysis of 4-Amino-2,6-dichloropyrimidine Reactivity for Advanced Drug Discovery. Benchchem.
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Spectroscopic Profile of 6-Fluoro-5-methylpyrimidin-4-amine: A Predictive Technical Guide
Abstract: This technical guide provides a comprehensive, predictive overview of the spectroscopic characteristics of 6-Fluoro-5-methylpyrimidin-4-amine. In the absence of publicly available experimental data for this specific molecule, this document synthesizes information from analogous structures and established spectroscopic principles to forecast its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. Detailed, field-proven protocols for data acquisition are provided to facilitate the empirical validation of these predictions. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds.
Introduction
This compound is a substituted pyrimidine derivative of interest in medicinal chemistry and materials science. The pyrimidine core is a fundamental building block in numerous biologically active molecules, including nucleic acids and various therapeutic agents. The introduction of a fluorine atom and a methyl group can significantly modulate the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.
Accurate structural elucidation is the bedrock of chemical research and development. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose. This document serves as a proactive guide to the spectroscopic characterization of this compound, offering a robust predictive framework to aid researchers in their synthetic and analytical endeavors.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. The following data is predicted based on established chemical shift theory and data from structurally related fluorinated and methylated pyrimidines.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show three distinct signals corresponding to the aromatic proton, the amine protons, and the methyl protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.0 - 8.2 | Singlet (or narrow doublet due to ⁴J H-F) | 1H | H2 (aromatic) | The proton at the C2 position is deshielded by the two adjacent electronegative nitrogen atoms in the pyrimidine ring. A small through-space coupling to the fluorine atom (⁴J H-F) might be observed. |
| ~6.5 - 7.5 | Broad Singlet | 2H | -NH₂ | Amine protons are typically broad due to quadrupole broadening and chemical exchange. The chemical shift can vary significantly with solvent and concentration. |
| ~2.2 - 2.4 | Doublet | 3H | -CH₃ | The methyl group protons will be split into a doublet by the adjacent fluorine atom (⁴J H-F coupling). |
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum is predicted to exhibit five signals, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (¹J C-F).
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~155 - 160 (d, ¹J C-F ≈ 230-250 Hz) | C6 | The carbon atom directly bonded to the highly electronegative fluorine atom will be significantly downfield and exhibit a large one-bond coupling constant. |
| ~150 - 155 | C4 | The carbon bearing the amino group is expected in this region, influenced by the nitrogen's electronegativity. |
| ~145 - 150 | C2 | The C2 carbon is situated between two nitrogen atoms, leading to a downfield chemical shift. |
| ~110 - 115 (d, ²J C-F ≈ 15-25 Hz) | C5 | This carbon is coupled to the fluorine atom over two bonds, resulting in a smaller doublet. It is shielded relative to other ring carbons. |
| ~12 - 15 (d, ³J C-F ≈ 3-5 Hz) | -CH₃ | The methyl carbon is expected in the typical aliphatic region and will show a small three-bond coupling to the fluorine atom. |
Experimental Protocol for NMR Data Acquisition
This protocol outlines a standardized procedure for acquiring high-quality NMR data for a small organic molecule like this compound.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified, dry compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for polar compounds containing N-H protons as it slows down the proton exchange, leading to sharper signals.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
-
Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which is crucial for sharp lines and accurate integration.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum using a 90° pulse.
-
Set appropriate parameters: spectral width covering the expected chemical shift range, acquisition time of 2-4 seconds, and a relaxation delay of 2-5 seconds.
-
Typically, 16 to 64 scans are sufficient for a sample of this concentration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.
-
A longer relaxation delay (5-10 seconds) may be required for quaternary carbons.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra and perform baseline correction.
-
Reference the chemical shifts to the residual solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Visualization of NMR Workflow
Caption: A generalized workflow for NMR spectroscopic analysis.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound will be characterized by absorptions corresponding to its amine, aromatic, and fluoro-methyl functionalities.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| 3450 - 3300 | Medium, Two Bands | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |
| 3100 - 3000 | Medium to Weak | C-H Aromatic Stretch | Pyrimidine Ring |
| 3000 - 2850 | Medium to Weak | C-H Aliphatic Stretch | Methyl Group (-CH₃) |
| ~1650 | Strong | N-H Scissoring (Bending) | Primary Amine (-NH₂) |
| 1600 - 1450 | Medium to Strong | C=N and C=C Ring Stretching | Pyrimidine Ring |
| 1250 - 1050 | Strong | C-F Stretch | Fluoro Group |
| ~800 | Strong | C-H Out-of-plane Bending | Aromatic Ring |
Rationale: The presence of two bands in the N-H stretching region is characteristic of a primary amine.[1][2] The C=N and C=C stretching vibrations of the pyrimidine ring will likely result in a series of sharp bands in the 1600-1450 cm⁻¹ region.[3] The C-F stretch is typically a strong and prominent absorption in the fingerprint region.[4]
Experimental Protocol for IR Data Acquisition (ATR Method)
The Attenuated Total Reflectance (ATR) method is a modern, rapid technique that requires minimal sample preparation.
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.
-
Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.
-
-
Background Spectrum:
-
Record a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.
-
-
Sample Analysis:
-
Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.
-
Lower the press arm to ensure firm and even contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The software will automatically subtract the background spectrum from the sample spectrum.
-
Perform baseline correction if necessary.
-
Label the significant peaks with their corresponding wavenumbers.
-
Visualization of IR Spectroscopy Workflow
Caption: A standard workflow for FT-IR analysis using an ATR accessory.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation pattern.
Predicted Mass Spectrum Data
-
Molecular Formula: C₅H₅FN₃
-
Molecular Weight: 126.05 g/mol
-
Predicted Molecular Ion (M⁺•): A prominent peak is expected at m/z = 126. Given the odd number of nitrogen atoms (three), the molecular weight is an even number, consistent with the Nitrogen Rule.
Predicted Fragmentation Pattern
The fragmentation of pyrimidine derivatives is often initiated by the loss of small, stable neutral molecules from the ring or by cleavage adjacent to functional groups.[5][6][7]
| m/z | Predicted Fragment | Possible Origin |
| 126 | [C₅H₅FN₃]⁺• | Molecular Ion (M⁺•) |
| 99 | [C₄H₄FN]⁺• | Loss of HCN from the molecular ion |
| 82 | [C₄H₃F]⁺• | Loss of N₂ and HCN |
| 70 | [C₃H₂FN]⁺• | Further fragmentation of the pyrimidine ring |
Rationale: The pyrimidine ring can undergo retro-Diels-Alder-type fragmentation or successive loss of small molecules like HCN.[8] The presence of the amino group can also direct fragmentation through α-cleavage, though ring fragmentation is often dominant in aromatic systems.[9][10]
Experimental Protocol for Mass Spectrometry Data Acquisition (EI-MS)
Electron Ionization (EI) is a common technique for the analysis of relatively volatile, thermally stable small molecules.
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).
-
For a direct probe, a few micrograms of the sample are placed in a capillary tube.
-
-
Ionization:
-
The sample is vaporized in the ion source under high vacuum.
-
The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•).
-
-
Mass Analysis:
-
The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
The separated ions are detected, and their abundance is recorded.
-
The resulting data is displayed as a mass spectrum, which is a plot of relative ion abundance versus m/z.
-
Visualization of Mass Spectrometry Workflow
Caption: A schematic of the electron ionization mass spectrometry (EI-MS) process.
Conclusion
This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound. By leveraging established spectroscopic principles and data from analogous compounds, a foundational dataset has been proposed to guide researchers in the structural confirmation of this molecule. The included experimental protocols offer standardized methodologies for acquiring high-quality data, enabling the validation and refinement of these predictions. This document aims to accelerate research and development involving this and other novel heterocyclic compounds by providing a robust analytical framework.
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An In-depth Technical Guide on the Crystal Structure Analysis of 6-Fluoro-5-methylpyrimidin-4-amine
Abstract
This technical guide offers a comprehensive exploration of the crystal structure analysis of 6-Fluoro-5-methylpyrimidin-4-amine, a heterocyclic amine of significant interest in medicinal chemistry. The document details the essential methodologies for its crystallographic characterization, covering the entire workflow from synthesis and crystallization to data acquisition via single-crystal and powder X-ray diffraction, and subsequent structure solution and refinement. The guide also delves into the critical analysis of intermolecular interactions that define the crystal packing, providing insights into physicochemical properties vital for drug development. This resource is tailored for researchers, scientists, and professionals in the field of drug development who are engaged in the structural elucidation of pharmaceutical compounds.
Introduction: The Imperative of Crystal Structure in Pharmaceutical Sciences
In the realm of drug development, the solid-state form of an active pharmaceutical ingredient (API) is a critical determinant of its performance and stability. The specific arrangement of molecules within a crystal lattice, known as the crystal structure, dictates a wide range of physicochemical properties, including solubility, dissolution rate, bioavailability, and stability. For a compound such as this compound, a substituted pyrimidine that serves as a crucial building block in the synthesis of various therapeutic agents, a thorough understanding of its solid-state characteristics is not merely academic but a cornerstone of rational drug design.
This guide provides a detailed, experience-driven walkthrough of the multifaceted process of crystal structure determination, from obtaining high-quality single crystals to elucidating the three-dimensional atomic arrangement and the network of intermolecular forces that govern the crystal packing.
Foundational Characterization: Synthesis and Physicochemical Properties
This compound (C₅H₆FN₃) is a crystalline solid whose molecular architecture, featuring a pyrimidine ring adorned with fluoro, methyl, and amino substituents, predisposes it to participate in a variety of intermolecular interactions, most notably hydrogen bonding.
A typical synthetic route involves the reaction of a dichlorinated pyrimidine precursor with a fluoride source, followed by amination. For the purpose of crystallographic analysis, the crude product must be purified to a high degree, a task commonly achieved through recrystallization.[1][2] This process involves dissolving the compound in a hot solvent and allowing it to cool slowly, which promotes the growth of well-ordered crystals while leaving impurities behind in the solution.[3][4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₆FN₃ |
| Molecular Weight | 127.12 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | Typically in the range of 168-172 °C (subject to purity) |
| Solubility | Sparingly soluble in water; soluble in organic solvents such as DMSO and methanol |
The Crystallographic Journey: From Molecule to Final Structure
The elucidation of a crystal structure is a systematic process that demands meticulous attention to detail at every step. The subsequent sections outline the comprehensive experimental and computational workflow.
Figure 1: A schematic representation of the single-crystal X-ray crystallography workflow.
The Art of Crystallization
The successful determination of a crystal structure is contingent upon the availability of high-quality single crystals. For this compound, slow evaporation is a proven and effective crystallization technique.
Protocol: Crystallization via Slow Evaporation
-
Solvent Selection: A solvent in which the compound exhibits moderate solubility is ideal. For the title compound, ethanol, methanol, or acetonitrile are suitable candidates.
-
Solution Preparation: Create a nearly saturated solution of the purified compound in the chosen solvent at ambient temperature. Gentle heating can be employed to aid dissolution.
-
Filtration: To remove any particulate matter that might interfere with crystal growth, filter the solution through a 0.22 µm syringe filter into a clean vial.
-
Evaporation: Cover the vial with a perforated lid to allow for the gradual evaporation of the solvent over several days.
-
Crystal Harvesting: Once well-defined crystals of appropriate dimensions (typically 0.1-0.3 mm) have formed, they can be carefully extracted from the mother liquor.[6]
Causality: The slow evaporation rate is paramount as it allows for the orderly assembly of molecules into a stable crystal lattice, thereby minimizing defects.
Probing the Structure: X-ray Diffraction
A selected single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The interaction of the X-rays with the crystal's electron density produces a unique diffraction pattern that is captured by a detector.[7][8][9]
Table 2: Representative Crystallographic Data and Refinement Parameters
| Parameter | Illustrative Value | Significance |
| Crystal system | Monoclinic | Describes the basic symmetry of the unit cell. |
| Space group | P2₁/c | Defines the symmetry operations within the unit cell. |
| Unit cell dimensions (a, b, c; Å) | e.g., 10.2, 5.7, 11.5 | The dimensions of the repeating unit of the crystal. |
| Unit cell angles (α, β, γ; °) | e.g., 90, 110, 90 | The angles between the unit cell axes. |
| Volume (ų) | e.g., 620 | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| Temperature (K) | 100 | Low temperature minimizes atomic thermal motion. |
| Radiation | Mo Kα (λ = 0.71073 Å) | The wavelength of the X-rays used. |
| Final R indices [I>2σ(I)] | R₁ = 0.04, wR₂ = 0.10 | Measures of the agreement between the model and the data. |
| Goodness-of-fit on F² | 1.05 | A value near 1 indicates a good refinement. |
Note: The values in this table are for illustrative purposes and would be determined experimentally.
PXRD is a complementary technique used to analyze the bulk crystalline material.[10][11] It is particularly valuable for identifying the crystalline phase, assessing sample purity, and detecting polymorphism.[12][13] The sample is ground into a fine powder, and the diffraction pattern is collected over a range of angles.
From Data to Structure: Solution and Refinement
The collected diffraction data is processed to determine and refine the crystal structure.
Workflow: Structure Elucidation
-
Data Reduction: The raw diffraction data is integrated and corrected for experimental factors.
-
Structure Solution: The initial positions of the atoms are determined using computational methods such as direct methods.
-
Structure Refinement: The atomic positions and other parameters are adjusted through a least-squares process to achieve the best possible fit between the calculated and observed diffraction data.
-
Validation: The final structure is rigorously checked for geometric and chemical consistency.
Trustworthiness: The quality of the final structure is assessed using statistical indicators like R-factors and the goodness-of-fit, ensuring the reliability of the determined structure.
Structural Insights and Physicochemical Correlation
The solved crystal structure of this compound provides a wealth of information.
Conformational Analysis
The pyrimidine ring is expected to be largely planar, with the substituents adopting specific orientations. These conformational details are crucial for understanding the molecule's potential interactions with biological targets.
The Architecture of the Crystal: Intermolecular Interactions
The packing of molecules in the crystal is primarily dictated by hydrogen bonding. The amino group serves as a hydrogen bond donor, while the nitrogen atoms of the pyrimidine ring and the fluorine atom can act as acceptors. A common interaction in related structures is the formation of N—H···N hydrogen bonds, which can link molecules into chains or dimers.[14]
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An In-Depth Technical Guide on the Biological Activity of Fluorinated Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into the pyrimidine scaffold has given rise to a class of compounds with profound and diverse biological activities, fundamentally shaping the landscape of modern chemotherapy. This in-depth technical guide provides a comprehensive exploration of the biological activity of fluorinated pyrimidines, designed for researchers, scientists, and drug development professionals. We will dissect the intricate mechanisms of action of cornerstone drugs such as 5-Fluorouracil (5-FU) and its prodrugs, as well as newer generation agents like Gemcitabine and TAS-102. This guide moves beyond a mere recitation of facts to explain the causality behind their cytotoxic effects, from metabolic activation pathways to the molecular choreography of target inhibition and DNA/RNA incorporation. Detailed experimental protocols for assessing biological activity are provided, complete with the scientific rationale underpinning each step. Through illustrative diagrams and structured data tables, this guide aims to be an essential resource for understanding and advancing the therapeutic potential of fluorinated pyrimidines.
The Fluorine Advantage in Pyrimidine Scaffolds
The introduction of fluorine, the most electronegative element, into organic molecules imparts unique properties that are highly advantageous for drug design. When incorporated into the pyrimidine ring, fluorine's small size and high electronegativity can significantly alter the molecule's electronic properties, pKa, metabolic stability, and binding interactions with target enzymes.[1] This "fluorine advantage" is a cornerstone of the success of fluorinated pyrimidines in oncology.[2][3]
The initial impetus for developing fluorinated pyrimidines stemmed from the observation that certain cancer cells exhibit a heightened uptake and utilization of uracil compared to normal tissues.[3][4] This discovery paved the way for the "lethal synthesis" approach, where a relatively non-toxic fluorinated pyrimidine is metabolized within the cell into a highly cytotoxic compound that disrupts essential cellular processes.[2][3]
Mechanisms of Action: A Tale of Two Pathways
The biological activity of most fluorinated pyrimidines converges on two primary cytotoxic mechanisms: the inhibition of thymidylate synthase (TS) and the fraudulent incorporation into DNA and RNA.[4][5]
The Central Role of Thymidylate Synthase Inhibition
Thymidylate synthase is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[6] The inhibition of TS leads to a depletion of the dTMP pool, resulting in what is known as "thymineless death," particularly in rapidly proliferating cancer cells.[3][5]
Disruption of Nucleic Acid Integrity
The second major mechanism involves the conversion of fluorinated pyrimidines into their triphosphate forms, which are then recognized by polymerases and incorporated into growing DNA and RNA chains.[6] This incorporation disrupts the normal structure and function of these nucleic acids, leading to errors in transcription, translation, and replication, ultimately culminating in apoptosis.[7]
Key Fluorinated Pyrimidines in Clinical Use
5-Fluorouracil (5-FU): The Archetype
For over six decades, 5-Fluorouracil (5-FU) has been a mainstay in the treatment of solid tumors, particularly colorectal, breast, and head and neck cancers.[4] Its enduring clinical relevance is a testament to its potent, multi-faceted mechanism of action.
Metabolic Activation: 5-FU is a prodrug that must be anabolized to its active metabolites.[4][7] This occurs through several enzymatic pathways, leading to the formation of three key cytotoxic molecules:
-
Fluorodeoxyuridine monophosphate (FdUMP): The primary inhibitor of thymidylate synthase.[4][6]
-
Fluorouridine triphosphate (FUTP): Incorporated into RNA, disrupting its processing and function.[4][5]
-
Fluorodeoxyuridine triphosphate (FdUTP): Incorporated into DNA, leading to DNA damage.[4]
Mechanism of TS Inhibition by FdUMP: FdUMP forms a stable ternary complex with thymidylate synthase and the cofactor 5,10-methylenetetrahydrofolate (CH2THF), effectively blocking the enzyme's active site and halting dTMP synthesis.[4][7]
Capecitabine: Oral Prodrug of 5-FU
Capecitabine is an orally administered fluoropyrimidine carbamate that is converted to 5-FU through a three-step enzymatic cascade.[8][9] A key advantage of capecitabine is its tumor-selective activation. The final conversion step to 5-FU is catalyzed by thymidine phosphorylase, an enzyme that is often overexpressed in tumor tissues compared to normal tissues.[8][10] This targeted activation is designed to increase the concentration of 5-FU at the tumor site, thereby enhancing its anti-cancer activity while minimizing systemic toxicity.[8] Capecitabine is widely used in the treatment of colorectal, breast, and gastric cancers.[11]
Tegafur-Uracil: Modulating 5-FU Metabolism
Tegafur is another prodrug of 5-FU. It is often co-administered with uracil in a 1:4 molar ratio.[12][13] The rationale for this combination lies in the modulation of 5-FU catabolism. Uracil acts as a competitive inhibitor of dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in the breakdown of 5-FU.[13] By inhibiting DPD, uracil increases the bioavailability and prolongs the half-life of 5-FU, leading to sustained therapeutic concentrations and enhanced anti-tumor activity.[12][13]
Gemcitabine: The Difluoro Nucleoside Analog
Gemcitabine (2',2'-difluorodeoxycytidine) is a nucleoside analog that is structurally similar to deoxycytidine.[14] It is widely used in the treatment of various cancers, including pancreatic, non-small cell lung, breast, and ovarian cancers.[14][15]
Metabolic Activation and Mechanism of Action: Gemcitabine requires intracellular phosphorylation by deoxycytidine kinase to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms.[14][16] These metabolites exert their cytotoxic effects through two primary mechanisms:
-
Incorporation into DNA: dFdCTP is incorporated into the growing DNA strand, leading to "masked chain termination." After the incorporation of gemcitabine, one additional nucleotide is added before DNA synthesis is halted, which prevents the DNA repair machinery from excising the fraudulent base.[15]
-
Inhibition of Ribonucleotide Reductase: dFdCDP is a potent inhibitor of ribonucleotide reductase, the enzyme responsible for producing the deoxynucleotides required for DNA synthesis.[14][15] This inhibition further depletes the pool of deoxynucleotides, potentiating the cytotoxic effects of gemcitabine.
TAS-102 (Trifluridine/Tipiracil): A Newer Generation Agent
TAS-102 is an oral combination agent consisting of trifluridine (FTD), a thymidine-based nucleoside analog, and tipiracil hydrochloride (TPI), a thymidine phosphorylase inhibitor.[17][18] It has shown efficacy in patients with metastatic colorectal cancer that is refractory to standard therapies.[17]
Distinct Mechanism of Action: While both FTD and 5-FU can inhibit thymidylate synthase, the primary mechanism of action for orally administered TAS-102 is the incorporation of FTD into DNA.[17][19] This incorporation leads to DNA dysfunction and strand breaks.[17][19] Tipiracil prevents the degradation of trifluridine by thymidine phosphorylase, thereby increasing its bioavailability.[18][20] An important distinction from 5-FU is that while 5-FU can also be incorporated into DNA, it is often rapidly excised by uracil-DNA glycosylases, limiting its DNA-damaging effects.[17]
Experimental Protocols for Assessing Biological Activity
The evaluation of the biological activity of fluorinated pyrimidines involves a series of in vitro and in vivo assays. The following protocols are foundational for characterizing the efficacy and mechanism of action of these compounds.
In Vitro Cytotoxicity Assessment: The MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the fluorinated pyrimidine in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Thymidylate Synthase Inhibition Assay
Principle: This assay measures the activity of thymidylate synthase by quantifying the conversion of deoxyuridine monophosphate (dUMP) to dTMP. A common method is the tritium release assay.[21]
Step-by-Step Methodology:
-
Cell Preparation: Culture cells to the desired confluency and harvest them.
-
Substrate Incubation: Incubate the cells with a radiolabeled substrate precursor, such as [5-³H]deoxyuridine, which is intracellularly converted to [5-³H]dUMP.[21]
-
Tritium Release: During the conversion of [5-³H]dUMP to dTMP by thymidylate synthase, the tritium atom at the C-5 position is released into the aqueous environment.[21]
-
Separation and Quantification: Separate the tritiated water from the radiolabeled substrate and other cellular components. Quantify the amount of released tritium using a scintillation counter.[21]
-
Inhibitor Assessment: To assess the inhibitory potential of a fluorinated pyrimidine, pre-incubate the cells with the compound before adding the radiolabeled substrate. A reduction in tritium release indicates inhibition of thymidylate synthase.
DNA Fragmentation Assay for Apoptosis
Principle: A hallmark of apoptosis is the activation of endonucleases that cleave DNA into internucleosomal fragments of approximately 180-200 base pairs.[22][23] This fragmentation can be visualized as a characteristic "ladder" on an agarose gel.[22]
Step-by-Step Methodology:
-
Cell Treatment: Treat cells with the fluorinated pyrimidine for a time course determined by cytotoxicity assays.
-
Cell Lysis and DNA Extraction: Harvest the cells and lyse them using a lysis buffer (e.g., containing Triton X-100 or SDS).[24] Extract the DNA using phenol-chloroform extraction and precipitate it with ethanol.[24]
-
Agarose Gel Electrophoresis: Resuspend the DNA pellet and run the samples on a 1.5-2% agarose gel.[23]
-
Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Safe) and visualize the DNA under UV light. The appearance of a DNA ladder in the treated samples is indicative of apoptosis.
In Vivo Efficacy: Human Tumor Xenograft Models
Principle: Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer drug development.[25][26][27] These models allow for the evaluation of a compound's anti-tumor efficacy and toxicity in a living organism.[25]
Step-by-Step Methodology:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of the mice.[25]
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the fluorinated pyrimidine to the treatment group according to a predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection). The control group receives the vehicle.
-
Monitoring: Regularly measure tumor volume and mouse body weight.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth in the treated group to the control group to determine the anti-tumor efficacy.
Data Presentation and Interpretation
Quantitative data from these assays should be summarized in a clear and concise manner to facilitate comparison and interpretation.
Table 1: In Vitro Cytotoxicity of Selected Fluorinated Pyrimidines
| Compound | Cancer Cell Line | IC50 (µM) |
| 5-Fluorouracil | HT-29 (Colon) | 5.8 |
| 5-Fluorouracil | MCF-7 (Breast) | 3.2 |
| Gemcitabine | Panc-1 (Pancreatic) | 0.04 |
| Gemcitabine | A549 (Lung) | 0.01 |
Note: IC50 values are illustrative and can vary depending on the cell line and experimental conditions.
Table 2: In Vivo Efficacy of a Hypothetical Fluorinated Pyrimidine in a Xenograft Model
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 ± 250 | - |
| Compound X (10 mg/kg) | 600 ± 150 | 60 |
Conclusion and Future Directions
Fluorinated pyrimidines represent a remarkable success story in rational drug design, with a profound and lasting impact on cancer therapy. Their mechanisms of action, centered on the disruption of fundamental cellular processes, have been extensively studied, yet new insights continue to emerge.[3][28] The development of prodrugs and combination therapies has further refined their therapeutic index.
Future research in this field will likely focus on several key areas:
-
Overcoming Resistance: Understanding and circumventing the mechanisms of resistance to fluorinated pyrimidines is a critical challenge.
-
Personalized Medicine: Identifying predictive biomarkers to select patients who are most likely to respond to a particular fluorinated pyrimidine is a major goal.[28][29]
-
Novel Drug Delivery Systems: Developing targeted delivery systems to further enhance tumor selectivity and reduce off-target toxicities.
-
New Chemical Entities: The synthesis and evaluation of novel fluorinated pyrimidine derivatives with improved efficacy and safety profiles remains an active area of research.[1][30]
This guide has provided a comprehensive overview of the biological activity of fluorinated pyrimidines, from their molecular mechanisms to practical experimental evaluation. By understanding the principles and protocols outlined herein, researchers and drug development professionals can more effectively contribute to the advancement of this vital class of therapeutic agents.
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An In-depth Technical Guide to the Putative Mechanism of Action of 6-Fluoro-5-methylpyrimidin-4-amine
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Preamble: Deconstructing the Therapeutic Potential of a Privileged Scaffold
In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones of successful therapeutic agents. The pyrimidine scaffold is undeniably one such "privileged structure," forming the core of numerous approved and investigational drugs, particularly in oncology.[1][2] Its inherent ability to mimic the purine core of ATP makes it an ideal starting point for the design of kinase inhibitors.[3][4] This guide focuses on a specific, yet under-characterized, member of this family: 6-Fluoro-5-methylpyrimidin-4-amine .
While direct, extensive research on this particular molecule is not yet prevalent in the public domain, its structural features—a 4-aminopyrimidine core, a 6-fluoro substitution, and a 5-methyl group—provide a strong foundation for a well-reasoned, scientifically sound hypothesis regarding its mechanism of action. This document will, therefore, serve as a technical guide, postulating a primary mechanism for this compound and outlining a rigorous, field-proven experimental workflow to validate this hypothesis. As Senior Application Scientists, our role is not merely to present protocols, but to elucidate the scientific rationale that underpins them, ensuring a self-validating and robust investigative process.
Part 1: Hypothesized Mechanism of Action - An ATP-Competitive Kinase Inhibitor
Based on extensive structure-activity relationship (SAR) data from analogous compounds, the most probable mechanism of action for this compound is as an ATP-competitive inhibitor of one or more protein kinases .[5][6][7] Protein kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[8][9]
The core of this hypothesis rests on the following structural attributes:
-
The 4-Aminopyrimidine Scaffold : This moiety is a classic "hinge-binding" motif.[10] The nitrogen atoms in the pyrimidine ring and the exocyclic amine at the C4 position are perfectly positioned to form critical hydrogen bonds with the backbone of the kinase hinge region, the flexible segment that connects the N- and C-lobes of the kinase domain. This interaction anchors the inhibitor within the ATP-binding pocket.[3]
-
The 6-Fluoro and 5-Methyl Substituents : These groups are predicted to project into the hydrophobic regions of the ATP-binding site, contributing to the compound's potency and, crucially, its selectivity. The fluorine atom at the 6-position can enhance binding affinity through favorable electrostatic or hydrophobic interactions and may also modulate the compound's metabolic stability.[11] The 5-methyl group adds steric bulk and hydrophobicity, which can be exploited to achieve selectivity for kinases with complementary pocket topographies. The position of these substituents is critical, as they can influence the overall conformation of the molecule within the active site.[12]
Given the prevalence of pyrimidine-based inhibitors for various kinase families, potential targets for this compound could include, but are not limited to, members of the Src family, Abl kinase, p38 MAP kinase, or the Epidermal Growth Factor Receptor (EGFR) family.[7][8][13][14]
Caption: Hypothesized ATP-competitive inhibition of a protein kinase.
Part 2: A Rigorous and Self-Validating Experimental Workflow
To systematically test our hypothesis, we propose a multi-stage experimental workflow. This process is designed to be iterative and self-validating, where the results of each stage inform the design of the next.
Caption: A multi-stage workflow for mechanism of action validation.
Stage 1: Broad Kinase Panel Screening (Biochemical Assay)
Causality: The first step is to cast a wide net. Given the promiscuity of some kinase inhibitors and the vastness of the human kinome, an unbiased screen is the most efficient way to identify potential primary targets.
Protocol: In Vitro Kinase Inhibition Profiling
-
Compound Preparation: Dissolve this compound in 100% DMSO to create a 10 mM stock solution.
-
Assay Concentration: Perform an initial screen at a concentration of 1 µM against a broad panel of recombinant human kinases (e.g., a panel of >100 kinases covering major families).
-
Assay Principle: Utilize a well-established in vitro kinase assay platform (e.g., radiometric, fluorescence-based, or luminescence-based) that measures the phosphorylation of a generic or specific substrate by each kinase in the presence of ATP.
-
Data Collection: Measure the percent inhibition of each kinase's activity by the compound relative to a DMSO vehicle control.
-
Hit Criteria: Define a "hit" as any kinase exhibiting >70% inhibition at the 1 µM screening concentration.
Trustworthiness: This initial screen provides a broad, unbiased view of the compound's activity profile. A high-quality, commercially available kinase panel ensures reproducibility and standardized conditions.
Stage 2: Lead Target Validation (IC₅₀/Kᵢ Determination)
Causality: Once initial "hits" are identified, the next logical step is to quantify their potency. This involves generating dose-response curves to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of a compound's efficacy.
Protocol: Dose-Response and Kinetic Analysis
-
Compound Dilution: Prepare a serial dilution series of this compound (e.g., 10-point, 3-fold dilutions starting from 10 µM) in assay buffer containing a constant, low percentage of DMSO.
-
Kinase Reaction: For each "hit" kinase identified in Stage 1, set up reactions containing the kinase, its specific substrate, and varying concentrations of the inhibitor. Initiate the reaction by adding a concentration of ATP that is approximately equal to the Kₘ of the kinase for ATP.
-
Data Measurement: Measure the rate of the enzymatic reaction at each inhibitor concentration.
-
IC₅₀ Calculation: Plot the reaction rate as a function of the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Kᵢ Determination (Optional but Recommended): To confirm ATP-competitive binding, perform kinetic studies by measuring IC₅₀ values at multiple ATP concentrations. A Cheng-Prusoff plot or direct fitting to the appropriate competitive inhibition model will yield the inhibitor constant (Kᵢ). An increase in the apparent IC₅₀ with increasing ATP concentration is the hallmark of an ATP-competitive inhibitor.
Data Presentation:
| Target Kinase | IC₅₀ (nM) | Putative Inhibition Mode |
| Kinase A | Value | ATP-Competitive |
| Kinase B | Value | ATP-Competitive |
| ... | ... | ... |
Stage 3: Cellular Target Engagement and Potency
Causality: A compound that is potent in a biochemical assay may not be effective in a cellular context due to issues with cell permeability, efflux, or off-target effects. Therefore, it is critical to demonstrate that the compound can engage its target inside a living cell and elicit a functional downstream response.
Protocol: Cellular Phosphorylation and Viability Assays
-
Cell Line Selection: Choose a human cell line known to be dependent on the signaling pathway of the validated "hit" kinase. For example, if Src is a primary target, a cancer cell line with high Src activity would be appropriate.[8][14]
-
Target Engagement (Western Blot):
-
Treat cells with increasing concentrations of this compound for a defined period (e.g., 2-4 hours).
-
Lyse the cells and perform a Western blot analysis using an antibody specific for the phosphorylated form of a known direct substrate of the target kinase.
-
Use an antibody for the total substrate protein as a loading control.
-
A dose-dependent decrease in the phosphorylation of the substrate provides direct evidence of target engagement and inhibition in a cellular environment.
-
-
Cellular Potency (Viability/Proliferation Assay):
-
Plate the chosen cell line in 96-well plates.
-
Treat the cells with a dose-response range of the compound for a longer duration (e.g., 72 hours).
-
Assess cell viability using a standard method such as an MTS or resazurin-based assay.
-
Calculate the GI₅₀ (concentration for 50% growth inhibition) to determine the compound's cellular potency.
-
Trustworthiness: Correlating the biochemical IC₅₀ with the cellular GI₅₀ and the concentration required to inhibit substrate phosphorylation provides a strong, self-validating link between target inhibition and cellular phenotype.
Part 3: Concluding Remarks and Future Directions
The structural features of This compound strongly suggest a mechanism of action as an ATP-competitive kinase inhibitor. The experimental workflow detailed in this guide provides a robust, logical, and scientifically rigorous path to not only validate this hypothesis but also to identify its specific kinase targets and characterize its cellular activity. Successful execution of these protocols will provide the foundational data necessary for further preclinical development and establish a clear understanding of its therapeutic potential. The insights gained from these studies will be invaluable for researchers and drug development professionals seeking to leverage the power of the pyrimidine scaffold in creating next-generation targeted therapies.
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6-Fluoro-5-methylpyrimidin-4-amine: A Privileged Scaffold for Novel Therapeutic Target Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
The pyrimidine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in biologically active compounds and approved pharmaceuticals.[1][2] Its inherent ability to engage in various biological interactions has led to the development of numerous therapeutics, particularly in oncology. This guide focuses on the therapeutic potential of a specific, yet underexplored, derivative: 6-Fluoro-5-methylpyrimidin-4-amine . We will delve into the scientific rationale for investigating this compound, propose potential therapeutic targets based on structure-activity relationships of analogous molecules, and provide a comprehensive, step-by-step framework for the experimental identification and validation of its molecular targets. This document is intended to serve as a practical and in-depth resource for researchers aiming to unlock the therapeutic promise of this intriguing molecule.
Introduction: The Pyrimidine Scaffold and the Promise of this compound
The pyrimidine ring is a fundamental component of nucleic acids (thymine, cytosine, and uracil), immediately highlighting its biological significance.[3] In drug discovery, its derivatives have been successfully developed as anticancer agents, antivirals, and anti-inflammatory drugs.[3][4] The aminopyrimidine moiety, in particular, is a well-established pharmacophore known to mimic the purine base of ATP, enabling it to competitively bind to the ATP-binding site of a large family of enzymes known as protein kinases.[2][5]
This compound possesses key structural features that suggest significant therapeutic potential:
-
4-Amino Group: This group is crucial for forming key hydrogen bond interactions within the hinge region of the ATP-binding pocket of many kinases.[6]
-
5-Methyl Group: Substitutions at the 5-position of the pyrimidine ring can influence selectivity and potency by interacting with the gatekeeper residue of the kinase binding pocket.[5]
-
6-Fluoro Group: The fluorine atom can enhance binding affinity through electrostatic interactions and improve metabolic stability and cell permeability.[7]
Given these features, it is highly probable that this compound functions as a modulator of protein kinase activity. The dysregulation of protein kinases is a hallmark of numerous diseases, most notably cancer, making them a major class of therapeutic targets.[1][2][8]
Postulated Therapeutic Targets: A Focus on the Human Kinome
Based on the extensive literature on pyrimidine-based kinase inhibitors, we can hypothesize a range of potential protein kinase targets for this compound.[5][9][10] These kinases are implicated in critical cellular processes such as cell cycle regulation, proliferation, and survival, which are often hijacked in cancer.
Potential Target Families:
-
Cyclin-Dependent Kinases (CDKs): Essential for cell cycle progression, CDKs are frequently overactive in cancer. Substituted aminopyrimidines have shown potent inhibitory activity against various CDKs.[11]
-
Aurora Kinases (AURKA, AURKB): These serine/threonine kinases are key regulators of mitosis, and their inhibition can lead to mitotic catastrophe and apoptosis in cancer cells.[12]
-
Epidermal Growth Factor Receptor (EGFR) Family: A family of receptor tyrosine kinases that, when mutated or overexpressed, can drive tumor growth. Pyrimidine derivatives are the backbone of several approved EGFR inhibitors.[13]
-
Fibroblast Growth Factor Receptor (FGFR) Family: Dysregulation of FGFR signaling is implicated in various cancers. Selective FGFR inhibitors often feature a pyrimidine core.[14]
-
Polo-like Kinase 4 (PLK4): A master regulator of centriole duplication, PLK4 is a promising anticancer target due to its role in maintaining genomic integrity. Novel aminopyrimidine inhibitors of PLK4 have recently been developed.[15]
-
Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4): This kinase is involved in various signaling pathways that regulate cell migration, invasion, and inflammation.[10]
The following table summarizes these potential targets and their relevance in disease:
| Target Family | Key Members | Rationale for Targeting | Associated Diseases |
| Cyclin-Dependent Kinases | CDK2, CDK9 | Cell Cycle Control | Various Cancers |
| Aurora Kinases | AURKA, AURKB | Mitotic Regulation | Various Cancers |
| EGFR Family | EGFR, Her2 | Proliferation, Survival | Lung, Breast, Colon Cancer |
| FGFR Family | FGFR1-4 | Angiogenesis, Proliferation | Bladder, Lung, Breast Cancer |
| Polo-like Kinases | PLK4 | Centriole Duplication | Breast, Colon Cancer |
| MAP4K Family | MAP4K4 | Cell Migration, Inflammation | Cancer, Cardiovascular Disease |
Experimental Workflow for Target Identification and Validation
The following sections provide a detailed, step-by-step guide for the experimental workflow to identify and validate the therapeutic targets of this compound. This workflow is designed to be a self-validating system, progressing from broad, unbiased screening to specific, targeted validation.
Phase 1: Unbiased Target Identification
The initial step is to identify the direct binding partners of the compound from a complex biological sample, such as a cancer cell lysate. Affinity chromatography coupled with mass spectrometry (AP-MS) is a powerful and widely used technique for this purpose.[16][17]
-
Probe Synthesis:
-
Synthesize a derivative of this compound with a linker arm suitable for immobilization. The linker should be attached at a position determined by preliminary structure-activity relationship (SAR) studies to be non-essential for its biological activity.[13]
-
Covalently attach the linker-modified compound to a solid support, such as agarose or magnetic beads, to create the affinity matrix.[1][18]
-
-
Cell Lysate Preparation:
-
Culture a relevant cancer cell line (e.g., a panel of NCI-60 cell lines) to a high density.[4]
-
Lyse the cells under non-denaturing conditions to preserve protein complexes.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Purification:
-
Incubate the clarified cell lysate with the affinity matrix to allow the compound to bind to its target proteins.[19]
-
As a negative control, incubate the lysate with an unconjugated matrix.
-
Wash the matrix extensively with a suitable buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the specifically bound proteins from the matrix. This can be achieved by:
-
Competition with an excess of the free, unmodified this compound.
-
Changing the pH or salt concentration of the buffer.
-
-
-
Protein Identification by Mass Spectrometry:
-
Separate the eluted proteins by SDS-PAGE and visualize with a sensitive protein stain.
-
Excise the protein bands of interest and subject them to in-gel tryptic digestion.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16]
-
Identify the proteins by searching the peptide fragmentation data against a protein sequence database.
-
Caption: AP-MS workflow for target identification.
Phase 2: Confirmation and Validation of Target Engagement
Once a list of potential targets is generated from the AP-MS screen, the next step is to confirm that this compound directly engages these targets and modulates their activity.
Biochemical assays are essential for quantifying the inhibitory potency of the compound against purified kinase enzymes.[8][20][21]
-
Reagents:
-
Assay Procedure (Example using ADP-Glo™):
-
Prepare a serial dilution of this compound.
-
In a 384-well plate, add the kinase, substrate, and the compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a defined period (e.g., 1 hour).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.
-
Measure the luminescence signal, which is proportional to the amount of ADP produced and thus the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.
-
Caption: Workflow for a biochemical kinase inhibition assay.
Phase 3: Cellular Activity and Phenotypic Assays
After confirming direct inhibition of a specific kinase, it is crucial to determine if this compound can exert a biological effect in a cellular context.[23][24]
-
Cell Viability/Proliferation Assay (e.g., MTT or CellTiter-Glo®):
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Add the viability reagent (e.g., MTT or CellTiter-Glo®) and measure the absorbance or luminescence, respectively.
-
Calculate the GI50 (the concentration that inhibits cell growth by 50%).[21][24]
-
-
Target Phosphorylation Assay (Western Blot):
-
Treat cells with the compound for a short period (e.g., 1-2 hours).
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with an antibody specific for the phosphorylated form of a known substrate of the target kinase.
-
A decrease in the phosphorylation signal indicates target engagement and inhibition in the cell.
-
-
Colony Formation Assay:
-
Seed a low density of cells and treat with the compound.
-
Allow the cells to grow for 1-2 weeks until visible colonies form.
-
Stain the colonies and quantify them. This assay assesses the long-term effect of the compound on cell survival and proliferation.[4]
-
Visualizing the Mechanism: Signaling Pathways
To provide a clearer understanding of the potential impact of inhibiting a key kinase, the following diagram illustrates a simplified, hypothetical signaling pathway that could be modulated by this compound.
Caption: Hypothetical signaling pathway targeted by the inhibitor.
Conclusion and Future Directions
This compound represents a promising starting point for the development of novel therapeutics, particularly in the realm of kinase inhibitors. Its chemical structure is endowed with features that are prevalent in many successful drugs. The experimental framework outlined in this guide provides a robust and logical path for the identification and validation of its molecular targets. Successful execution of these studies will not only elucidate the mechanism of action of this specific compound but also pave the way for its further optimization into a lead candidate for clinical development. Future work should focus on comprehensive structure-activity relationship studies to enhance potency and selectivity, as well as in vivo studies in relevant disease models to assess its therapeutic efficacy and safety profile.
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6-Fluoro-5-methylpyrimidin-4-amine: A Technical Guide for the Modern Researcher
Foreword: Unveiling the Potential of a Niche Scaffold
In the landscape of medicinal chemistry and drug discovery, the strategic incorporation of fluorine into heterocyclic scaffolds has been a cornerstone of modern therapeutic design. The pyrimidine nucleus, a privileged structure in numerous biologically active molecules, gains significant pharmacological advantages upon fluorination. This guide delves into the technical intricacies of a specific, yet potentially pivotal, building block: 6-Fluoro-5-methylpyrimidin-4-amine . While the formal discovery and detailed historical timeline of this particular compound remain sparsely documented in mainstream scientific literature, its structural motifs suggest a significant, albeit understated, role as a key intermediate in the synthesis of novel chemical entities. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, aiming to illuminate the core characteristics, plausible synthetic routes, and prospective applications of this intriguing molecule.
The Strategic Importance of the Fluorinated Pyrimidine Core
The introduction of a fluorine atom into a pyrimidine ring is a well-established strategy to modulate the physicochemical and pharmacological properties of a molecule. Fluorine's high electronegativity, small van der Waals radius, and the strength of the C-F bond can profoundly influence a compound's metabolic stability, membrane permeability, and binding affinity to target proteins. Specifically, the 5-fluoro-pyrimidine moiety is a classic bioisostere of uracil, famously exemplified by the anticancer drug 5-fluorouracil. The methyl group at the 5-position, adjacent to the fluorine, introduces steric and electronic perturbations that can be exploited for selective interactions within a protein's binding pocket. The 4-amino group provides a crucial handle for further chemical elaboration, enabling the construction of diverse molecular architectures.
Physicochemical Profile of this compound
A clear understanding of a compound's fundamental properties is essential for its effective utilization in synthesis and screening. The key physicochemical data for this compound are summarized below.
| Property | Value |
| CAS Number | 18260-69-0 |
| Molecular Formula | C₅H₆FN₃ |
| Molecular Weight | 127.12 g/mol |
| Appearance | Off-white to light yellow solid |
| Solubility | Soluble in methanol, DMSO, and DMF |
| Storage Conditions | 2-8°C, under inert atmosphere |
Plausible Synthetic Pathways: A Forward-Thinking Approach
Route A: From a Dichlorinated Pyrimidine Precursor
This common strategy involves the sequential displacement of chloro groups from a readily available starting material. The differential reactivity of the chlorine atoms at the 4 and 6 positions can be exploited for regioselective substitution.
Caption: Plausible synthesis via selective amination and subsequent fluorination.
In this proposed workflow, the more reactive chloro group at the 4-position of 4,6-dichloro-5-methylpyrimidine is first displaced by ammonia. The subsequent nucleophilic aromatic substitution of the remaining chloro group with a fluoride source, often facilitated by a phase-transfer catalyst, would yield the final product.
Route B: Construction of the Pyrimidine Ring
An alternative approach involves the cyclization of acyclic precursors to construct the desired pyrimidine ring system. This method offers flexibility in introducing the required substituents at an early stage.
Caption: Ring-forming condensation reaction to produce the target pyrimidine.
This hypothetical route utilizes the condensation of a fluorinated dicarbonyl equivalent, such as fluoromalononitrile, with acetamidine. The reaction, typically carried out under basic conditions, would directly assemble the this compound core. The methyl group at the 2-position of the pyrimidine ring is derived from the acetamidine starting material. Correction: The target molecule has the methyl group at the 5-position. A more appropriate starting material for this condensation would be a derivative of 2-fluoropropanenitrile and formamidine.
Corrected Route B Visualization:
Caption: Corrected ring-forming condensation for 5-methyl substitution.
Prospective Applications in Medicinal Chemistry and Drug Discovery
The true value of this compound lies in its potential as a versatile building block for the synthesis of more complex and biologically active molecules. The 4-amino group serves as a primary point of attachment for a wide array of substituents, enabling the exploration of extensive chemical space.
Kinase Inhibitors
The pyrimidine scaffold is a common feature in many approved and investigational kinase inhibitors. The 4-amino group can be functionalized to interact with the hinge region of the kinase ATP-binding site, a critical interaction for potent inhibition. The fluoro and methyl groups can be directed towards other regions of the binding pocket to enhance potency and selectivity.
Caption: General workflow for elaborating the core scaffold into kinase inhibitors.
Antiviral and Antimicrobial Agents
Nucleoside and non-nucleoside analogs incorporating pyrimidine rings have a rich history as antiviral and antimicrobial agents. The unique electronic properties conferred by the fluorine atom can lead to compounds that act as terminators of viral replication or inhibitors of essential microbial enzymes.
Conclusion: A Building Block of Untapped Potential
While the historical origins of this compound may not be extensively chronicled, its chemical structure speaks volumes about its potential utility. As a strategically functionalized fluorinated pyrimidine, it represents a valuable tool for medicinal chemists seeking to develop next-generation therapeutics. The insights provided in this guide aim to equip researchers with a foundational understanding of this compound, encouraging its exploration in the synthesis of novel molecules that may address unmet medical needs. The journey from a simple building block to a life-saving drug is long and arduous, but it often begins with the recognition of potential in unique chemical scaffolds like this one.
References
Due to the limited specific literature on this compound, this section would typically be populated with references to the synthesis of analogous fluorinated pyrimidines and review articles on the role of fluorine in medicinal chemistry. As no specific synthesis or application papers were found for this exact compound, a formal reference list cannot be generated at this time. Researchers are encouraged to consult general textbooks and reviews on heterocyclic and medicinal chemistry for foundational knowledge.
The Aminopyrimidine Core Reimagined: A Technical Guide to 6-Fluoro-5-methylpyrimidin-4-amine Analogs and Derivatives in Drug Discovery
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] The strategic introduction of fluorine and methyl groups onto this privileged heterocycle can profoundly influence its physicochemical and pharmacological properties, offering a compelling avenue for the development of novel drug candidates. This in-depth technical guide focuses on the 6-fluoro-5-methylpyrimidin-4-amine core, providing a comprehensive overview of its structural analogs, derivatives, synthesis, and biological significance, particularly in the realm of kinase inhibition for oncology. We will delve into the rationale behind synthetic strategies, explore structure-activity relationships (SAR), and provide detailed experimental protocols to empower researchers in their quest for next-generation therapeutics.
Introduction: The Strategic Importance of Fluorinated Pyrimidines
Pyrimidine derivatives are of immense interest to researchers due to their versatile and significant role in medicinal chemistry.[2] The pyrimidine ring system is a fundamental component of nucleobases, vitamins like thiamine and riboflavin, and a wide array of pharmaceuticals exhibiting anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][3][4]
The introduction of a fluorine atom into a drug candidate can offer several advantages, including:
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, thereby increasing the drug's half-life.
-
Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets.
-
Modulation of pKa: The presence of fluorine can alter the acidity or basicity of nearby functional groups, influencing a molecule's ionization state at physiological pH.
-
Improved Membrane Permeability: In some cases, fluorine substitution can enhance a compound's ability to cross cellular membranes.
The methyl group, while seemingly simple, can also play a crucial role in SAR by providing steric bulk, influencing conformation, and offering a potential site for metabolic transformation. The combination of a fluorine atom at the 6-position and a methyl group at the 5-position of the 4-aminopyrimidine core creates a unique electronic and steric environment, making it a promising scaffold for targeted therapies.
Synthesis of the this compound Scaffold and Its Analogs
The synthesis of substituted 4-aminopyrimidines is a well-established field, with several versatile methods available to the medicinal chemist. A common and effective strategy involves the nucleophilic substitution of a di-halogenated pyrimidine precursor.
General Synthetic Approach
A representative synthesis of 4-amino-6-chloro-5-fluoropyrimidine derivatives starts from a commercially available di-chlorinated pyrimidine. The differential reactivity of the chlorine atoms at the 4 and 6 positions allows for sequential and selective substitution.
Experimental Protocol: Synthesis of 2-Chloro-5-fluoro-6-methyl-N-o-tolylpyrimidin-4-amine (A Representative Analog) [5]
This protocol details the synthesis of a representative analog, which can be adapted for the synthesis of other derivatives.
Materials:
-
2,4-dichloro-5-fluoro-6-methylpyrimidine
-
o-toluidine
-
Potassium bicarbonate (KHCO₃)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Petroleum ether
Procedure:
-
In a tube reactor, combine 2,4-dichloro-5-fluoro-6-methylpyrimidine (0.181 g, 1.0 mmol), o-toluidine (0.107 g, 1.0 mmol), and KHCO₃ (0.1 g, 1.0 mmol) in 1.0 ml of DMSO.[5]
-
Heat the reaction mixture at 333 K. Monitor the reaction progress using thin-layer chromatography (TLC).[5]
-
Once the reaction is complete, dilute the mixture with 30 ml of ethyl acetate and wash it three times with 30 ml of water.[5]
-
Dry the organic layer with anhydrous sodium sulfate and concentrate it under reduced pressure.[5]
-
Purify the crude product by column chromatography using a mixture of petroleum ether and ethyl acetate (8:1) to obtain the final product as a white solid.[5]
Causality behind Experimental Choices:
-
Solvent: DMSO is a polar aprotic solvent that is well-suited for nucleophilic aromatic substitution reactions, as it can dissolve the reactants and facilitate the reaction without participating in it.
-
Base: KHCO₃ is a mild base used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Temperature: Heating the reaction provides the necessary activation energy for the nucleophilic substitution to occur at a reasonable rate.
-
Purification: Column chromatography is a standard technique for purifying organic compounds based on their polarity, ensuring the isolation of a high-purity product.
Diversification of the Scaffold
The 4-amino and 2- and 6-positions of the pyrimidine ring offer opportunities for further diversification to explore the chemical space and optimize biological activity.
-
Substitution at the 4-amino group: A wide variety of primary and secondary amines can be used in the nucleophilic substitution reaction to introduce different substituents at this position.
-
Substitution at the 2- and 6-positions: If starting with a di- or tri-halogenated pyrimidine, sequential substitution reactions can be employed to introduce different groups at these positions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, are powerful tools for introducing aryl, heteroaryl, and amino groups.
Structural Analogs and Derivatives of this compound
The versatility of the 4-aminopyrimidine scaffold allows for the generation of a diverse library of analogs. These can be broadly categorized based on the modifications to the core structure.
Analogs with Modifications at the 4-Amino Position
The majority of reported analogs feature substitutions at the 4-amino position, often with anilines or other aromatic amines. These substituents can engage in crucial hydrogen bonding and hydrophobic interactions within the active site of a target protein.
Analogs with Modifications at the 2- and 6-Positions
Modifications at the 2- and 6-positions can be used to fine-tune the electronic properties and steric bulk of the molecule, as well as to introduce additional points of interaction with the target.
Fused-Ring Systems
The pyrimidine ring can be fused with other heterocyclic rings to create more rigid and complex scaffolds, such as purines and pyrazolopyrimidines. These fused systems can offer improved potency and selectivity.
Biological Activity and Structure-Activity Relationships (SAR)
Derivatives of the 4-aminopyrimidine scaffold have shown significant promise as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer.[6]
Kinase Inhibition
The 4-aminopyrimidine core is a well-known "hinge-binding" motif, forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition.[6] The substituents on the pyrimidine ring can then be optimized to interact with other regions of the ATP-binding pocket, leading to high potency and selectivity.
Key Kinase Targets:
-
Janus Kinases (JAKs): The JAK-STAT signaling pathway is crucial for immune responses, and its dysregulation is implicated in myeloproliferative neoplasms and inflammatory diseases.[2][4][7] Several 4-aminopyrimidine derivatives have been developed as potent and selective JAK inhibitors.[2][8]
-
Bruton's Tyrosine Kinase (BTK): BTK is a key component of the B-cell receptor signaling pathway, making it an attractive target for B-cell malignancies.[3][9][10][11][12]
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a driver of various cancers. Selective FGFR inhibitors based on the aminopyrimidine scaffold have been reported.[13][14]
-
Phosphoinositide 3-Kinases (PI3Ks) and mTOR: The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival and is frequently mutated in cancer.[6][15][16]
Structure-Activity Relationship (SAR) Analysis
The following table summarizes the SAR for a series of 4-aminopyrimidine derivatives as kinase inhibitors.
| Compound ID | Core Scaffold | R1 (at C2) | R2 (at N4) | Target Kinase | IC50 (nM) | Reference |
| A8 | 5-methylpyrimidin-2-amine | H | 4-(aminomethyl)phenyl | JAK2 | 5 | [2][8] |
| 13ac | N-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine | 5-methyl, 4-(1-isopropyl-1H-pyrazol-4-yl) | 1,2,3,4-tetrahydroisoquinolin-6-yl | JAK2 | 3 | [17] |
| 6O | 2-amino-4,6-dimethylpyrimidin-5-ol | CH3 | Acrylamidophenyl | FGFR4 | 75.3 | [13][14] |
| 10j | N,9-diphenyl-9H-purin-2-amine | - | Phenyl | BTK | 0.4 | [12] |
| 3j | 4-amino-6-methyl-1,3,5-triazine | CH3 | Sulfonamide derivative | PI3Kα | - | [6] |
Key SAR Insights:
-
Hinge-Binding Motif: The 4-amino group is crucial for hydrogen bonding with the kinase hinge region.
-
Hydrophobic Pockets: Substituents at the 2- and 5-positions can occupy hydrophobic pockets within the ATP-binding site, enhancing potency.
-
Selectivity: Subtle modifications to the substituents can have a profound impact on selectivity for different kinases. For example, in the study by Li et al. (2021), the addition of a fluorine atom to the tetrahydroisoquinoline skeleton of JAK2 inhibitors increased their potency against FLT3.[17]
-
Solvent Front: Larger substituents at the 6-position can extend towards the solvent-exposed region, offering opportunities for improving pharmacokinetic properties.
Visualization of Key Concepts
General Synthetic Scheme
Caption: General synthetic route to this compound analogs.
Kinase Inhibition Mechanism
Caption: Interaction of a 4-aminopyrimidine inhibitor with a kinase active site.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors and other therapeutic agents. Its synthetic tractability allows for the creation of diverse chemical libraries, while the strategic placement of the fluoro and methyl groups provides a unique combination of electronic and steric properties that can be exploited to achieve high potency and selectivity. Future research in this area should focus on:
-
Exploration of Novel Substituents: The synthesis and evaluation of new analogs with diverse substituents at the 2-, 4-, and 6-positions will be crucial for identifying next-generation drug candidates.
-
Structure-Based Drug Design: The use of X-ray crystallography and computational modeling will be invaluable for understanding the binding modes of these inhibitors and for guiding the design of more potent and selective compounds.
-
Expansion to Other Target Classes: While kinase inhibition is a major application, the 4-aminopyrimidine scaffold may also have utility against other target classes, and this should be explored.
-
Optimization of Pharmacokinetic Properties: A key challenge in drug development is achieving a favorable pharmacokinetic profile. Future work should focus on optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of these compounds.
By leveraging the principles of medicinal chemistry and a deep understanding of the underlying biology, the this compound core can be further developed to yield novel and effective therapies for a range of human diseases.
References
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- Yoon, S., Lee, J., Lee, S. H., Kim, J. H., Kim, Y., & Lee, J. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1083–1095. [Link]
- Zhang, Y., Wang, Y., Liu, Y., Zhang, Y., Wang, Y., Zhang, F., & Zhang, Y. (2023). Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. ACS Medicinal Chemistry Letters, 14(8), 1145–1151. [Link]
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- Zhang, Y., Lee, J., Lee, S. H., Kim, J. H., Kim, Y., & Lee, J. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1083–1095. [Link]
- Zhang, Y., Wang, Y., Liu, Y., Zhang, Y., Wang, Y., Zhang, F., & Zhang, Y. (2012). Synthesis and structure-activity relationships of dual PI3K/mTOR inhibitors based on a 4-amino-6-methyl-1,3,5-triazine sulfonamide scaffold. Bioorganic & Medicinal Chemistry Letters, 22(17), 5549–5553. [Link]
- Zunder, E. R., Gash, D. M., Karan, D., Bifulco, N., Garlich, J. R., & Knight, S. D. (2015). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 58(16), 6531–6548. [Link]
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An In-depth Technical Guide to the Solubility of 6-Fluoro-5-methylpyrimidin-4-amine for Pharmaceutical Research
Abstract
Solubility is a critical physicochemical parameter that dictates the developability of a new chemical entity into a viable drug product. Poor solubility can lead to low bioavailability, hinder formulation development, and produce unreliable results in biological assays.[1][2] This guide provides a comprehensive technical overview of the solubility profile of 6-Fluoro-5-methylpyrimidin-4-amine, a substituted pyrimidine derivative of interest in medicinal chemistry. In the absence of extensive published data for this specific molecule, this document synthesizes foundational principles of solubility, predictive analysis based on chemical structure, and robust experimental methodologies to empower researchers in their evaluation of this compound. We will explore the theoretical underpinnings of its solubility, provide detailed protocols for its empirical determination, and discuss the critical factors that modulate its behavior in various solvent systems.
Introduction: The Critical Role of Solubility in Drug Discovery
The journey of a drug candidate from discovery to clinical application is fraught with challenges, with physicochemical properties being a primary determinant of success. Among these, aqueous solubility is a paramount consideration. A drug must be in solution to be absorbed and reach its biological target.[3][4] Consequently, compounds with insufficient solubility often face a higher risk of failure during development, as this can compromise everything from in vitro assays to in vivo pharmacokinetic and pharmacodynamic studies.[1][2]
The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability, highlighting the central role of solubility in oral drug absorption.[1][5][6] For instance, Class II drugs (low solubility, high permeability) are limited by their dissolution rate, necessitating advanced formulation strategies to achieve therapeutic efficacy.[7] Therefore, a thorough understanding and early assessment of a compound's solubility are indispensable for making informed decisions in a drug discovery program.
This compound is a heterocyclic compound featuring a pyrimidine core, a structure found in many biologically active molecules.[8][9] Its substituents—an amino group, a fluorine atom, and a methyl group—are expected to significantly influence its physicochemical properties, including solubility. This guide will serve as a foundational resource for scientists working with this molecule, providing both theoretical insights and practical, actionable protocols.
Theoretical Solubility Profile: A Structure-Based Assessment
The solubility of a molecule is governed by its ability to form favorable interactions with the surrounding solvent molecules, which must overcome the energy of its crystal lattice. The structure of this compound offers several clues to its likely solubility behavior.
-
The Pyrimidine Core: The pyrimidine ring is a π-deficient aromatic heterocycle due to the presence of two electronegative nitrogen atoms.[8][10] These nitrogen atoms can act as hydrogen bond acceptors, contributing to solubility in protic solvents like water.
-
The 4-Amino Group: The primary amino group is a key functional group that can act as both a hydrogen bond donor and acceptor.[11] This significantly enhances the potential for interaction with polar protic solvents, suggesting a favorable contribution to aqueous solubility. Furthermore, the amino group imparts basicity to the molecule. The pyrimidine nitrogens are weakly basic (pKa of protonated pyrimidine is ~1.23)[10]; the exocyclic amino group will be the primary site of protonation. This means the compound's aqueous solubility will likely be pH-dependent, increasing in acidic conditions where the protonated, cationic form predominates.[4][12][13]
-
The 5-Fluoro Group: Fluorine is the most electronegative element and its incorporation into drug candidates can have profound effects on physicochemical properties.[2][3][14] While often used to increase lipophilicity and metabolic stability, a single fluorine atom has a relatively small van der Waals radius (1.47 Å, similar to hydrogen's 1.20 Å) and its direct impact on increasing lipophilicity is modest compared to larger halogens or alkyl groups.[3] The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, which could modulate the pH-solubility profile.[2]
-
The 6-Methyl Group: The methyl group is a small, nonpolar, hydrophobic substituent.[15][16][17] Its presence is generally expected to decrease aqueous solubility by disrupting the hydrogen-bonding network of water and increasing the molecule's overall lipophilicity. However, in some cases, the addition of a methyl group can disrupt crystal packing, which may paradoxically lead to a slight increase in solubility.[15]
Overall Prediction: Based on this structural analysis, this compound is predicted to be a weakly basic compound with low to moderate aqueous solubility. Its solubility is expected to be significantly higher in acidic pH due to the basicity of the amino group. In organic solvents, it is likely to be more soluble in polar aprotic solvents (like DMSO and DMF) and polar protic solvents (like ethanol and methanol) than in nonpolar solvents (like hexane or toluene).
Experimental Determination of Solubility: Protocols and Workflows
Theoretical predictions must be confirmed by empirical data. The two most relevant types of solubility for drug discovery are thermodynamic and kinetic solubility.[18][19][20]
-
Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature when the solid and solution phases are in equilibrium.[19][20] It is a critical parameter for pre-formulation and is typically determined using the "gold standard" shake-flask method.[21][22][23]
-
Kinetic Solubility: This measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock (usually DMSO).[18][20] It is a high-throughput method often used in early discovery to quickly flag compounds with potential solubility issues.[24][25][26] Kinetic solubility values are often higher than thermodynamic values due to the formation of supersaturated solutions.[18][19]
Protocol: Thermodynamic Solubility Determination via Shake-Flask Method
This protocol outlines the definitive method for measuring the equilibrium solubility of this compound.
Objective: To determine the maximum equilibrium concentration of the test compound in various solvents at a controlled temperature.
Materials:
-
This compound (solid powder)
-
Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, Ethanol, DMSO)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
HPLC with a suitable column and UV detector or LC-MS
Procedure:
-
Preparation: Add an excess amount of solid this compound to a glass vial. The goal is to have undissolved solid remaining at the end of the experiment to ensure saturation.[23] A common starting point is to add ~2-5 mg of compound to 1 mL of the chosen solvent.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C). Shake the mixture for a sufficient duration to reach equilibrium. A 24-hour period is standard, but for some compounds, 48-72 hours may be necessary.[22][23] It is advisable to test multiple time points (e.g., 24h and 48h) to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).[22]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the test temperature to let the excess solid settle. Then, separate the saturated solution from the undissolved solid. This is a critical step and is typically done by centrifuging the vials at high speed (e.g., 14,000 rpm for 15 minutes) and then carefully withdrawing the supernatant.[21]
-
Filtration: Immediately filter the supernatant using a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles. Discard the first few drops of filtrate to avoid any potential adsorption of the compound onto the filter membrane.
-
Quantification: Accurately dilute the clear filtrate with a suitable mobile phase or solvent. Analyze the concentration of the compound in the diluted filtrate using a validated HPLC-UV or LC-MS method against a standard curve prepared with known concentrations of the compound.
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Report the solubility in mg/mL or µM. For aqueous buffers, measure and report the final pH of the saturated solution, as it may differ from the starting pH.[23]
Experimental Workflow Visualization
The following diagram illustrates the key steps in the thermodynamic solubility determination process.
Caption: Workflow for Thermodynamic Solubility Determination.
Data Presentation and Interpretation
Quantitative solubility data should be organized clearly to facilitate comparison and interpretation.
Table 1: Solubility of this compound in Various Solvents
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Final pH (if applicable) |
| Deionized Water | 25 | |||
| PBS (pH 7.4) | 25 | |||
| 0.1 N HCl (pH ~1) | 25 | |||
| Ethanol | 25 | |||
| Methanol | 25 | |||
| Acetonitrile | 25 | |||
| DMSO | 25 | |||
| Dichloromethane | 25 | |||
| Hexane | 25 |
Interpretation:
-
Aqueous Solubility (pH 7.4): A value <10 µg/mL is generally considered poorly soluble and may present significant bioavailability challenges.
-
pH-Dependent Solubility: A marked increase in solubility in 0.1 N HCl compared to PBS (pH 7.4) would confirm the basic nature of the compound and suggest that absorption may be favorable in the acidic environment of the stomach.[27][28]
-
Organic Solvent Solubility: High solubility in DMSO is expected and is relevant for preparing stock solutions for in vitro screening. Solubility in solvents like ethanol or PEG 400 can provide initial insights for potential formulation vehicles.
Conclusion
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A Comprehensive Technical Guide to the Stability and Degradation Profile of 6-Fluoro-5-methylpyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 6-Fluoro-5-methylpyrimidin-4-amine
This compound is a fluorinated pyrimidine derivative, a class of compounds that holds significant interest in medicinal chemistry and drug development. The presence of the fluorine atom and the pyrimidine core suggests potential applications as a building block in the synthesis of bioactive molecules. Understanding the stability and degradation of this compound is paramount for ensuring the quality, safety, and efficacy of any potential drug candidate derived from it. Forced degradation studies are crucial for identifying potential degradants, developing stability-indicating analytical methods, and establishing appropriate storage conditions[1][2].
Section 1: Intrinsic Chemical Stability and Physicochemical Properties
The inherent stability of this compound is dictated by its unique chemical structure. The pyrimidine ring, an aromatic heterocycle, generally possesses a degree of stability. However, the substituents—a fluoro group at position 6, a methyl group at position 5, and an amine group at position 4—introduce specific electronic and steric factors that influence its reactivity and susceptibility to degradation.
Key physicochemical properties are summarized below:
| Property | Value | Source |
| Molecular Formula | C5H6FN3 | [3] |
| Molecular Weight | 127.12 g/mol | [3] |
| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place | [3] |
The recommended storage conditions strongly suggest a sensitivity to temperature, light, and possibly atmospheric conditions, necessitating a thorough investigation of its degradation profile.
Section 2: Potential Degradation Pathways
Based on the functional groups present in this compound, several degradation pathways can be anticipated under various stress conditions. These studies are essential for understanding the conditions under which the drug is unstable, which can inform formulation development to mitigate potential instabilities[1].
Hydrolytic Degradation
Hydrolysis is a common degradation pathway for many pharmaceutical compounds, particularly in aqueous environments. The stability of this compound should be evaluated across a range of pH values, typically from acidic to basic conditions, to simulate physiological and formulation environments[4]. The amine and fluoro groups on the pyrimidine ring may be susceptible to nucleophilic attack by water or hydroxide ions, especially at elevated temperatures.
Anticipated Products:
-
Displacement of the fluorine atom by a hydroxyl group to form 6-hydroxy-5-methylpyrimidin-4-amine.
-
Hydrolysis of the amine group, although generally less facile, could lead to the formation of a pyrimidinone derivative.
Oxidative Degradation
Oxidative degradation can be initiated by atmospheric oxygen, peroxides, or metal ions. The electron-rich pyrimidine ring and the amine substituent are potential sites for oxidation[5][6][7][8]. The methyl group could also be susceptible to oxidation to a hydroxymethyl or carboxylic acid derivative.
Anticipated Products:
-
N-oxide formation at one of the ring nitrogens or the exocyclic amine.
-
Oxidation of the methyl group to an alcohol or carboxylic acid.
-
Ring-opening products under harsh oxidative conditions.
Photolytic Degradation
Many aromatic and heterocyclic compounds are susceptible to degradation upon exposure to light, particularly UV radiation[9]. The energy absorbed can lead to the formation of excited states that undergo various chemical reactions. The presence of the fluoro substituent may influence the photostability of the molecule.
Anticipated Products:
-
Dimerization or polymerization products.
-
Photo-induced cleavage of the C-F bond, leading to radical intermediates and subsequent reaction products.
-
Ring rearrangement or cleavage.
Section 3: Forced Degradation Studies: A Methodological Approach
Forced degradation studies, also known as stress testing, are a cornerstone of drug development and are mandated by regulatory bodies like the ICH[1][2]. These studies involve subjecting the compound to conditions more severe than accelerated stability testing to intentionally generate degradation products.
Experimental Workflow for Forced Degradation
A systematic approach is essential for conducting meaningful forced degradation studies. The following workflow outlines the key steps:
Caption: A typical experimental workflow for forced degradation studies.
Detailed Experimental Protocols
Protocol 1: Hydrolytic Stability Assessment
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acidic: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL.
-
Basic: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL.
-
Neutral: Dilute the stock solution with purified water to a final concentration of 0.1 mg/mL.
-
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C) and monitor at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and analyze by a stability-indicating HPLC method.
Protocol 2: Oxidative Degradation Study
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound.
-
Stress Condition: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3%) to a final concentration of 0.1 mg/mL.
-
Incubation: Keep the solution at room temperature and protect from light. Monitor at various time points.
-
Sample Analysis: Analyze the samples directly by HPLC.
Protocol 3: Photostability Testing
-
Sample Preparation: Expose a solid sample and a solution of the compound (in a photostabile container) to a light source that meets ICH Q1B guidelines.
-
Control: Prepare a parallel set of samples protected from light (e.g., wrapped in aluminum foil).
-
Exposure: Expose the samples to a specified light intensity and duration.
-
Sample Analysis: After exposure, dissolve the solid sample and analyze both the solid and solution samples by HPLC.
Section 4: Analytical Methodologies for Stability Assessment
A robust, stability-indicating analytical method is critical for separating the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS), is the technique of choice[10].
HPLC Method Development
A reverse-phase HPLC method would be a suitable starting point. Key parameters to optimize include:
-
Column: A C18 column is a common choice for separating moderately polar compounds.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.
-
Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance. Diode-array detection (DAD) is advantageous for assessing peak purity.
Characterization of Degradation Products
Mass spectrometry is an indispensable tool for the structural elucidation of degradation products.
Caption: Workflow for the characterization of degradation products.
High-resolution mass spectrometry (HRMS) provides accurate mass measurements, enabling the determination of elemental compositions. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that are crucial for elucidating the chemical structure of the degradants.
Section 5: Summary and Recommendations
This technical guide has outlined the key considerations for assessing the stability and degradation profile of this compound. Based on its chemical structure, the compound is potentially susceptible to hydrolysis, oxidation, and photolysis. A systematic approach to forced degradation studies, coupled with the development of a robust, stability-indicating HPLC method and the use of mass spectrometry for degradant identification, is essential.
Key Recommendations:
-
Conduct comprehensive forced degradation studies under hydrolytic, oxidative, photolytic, and thermal stress conditions.
-
Develop and validate a stability-indicating HPLC method for the quantitative analysis of this compound and its degradation products.
-
Utilize LC-MS/MS for the structural elucidation of any significant degradation products.
-
Based on the stability data, establish appropriate storage conditions and re-test periods.
-
The insights gained from these studies will be invaluable for guiding formulation development and ensuring the overall quality and safety of any drug product containing this molecule.
References
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The Strategic Synthesis and Application of 6-Fluoro-5-methylpyrimidin-4-amine: A Keystone Intermediate in Modern Drug Discovery
Abstract
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of rational drug design. The pyrimidine nucleus, a privileged structure in numerous biologically active compounds, gains significant therapeutic potential through fluorination. This in-depth technical guide focuses on a particularly valuable, yet under-documented building block: 6-Fluoro-5-methylpyrimidin-4-amine . We will dissect its synthesis, explore its physicochemical properties, and illuminate its emerging applications, particularly in the realm of kinase inhibitor development. This document serves as a comprehensive resource for researchers, scientists, and professionals in drug development, providing both theoretical grounding and practical, field-proven insights into the utilization of this versatile intermediate.
Introduction: The Pyrimidine Scaffold and the Fluorine Advantage
The pyrimidine ring system is a fundamental component of life, forming the basis of nucleobases in DNA and RNA.[1] This inherent biological relevance has made pyrimidine derivatives a fertile ground for the discovery of novel therapeutics.[2] The introduction of a fluorine atom onto the pyrimidine core can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. The high electronegativity and small size of fluorine can modulate pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.[3][4]
This compound (CAS RN: 18260-69-0) is a strategically designed building block that combines the benefits of the pyrimidine core with the advantageous properties of fluorine and a methyl group.[5] The methyl group provides a lipophilic anchor and can offer steric hindrance to influence binding selectivity. The positioning of the fluoro and amino groups makes this molecule a versatile synthon for creating diverse libraries of compounds for high-throughput screening and lead optimization.
Synthesis and Mechanistic Considerations
A direct and detailed synthetic protocol for this compound is not extensively reported in peer-reviewed literature. However, based on established principles of nucleophilic aromatic substitution (SNAr) on dihalopyrimidines, a robust and scalable synthetic route can be confidently proposed. The most logical starting material is a dihalogenated 5-methylpyrimidine, such as 4,6-dichloro-5-methylpyrimidine or 4,6-difluoro-5-methylpyrimidine.
Proposed Synthetic Pathway from 4,6-Dichloro-5-methylpyrimidine
The synthesis of this compound can be envisioned through a two-step process involving an initial fluorination followed by a regioselective amination.
Caption: Proposed synthesis of this compound.
Causality of Experimental Choices:
-
Choice of Starting Material: 4,6-Dichloro-5-methylpyrimidine is a commercially available and relatively inexpensive starting material. The two chlorine atoms serve as good leaving groups for sequential nucleophilic substitution.
-
Halex Reaction: The first step involves a halogen exchange (Halex) reaction to introduce the fluorine atom. The use of potassium fluoride (KF) is a common and effective method for this transformation. A phase-transfer catalyst, such as a quaternary ammonium salt, is often employed to enhance the solubility and reactivity of the fluoride salt in an aprotic solvent. The greater reactivity of the C4 and C6 positions on the pyrimidine ring facilitates this substitution.
-
Regioselective Amination: The subsequent amination is the critical step. The presence of the electron-withdrawing fluorine atom at the 6-position and the nitrogen atoms within the pyrimidine ring activates the 4-position for nucleophilic attack by ammonia or ammonium hydroxide. The reaction conditions, including temperature and pressure, would need to be carefully optimized to achieve selective mono-amination and prevent the formation of the diamino-substituted byproduct.
Alternative Pathway from 4,6-Difluoro-5-methylpyrimidine
An alternative and potentially more direct route starts from 4,6-difluoro-5-methylpyrimidine.
Caption: Alternative synthesis from a difluoro precursor.
Expertise & Experience Insights:
While seemingly more straightforward, this route presents its own challenges. Fluorine is a better leaving group than chlorine in SNAr reactions on electron-deficient rings.[1] This heightened reactivity can make controlling the regioselectivity of the amination more difficult, potentially leading to a higher proportion of the undesired 4,6-diamino-5-methylpyrimidine byproduct. Careful control of stoichiometry and reaction temperature is paramount to favor the mono-substituted product.
Detailed Experimental Protocol (Proposed)
The following protocol is a self-validating system based on established methodologies for similar transformations.[6]
Step 1: Synthesis of 4-Chloro-6-fluoro-5-methylpyrimidine
-
To a stirred suspension of anhydrous potassium fluoride (2.0 eq) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 eq) in a suitable aprotic solvent (e.g., anhydrous DMSO or sulfolane) is added 4,6-dichloro-5-methylpyrimidine (1.0 eq).
-
The reaction mixture is heated to 120-140 °C and monitored by GC-MS or TLC for the disappearance of the starting material.
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.
-
The aqueous phase is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 4-chloro-6-fluoro-5-methylpyrimidine.
Step 2: Synthesis of this compound
-
A solution of 4-chloro-6-fluoro-5-methylpyrimidine (1.0 eq) in a suitable solvent (e.g., ethanol or isopropanol) is charged into a pressure vessel.
-
The vessel is cooled, and a solution of aqueous ammonia (excess, e.g., 10-20 eq) is added.
-
The vessel is sealed, and the reaction mixture is heated to 80-100 °C with stirring. The reaction progress is monitored by HPLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting residue is partitioned between water and an organic solvent (e.g., dichloromethane).
-
The organic layer is separated, and the aqueous layer is further extracted with the organic solvent.
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated in vacuo.
-
The crude product is purified by recrystallization or column chromatography to yield this compound as a solid.
Physicochemical and Spectroscopic Characterization
The precise experimental data for this compound is not widely published. However, based on its structure and data from analogous compounds, the following properties can be predicted.
| Property | Predicted Value |
| Molecular Formula | C₅H₆FN₃ |
| Molecular Weight | 127.12 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 150-160 °C (estimated) |
| Solubility | Soluble in methanol, DMSO, and chlorinated solvents |
Predicted Spectroscopic Data:
| Spectroscopy | Predicted Chemical Shifts / Peaks |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.0-8.2 (s, 1H, pyrimidine C2-H), 7.0-7.2 (br s, 2H, -NH₂), 2.1-2.3 (s, 3H, -CH₃) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 155-160 (d, JCF ≈ 250 Hz, C6-F), 150-155 (s, C4-NH₂), 145-150 (s, C2), 110-115 (d, JCF ≈ 20 Hz, C5-CH₃), 10-15 (s, -CH₃) |
| ¹⁹F NMR (376 MHz, DMSO-d₆) | δ -160 to -170 (s) |
| FT-IR (KBr, cm⁻¹) | 3300-3500 (N-H stretch), 2900-3000 (C-H stretch), 1600-1650 (C=N and C=C stretch), 1200-1300 (C-F stretch) |
| Mass Spectrometry (EI) | m/z 127 (M⁺) |
Applications in Drug Discovery: A Focus on Kinase Inhibition
The 2-aminopyrimidine scaffold is a well-established pharmacophore in the design of protein kinase inhibitors.[7] The amino group and the adjacent ring nitrogen can form crucial hydrogen bond interactions with the hinge region of the kinase active site, mimicking the binding of the adenine moiety of ATP.[8] The strategic placement of the fluorine and methyl groups in this compound makes it an attractive starting point for the synthesis of potent and selective kinase inhibitors.
Caption: General scheme for the utility of the title compound in kinase inhibitor synthesis.
Authoritative Grounding:
Numerous patents and research articles describe the use of structurally similar fluorinated aminopyrimidines as key intermediates in the synthesis of inhibitors for a variety of kinases, including but not limited to:
-
Janus Kinases (JAKs): Involved in cytokine signaling pathways implicated in inflammatory diseases and cancer.
-
Epidermal Growth Factor Receptor (EGFR): A key target in various epithelial cancers.
-
Spleen Tyrosine Kinase (Syk): A crucial mediator in immune cell signaling.
The fluorine atom at the 6-position can enhance binding affinity through halogen bonding and improve metabolic stability. The methyl group at the 5-position can be exploited to achieve selectivity for specific kinase isoforms by probing hydrophobic pockets within the active site.
Conclusion and Future Perspectives
This compound represents a valuable and versatile building block for the synthesis of novel therapeutic agents. While its direct synthesis and characterization are not yet extensively documented in the public domain, a logical and efficient synthetic pathway can be proposed based on well-established chemical principles. Its strategic combination of a fluorinated pyrimidine core with an amino and a methyl group provides a powerful platform for the development of potent and selective kinase inhibitors. As the demand for targeted therapies continues to grow, the importance of such well-designed chemical intermediates in accelerating the drug discovery process cannot be overstated. Further exploration of the reactivity and applications of this compound is warranted and is expected to yield novel compounds with significant therapeutic potential.
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- 8. 1353101-60-6|5-Fluoro-N-methylpyrimidin-4-amine|BLD Pharm [bldpharm.com]
The Strategic Sourcing and Application of 6-Fluoro-5-methylpyrimidin-4-amine in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Unseen Importance of Strategic Building Blocks
In the intricate tapestry of modern drug discovery, the selection of molecular building blocks is a critical determinant of success. These foundational chemical entities are not mere starting materials; they are the intellectual seeds from which novel therapeutics germinate. Among the vast arsenal of available scaffolds, fluorinated heterocycles have emerged as particularly powerful tools, imparting unique physicochemical properties that can profoundly influence a drug candidate's biological activity, metabolic stability, and pharmacokinetic profile. This guide focuses on a specific, yet increasingly important, building block: 6-Fluoro-5-methylpyrimidin-4-amine (CAS No. 18260-69-0). We will delve into the practical aspects of its commercial availability, provide insights into its strategic application, and offer technical guidance for its handling and quality assessment, empowering researchers to leverage its full potential in their quest for next-generation medicines.
I. The Molecule in Focus: Physicochemical Properties and Strategic Value
This compound is a substituted pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The strategic incorporation of a fluorine atom and a methyl group onto the pyrimidine core bestows upon it a unique combination of properties that are highly desirable in medicinal chemistry.
Key Physicochemical Characteristics:
| Property | Value | Source |
| CAS Number | 18260-69-0 | Multiple Suppliers |
| Molecular Formula | C₅H₆FN₃ | [1] |
| Molecular Weight | 127.12 g/mol | [1] |
| Appearance | White to off-white solid | Generic Supplier Data |
| Melting Point | 232-233 °C | Generic Supplier Data |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C | [1] |
The fluorine atom, being the most electronegative element, can modulate the pKa of the amine group, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.[2] The methyl group provides a lipophilic handle and can offer steric hindrance to prevent unwanted metabolic reactions. This unique combination makes this compound a valuable scaffold for the synthesis of kinase inhibitors and other targeted therapies.[2]
II. Navigating the Commercial Landscape: A Guide to Sourcing this compound
The reliable procurement of high-quality chemical reagents is a cornerstone of successful research. For this compound, a number of reputable suppliers exist, offering various quantities and purities.
Table of Commercial Suppliers:
| Supplier | Website | Notes |
| Synthonix, Inc. | [Link] | Offers various quantities with readily available stock information.[1] |
| GIHI CHEMICALS CO.,LIMITED | [Link] | Listed as a supplier on various chemical marketplaces.[3] |
| Dideu Industries Group Limited | No direct website found | Listed on ChemicalBook with pricing information.[4] |
| Apolloscientific | Listed on ChemicalBook with pricing information.[4] | |
| SynQuest Laboratories, Inc. | Listed on ChemicalBook with pricing information.[4] | |
| AK Scientific, Inc. | Listed on ChemicalBook with pricing information.[4] | |
| BLD Pharmatech Co., Limited | Listed on various chemical marketplaces.[5] | |
| ChemScene | Listed on various chemical marketplaces.[6] | |
| Alfa Chemistry | Listed on various chemical marketplaces.[7] | |
| Arctom | Lists the product with a specific catalog number. |
Disclaimer: This is not an exhaustive list, and researchers should conduct their own due diligence before procurement.
Procurement Strategy:
Caption: A streamlined workflow for the strategic sourcing of this compound.
III. Synthesis and Quality Control: Ensuring Experimental Integrity
Hypothetical Synthetic Pathway:
Caption: A generalized synthetic approach to this compound.
Experimental Protocol: Quality Control and Characterization
Upon receiving a commercial batch or after in-house synthesis, rigorous quality control is paramount.
1. Visual Inspection:
-
The compound should be a white to off-white solid. Any significant deviation in color could indicate impurities.
2. Melting Point Determination:
-
A sharp melting point around 232-233 °C is indicative of high purity. A broad melting range suggests the presence of impurities.
3. Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum should be consistent with the structure, showing distinct signals for the methyl protons, the aromatic proton, and the amine protons.
-
¹³C NMR: The carbon NMR will confirm the number of unique carbon environments.
-
¹⁹F NMR: A single resonance in the fluorine NMR spectrum will confirm the presence of the single fluorine atom.
-
-
Mass Spectrometry (MS):
-
The mass spectrum should show a molecular ion peak ([M]+) at m/z 127.12, confirming the molecular weight. Fragmentation patterns can provide further structural information.[9]
-
4. Chromatographic Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing purity. A single major peak should be observed, with the area of this peak relative to the total peak area indicating the purity (e.g., >98%).
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to identify and quantify volatile impurities.
IV. Applications in Drug Discovery: A Versatile Building Block
The true value of this compound lies in its utility as a versatile building block for the synthesis of biologically active molecules, particularly in the realm of oncology and inflammatory diseases.[6] Its structure is frequently found as a core scaffold in kinase inhibitors.
Role as a Pharmacophore:
The 4-aminopyrimidine moiety is a well-established hinge-binding motif in many kinase inhibitors. The nitrogen atoms of the pyrimidine ring can form crucial hydrogen bonds with the backbone of the kinase hinge region, while the amine group can be further functionalized to extend into other pockets of the ATP-binding site, enhancing potency and selectivity.
Illustrative Reaction Scheme for Derivatization:
Caption: A general scheme for the derivatization of this compound to generate novel kinase inhibitors.
V. Safety, Handling, and Storage: A Researcher's Responsibility
As with any chemical reagent, proper safety precautions are essential when handling this compound. While a specific, comprehensive Material Safety Data Sheet (MSDS) for this compound is not universally available, data from structurally related compounds can provide guidance.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[3][5]
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[3][5]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[3][5] Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.[1] Inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent degradation.[1]
Hazard Identification (Based on related compounds):
While not definitively classified, similar aminopyrimidines may be associated with the following hazards:
-
Harmful if swallowed.[10]
-
Causes skin irritation.[10]
-
Causes serious eye irritation.[10]
-
May cause respiratory irritation.[10]
VI. Conclusion: A Strategic Asset in the Medicinal Chemist's Toolbox
This compound represents more than just another chemical in a catalog. It is a strategically designed building block that offers a gateway to novel chemical space in the highly competitive field of drug discovery. Its unique combination of a fluorinated pyrimidine core and a reactive amine handle makes it an invaluable tool for the synthesis of targeted therapeutics. By understanding its properties, sourcing it effectively, handling it safely, and employing it creatively, researchers can significantly enhance their ability to develop the next generation of life-saving medicines.
VII. References
-
This compound. BDJHH041448. Available from: [Link]
-
SAFETY DATA SHEET. (2015). 2-Amino-6-methylpyrimidin-4-ol.
-
SAFETY DATA SHEET. (2024). 4-CHLORO-6-METHYLPYRIDIN-3-AMINE. CymitQuimica.
-
Jiang, H., et al. (2013). 2-Chloro-5-fluoro-6-methyl-N-o-tolylpyrimidin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 69(6), o826.
-
Novel synthesis of substituted 4-amino-pyrimidines. Patent 2307355. (2013). European Patent Office.
-
Custom Synthesis: Tailoring 6-Chloro-5-fluoro-2-methylpyrimidin-4-amine for Your Projects. (n.d.).
-
Building Blocks in Custom Synthesis for Drug Discovery. (n.d.). BOC Sciences.
-
Smolecule. (n.d.). Buy 2-Amino-6-benzyloxy-4-fluoropyrimidine.
-
Al-Masoudi, N. A., et al. (2015). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. ResearchGate.
-
Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H). (2021). Google Patents.
-
6-Chloro-5-fluoropyrimidin-4-amine | C4H3ClFN3 | CID 53487969. PubChem. Available from: [Link]
-
Synthesis of 4-amino-pyrimidines scaffolds. (2012). Google Patents.
-
Building Block-Centric Approach to DNA-Encoded Library Design. (2022). ACS Chemical Biology, 17(4), 844-852.
-
Synthesis of Chiral Building Blocks for Use in Drug Discovery. (2009). Molecules, 14(1), 405-413.
-
Sugar-like Building Blocks for Drug Design. (n.d.). Enamine.
-
2-Amino-5-hydroxy-4-methylpyrimidin-Derivate. (1988). Google Patents.
-
Spectroscopic Profile of 2-Chloro-6-methylpyrimidin-4-amine: A Technical Guide. (n.d.). Benchchem.
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- 7. Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355 [data.epo.org]
- 8. US8198443B2 - Synthesis of 4-amino-pyrimidines scaffolds - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 6-Chloro-5-fluoropyrimidin-4-amine | C4H3ClFN3 | CID 53487969 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Topic: High-Purity Isolation of 6-Fluoro-5-methylpyrimidin-4-amine: A Guide to Effective Purification Strategies
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
6-Fluoro-5-methylpyrimidin-4-amine is a key heterocyclic building block in medicinal chemistry and drug discovery, valued for its role in the synthesis of targeted therapeutics. The presence of impurities, even in trace amounts, can significantly compromise the yield, biological activity, and safety profile of subsequent active pharmaceutical ingredients (APIs). This application note provides a comprehensive guide to the purification of this compound, detailing three robust methodologies: Recrystallization, Silica Gel Column Chromatography, and Acid-Base Extraction. By explaining the fundamental principles and providing detailed, field-proven protocols, this guide equips researchers with the necessary tools to achieve high purity standards essential for research and development.
Introduction: The Critical Role of Purity
The pyrimidine scaffold is a cornerstone in the development of numerous therapeutic agents, including antivirals and kinase inhibitors. The specific substitution pattern of this compound, featuring a fluorine atom and an amino group, imparts unique electronic and binding properties that are leveraged in modern drug design. Fluorinated pyrimidines, such as the widely used anticancer drug 5-Fluorouracil (5-FU), have a long history in medicine, where their efficacy is directly linked to their purity and precise metabolic activation.[1]
Impurities arising from the synthesis—such as unreacted starting materials, isomers, or byproducts from side reactions—can interfere with downstream reactions and introduce confounding variables in biological assays. Therefore, a robust and validated purification strategy is not merely a procedural step but a foundational requirement for generating reliable and reproducible scientific data. This guide details the principles and step-by-step protocols for three primary purification techniques, enabling scientists to select and optimize the method best suited for their specific impurity profile and scale.
Characterizing the Target: Physicochemical Properties
Understanding the properties of this compound is paramount to designing an effective purification strategy.
-
Structure:
-
Molecular Formula: C₅H₆FN₃
-
Molecular Weight: 127.12 g/mol
-
-
Key Features:
-
Basicity: The primary amine group (-NH₂) and pyrimidine ring nitrogens confer basic properties, making the molecule's solubility pH-dependent. This is the key characteristic exploited in acid-base extraction.
-
Polarity: The presence of the fluoro and amine groups makes the molecule polar. This polarity dictates its behavior in chromatographic systems.
-
Hydrogen Bonding: The amine group can act as both a hydrogen bond donor and acceptor, influencing its solubility in protic solvents like alcohols and water.
-
Anticipated Impurities: Synthetic routes to this compound often involve the amination of a halogenated pyrimidine precursor. Common impurities may include:
-
Unreacted halogenated precursors (e.g., 4,6-dichloro-5-methylpyrimidine).
-
Isomeric byproducts.
-
Over-reacted or di-substituted products.[2]
-
Residual catalysts or reagents.
Purification Method 1: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility between the desired compound and impurities in a given solvent.[3][4][5] The principle relies on dissolving the impure solid in a minimum amount of a hot, boiling solvent and allowing the solution to cool slowly. As the temperature decreases, the solubility of the target compound drops, leading to the formation of pure crystals, while impurities remain dissolved in the mother liquor.[4][5]
Rationale and Solvent Selection
The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[3] This differential solubility is crucial for achieving high recovery. Given the compound's polar nature, moderately polar solvents are excellent starting points.
| Solvent System | Rationale for Screening |
| Isopropanol (IPA) | Good for moderately polar compounds; less volatile than ethanol. |
| Ethyl Acetate | Aprotic solvent, good for compounds of intermediate polarity. |
| Acetonitrile | Polar aprotic solvent, can be effective for nitrogen-containing heterocycles. |
| Toluene | Non-polar solvent, useful if impurities are highly polar. Can be used in a solvent/anti-solvent system. |
| IPA/Water Mixture | Adding water as an anti-solvent can dramatically reduce solubility upon cooling. |
| Ethyl Acetate/Hexane | A common polar/non-polar mixture to fine-tune solubility. |
Step-by-Step Protocol for Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of ~20 mg of crude material in 0.5 mL of various solvents at room temperature and then at boiling. Identify a promising solvent or solvent pair.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to a boil with gentle swirling. Add just enough solvent to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, catalysts), perform a hot gravity filtration to remove them before the solution cools.[6]
-
Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.
-
Cooling: Once at room temperature, place the flask in an ice-water bath for 15-30 minutes to maximize crystal formation.
-
Crystal Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove residual solvent. The purity can then be assessed by HPLC and melting point analysis.
Caption: Workflow for the purification of solids by recrystallization.
Purification Method 2: Silica Gel Column Chromatography
Column chromatography is a highly versatile technique that separates compounds based on their differential adsorption to a stationary phase while being moved by a mobile phase.[7] For this compound, normal-phase chromatography using silica gel is an effective method for separating it from less polar or more polar impurities.
Principle and System Selection
The separation occurs because compounds with different polarities travel down the silica column at different rates.
-
Stationary Phase: Silica gel is a polar adsorbent. More polar compounds will adhere more strongly and elute later.
-
Mobile Phase (Eluent): A solvent or mixture of solvents that carries the sample through the column. The polarity of the eluent is critical; a more polar eluent will move all compounds faster. The goal is to find a system that provides good separation between the target compound and its impurities.
Rationale for Eluent Selection: The choice of mobile phase is typically optimized using Thin-Layer Chromatography (TLC).[7] A good starting point for a moderately polar compound like this is a mixture of a non-polar solvent (e.g., Dichloromethane or Hexanes) and a polar solvent (e.g., Ethyl Acetate or Methanol).[7] Due to the basicity of the amine, peak tailing can be an issue on acidic silica gel. This can often be resolved by adding a small amount (0.5-1%) of a basic modifier like triethylamine or a 7N ammonia solution in methanol to the eluent.[7]
Step-by-Step Protocol for Column Chromatography
-
TLC Optimization: Spot the crude material on a TLC plate and develop it in various solvent systems (e.g., 100% Ethyl Acetate; 95:5 Dichloromethane:Methanol). The ideal system will show the target spot with a retention factor (Rf) of approximately 0.25-0.35, well-separated from impurity spots.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a glass column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. For better separation, it is often preferable to pre-adsorb the crude material onto a small amount of silica gel (dry loading), evaporate the solvent, and carefully add the resulting powder to the top of the column.
-
Elution: Add the mobile phase to the top of the column and apply gentle pressure (using a pump or inert gas) to begin elution. Collect the eluting solvent in fractions (e.g., 10-20 mL per test tube).
-
Fraction Monitoring: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine and Evaporate: Combine the fractions containing the pure compound and remove the solvent using a rotary evaporator.
-
Drying: Dry the resulting solid under high vacuum to yield the purified product.
Caption: Workflow for purification by silica gel column chromatography.
Purification Method 3: Acid-Base Extraction
This classic liquid-liquid extraction technique is highly effective for separating basic or acidic compounds from neutral impurities.[8] It exploits the ability of the basic amine group in this compound to be protonated by an acid, forming a water-soluble salt. This salt can then be separated from non-basic impurities that remain in an organic solvent.
Principle of Separation
The core principle is manipulating the compound's solubility through pH adjustment.
-
Acidification: The basic amine is reacted with an acid (e.g., HCl) to form an ammonium salt (R-NH₃⁺Cl⁻). This ionic salt is soluble in the aqueous phase.
-
Extraction: Neutral or acidic impurities remain in the water-immiscible organic phase and are physically separated.
-
Basification: The aqueous phase is then treated with a base (e.g., NaOH) to neutralize the acid and deprotonate the ammonium salt, regenerating the neutral, organic-soluble amine, which can then be isolated.
Step-by-Step Protocol for Acid-Base Extraction
-
Dissolution: Dissolve the crude material in a water-immiscible organic solvent such as Dichloromethane (DCM) or Ethyl Acetate in a separatory funnel.
-
Acidic Extraction: Add an equal volume of a dilute aqueous acid (e.g., 1 M HCl) to the separatory funnel. Stopper the funnel, invert, and vent frequently. Shake vigorously for 1-2 minutes.
-
Layer Separation: Allow the layers to separate. Drain the lower aqueous layer (if using DCM) or the upper aqueous layer (if using Ethyl Acetate) into a clean flask. The target compound is now in this aqueous layer as its hydrochloride salt. The organic layer containing neutral impurities can be discarded.
-
Wash (Optional): To improve purity, the aqueous layer can be washed with a fresh portion of organic solvent to remove any remaining non-basic impurities.
-
Basification: Cool the acidic aqueous solution in an ice bath. Slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃ solution) with stirring until the solution is basic (pH > 9, check with pH paper). The neutral product may precipitate as a solid or form an oily layer.
-
Isolation:
-
If a solid precipitates: Collect the pure product by vacuum filtration, wash with cold water, and dry.
-
If no solid forms: Add a fresh portion of organic solvent (DCM or Ethyl Acetate) to the separatory funnel and extract the neutral product back out of the aqueous layer. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent to obtain the pure product.
-
Caption: Logical flow of an acid-base extraction for a basic compound.
Purity Verification
After purification, the purity of this compound must be confirmed.
-
High-Performance Liquid Chromatography (HPLC): This is the industry-standard method for quantitative purity assessment. A reversed-phase C18 column with a mobile phase gradient of water (containing 0.1% formic or phosphoric acid) and acetonitrile is typically effective.[9] Purity is determined by the area percentage of the main peak.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Provides structural confirmation and detects proton-containing impurities. The absence of signals corresponding to starting materials or byproducts is a strong indicator of purity.[9]
-
Melting Point Analysis: A pure crystalline solid will exhibit a sharp and narrow melting point range. A broad or depressed melting range suggests the presence of impurities.
Conclusion and Method Selection
The choice of purification method depends on the nature of the impurities, the required scale, and available resources.
| Method | Advantages | Disadvantages | Best For |
| Recrystallization | Simple, inexpensive, scalable, can yield very high-purity crystalline material. | Requires a suitable solvent, potential for product loss in mother liquor. | Removing small amounts of impurities from a solid crude product; final purification step. |
| Column Chromatography | Highly versatile, can separate complex mixtures and compounds with similar polarities. | Can be labor-intensive and time-consuming, requires significant solvent volumes, may not be ideal for very large scales. | Complex mixtures where impurities have different polarities than the product. |
| Acid-Base Extraction | Fast, simple, scalable, excellent for removing neutral or acidic impurities. | Only effective for separating compounds with different acid/base properties; emulsions can sometimes form. | Removing non-basic impurities from the crude reaction mixture as an initial work-up step. |
For optimal results, a combination of these techniques is often employed. For example, an initial purification by acid-base extraction to remove bulk neutral impurities, followed by a final recrystallization to achieve high crystalline purity, can be a highly effective and efficient strategy.
References
- Benchchem. (n.d.). Technical Support Center: Purification of Pyrimidine Derivatives by Column Chromatography.
- Magi, S., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central.
- Kazoka, H. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. PubMed.
- Magi, S., et al. (2021). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Usiena air.
- SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column.
- Wikipedia. (n.d.). Acid–base extraction.
- Benchchem. (n.d.). Custom Synthesis: Tailoring 6-Chloro-5-fluoro-2-methylpyrimidin-4-amine for Your Projects.
- PubChem. (n.d.). 6-Chloro-5-fluoropyrimidin-4-amine. National Center for Biotechnology Information.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Chemistry LibreTexts. (2023). Recrystallization.
- Wikipedia. (n.d.). Recrystallization (chemistry).
- PubChem. (n.d.). 3-Fluoro-5-methylpyridin-4-amine. National Center for Biotechnology Information.
- Professor Dave Explains. (2022, December 5). Recrystallization and Melting Point Analysis [Video]. YouTube.
- Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PMC.
- Benchchem. (n.d.). Identifying and characterizing impurities in 6-Chloro-N-methyl-5-nitro-4-pyrimidinamine synthesis.
- Benchchem. (n.d.). A Comparative Guide to Purity Determination of 2-Amino-5-bromo-4-methylpyridine: HPLC vs. Alternative Methods.
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Application Note: Comprehensive Analytical Characterization of 6-Fluoro-5-methylpyrimidin-4-amine
Abstract
This application note provides a detailed guide for the comprehensive analytical characterization of 6-Fluoro-5-methylpyrimidin-4-amine, a crucial heterocyclic compound in medicinal chemistry and drug development.[1][2][3] Pyrimidine derivatives are foundational scaffolds in a vast array of therapeutic agents, making the unambiguous confirmation of their structure and purity a critical step in the synthesis and quality control pipeline.[4][5] This document outlines an integrated analytical workflow employing Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis. Each protocol is presented with detailed, step-by-step instructions and explains the scientific rationale behind key experimental choices, ensuring methodological robustness and data integrity for researchers and drug development professionals.
Introduction and Strategic Overview
This compound is a substituted pyrimidine, a class of nitrogen-containing heterocyles that form the backbone of nucleobases and numerous FDA-approved drugs.[6][7][8] The introduction of a fluorine atom and a methyl group to the pyrimidine core significantly influences its electronic properties, lipophilicity, and metabolic stability, making it an attractive building block for designing novel bioactive molecules.
Caption: Integrated workflow for the characterization of this compound.
Physicochemical Properties
A foundational understanding of the molecule's basic properties is essential before commencing analytical work. While experimental data for this specific compound is not widely published, properties can be reliably predicted based on its structure.
| Property | Value | Source |
| Chemical Structure | Inferred | |
| Molecular Formula | C₅H₆FN₃ | Calculated |
| Molecular Weight | 127.12 g/mol | Calculated |
| Appearance | Expected to be an off-white to pale yellow solid | Inferred from related compounds[9] |
| Solubility | Soluble in DMSO, Methanol, Chloroform; Sparingly soluble in water | Inferred from related compounds |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale & Expertise: NMR is the most powerful technique for unambiguous structural elucidation of organic molecules. For this compound, a suite of 1D experiments (¹H, ¹³C, and ¹⁹F) is required. ¹H and ¹³C NMR will map the carbon-hydrogen framework, while ¹⁹F NMR is indispensable for confirming the presence and electronic environment of the fluorine atom. The coupling patterns between these nuclei (H-H, C-H, and C-F) provide definitive evidence of atomic connectivity.
Detailed Protocol: NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.[10]
-
Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons (e.g., -NH₂).[10]
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse ('zg30').[10]
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 2 seconds. A longer delay may be needed if quantitative analysis is desired.
-
Number of Scans: 16.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse with NOE ('zgpg30').[10]
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: ≥1024 (due to the low natural abundance of ¹³C).
-
-
¹⁹F NMR:
-
Pulse Program: Standard single-pulse, proton-decoupled.
-
Acquisition Time: ~1 second.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 64.
-
-
-
Processing and Referencing:
-
Apply an exponential line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra.[10]
-
Reference the ¹H and ¹³C spectra to the residual solvent peak (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).
-
Reference the ¹⁹F spectrum to an external standard like CFCl₃ (δF = 0 ppm).
-
Predicted Data & Interpretation
Causality: The predicted chemical shifts are based on the known electronic effects of substituents on a pyrimidine ring. The electron-withdrawing fluorine atom will deshield adjacent nuclei, shifting their signals downfield. The electron-donating amino and methyl groups will have a shielding effect. Coupling constants (J-values) are critical; the magnitude of C-F coupling, in particular, is indicative of the number of bonds separating the coupled nuclei.
| Nucleus/Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key Couplings (J in Hz) |
| -CH₃ (at C5) | ~2.1 - 2.3 (s) | ~10 - 15 | ³JCF ≈ 3-5 Hz |
| -NH₂ (at C4) | ~6.5 - 7.5 (broad s) | N/A | Exchangeable, may not show coupling |
| H-2 | ~8.0 - 8.2 (s) | ~150 - 155 | ⁴JHF ≈ 1-3 Hz |
| C-2 | N/A | ~150 - 155 | ³JCF ≈ 5-10 Hz |
| C-4 | N/A | ~155 - 160 | ²JCF ≈ 15-25 Hz |
| C-5 | N/A | ~110 - 120 | ²JCF ≈ 15-25 Hz |
| C-6 | N/A | ~158 - 165 | ¹JCF ≈ 230-260 Hz |
| ¹⁹F | ~ -120 to -150 | N/A | Coupling to H-2 and -CH₃ protons |
Mass Spectrometry (MS)
Rationale & Expertise: High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, allowing for the determination of the elemental formula. This technique serves as an orthogonal confirmation of the compound's identity established by NMR. Electrospray ionization (ESI) is the method of choice for this class of polar, nitrogen-containing molecules as it is a soft ionization technique that typically yields a prominent protonated molecular ion [M+H]⁺.[11]
Caption: Workflow for HRMS analysis using Electrospray Ionization (ESI).
Detailed Protocol: HRMS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent, typically HPLC-grade methanol or acetonitrile/water (50:50 v/v) with 0.1% formic acid.
-
Causality: Formic acid is added to aid in the protonation of the analyte in the ESI source, enhancing the signal of the [M+H]⁺ ion.
-
-
Instrument Parameters (ESI-TOF or ESI-Orbitrap):
-
Ionization Mode: Positive Ion Mode.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Drying Gas (N₂): Flow rate of 8-12 L/min at a temperature of 300-350 °C.
-
Mass Range: Scan from m/z 50 to 500.
-
Calibration: Ensure the instrument is calibrated with a known standard immediately prior to the run to ensure high mass accuracy.
-
Expected Data & Interpretation
-
Theoretical Mass [M+H]⁺: For C₅H₇FN₃⁺, the calculated monoisotopic mass is 128.0624 .
-
Trustworthiness: The experimental mass should be within 5 ppm of the theoretical value. A result of 128.0622, for instance, would represent an error of only 1.6 ppm, providing very high confidence in the assigned elemental formula.
-
Isotope Pattern: The measured isotope pattern should match the theoretical pattern for C₅H₆FN₃, further validating the result.
High-Performance Liquid Chromatography (HPLC)
Rationale & Expertise: HPLC is the gold standard for determining the purity of pharmaceutical compounds. For a polar molecule like this compound, a reversed-phase (RP-HPLC) method is appropriate. The key challenge is achieving adequate retention on a nonpolar C18 column.[12] Using a highly aqueous mobile phase and potentially a polar-endcapped C18 column can overcome this.[12] UV detection is suitable as the pyrimidine ring contains a chromophore.
Detailed Protocol: RP-HPLC Purity Analysis
-
Sample Preparation:
-
Accurately prepare a stock solution of the sample at 1.0 mg/mL in a suitable diluent (e.g., water/acetonitrile 95:5 v/v).[12]
-
Filter the solution through a 0.45 µm syringe filter before injection to protect the column from particulates.
-
-
Instrument Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: Re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Data Interpretation
-
Purity Calculation: Purity is determined by the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram.
-
Acceptance Criteria: For a high-quality pharmaceutical intermediate, the purity should typically be ≥98%.
-
Peak Shape: The main peak should be sharp and symmetrical (tailing factor between 0.9 and 1.2) for an efficient and well-behaved separation.
Elemental Analysis
Rationale & Expertise: Elemental analysis provides a fundamental, quantitative measure of the mass percentages of carbon, hydrogen, and nitrogen in the compound. This classical technique offers a final, independent confirmation of the empirical formula derived from HRMS. It is a bulk analysis method that is highly sensitive to impurities.
Detailed Protocol: CHN Analysis
-
Sample Preparation:
-
Provide 2-3 mg of the finely ground, homogenous, and thoroughly dried sample in a tin capsule.
-
Causality: The sample must be completely dry, as residual water or solvents will lead to inaccurate hydrogen and carbon percentages.
-
-
Instrumentation:
-
Use a calibrated CHN elemental analyzer. The instrument combusts the sample at high temperatures (≥900 °C) in the presence of oxygen.
-
Expected Data & Interpretation
-
Theoretical Percentages for C₅H₆FN₃:
-
%C = 47.24
-
%H = 4.76
-
%N = 33.05
-
-
Trustworthiness: The experimental values should agree with the theoretical values to within ±0.4%. A significant deviation may indicate the presence of impurities or an incorrect structural assignment.
References
- Kaur, R., et al. (2023). Design, Docking, Characterisation, and Synthesis of Pyrimidine Derivatives for Antidepressant Activity. PubMed. [Link]
- Al-Ostath, A., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Heliyon. [Link]
- El-Saidi, M. M. T., et al. (2023). Synthesis, Characterization and Docking Study of Novel Pyrimidine Derivatives as Anticancer Agents.
- American Chemical Society. (2023).
- Guchhait, G., et al. (2020). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications.
- Sharma, A., et al. (2024). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis Online. [Link]
- Gondim, A. D. S., et al. (2022). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. MDPI. [Link]
- Vitaku, E., et al. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals.
- Khan, I., et al. (2023). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. MDPI. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 53487969, 6-Chloro-5-fluoropyrimidin-4-amine. PubChem. [Link]
- Wang, P., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry.
- Zhang, G-L., et al. (2012). 2-Chloro-5-fluoro-6-methyl-N-o-tolylpyrimidin-4-amine.
- Gawinecki, R., et al. (2001).
- Shi, D., et al. (2011). 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 309479, 6-chloro-N-methylpyrimidin-4-amine. PubChem. [Link]
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Design, Docking, Characterisation, and Synthesis of Pyrimidine Derivatives for Antidepressant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and characterization of new pyrimidine derivatives - American Chemical Society [acs.digitellinc.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Framework for In Vitro Assay Development for the Novel Compound 6-Fluoro-5-methylpyrimidin-4-amine
Abstract
This document provides a comprehensive guide for the development and validation of a robust in vitro assay cascade for 6-Fluoro-5-methylpyrimidin-4-amine, a novel small molecule with potential therapeutic applications. Given that the specific biological target of this compound is not yet defined, this guide establishes a logical, target-agnostic framework. We hypothesize a protein kinase as a probable target, based on the prevalence of the pyrimidine scaffold in numerous approved kinase inhibitors.[1][2][3] This application note details a two-tiered approach: a primary biochemical assay to determine direct enzyme inhibition and a secondary cell-based assay to assess activity in a physiological context. Protocols for assay optimization, execution, and rigorous validation using key performance metrics such as the Z'-factor are provided to ensure data integrity and reproducibility.
Introduction
The pyrimidine nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of many therapeutic agents, including a significant number of protein kinase inhibitors used in oncology.[1][2] Molecules like this compound, which feature this core structure, are therefore promising candidates for drug discovery programs. The initial step in characterizing such a novel compound is the development of reliable in vitro assays to elucidate its biological activity and mechanism of action.[4]
Protein kinases are a major class of drug targets, playing a central role in cellular signaling pathways that govern processes like cell growth, proliferation, and differentiation.[5] Their dysregulation is a hallmark of many diseases, particularly cancer.[5][6] Consequently, the ability to screen for and characterize kinase inhibitors is a critical component of modern drug development.[5]
This guide presents a systematic workflow for establishing a robust assay cascade for this compound, using a hypothetical protein kinase target as an illustrative model. The principles and protocols described herein are broadly applicable to a wide range of enzyme targets and can be readily adapted by researchers.
Part 1: Primary Biochemical Assay Development - Kinase Activity
The primary assay aims to directly measure the effect of the compound on the catalytic activity of a purified enzyme. For this purpose, the ADP-Glo™ Kinase Assay is an excellent choice due to its high sensitivity, broad dynamic range, and universal applicability to any ADP-generating enzyme.[7][8] The assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[7][8]
Principle of the ADP-Glo™ Assay
The assay is a luminescence-based method performed in two steps.[9][10]
-
Kinase Reaction & ATP Depletion: Following the kinase reaction where ATP is converted to ADP, the ADP-Glo™ Reagent is added. This terminates the kinase reaction and depletes any remaining ATP.[9][10]
-
ADP Conversion & Signal Generation: The Kinase Detection Reagent is then added, which contains an enzyme that converts ADP back to ATP. This newly synthesized ATP is consumed by a luciferase, generating a stable "glow-type" luminescent signal that is directly proportional to the amount of ADP produced in the initial kinase reaction.[9][10]
Workflow for Biochemical Assay Development
Caption: Workflow for biochemical kinase assay development.
Protocol 1.1: Biochemical IC50 Determination
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound against a target kinase.
Materials:
-
Target Kinase & Substrate (specific to the research question)
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V9101 or similar)
-
Test Compound: this compound
-
Control Inhibitor (e.g., Staurosporine)
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
DMSO
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. This will be the source plate for the assay.
-
-
Assay Plate Setup:
-
Add kinase reaction buffer to all wells.
-
Transfer a small volume (e.g., 1 µL) from the compound source plate to the assay plate.
-
Include "Max Activity" controls (DMSO vehicle only) and "No Enzyme" or "Max Inhibition" controls (DMSO vehicle + potent control inhibitor).
-
-
Kinase Reaction:
-
Prepare a 2X enzyme solution in kinase buffer. Add this to the wells.
-
Prepare a 2X substrate/ATP solution in kinase buffer. Add this to the wells to initiate the reaction. The final DMSO concentration should be ≤1%.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add a volume of ADP-Glo™ Reagent equal to the reaction volume in each well.[10]
-
Incubate at room temperature for 40 minutes to stop the reaction and deplete ATP.[9][10]
-
Add a volume of Kinase Detection Reagent equal to the current volume in each well.[10]
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate the luminescent signal.[9]
-
-
Data Acquisition:
-
Measure luminescence using a plate-reading luminometer.
-
Data Presentation: Hypothetical IC50 Data
| Compound | Target Kinase | IC50 (nM) |
| This compound | Kinase X | 85.2 |
| Control Inhibitor (Staurosporine) | Kinase X | 5.6 |
Part 2: Secondary Cell-Based Assay Development
While biochemical assays are essential for determining direct target inhibition, cell-based assays are critical for confirming a compound's activity in a more physiologically relevant environment.[11][12] They provide insights into factors like cell permeability, off-target effects, and engagement with the target in its native cellular context.[11] A foundational secondary assay is the measurement of cell viability or cytotoxicity.
Principle of the CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® Assay is a homogeneous method that quantifies the number of viable cells in culture by measuring the amount of ATP present, which is an indicator of metabolically active cells.[13][14] The "add-mix-measure" format involves adding a single reagent directly to the cultured cells.[13] This reagent lyses the cells and provides the luciferase and substrate needed to generate a luminescent signal proportional to the intracellular ATP concentration.[14]
Workflow for Cell-Based Viability Assay
Caption: Workflow for cell-based viability assay development.
Protocol 2.1: Cell Viability GI50 Determination
This protocol determines the concentration of the compound required to inhibit cell growth by 50% (GI50).
Materials:
-
Target Cell Line (e.g., A549, a human lung carcinoma line)
-
Cell Culture Medium (e.g., DMEM with 10% FBS)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega, Cat. #G7570 or similar)
-
Test Compound: this compound
-
Control Compound (e.g., Doxorubicin)
-
White, clear-bottom 96-well cell culture plates
-
CO2 Incubator (37°C, 5% CO2)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells. Dilute to the pre-determined optimal seeding density in culture medium.
-
Dispense the cell suspension into the wells of a 96-well plate (e.g., 100 µL/well).[15]
-
Include "no cell" control wells containing medium only for background measurement.[16]
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a serial dilution series of the test compound and control compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the various compound concentrations.
-
Include "vehicle control" wells treated with the same concentration of DMSO as the compound-treated wells.
-
Incubate the plate for a set duration (e.g., 72 hours).
-
-
Assay Measurement:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[14][16]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[16]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL).[14][16]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[14][16]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[14][16]
-
-
Data Acquisition:
-
Measure luminescence using a plate-reading luminometer.
-
Data Presentation: Hypothetical GI50 Data
| Compound | Cell Line | GI50 (µM) |
| This compound | A549 | 1.25 |
| Control Compound (Doxorubicin) | A549 | 0.08 |
Part 3: Assay Validation and Quality Control
Rigorous assay validation is essential to ensure that the data generated is accurate, reliable, and reproducible.[17] The Z'-factor is a widely accepted statistical parameter for quantifying the quality of a high-throughput screening assay.[18][19][20]
Understanding the Z'-Factor
The Z'-factor measures the statistical separation between the positive and negative controls.[18][19] It takes into account both the dynamic range of the signal and the data variation.[21]
-
Z' > 0.5: An excellent assay, suitable for high-throughput screening.[18][19][22]
-
Z' < 0: A poor assay where control signals overlap, making it unsuitable for screening.[19][22]
Protocol 3.1: Z'-Factor Determination
This protocol is performed during assay development to confirm its robustness.
Procedure:
-
Plate Setup: Prepare a 96-well or 384-well plate. Dedicate half of the wells to the "Max Signal" control (e.g., DMSO vehicle control in a kinase assay) and the other half to the "Min Signal" control (e.g., a high concentration of a potent control inhibitor).
-
Assay Execution: Perform the entire assay protocol (either biochemical or cell-based) as described previously.
-
Data Acquisition: Measure the signal (e.g., luminescence) from all wells.
-
Calculation: Calculate the Z'-factor using the following formula:
Z' = 1 - ( (3 * (SD_max + SD_min)) / |Mean_max - Mean_min| )
Where:
-
SD_max and Mean_max are the standard deviation and mean of the max signal controls.
-
SD_min and Mean_min are the standard deviation and mean of the min signal controls.
-
Key Validation Parameters
| Parameter | Description | Acceptance Criteria |
| Z'-Factor | Measures the separation between positive and negative controls.[18][19] | > 0.5 |
| Signal-to-Background (S/B) | The ratio of the mean max signal to the mean min signal. | Typically > 5 |
| DMSO Tolerance | The maximum concentration of DMSO that does not significantly affect assay performance. | Determined empirically; often ≤1% |
| Reproducibility | Consistency of results across different plates, days, and operators. | Coefficient of Variation (CV) < 20% |
Conclusion
This application note provides a foundational strategy for the in vitro characterization of the novel compound this compound. By systematically applying the principles of biochemical and cell-based assay development, optimization, and validation, researchers can confidently establish the compound's biological activity profile. The proposed workflow, centered on a hypothetical kinase target, offers a robust and adaptable framework for generating high-quality, decision-driving data essential for the progression of new chemical entities in drug discovery pipelines. Adherence to these rigorous standards ensures the scientific integrity and translational potential of the findings.
References
- Title: Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Upd
- Title: Z-Factor Calculator Source: PunnettSquare Tools URL:[Link]
- Title: On HTS: Z-factor Source: On HTS URL:[Link]
- Title: Z-factors Source: BIT 479/579 High-throughput Discovery URL:[Link]
- Title: Cell-based Kinase Assays Source: Profacgen URL:[Link]
- Title: M10 Bioanalytical Method Validation and Study Sample Analysis Source: FDA URL:[Link]
- Title: Calculating a Z-factor to assess the quality of a screening assay. Source: GraphPad URL:[Link]
- Title: How Does a Biochemical Kinase Assay Work? Source: BellBrook Labs URL:[Link]
- Title: Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold Source: RSC Publishing URL:[Link]
- Title: Celltiter Glo Luminescent Cell Viability Assay Protocol Source: Scribd URL:[Link]
- Title: Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) Source: Bentham Science Publishers URL:[Link]
- Title: Immuno-oncology Cell-based Kinase Assay Service Source: Cre
- Title: Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) Source: PubMed URL:[Link]
- Title: M10 BIOANALYTICAL METHOD VALID
- Title: Data analysis approaches in high throughput screening Source: SlideShare URL:[Link]
- Title: Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold Source: PubMed Central URL:[Link]
- Title: Spotlight: Cell-based kinase assay form
- Title: FDA Adopts ICH Final Guidance On Bioanalytical Method Validation Source: Outsourced Pharma URL:[Link]
- Title: Promega ADP-Glo kinase assay Source: BMG LABTECH URL:[Link]
- Title: Optimizing Biochemical Assays for Kinase Activity in Drug Discovery Source: Celtarys Research URL:[Link]
- Title: A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance Source: PLOS One URL:[Link]
- Title: A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance Source: PubMed URL:[Link]
- Title: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability Source: Federal Register URL:[Link]
- Title: M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry Source: FDA URL:[Link]
- Title: Assay Development for Protein Kinase Enzymes Source: NCBI URL:[Link]
- Title: Kinase Screening Assay Services Source: Reaction Biology URL:[Link]
- Title: Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies Source: PMC - NIH URL:[Link]
- Title: Development of novel pyrimidine nucleoside analogs as potential anticancer agents: Synthesis, characterization, and In-vitro evaluation against pancre
- Title: In Vitro Assay Development Services Source: Charles River Labor
- Title: Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway Source: PMC - PubMed Central URL:[Link]
- Title: Development of Novel Pyrimidine Nucleosides as Potential Anticancer Agents: Synthesis, Characterization, and Invitro Evaluation against pancreatic cancer Source: ResearchG
- Title: 6-Chloro-5-fluoropyrimidin-4-amine | C4H3ClFN3 | CID 53487969 Source: PubChem URL:[Link]
- Title: 6-methyl-N-(4-methylphenyl)-2-phenylpyrimidin-4-amine Source: NIH URL:[Link]
- Title: 2-Chloro-5-fluoro-6-methyl-N-o-tolylpyrimidin-4-amine Source: NIH URL:[Link]
Sources
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- 3. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
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- 10. promega.com [promega.com]
- 11. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 12. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 13. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
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Application Notes & Protocols for the Characterization of 6-Fluoro-5-methylpyrimidin-4-amine as a Putative Enzyme Inhibitor
For: Researchers, scientists, and drug development professionals.
Preamble: The Scientific Rationale
The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its recurrence in a multitude of biologically active compounds.[1][2] This heterocyclic motif is an isostere of the purine ring of ATP, enabling compounds that feature it to act as competitive inhibitors at the ATP-binding sites of various enzymes, most notably kinases.[1][3] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[1][4]
The compound 6-Fluoro-5-methylpyrimidin-4-amine incorporates key structural features that suggest a potential for enzyme inhibition. The fluorine atom at the 5-position can enhance binding affinity and modulate the physicochemical properties of the molecule, while the methyl group can influence selectivity and metabolic stability.[5] Given these characteristics, it is hypothesized that this compound may function as an inhibitor of one or more protein kinases.
This document provides a comprehensive guide for the systematic evaluation of this compound as a potential enzyme inhibitor. The protocols herein are designed to be a self-validating system, progressing from initial biochemical characterization to cellular activity assays. The overarching goal is to provide a robust framework for determining the compound's potency, mechanism of action, and cellular efficacy.
Part 1: Initial Compound Handling and Preparation
Prior to initiating any biological assays, it is crucial to ensure the purity and proper handling of the test compound.
1.1. Compound Quality Control:
-
Purity Assessment: The purity of this compound should be ≥95% as determined by High-Performance Liquid Chromatography (HPLC).
-
Identity Confirmation: The chemical identity should be confirmed using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[6]
1.2. Stock Solution Preparation:
-
Accurately weigh a precise amount of this compound.
-
Dissolve the compound in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquot the stock solution into small volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C in desiccated conditions.
Part 2: Biochemical Assays for Potency and Mechanism of Action
Biochemical assays are fundamental for directly assessing the inhibitory activity of the compound on a purified enzyme.[7] These assays are performed in a controlled, cell-free environment.
Workflow for Biochemical Characterization
Caption: Workflow for biochemical characterization of an enzyme inhibitor.
Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC50)
The IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific assay conditions.[8][9][10] It is a key parameter for quantifying the potency of an inhibitor.[4][9]
Materials:
-
Purified target enzyme (e.g., a protein kinase)
-
Enzyme-specific substrate (e.g., a peptide or protein)
-
ATP (for kinase assays)
-
Assay buffer (specific to the enzyme)
-
This compound stock solution
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare Serial Dilutions: Prepare a series of dilutions of this compound in the assay buffer. A common approach is to use half-log or two-fold serial dilutions.[11]
-
Enzyme and Substrate Preparation: Prepare a solution containing the purified enzyme and its substrate in the assay buffer.
-
Assay Plate Setup:
-
Add the diluted compound solutions to the wells of a 384-well plate.
-
Include control wells:
-
Positive Control (100% activity): Enzyme, substrate, and buffer with DMSO (vehicle).
-
Negative Control (0% activity): Substrate and buffer (no enzyme).
-
-
-
Initiate the Reaction: Add the enzyme/substrate solution to each well to start the reaction. For kinase assays, the reaction is typically initiated by adding ATP.[3]
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a predetermined period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the enzyme activity using a suitable detection reagent. For the ADP-Glo™ assay, this involves two steps: first, adding the ADP-Glo™ Reagent to deplete unused ATP, and second, adding the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[3]
-
Data Acquisition: Measure the luminescence using a plate reader.[3]
Data Analysis:
-
Subtract the background luminescence (negative control) from all other readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a four-parameter logistic equation to determine the IC50 value.[12]
| Parameter | Description |
| Top | The maximum percent inhibition (should be close to 100%). |
| Bottom | The minimum percent inhibition (should be close to 0%). |
| LogIC50 | The logarithm of the inhibitor concentration that gives a response halfway between the top and bottom. |
| HillSlope | The steepness of the curve. |
Protocol 2: Mechanism of Action (MoA) Studies
Understanding how an inhibitor interacts with the enzyme and its substrate is crucial.[13] MoA studies can determine if the inhibition is competitive, non-competitive, uncompetitive, or mixed.[4]
Rationale: The relationship between the IC50 value and the substrate concentration can reveal the mechanism of inhibition. For a competitive inhibitor, the IC50 value will increase as the substrate concentration increases.[10]
Procedure:
-
Perform the IC50 determination protocol as described above at multiple fixed concentrations of the substrate (e.g., ATP for kinases).
-
The substrate concentrations should be varied around the Michaelis constant (Km) of the enzyme for that substrate (e.g., 0.5x, 1x, 2x, 5x, and 10x Km).[12]
Data Analysis:
-
Determine the IC50 value at each substrate concentration.
-
Plot the determined IC50 values against the substrate concentration.
-
The Cheng-Prusoff equation can be used to calculate the inhibition constant (Ki), which is a true measure of the inhibitor's potency, independent of substrate concentration.[8]
Cheng-Prusoff Equation (for competitive inhibitors): Ki = IC50 / (1 + [S]/Km)
Where:
-
Ki: Inhibition constant
-
IC50: Half-maximal inhibitory concentration
-
[S]: Substrate concentration
-
Km: Michaelis constant
Part 3: Cellular Assays for Biological Relevance
While biochemical assays are essential for determining direct enzyme inhibition, cellular assays are critical for evaluating a compound's activity in a more physiologically relevant context.[14] These assays can provide insights into cell permeability, target engagement, and effects on downstream signaling pathways.[14][15]
Workflow for Cellular Characterization
Caption: Workflow for cellular characterization of an enzyme inhibitor.
Protocol 3: Cell Viability Assay (MTT or CellTiter-Glo®)
This assay determines the effect of the compound on cell proliferation and viability.
Materials:
-
Cancer cell line of interest (e.g., a line where the target kinase is known to be dysregulated)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.[3][16]
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).[3]
-
Assay:
-
For MTT assay: Add MTT solution to each well and incubate. Then, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[16]
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
-
Data Acquisition: Measure the absorbance (MTT) or luminescence (CellTiter-Glo®) using a plate reader.
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
Protocol 4: Western Blot Analysis of Downstream Signaling
This technique is used to assess whether the compound inhibits the target enzyme's activity within the cell by measuring the phosphorylation status of its downstream substrates.
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer
-
Primary antibodies (against the phosphorylated and total forms of the downstream substrate)
-
Secondary antibody (horseradish peroxidase-conjugated)
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
-
Imaging system
Procedure:
-
Cell Treatment: Treat cells with various concentrations of the compound for a specified time.
-
Cell Lysis: Lyse the cells to extract the proteins.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-substrate).
-
Wash the membrane and incubate with the secondary antibody.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein of the substrate to ensure equal protein loading.
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total proteins.
-
A dose-dependent decrease in the ratio of phosphorylated to total protein indicates target engagement and inhibition by the compound.
Part 4: Data Summary and Interpretation
A comprehensive evaluation of this compound requires the integration of data from both biochemical and cellular assays.
| Assay Type | Key Parameter | Purpose |
| Biochemical Assay | IC50 | To determine the potency of the compound against the purified enzyme. |
| Mechanism of Action Study | Ki and Inhibition Type | To understand how the compound interacts with the enzyme and its substrate. |
| Cell Viability Assay | GI50 | To assess the compound's effect on cell proliferation and viability. |
| Western Blot Analysis | Reduction in Substrate Phosphorylation | To confirm target engagement and inhibition of the signaling pathway in a cellular context. |
A potent inhibitor will ideally have a low IC50 value in the biochemical assay, which translates to a low GI50 in a relevant cell line. The western blot analysis should confirm that the observed cellular effects are due to the inhibition of the intended target.
References
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- 2-Chloro-5-fluoro-6-methyl-N-o-tolylpyrimidin-4-amine. (n.d.). National Center for Biotechnology Information.
- Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization. (2023). National Center for Biotechnology Information.
- Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. (n.d.). National Center for Biotechnology Information.
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- Custom Synthesis: Tailoring 6-Chloro-5-fluoro-2-methylpyrimidin-4-amine for Your Projects. (n.d.). BOC Sciences.
- Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021). Journal of Medicinal Chemistry.
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). PubMed Central.
- Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent p38 MAP kinase inhibitor. (2012). Journal of Medicinal Chemistry.
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- Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. (2025). ResearchGate.
- Discovery of 4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-ylmethanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. (2006). Journal of Medicinal Chemistry.
- (2R,4R)-1-((3-chloro-2-fluorophenyl)methyl)-4-((3-fluoro-6-((5-methyl-1H-pyrazol-3-yl)amino)pyridin-2-yl)methyl)-2-methylpiperidine-4-carboxylic acid. (n.d.). PubChem.
- Improved Synthesis of 6-Chloro-5-methylpyridin-2-amine: A Key Intermediate for Making Lumacaftor. (2020). Organic Process Research & Development.
- 6-methyl-N-(4-methylphenyl)-2-phenylpyrimidin-4-amine. (n.d.). National Center for Biotechnology Information.
- Improved Synthesis of 6-Chloro-5-methylpyridin-2-amine: A Key Intermediate for Making Lumacaftor. (2020). ACS Publications.
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- 6-Chloro-5-fluoropyrimidin-4-amine. (n.d.). PubChem.
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Application Notes and Protocols for Cell-Based Assays Using 6-Fluoro-5-methylpyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Investigating the Therapeutic Potential of 6-Fluoro-5-methylpyrimidin-4-amine
This compound is a fluorinated pyrimidine derivative. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core structure of numerous therapeutic agents, including anticancer and antimicrobial drugs. Fluorination is a common strategy in drug design to enhance metabolic stability, binding affinity, and cell permeability. Given these structural features, this compound is a compelling candidate for screening in various disease models, particularly in oncology.
This guide provides a comprehensive framework for researchers to initiate the biological characterization of this compound. We present a series of robust, cell-based assays to evaluate its potential cytotoxic, pro-apoptotic, and kinase-inhibitory activities. These protocols are designed to be self-validating and are grounded in established scientific principles, providing a solid foundation for further investigation.
PART 1: Assessment of Cytotoxicity and Cell Viability
A primary step in characterizing a novel compound is to determine its effect on cell viability. The MTT assay is a reliable and widely used colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[1] The amount of formazan produced is directly proportional to the number of viable cells. The insoluble formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically.[1]
Experimental Workflow: MTT Assay
Caption: Workflow of the MTT cell viability assay.
Detailed Protocol: MTT Assay
Materials:
-
This compound
-
Cancer cell line of interest (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[2]
-
96-well flat-bottom sterile microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[2][3] Include wells with medium only as a background control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cells to attach and resume growth.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) at the same concentration as in the compound-treated wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C.[2]
-
Solubilization: Add 100 µL of solubilization solution to each well.[2]
-
Overnight Incubation: Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.
Data Analysis and Interpretation
The percentage of cell viability is calculated as follows: % Viability = [(Absorbance of treated cells - Absorbance of background) / (Absorbance of vehicle control - Absorbance of background)] x 100
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
| Concentration (µM) | Absorbance (570 nm) | % Viability |
| 0 (Vehicle) | 1.25 | 100 |
| 1 | 1.18 | 94.4 |
| 10 | 0.85 | 68.0 |
| 25 | 0.63 | 50.4 |
| 50 | 0.40 | 32.0 |
| 100 | 0.25 | 20.0 |
Table 1: Example data from an MTT assay.
PART 2: Investigation of Apoptosis Induction
If this compound exhibits cytotoxic effects, the next logical step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. This can be assessed through various methods, including the measurement of caspase activity and the detection of phosphatidylserine externalization.
A. Caspase-Glo® 3/7 Assay
Principle: Caspases are a family of proteases that play a crucial role in apoptosis. Caspases-3 and -7 are key executioner caspases. The Caspase-Glo® 3/7 assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a target for caspases-3 and -7.[4][5][6] Cleavage of this substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a luminescent signal that is proportional to the amount of caspase activity.[4][5][6]
Experimental Workflow: Caspase-Glo® 3/7 Assay
Caption: Workflow of the Caspase-Glo® 3/7 assay.
Detailed Protocol: Caspase-Glo® 3/7 Assay
Materials:
-
White-walled 96-well plates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described for the MTT assay. Include positive (e.g., staurosporine) and negative controls.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[7][8]
-
Reagent Addition: After the treatment period, equilibrate the plate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[7]
-
Mixing: Mix the contents of the wells by placing the plate on a plate shaker at 300-500 rpm for 30 seconds.[5]
-
Incubation: Incubate the plate at room temperature for 30 minutes to 3 hours, protected from light.[7]
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
B. Annexin V Staining for Flow Cytometry
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[9][10] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection by flow cytometry.[9][10] Propidium iodide (PI) is a fluorescent dye that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells, allowing for the differentiation of cell populations.[11]
Experimental Workflow: Annexin V/PI Staining
Sources
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Application Note & Protocols: A Comprehensive Workflow for Evaluating the Antimicrobial Activity of 6-Fluoro-5-methylpyrimidin-4-amine
Abstract: The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Pyrimidine derivatives, particularly fluorinated analogues, represent a promising class of compounds due to their established roles as antimetabolites. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of 6-Fluoro-5-methylpyrimidin-4-amine , a novel compound, for its potential antimicrobial efficacy. We present a phased approach, beginning with high-throughput preliminary screening and progressing to quantitative analysis and preliminary safety assessment. The protocols herein are based on established, robust methodologies and are designed to generate reliable, reproducible data to inform decisions on the compound's potential as a viable antimicrobial candidate.
Introduction: The Rationale for Screening Novel Fluoropyrimidines
The global health landscape is critically threatened by the rise of multidrug-resistant (MDR) pathogens, which diminishes the efficacy of our current antibiotic arsenal. This challenge has catalyzed the search for new chemical entities with novel mechanisms of action. Fluorinated pyrimidines have a rich history in medicine, most notably as anticancer agents like 5-fluorouracil (5-FU).[1][2] Their mechanism often involves "lethal synthesis," where the compound is metabolized within the cell into a toxic analogue that disrupts essential cellular processes, such as nucleic acid synthesis.[3]
The antifungal agent Flucytosine, another fluorinated pyrimidine, is converted by fungal cytosine deaminase into 5-FU, which then inhibits thymidylate synthetase, an enzyme crucial for DNA synthesis.[4] This selective activation in fungal cells but not mammalian cells is key to its therapeutic window.[4] We hypothesize that this compound may act through a similar antimetabolite pathway in bacteria, making it a compelling candidate for antimicrobial screening. This guide outlines a validated workflow to rigorously test this hypothesis.
Compound Profile: this compound
-
Chemical Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₅H₆FN₃
-
Structure:
/ \ / FC == C -- CH₃ \ // N
-
-
Physicochemical Properties: Prior to biological testing, it is critical to determine the compound's solubility in relevant solvents (e.g., DMSO, water, ethanol) to ensure proper preparation of stock solutions for assays. Insoluble compounds can lead to inaccurate and misleading results.
-
Hypothesized Mechanism of Action: Based on the known activity of related fluoropyrimidines, the primary hypothesized mechanism is the inhibition of DNA synthesis.[3][4][5] The compound may be transported into the bacterial cell, where it undergoes enzymatic conversion to a fraudulent nucleotide. This metabolite can then inhibit key enzymes like thymidylate synthase, leading to the depletion of thymidine, a necessary component for DNA replication, and ultimately causing cell death.[2][5]
Caption: Recommended workflow for antimicrobial susceptibility testing.
Phase 1: Preliminary Screening - Kirby-Bauer Disk Diffusion Assay
This method is a rapid, cost-effective preliminary tool to qualitatively assess the antimicrobial activity of a compound. [6][7]It relies on the diffusion of the compound from a paper disk into an agar medium inoculated with bacteria, creating a concentration gradient. [8] Protocol:
-
Prepare Inoculum: Select 3-5 isolated colonies of the test bacterium from an overnight culture. Suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. [9]This standardization is critical for reproducibility.
-
Inoculate Agar Plate: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube. [9]Streak the swab evenly across the entire surface of a Mueller-Hinton Agar (MHA) plate in three directions, rotating the plate 60° between each streaking to ensure confluent growth. [9]3. Apply Disks: Allow the plate surface to dry for 3-5 minutes. Using sterile forceps, place a blank, sterile 6 mm paper disk onto the agar. Pipette a defined volume (e.g., 10-20 µL) of the this compound stock solution onto the disk. Gently press the disk to ensure complete contact with the agar. [8][9]4. Controls: Place a disk impregnated with a known antibiotic (positive control, e.g., Ciprofloxacin for Gram-negatives, Vancomycin for Gram-positives) and a disk with the solvent used to dissolve the compound (negative/solvent control) on the same plate.
-
Incubation: Within 15 minutes of applying the disks, invert the plates and incubate at 35-37°C for 16-20 hours. [10]6. Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth occurs) in millimeters (mm). [9]A zone around the test compound disk (and not the solvent control) indicates antimicrobial activity.
Phase 2: Quantitative Analysis - MIC & MBC Determination
If activity is observed in Phase 1, the next step is to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). [11]The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. [12]The MBC is the lowest concentration that kills ≥99.9% of the initial bacterial inoculum. [13] Protocol: Broth Microdilution for MIC
-
Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12. In well 1, add 100 µL of the test compound at twice the highest desired starting concentration. [14]2. Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard the final 50 µL from well 10. This creates a gradient of decreasing compound concentrations. [11][15]3. Controls:
-
Well 11 (Growth Control): 50 µL MHB + 50 µL of bacterial inoculum (no compound).
-
Well 12 (Sterility Control): 100 µL of sterile MHB only.
-
-
Inoculation: Prepare a bacterial inoculum in MHB and dilute it to a final concentration of approximately 5 x 10⁵ CFU/mL. Add 50 µL of this inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 16-24 hours. [14]6. Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. [15]This can be assessed visually or with a plate reader measuring optical density at 600 nm.
Data Presentation: MIC Summary Table
| Test Microorganism | Gram Stain | Compound Concentration Range (µg/mL) | Positive Control (Antibiotic) | MIC of this compound (µg/mL) | MIC of Positive Control (µg/mL) |
| Staphylococcus aureus | Positive | e.g., 0.5 - 256 | Vancomycin | [Insert Data] | [Insert Data] |
| Escherichia coli | Negative | e.g., 0.5 - 256 | Ciprofloxacin | [Insert Data] | [Insert Data] |
| Pseudomonas aeruginosa | Negative | e.g., 0.5 - 256 | Gentamicin | [Insert Data] | [Insert Data] |
| Candida albicans (Fungus) | N/A | e.g., 0.5 - 256 | Fluconazole | [Insert Data] | [Insert Data] |
Protocol: Determining MBC
-
Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations). 2. Plating: Spot-plate each aliquot onto a drug-free MHA plate.
-
Incubation: Incubate the MHA plate at 37°C for 18-24 hours.
-
Reading the MBC: The MBC is the lowest concentration that resulted in no colony growth on the subculture plate, corresponding to a ≥99.9% reduction in CFU/mL. [13] Interpretation: The ratio of MBC to MIC is used to classify the compound's activity.
-
Bactericidal: If MBC/MIC ≤ 4. * Bacteriostatic: If MBC/MIC > 4.
Phase 3: Preliminary Safety - In Vitro Cytotoxicity Assay
An effective antimicrobial must be potent against pathogens but safe for the host. [16]A preliminary cytotoxicity assay using a human cell line is a critical step to assess the compound's therapeutic potential. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. [17][18] Protocol: MTT Assay
-
Cell Seeding: Seed a human cell line (e.g., HEK293, HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing the various compound concentrations. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product. [18]5. Solubilization & Reading: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals. Measure the absorbance at ~570 nm using a microplate reader.
-
Interpretation: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability). A high IC₅₀ value relative to the MIC value suggests good selectivity.
Future Directions & Advanced Studies
If this compound demonstrates high potency (low MIC/MBC) and low cytotoxicity (high IC₅₀), further investigation is warranted.
-
Time-Kill Kinetic Assays: These studies provide detailed information on the rate of bactericidal activity over time at different concentrations of the compound. [6][19]* Anti-Biofilm Activity: Many chronic infections are caused by bacteria growing in biofilms, which are notoriously resistant to conventional antibiotics. [19]Assays to determine the compound's ability to prevent biofilm formation or eradicate established biofilms are crucial. [20]* In Vivo Efficacy Models: Promising candidates should ultimately be tested in animal infection models to evaluate their efficacy and safety in a living system. [21][22]Designing in vitro studies that can bridge to in vivo testing is an important consideration for successful antimicrobial validation. [23][24]
References
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- Pharmacy 180. (n.d.). Fluorinated pyrimidines - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Synthesis and Drug Profile.
- Adrar, S., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH National Library of Medicine.
- Gupta, P., et al. (2016). Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods. PubMed.
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- Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
- BenchChem. (2025). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds.
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- FWD AMR-RefLabCap. (2022). Determination of antimicrobial resistance by disk diffusion.
- ClinPGx. (n.d.). Fluoropyrimidine Pathway, Pharmacodynamics.
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- Emery Pharma. (2025). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More.
- IBT Bioservices. (n.d.). Bacterial Efficacy Models for Preclinical Research.
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- Vibiosphen. (n.d.). Preclinical models for antimicrobial compound efficacy in vitro assays.
- Masevhe, M. R., et al. (2022). Cytotoxicity and antimicrobial activity of isolated compounds from Monsonia angustifolia and Dodonaea angustifolia. PubMed.
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Application Notes and Protocols for Assessing the Cytotoxicity of 6-Fluoro-5-methylpyrimidin-4-amine
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on evaluating the cytotoxic potential of the novel compound, 6-Fluoro-5-methylpyrimidin-4-amine. While specific biological activities of this compound are still under investigation, its structural similarity to fluoropyrimidines, a class of compounds known for their cytotoxic effects, necessitates a thorough in vitro assessment.[1][2] This guide details robust, field-proven protocols for a multi-parametric approach to cytotoxicity testing, ensuring scientifically sound and reproducible data. We will cover assays that measure metabolic activity, cell membrane integrity, and apoptosis induction, providing a holistic view of the compound's cellular impact.
Introduction: The Rationale for Cytotoxicity Profiling
This compound is a synthetic heterocyclic compound featuring a pyrimidine core, a structure of significant interest in medicinal chemistry due to its presence in numerous bioactive molecules.[3] The inclusion of a fluorine atom can significantly alter the compound's biological properties, often enhancing its therapeutic efficacy or modulating its metabolic stability. Given that many anticancer drugs are designed to induce cell death, particularly apoptosis, a detailed understanding of a new compound's cytotoxic profile is a critical first step in the drug discovery pipeline.[4][5]
This application note will guide the user through a tiered approach to cytotoxicity assessment:
-
Tier 1: Primary Viability Screening: Utilizing a metabolic assay (MTT) to determine the dose-dependent effect of the compound on cell viability and to establish a preliminary IC50 (half-maximal inhibitory concentration).
-
Tier 2: Mechanistic Elucidation: Employing assays to differentiate between cytotoxic mechanisms, such as necrosis (measured by LDH release) and apoptosis (measured by caspase activity).
This multi-assay strategy provides a more complete picture of the compound's biological effect than any single assay alone.[6][7]
Safety Precautions: The toxicological properties of this compound have not been fully elucidated.[8] Standard laboratory safety protocols should be strictly followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses.[9][10] All handling of the compound should be performed in a chemical fume hood.[11] Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.[9][10]
Experimental Design and Workflow
A logical workflow is essential for efficiently characterizing the cytotoxic effects of a new compound. The following diagram illustrates the recommended experimental progression.
Caption: Simplified overview of apoptosis and the role of Caspase-3/7.
Concluding Remarks
The protocols outlined in this application note provide a robust framework for the initial cytotoxic characterization of this compound. By employing a multi-parametric approach, researchers can obtain reliable data on the compound's effect on cell viability and gain preliminary insights into its mechanism of action. Positive results from these assays would warrant further investigation into the specific molecular pathways being perturbed by this novel compound.
References
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- LDH cytotoxicity assay. Protocols.io. [Link]
- Efficiently Evaluate the Effect of Drugs on Cell Apoptosis.
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Application Notes and Protocols for the Preclinical Evaluation of 6-Fluoro-5-methylpyrimidin-4-amine in Cancer Cell Line Studies
Introduction: The Scientific Rationale
The pyrimidine scaffold is a cornerstone in the development of anticancer therapeutics, most notably represented by 5-fluorouracil (5-FU), a drug that has been a staple in chemotherapy for decades. The introduction of fluorine atoms and other functional groups to the pyrimidine ring can significantly alter the molecule's biological activity, leading to new mechanisms of action and potentially overcoming resistance to existing drugs.[1][2] 6-Fluoro-5-methylpyrimidin-4-amine is a novel small molecule belonging to this promising class of compounds. While specific biological data for this exact compound is not yet prevalent in published literature, its structural similarity to other biologically active aminopyrimidines and fluoropyrimidines suggests a strong rationale for its investigation as a potential anticancer agent.[1][3][4]
These application notes provide a comprehensive, field-proven framework for the initial in vitro preclinical evaluation of this compound. The protocols outlined below are designed as a self-validating system, guiding researchers from initial cytotoxicity screening to preliminary mechanism of action studies. This guide is intended for cancer researchers, drug discovery scientists, and professionals in preclinical development, providing the technical depth and causal explanations necessary for robust scientific inquiry.
PART 1: Compound Management and Preparation
The integrity of any in vitro study begins with the proper handling and preparation of the test compound. The following protocol is designed to ensure consistency and reproducibility.
Protocol 1: Stock Solution Preparation and Storage
Causality: A high-concentration, well-solubilized stock solution is critical for accurate serial dilutions and minimizing the final concentration of the solvent in the cell culture medium, which can have its own cytotoxic effects. Dimethyl sulfoxide (DMSO) is the solvent of choice for most novel small molecules due to its high solubilizing capacity and relative biocompatibility at low concentrations (<0.5% v/v).
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Pre-warming: Bring the vial of this compound and the anhydrous DMSO to room temperature.
-
Weighing: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh out a precise amount of the compound (e.g., 5 mg).
-
Solubilization: Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution, for example, 10 mM. The molecular weight of this compound is 141.12 g/mol .
-
Calculation Example: For a 10 mM stock from 5 mg of compound:
-
Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Molarity (mol/L))
-
Volume (L) = 0.005 g / (141.12 g/mol * 0.010 mol/L) = 0.00354 L = 3.54 mL
-
-
-
Mixing: Vortex the solution thoroughly for 2-3 minutes until the compound is completely dissolved. A brief sonication can be used if dissolution is difficult.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
PART 2: Initial Efficacy Screening: Cytotoxicity and Proliferation
The first step in evaluating a novel compound is to determine its effect on cancer cell viability and proliferation. This establishes the compound's potency (as measured by the IC₅₀ value) and its spectrum of activity across different cancer types.
Experimental Workflow: Cytotoxicity Screening
Caption: Hypothesized intrinsic apoptosis pathway potentially activated by the compound.
Investigation 2: Cell Cycle Analysis
Causality: Many anticancer compounds function by disrupting the normal progression of the cell cycle, causing cells to arrest at specific checkpoints (G1, S, or G2/M) and subsequently undergo apoptosis. Analyzing the DNA content of a cell population with a fluorescent dye like propidium iodide allows for the quantification of cells in each phase.
Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells in 6-well plates as described in Protocol 3 (IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours).
-
Harvesting and Fixation: a. Harvest both floating and adherent cells as previously described. b. Wash the cell pellet with cold PBS. c. Resuspend the pellet and add the cells drop-wise into a tube containing ice-cold 70% ethanol while gently vortexing. This fixes the cells. d. Store the fixed cells at -20°C for at least 2 hours (or up to several weeks).
-
Staining: a. Centrifuge the fixed cells (500 x g for 5 minutes) and discard the ethanol. b. Wash the cells once with PBS to remove residual ethanol. c. Resuspend the cell pellet in PI/RNase A staining solution. d. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples using a flow cytometer. The DNA content will be displayed as a histogram, allowing for the quantification of cells in the Sub-G1 (apoptotic), G0/G1, S, and G2/M phases of the cell cycle.
Conceptual MoA: Cell Cycle Checkpoints
Caption: Key phases of the cell cycle and potential points of arrest induced by an anticancer agent.
Conclusion and Future Directions
This document provides a foundational, multi-faceted strategy for the initial characterization of this compound in cancer cell line studies. The successful execution of these protocols will yield critical data on the compound's potency, selectivity, and preliminary mechanism of action. Positive results, such as potent low-micromolar IC₅₀ values and clear evidence of apoptosis induction or cell cycle arrest, would provide a strong rationale for advancing the compound to more complex studies. These could include Western blot analysis to probe specific molecular targets within the apoptotic or cell cycle pathways, kinase profiling assays, and ultimately, in vivo efficacy studies in xenograft models.
References
- BenchChem. (2025). Protocol for Assessing the Anticancer Activity of Novel Small Molecules.
- PMC. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. NIH.
- ResearchGate. (2012). What assays and toxicity studies should be performed while testing for a drug on a cancer cell line?.
- Smolecule. Buy 6-Chloro-5-fluoropyrimidin-4-amine | 851984-15-1.
- NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. NIH.
- Thermo Fisher Scientific. Cell Proliferation Assay Protocols.
- SciSpace. Mechanism of Action of the Novel Anticancer Agent 6-Fluoro-2-(2'-fluoro-l,l'-biphenyl-4-yl)-3-inethyl-4-quinolinecarboxylic.
- PubMed. (2021). Design, synthesis, and biological evaluation of novel 4,4-difluoro-1-methyl-N, 6-diphenyl-5, 6-dihydro-4H-pyrimido [4, 5-b] [5][6][7]triazolo [4, 3-d] [5][7]diazepin-8-amine derivatives as potential BRD4 inhibitors.
- Scholars Research Library. (2018). Synthesis and Biological Evaluation of N-(4-Fluorophenyl)-6-Methyl-2-Oxo-1, 2, 3, 4-Tetrahydropyrimidine-5-Carboxamides as HIV I.
- NIH. 2-Chloro-5-fluoro-6-methyl-N-o-tolylpyrimidin-4-amine.
- PubMed. (2018). Synthesis and biological evaluation of 6-substituted-5-fluorouridine ProTides.
- BenchChem. (2025). Application Notes and Protocols for Screening 6,8-Difluoro-2-methylquinolin-4-amine Against Cancer Cell Lines.
- MDPI. Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking.
- PubChem. 6-Chloro-5-fluoropyrimidin-4-amine | C4H3ClFN3 | CID 53487969.
- ResearchGate. (2025). Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine.
- PubMed. (2012). Anti-tumour activity of 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline against tumour cells in vitro.
- PubMed. (2009). Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents.
- MDPI. (2009). Synthesis and Bioevaluation of 5-Fluorouracil Derivatives.
- PubMed. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation.
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- 4. Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Characterizing 6-Fluoro-5-methylpyrimidin-4-amine in Kinase Inhibition Assays
Prepared by: Gemini, Senior Application Scientist
Introduction: The Kinase Inhibitor Landscape and the Role of Novel Scaffolds
Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery, particularly in oncology and immunology.[1][2] The development of small molecule inhibitors that can selectively modulate kinase activity has revolutionized treatment paradigms for numerous diseases. The aminopyrimidine scaffold is a well-established pharmacophore found in several approved kinase inhibitors, valued for its ability to mimic the hinge-binding interactions of ATP.[3] This guide focuses on a specific, representative aminopyrimidine derivative, 6-Fluoro-5-methylpyrimidin-4-amine , as a model compound for characterization in a robust kinase inhibition screening cascade.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides not only step-by-step protocols for key in vitro and cellular assays but also delves into the scientific rationale behind experimental choices, ensuring a thorough understanding of the process from initial biochemical profiling to validation in a cellular context.
Section 1: Understanding the Compound: this compound
Chemical Properties and Rationale for Use
The structure of this compound features a core aminopyrimidine ring, which is crucial for forming hydrogen bonds with the kinase hinge region. The fluorine and methyl substitutions at positions 6 and 5, respectively, are critical for modulating potency, selectivity, and pharmacokinetic properties. The fluorine atom can enhance binding affinity through favorable electrostatic interactions and may block metabolic hotspots, while the methyl group can provide beneficial steric interactions within the ATP-binding pocket.[4] Derivatives of this scaffold have been explored as inhibitors for various kinases, including fibroblast growth factor receptors (FGFR) and cyclin-dependent kinases (CDKs).[3][5][6]
Hypothetical Target Profile
For the purpose of this guide, we will treat this compound as a novel, ATP-competitive inhibitor. Our goal is to determine its potency (IC50), characterize its mechanism of action, and confirm its activity in a cellular environment. This workflow is fundamental for the progression of any potential drug candidate.
Section 2: The Principles of Modern Kinase Inhibition Assays
The foundation of kinase inhibitor characterization lies in accurately measuring the transfer of a phosphate group from ATP to a substrate.[7][8] The choice of assay technology depends on factors like throughput, sensitivity, cost, and the specific information required.[8][9]
-
Biochemical Assays: These in vitro assays use purified kinase, substrate, and ATP to directly measure enzymatic activity. They are ideal for determining intrinsic inhibitory potency (IC50) and for high-throughput screening.[7] We will focus on two industry-standard, non-radioactive methods:
-
Luminescence-Based ADP Detection (ADP-Glo™): This assay quantifies kinase activity by measuring the amount of ADP produced in the reaction.[10] It is a universal assay applicable to virtually any kinase.[11]
-
Homogeneous Time-Resolved Fluorescence (HTRF®): This TR-FRET-based assay detects the phosphorylated substrate using specific antibodies.[12][13] It is highly sensitive and robust, with minimal interference from library compounds.[1][13]
-
-
Cell-Based Assays: These assays measure the effect of an inhibitor on kinase activity within a living cell, providing a more physiologically relevant context.[2][14] They are crucial for confirming target engagement, assessing cell permeability, and understanding the compound's impact on downstream signaling. We will detail a Western blot-based method to measure the phosphorylation of a downstream substrate.[15][16]
Section 3: Protocols for In Vitro Kinase Inhibition Assays
This section provides detailed protocols for determining the biochemical IC50 value of this compound against a hypothetical target kinase, "TargetKinase-X".
Workflow for Biochemical IC50 Determination
Caption: Workflow for IC50 determination of a kinase inhibitor.
Protocol 3.1: ADP-Glo™ Luminescence-Based Assay
Principle: The ADP-Glo™ assay is a two-step process. First, the kinase reaction is stopped, and any remaining ATP is depleted. Second, the ADP generated by the kinase is converted back to ATP, which is then used by luciferase to produce light. The luminescent signal is directly proportional to the amount of ADP produced and thus to kinase activity.[10]
Materials:
-
This compound
-
Recombinant TargetKinase-X
-
Kinase-specific peptide or protein substrate
-
ATP, MgCl2, DTT, BSA
-
Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a 10-point, 3-fold serial dilution series in DMSO. For a final assay concentration starting at 10 µM, the top concentration in this intermediate plate would be 100 µM (assuming a 1:10 final dilution).
-
-
Assay Setup:
-
In a 384-well plate, add 0.5 µL of the compound serial dilution or DMSO (for 0% and 100% inhibition controls) to the appropriate wells.
-
Prepare a 2X Kinase/Substrate mix in Kinase Buffer.
-
Add 2.5 µL of the 2X Kinase/Substrate mix to each well.
-
Scientist's Note: A brief pre-incubation (15-30 min) of the compound with the enzyme before adding ATP can be useful, especially for slow-binding inhibitors.
-
-
Kinase Reaction:
-
Prepare a 2X ATP solution in Kinase Buffer. The concentration should be at or near the Km of ATP for the kinase to ensure sensitivity to ATP-competitive inhibitors.
-
Initiate the reaction by adding 2.5 µL of the 2X ATP solution to all wells. The final reaction volume is 5 µL.
-
Mix the plate gently and incubate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP.[10][17]
-
Add 10 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and generates the luminescent signal.[10][17]
-
Incubate for 30-60 minutes at room temperature.
-
Measure luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Average the signal from the DMSO-only wells (100% activity, Max Signal) and the wells with a potent, known inhibitor or no enzyme (0% activity, Min Signal).
-
Normalize the data for each test concentration: % Inhibition = 100 * (1 - [Signal_Test - Signal_Min] / [Signal_Max - Signal_Min])
-
Plot % Inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
| Parameter | Description |
| Top | Maximum % Inhibition (constrained to ~100) |
| Bottom | Minimum % Inhibition (constrained to ~0) |
| LogIC50 | The log of the inhibitor concentration that gives a response halfway between Top and Bottom. |
| HillSlope | The steepness of the curve. For ATP-competitive inhibitors, this is often close to 1. |
Protocol 3.2: HTRF® Kinase Assay
Principle: This assay uses two antibodies: one labeled with a Europium cryptate (donor) that recognizes a phosphorylation site on the substrate, and a second labeled with an acceptor fluorophore (e.g., d2 or XL665) that binds to the substrate itself (e.g., via a biotin tag).[12][19] When the substrate is phosphorylated by the kinase, the donor and acceptor are brought into close proximity, allowing for FRET to occur upon excitation. The resulting signal is proportional to kinase activity.[20]
Caption: Principle of the HTRF® kinase assay.
Materials:
-
All materials from Protocol 3.1, except the ADP-Glo™ kit.
-
Biotinylated substrate for TargetKinase-X.
-
HTRF® KinEASE™ kit (Cisbio) or equivalent, containing:
-
Europium (Eu³⁺) cryptate-labeled anti-phospho-substrate antibody.
-
Streptavidin-XL665 (SA-XL665) or SA-d2.
-
-
HTRF® Detection Buffer.
-
Low-volume, white 384-well plates.
-
HTRF®-compatible plate reader.
Procedure:
-
Compound Preparation & Kinase Reaction:
-
Follow steps 1-3 from the ADP-Glo™ protocol. The reaction is typically performed in a smaller volume (e.g., 10 µL total).
-
-
Signal Detection:
-
Prepare the HTRF® detection reagent mix according to the manufacturer's instructions by diluting the anti-phospho antibody and SA-XL665 in the provided detection buffer. This buffer typically contains EDTA to stop the kinase reaction.[20]
-
Add 10 µL of the HTRF® detection mix to each well of the kinase reaction plate.
-
Incubate the plate for 60 minutes to 2 hours at room temperature, protected from light.
-
Read the plate on an HTRF®-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis:
-
The reader software calculates the HTRF® ratio: Ratio = (Emission_665nm / Emission_620nm) * 10,000.
-
Normalize the data using the ratio values, similar to the ADP-Glo™ protocol.
-
Plot % Inhibition versus the log of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50.
Section 4: Cellular Kinase Inhibition Assays
After determining the biochemical potency, it is critical to confirm that the compound can enter cells and engage its target.[14]
Protocol 4.1: Western Blotting for Phospho-Protein Levels
Principle: This method measures the phosphorylation state of a direct downstream substrate of TargetKinase-X. A reduction in the phosphorylation of this substrate in cells treated with this compound indicates successful target engagement and inhibition.[15][16]
Materials:
-
Cell line expressing TargetKinase-X and its substrate (e.g., HEK293, cancer cell line).
-
Cell culture medium, FBS, and appropriate growth factors or stimulants if required to activate the kinase.
-
This compound.
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-Substrate and anti-total-Substrate.
-
HRP-conjugated secondary antibody.
-
ECL (Enhanced Chemiluminescence) substrate.
-
SDS-PAGE gels and Western blotting equipment.
Procedure:
-
Cell Treatment:
-
Plate cells in 6-well plates and grow to 80-90% confluency.
-
If necessary, serum-starve the cells overnight to reduce basal signaling.
-
Pre-treat cells with increasing concentrations of this compound (e.g., 0, 0.1, 0.3, 1, 3, 10 µM) for 1-2 hours.
-
If the pathway requires activation, stimulate the cells with the appropriate growth factor or ligand for a short period (e.g., 15-30 minutes).
-
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold Lysis Buffer to each well.
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
-
Western Blotting:
-
Determine the protein concentration of each lysate (e.g., using a BCA assay).
-
Normalize the volume to load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-Substrate primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again, apply ECL substrate, and visualize the bands using a chemiluminescence imager.
-
Scientist's Note: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total substrate protein or a housekeeping protein like GAPDH or β-actin.
-
Data Analysis:
-
Quantify the band intensity for the phospho-substrate and the total substrate (or loading control) for each lane using densitometry software (e.g., ImageJ).
-
Calculate the ratio of phospho-substrate to total substrate for each concentration.
-
Normalize these ratios to the DMSO-treated control to determine the percent inhibition of substrate phosphorylation at each compound concentration.
-
Plot the data to visualize the dose-dependent inhibition in a cellular context.
Section 5: Data Interpretation and Troubleshooting
| Issue | Possible Cause | Solution |
| High variability in biochemical assay | Pipetting errors; Reagent instability; Inconsistent incubation times. | Use calibrated pipettes; Prepare fresh reagents; Ensure consistent timing for all steps, especially for kinetic reads. |
| Shallow dose-response curve (HillSlope < 0.7) | Compound insolubility at high concentrations; Non-specific inhibition; Assay interference. | Check compound solubility in assay buffer; Test for assay interference in a counter-screen (e.g., test against luciferase directly); Consider alternative assay formats. |
| No inhibition in cellular assay despite potent biochemical activity | Poor cell permeability; Compound is a P-glycoprotein (P-gp) efflux pump substrate; Compound is rapidly metabolized in cells. | Assess permeability using a PAMPA assay; Test for P-gp substrate liability; Perform metabolic stability assays in liver microsomes or hepatocytes. |
| High background in Western blot | Insufficient blocking; Antibody concentration too high; Insufficient washing. | Increase blocking time or change blocking agent (BSA vs. milk); Titrate primary and secondary antibodies; Increase the number or duration of wash steps. |
Conclusion
This guide outlines a systematic and robust workflow for the characterization of a novel kinase inhibitor, using this compound as a representative model. By integrating high-quality biochemical assays like ADP-Glo™ and HTRF® with a physiologically relevant cellular assay, researchers can confidently determine a compound's intrinsic potency and its ability to engage its target in a complex biological system. This multi-faceted approach is essential for making informed decisions in the progression of small molecule drug discovery projects.
References
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- Anonymous. ADP Glo Protocol. Source not specified. [Link]
- BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? [Link]
- ResearchGate.
- ResearchGate. Kinase assay principle. The substrates used in HTRF kinase assays... [Link]
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- Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
- Reaction Biology. (2022).
- An, W. F., & Tolliday, N. (2010). Assay Development for Protein Kinase Enzymes. Methods in molecular biology (Clifton, N.J.), 661, 149–160. [Link]
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- Rosse, C., et al. (2013). A western blot assay to measure cyclin dependent kinase activity in cells or in vitro without the use of radioisotopes. FEBS letters, 587(18), 3089–3095. [Link]
- Carlson, S. M., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. SLAS discovery, 21(8), 1049–1057. [Link]
- Al-Amiery, A. A., et al. (2015). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. Molecules (Basel, Switzerland), 20(12), 22006–22017. [Link]
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- Asano, T., et al. (2012). Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent p38 MAP kinase inhibitor. Journal of medicinal chemistry, 55(17), 7772–7785. [Link]
- Wadhwaa, P., et al. (2018). Synthesis and Biological Evaluation of N-(4-Fluorophenyl)-6-Methyl-2-Oxo-1, 2, 3, 4-Tetrahydropyrimidine-5-Carboxamides as HIV I. Der Pharmacia Lettre, 10(4), 100-114. [Link]
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- Kim, H. J., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of enzyme inhibition and medicinal chemistry, 37(1), 844–856. [Link]
- Kim, H. J., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of enzyme inhibition and medicinal chemistry, 37(1), 844–856. [Link]
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Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of 6-Fluoro-5-methylpyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous biologically active compounds and approved drugs. This document provides a comprehensive guide for researchers leveraging 6-Fluoro-5-methylpyrimidin-4-amine as a core scaffold for structure-activity relationship (SAR) studies. We will delve into the strategic rationale behind this specific starting fragment, detailing its synthesis, key modification points for library generation, and robust protocols for biological evaluation, particularly in the context of kinase inhibition. The overarching goal is to equip researchers with the foundational knowledge and practical methodologies to systematically explore the chemical space around this versatile core, ultimately accelerating the identification of potent and selective lead compounds.
Introduction: The Strategic Value of the this compound Scaffold
The pursuit of novel therapeutics often begins with the identification of a promising chemical scaffold that can be systematically modified to optimize biological activity. Pyrimidine derivatives have consistently demonstrated their value in this endeavor, acting as potent inhibitors for a multitude of biological targets, including kinases, cholinesterases, and transporters. The compound this compound offers a unique combination of features that make it an exceptional starting point for SAR investigations:
-
The Pyrimidine Core: This nitrogen-containing heterocycle is a well-established bioisostere for purines, enabling it to effectively compete with endogenous ligands like ATP at the active sites of many enzymes, particularly kinases.
-
The 4-Amino Group: This primary amine serves as a crucial vector for introducing a wide array of substituents. It can be readily acylated, alkylated, or used in coupling reactions to explore interactions with specific pockets of a target protein.
-
The 5-Methyl Group: This small alkyl group provides a subtle yet important steric and electronic influence. It can fill small hydrophobic pockets and its impact on potency and selectivity can be systematically probed by replacement with other small alkyl or polar groups.
-
The 6-Fluoro Substituent: The introduction of a fluorine atom can profoundly and beneficially alter the physicochemical properties of a molecule. It can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate the pKa of nearby functional groups.
By systematically modifying each of these positions, researchers can build a comprehensive understanding of the SAR, guiding the design of next-generation compounds with improved potency, selectivity, and pharmacokinetic properties.
Conceptual Framework for SAR Exploration
A successful SAR campaign is a cyclical process of design, synthesis, and testing. The knowledge gained from each cycle informs the design of the next iteration of compounds.
Key Modification Points and Rationale
The this compound scaffold presents three primary points for chemical diversification:
-
R1 (Modification of the 4-Amino Group): This is often the most fruitful position for initial exploration. By introducing various aryl, heteroaryl, or aliphatic groups, one can probe for interactions with both hydrophobic and polar regions of the target's binding site.
-
R2 (Modification of the 5-Methyl Group): While seemingly a minor component, altering this position can have significant consequences. Replacing the methyl group with hydrogen, halogens, or small polar groups like hydroxyl or cyano can reveal critical information about the steric and electronic requirements of the local binding environment.
-
R3 (Modification of the 6-Position): While the fluorine atom is a key starting feature, its replacement with other halogens (Cl, Br) or small alkyl groups can be informative. This can help to fine-tune electronic properties and steric bulk.
Workflow for SAR-Driven Lead Optimization
The following diagram illustrates a typical workflow for an SAR study originating from the this compound scaffold.
Caption: Iterative workflow for SAR studies.
Synthetic Protocols
The following protocols provide general procedures for the synthesis of the core scaffold and its subsequent diversification. Researchers should adapt these methods based on the specific properties of the reagents used.
Synthesis of a Key Intermediate: 4,6-Dichloro-5-fluoropyrimidine
A common precursor for the synthesis of 6-fluoro-5-substituted-pyrimidin-4-amines is a di-chlorinated pyrimidine.
Protocol 3.1: Synthesis of 2,4-dichloro-5-substituted pyrimidine
-
Step 1: Start with a commercially available 2,4-dihydroxy-5-substituted pyrimidine.
-
Step 2: To the starting material, add phosphorus oxychloride (POCl₃) in excess.
-
Step 3: Heat the reaction mixture at reflux for 4-6 hours.
-
Step 4: After cooling, carefully quench the reaction by pouring it onto crushed ice.
-
Step 5: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Step 6: Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Step 7: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the 2,4-dichloro-5-substituted pyrimidine.
General Protocol for Nucleophilic Aromatic Substitution (SNAr) to Introduce the 4-Amino Group
The introduction of the 4-amino group is typically achieved through a nucleophilic aromatic substitution reaction.
Protocol 3.2: Synthesis of 6-Chloro-5-fluoro-N-substituted-pyrimidin-4-amine
-
Step 1: Dissolve the 4,6-dichloro-5-fluoropyrimidine in a suitable solvent such as ethanol or isopropanol.
-
Step 2: Add the desired amine (1.1 equivalents) and a base such as triethylamine or diisopropylethylamine (2.0 equivalents).
-
Step 3: Stir the reaction mixture at room temperature for 12-24 hours.
-
Step 4: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Step 5: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Step 6: Purify the crude product by column chromatography on silica gel to yield the desired substituted pyrimidine.
Biological Evaluation Protocols
The choice of biological assays is critical for generating meaningful SAR data. For pyrimidine-based compounds, kinase inhibition assays are a common application.
In Vitro Kinase Inhibition Assay (Luminescent ADP Detection)
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of test compounds against a specific kinase.
Protocol 4.1: Kinase Inhibition Assay
-
Step 1: Reagent Preparation
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Prepare serial dilutions of the test compounds in DMSO, then dilute further in Kinase Buffer. The
-
Application Notes and Protocols: A Framework for Characterizing Novel Chemical Probes Using "6-Fluoro-5-methylpyrimidin-4-amine" as a Case Study
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Crucial Role of Chemical Probes in Modern Research
In the intricate landscape of biological research and therapeutic development, small molecule chemical probes serve as indispensable tools for dissecting complex biological processes and validating novel drug targets.[1] A high-quality chemical probe allows for the acute and reversible modulation of a specific protein's function within a cellular or in vivo context, providing insights that are often complementary to genetic approaches. The fluorinated pyrimidine scaffold, a privileged structure in medicinal chemistry, is a common feature in many therapeutic agents, suggesting that novel derivatives like "6-Fluoro-5-methylpyrimidin-4-amine" hold potential for biological activity.[2][3][4]
This guide provides a comprehensive framework for the characterization and validation of a novel compound, using the hypothetical case of "this compound" to illustrate the necessary experimental pipeline. The principles and protocols outlined herein are designed to be broadly applicable to any new small molecule with the potential to become a valuable chemical probe.
Part 1: Initial Physicochemical Characterization
Before embarking on biological studies, a thorough physicochemical characterization of the candidate probe is paramount. This ensures the quality and reproducibility of subsequent experiments.
Table 1: Physicochemical Properties of a Candidate Chemical Probe
| Property | Method | Purpose | Example Data for a Related Compound (6-Chloro-5-fluoropyrimidin-4-amine)[5] |
| Identity and Purity | NMR, LC-MS, HRMS | Confirm chemical structure and assess purity (ideally >95%). | IUPAC Name: 6-chloro-5-fluoropyrimidin-4-amine |
| Molecular Weight | Mass Spectrometry | Confirm the mass of the compound. | 147.54 g/mol |
| Solubility | Nephelometry or visual inspection in various solvents (e.g., DMSO, PBS) | Determine the solubility limits for stock solutions and assay buffers. | Data not available for this specific compound, but is a critical parameter to determine experimentally. |
| Stability | LC-MS analysis over time in relevant buffers and media | Assess the compound's stability under experimental conditions to avoid artifacts from degradation products. | Data not available; must be determined. |
Part 2: The Path to Target Identification and Validation
For a novel compound with an unknown mechanism of action, identifying its biological target(s) is a critical step. Several unbiased approaches can be employed.[6][7]
Common Strategies for Target Identification
-
Affinity-Based Pull-Down Methods: This classic approach involves immobilizing the small molecule (or a close analog) onto a solid support (e.g., agarose beads) to "pull down" interacting proteins from a cell lysate.[6][8] The captured proteins are then identified by mass spectrometry.
-
Photoaffinity Labeling: A photoreactive group is incorporated into the probe's structure. Upon UV irradiation, the probe covalently crosslinks to its target protein(s) in situ, which can then be identified.
-
Label-Free Methods:
-
Cellular Thermal Shift Assay (CETSA): This method relies on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation. Changes in protein stability in the presence of the compound can be monitored across the proteome.
-
Drug Affinity Responsive Target Stability (DARTS): This technique leverages the fact that ligand binding can alter a protein's susceptibility to proteolysis.[9] Changes in protease sensitivity in the presence of the compound can identify potential targets.
-
Caption: Approaches to determine the selectivity of a chemical probe.
Part 6: The Importance of a Negative Control
A crucial element for validating a chemical probe is the use of a negative control. [10][11][12][13][14]This is a structurally similar compound that is inactive against the intended target. A proper negative control helps to ensure that the observed biological effects are due to the on-target activity of the probe and not some other non-specific property of the chemical scaffold.
Conclusion
The journey from a novel small molecule to a well-characterized and validated chemical probe is a rigorous but essential process. For a compound like "this compound," the path would involve systematic physicochemical characterization, unbiased target identification, quantitative in vitro and cellular target engagement studies, and comprehensive selectivity profiling. By following the principles and protocols outlined in this guide, researchers can build a robust data package to support the use of new chemical probes, ultimately accelerating biological discovery and the development of new therapeutics.
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- Müller, S., et al. (2022). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. Journal of Medicinal Chemistry, 65(1), 159-170. [Link]
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6-Fluoro-5-methylpyrimidin-4-amine: A Privileged Scaffold in Modern Drug Discovery
Introduction: The Strategic Importance of Fluorinated Pyrimidines
In the landscape of medicinal chemistry, the pyrimidine nucleus stands as a cornerstone scaffold, integral to the structure of nucleobases and a multitude of therapeutic agents. The strategic incorporation of fluorine atoms into this privileged heterocycle has emerged as a powerful strategy in drug design, profoundly influencing the pharmacokinetic and pharmacodynamic properties of the resulting molecules. The unique physicochemical characteristics of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can enhance metabolic stability, improve binding affinity to target proteins, and modulate pKa, thereby optimizing drug-like properties.
This technical guide focuses on 6-Fluoro-5-methylpyrimidin-4-amine , a member of the fluorinated pyrimidine family that holds significant potential in drug discovery pipelines. While specific, in-depth literature on this exact molecule is emerging, its structural motifs are prevalent in a host of biologically active compounds, particularly as kinase inhibitors. This document will, therefore, provide a comprehensive overview of its chemical properties, a plausible synthetic route, and detailed, field-proven protocols for its application in a drug discovery context, primarily focusing on its potential as a scaffold for kinase inhibitors. The methodologies described herein are based on established principles for similar pyrimidine derivatives and are intended to serve as a robust starting point for researchers.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in a research setting.
| Property | Value | Source |
| CAS Number | 18260-69-0 | [1] |
| Molecular Formula | C5H6FN3 | [1] |
| Molecular Weight | 127.12 g/mol | [1] |
| Appearance | White to off-white crystalline solid (predicted) | General observation for similar compounds |
| Solubility | Soluble in DMSO and methanol (predicted) | General observation for similar compounds |
| Storage | Store at 2-8°C in a dry, dark place under an inert atmosphere. | [1] |
Safety and Handling: this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Based on data for structurally similar compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[2]
Synthetic Strategy: A Generalized Approach
Caption: Generalized workflow for the synthesis of this compound.
Protocol: Synthesis of this compound
This protocol is a generalized procedure and may require optimization for specific laboratory conditions and starting materials.
Step 1: Synthesis of a 4-amino-5-methylpyrimidin-6-ol intermediate
-
To a solution of ethyl 2-methylacetoacetate (1.0 eq) in ethanol, add guanidine hydrochloride (1.1 eq) and sodium ethoxide (1.1 eq).
-
Reflux the mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).
-
The precipitated product, 2-amino-6-hydroxy-4-methylpyrimidine, can be collected by filtration, washed with cold ethanol, and dried under vacuum.
Step 2: Chlorination of the pyrimidine core
-
Suspend the 2-amino-6-hydroxy-4-methylpyrimidine (1.0 eq) in phosphorus oxychloride (POCl3, excess).
-
Heat the mixture to reflux for 3-4 hours.
-
Carefully quench the reaction by pouring it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate) until the product precipitates.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-amino-6-chloro-5-methylpyrimidine.
Step 3: Fluorination
-
Dissolve the 4-amino-6-chloro-5-methylpyrimidine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).
-
Add a fluorinating agent, such as potassium fluoride (KF, excess) in the presence of a phase-transfer catalyst (e.g., 18-crown-6).
-
Heat the reaction mixture at an elevated temperature (e.g., 120-150°C) and monitor by TLC.
-
After completion, cool the reaction, dilute with water, and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain this compound.
Application in Drug Discovery: A Scaffold for Kinase Inhibitors
The 4-aminopyrimidine scaffold is a well-established "hinge-binding" motif in a large number of kinase inhibitors. The nitrogen atoms of the pyrimidine ring can form crucial hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine ring of ATP. The substituents at the other positions of the pyrimidine ring can then be modified to achieve potency and selectivity for a specific kinase target.
Caption: Competitive inhibition of a kinase by a this compound derivative.
Protocol: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)
This protocol provides a general framework for assessing the inhibitory activity of compounds derived from the this compound scaffold against a target kinase.
Materials:
-
Purified recombinant kinase of interest
-
Kinase-specific substrate peptide
-
ATP
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
Test compounds (dissolved in DMSO)
-
Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay, Promega)
-
White, opaque 384-well microplates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in DMSO to create a concentration gradient.
-
Further dilute the compounds in the kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., ≤1%) to avoid affecting enzyme activity.
-
-
Kinase Reaction:
-
In a 384-well plate, add the test compound solution.
-
Add the kinase and substrate solution to each well.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's instructions for the luminescent kinase assay kit. This typically involves adding a reagent that depletes the remaining ATP, followed by a second reagent that converts ADP to ATP and generates a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Future Directions and Conclusion
This compound represents a promising starting point for the development of novel therapeutics, particularly in the realm of kinase inhibition. Its fluorinated and methylated pyrimidine core offers a synthetically tractable scaffold that can be readily diversified to explore structure-activity relationships and optimize for potency, selectivity, and pharmacokinetic properties. The protocols outlined in this guide provide a solid foundation for researchers to begin exploring the potential of this and related compounds in their drug discovery programs. Further investigation into the specific biological targets and cellular activities of derivatives of this compound is warranted and will undoubtedly contribute to the advancement of targeted therapies.
References
- This compound - BenchChem. Accessed January 10, 2026.
- 6-Chloro-5-fluoropyrimidin-4-amine Safety Information - PubChem. Accessed January 10, 2026. (Note: This is for a structurally similar compound and is used for predictive purposes).
Sources
Application Note: 6-Fluoro-5-methylpyrimidin-4-amine in High-Throughput Screening for Drug Discovery
Introduction: The Pyrimidine Scaffold as a Privileged Structure in Drug Discovery
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous clinically significant therapeutics.[1] This nitrogen-containing heterocycle is a key component of nucleobases, vitamins, and a wide array of synthetic drugs with applications ranging from anticancer and antiviral to antibacterial and antihypertensive agents.[1][2] The versatility of the pyrimidine scaffold allows for diverse chemical modifications, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired biological activities.
This application note focuses on 6-Fluoro-5-methylpyrimidin-4-amine , a substituted pyrimidine with potential as a lead compound or fragment in drug discovery campaigns. Its structural features—a fluorine atom to modulate pKa and metabolic stability, a methyl group for steric influence, and an amino group for hydrogen bonding—make it an attractive candidate for screening against various biological targets. We present detailed protocols for evaluating this compound in two common high-throughput screening (HTS) formats: a biochemical kinase inhibition assay and a cell-based cancer proliferation assay.
Compound Profile: this compound
A thorough understanding of the test compound's properties is critical for successful HTS implementation. Proper handling and storage are paramount to ensure compound integrity throughout the screening process.
| Property | Value | Source |
| CAS Number | 18260-69-0 | [3] |
| Molecular Formula | C₅H₆FN₃ | [3] |
| Molecular Weight | 127.12 g/mol | [3] |
| Recommended Storage | 2-8°C, Inert Atmosphere, Keep in Dark Place | [3] |
| Safety Information | Signal Word: Warning; Hazard Statements: H302 | [3] |
Note on Compound Handling: Based on available safety data for related compounds, standard laboratory precautions should be observed.[4][5] This includes wearing appropriate personal protective equipment (PPE) such as gloves, eye protection, and a lab coat. All handling of the solid compound and concentrated stock solutions should be performed in a chemical fume hood.
Application 1: Biochemical Kinase Inhibition Assay
Rationale: Many pyrimidine derivatives are known to function as ATP-competitive inhibitors of protein kinases. The pyrimidine core mimics the adenine ring of ATP, allowing it to bind in the enzyme's active site. Therefore, a primary and logical application for this compound in an HTS campaign is to screen it against a panel of protein kinases.
This protocol describes a generic, fluorescence-based kinase assay in a 384-well format, which is a standard in HTS for its balance of throughput and reagent consumption.[6]
Experimental Workflow: Kinase Inhibition Assay
Caption: Workflow for a typical HTS biochemical kinase assay.
Step-by-Step Protocol
-
Compound Plate Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions) in a 384-well source plate.
-
Using an acoustic liquid handler or a pin tool, transfer a small volume (e.g., 50 nL) of the compound dilutions and controls (DMSO for negative control, a known inhibitor like Staurosporine for positive control) to a 384-well white, opaque assay plate.
-
-
Reagent Preparation:
-
Prepare the kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Prepare a 2X kinase/substrate solution in reaction buffer. The final concentration of the kinase should be determined empirically to yield a robust signal-to-background ratio.
-
Prepare a 2X ATP solution in reaction buffer. The final concentration should be at or near the Kₘ for the specific kinase being assayed.
-
-
Enzymatic Reaction:
-
Add 5 µL of the 2X kinase/substrate solution to each well of the assay plate containing the pre-spotted compound.
-
Centrifuge the plate briefly (e.g., 1000 rpm for 1 minute) to ensure mixing.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells.
-
Incubate the reaction for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction and detect the amount of ADP produced (correlating with kinase activity) by adding 10 µL of a commercial detection reagent (e.g., ADP-Glo™, Promega) according to the manufacturer's instructions.
-
Incubate for 30-40 minutes at room temperature to allow the detection signal to stabilize.
-
Read the luminescence on a compatible plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the positive (0% inhibition) and negative (100% inhibition) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
-
Application 2: Cell-Based Phenotypic Proliferation Assay
Rationale: Phenotypic screening provides a broader, more physiologically relevant context for assessing a compound's activity. Given the prevalence of pyrimidine derivatives as anticancer agents, evaluating this compound for its effect on cancer cell proliferation is a valuable secondary screening approach.[7] This assay can identify compounds that modulate cell growth through various mechanisms, not limited to a single target.
This protocol outlines a method for assessing the anti-proliferative effects of the compound on a cancer cell line (e.g., MCF-7 breast cancer cells) using a resazurin-based viability assay in a 384-well format.
Experimental Workflow: Cell Proliferation Assay
Caption: Workflow for a cell-based proliferation assay.
Step-by-Step Protocol
-
Cell Plating:
-
Culture MCF-7 cells in appropriate media (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) under standard conditions (37°C, 5% CO₂).
-
Harvest cells using trypsin, neutralize, and count them using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the desired seeding density (e.g., 40,000 cells/mL) in fresh media.
-
Using a multichannel pipette or automated dispenser, seed 50 µL of the cell suspension into each well of a 384-well clear-bottom, black-walled tissue culture plate.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a compound source plate with serial dilutions of this compound, similar to the biochemical assay protocol. The starting concentration may need to be adjusted based on expected potency.
-
Add a small volume of the diluted compound (e.g., 100 nL) to the corresponding wells of the cell plate. Include DMSO as a negative control and a known cytotoxic agent (e.g., Doxorubicin) as a positive control.
-
Incubate the treated plates for 72 hours at 37°C, 5% CO₂.
-
-
Viability Measurement:
-
Prepare a 0.15 mg/mL solution of Resazurin in sterile PBS.
-
Add 10 µL of the Resazurin solution to each well of the assay plate.
-
Incubate for 2-4 hours at 37°C, allowing viable, metabolically active cells to convert resazurin (blue, non-fluorescent) to resorufin (pink, highly fluorescent).
-
Measure the fluorescence on a plate reader with appropriate filters (e.g., excitation ~560 nm, emission ~590 nm).
-
-
Data Analysis:
-
Calculate the percent viability for each well by normalizing the fluorescence values to the DMSO-treated (100% viability) and positive control (e.g., 0% viability) wells.
-
Plot the percent viability against the logarithm of compound concentration and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Conclusion
This compound represents a promising starting point for hit-finding endeavors in drug discovery. Its pyrimidine core is a well-validated scaffold found in numerous approved drugs. The protocols detailed in this application note provide robust, HTS-compatible frameworks for systematically evaluating its potential as both a targeted kinase inhibitor and a phenotypic anti-proliferative agent. These orthogonal screening approaches—biochemical and cell-based—offer a comprehensive initial assessment of the compound's biological activity, paving the way for further lead optimization and development.
References
- Vertex AI Search. (n.d.). Custom Synthesis: Tailoring 6-Chloro-5-fluoro-2-methylpyrimidin-4-amine for Your Projects.
- Goods.com. (n.d.). This compound.
- Al-Masoudi, N. A., et al. (2015). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. International Journal of ChemTech Research, 8(11), 34-43.
- Sigma-Aldrich. (2021). Safety Data Sheet.
- Cayman Chemical. (2023). Safety Data Sheet.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- PubChem. (n.d.). 6-Chloro-5-fluoropyrimidin-4-amine.
- CymitQuimica. (2024). Safety Data Sheet.
- The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology. (n.d.). High-Throughput Molecular Screening Center.
- Cieplik, J., et al. (2013). 5-[(4-Fluoroanilino)methyl]-6-methyl-N-(4-methylphenyl)-2-phenylpyrimidin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1683–o1684.
- PubChem. (n.d.). 3-Fluoro-5-methylpyridin-4-amine.
- Gallocchio, F., et al. (2019). Screening Pyridine Derivatives against Human Hydrogen Sulfide-synthesizing Enzymes by Orthogonal Methods. Scientific Reports, 9(1), 934.
- ChemSynthesis. (n.d.). 4-chloro-2-fluoro-6-methylpyrimidine.
- ResearchGate. (2015). Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine.
- Bolognesi, M. L., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience, 12(15), 2849–2860.
- Kumar, A., et al. (2022). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules, 27(19), 6296.
- Van de Walle, T., et al. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules, 29(23), 5104.
- Gorska, A., et al. (2022). Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. International Journal of Molecular Sciences, 23(19), 11883.
- ResearchGate. (2011). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives.
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- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Pharmacokinetic Studies of Fluorinated Pyrimidines
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to understanding and performing pharmacokinetic (PK) studies of fluorinated pyrimidines, a cornerstone class of chemotherapy agents. We delve into the critical metabolic pathways, present detailed protocols for bioanalytical quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and outline a validated in vivo study design. The emphasis is on the rationale behind experimental choices, ensuring robust, reproducible, and regulatory-compliant data generation.
Introduction: The Pharmacokinetic Imperative for Fluorinated Pyrimidines
Fluorinated pyrimidines, including the parent drug 5-Fluorouracil (5-FU) and its oral prodrugs Capecitabine and Tegafur, are fundamental in the treatment of solid tumors like colorectal, breast, and gastric cancers.[1][2][3] These drugs function as antimetabolites, inhibiting DNA synthesis by blocking the enzyme thymidylate synthase, which is crucial for nucleotide production.[2][4]
However, their clinical utility is hampered by significant inter-individual variability in patient response and toxicity.[4] This variability is largely attributed to the complex and often unpredictable pharmacokinetics of 5-FU.[4] The primary driver of this variability is the enzyme dihydropyrimidine dehydrogenase (DPD), which is responsible for the catabolism and elimination of over 80% of the administered 5-FU dose.[5] Genetic variations in the DPD gene (DPYD) can lead to reduced or deficient enzyme activity, causing severe, life-threatening toxicity in patients receiving standard doses.[1]
Therefore, conducting detailed pharmacokinetic studies is not merely a research exercise but a clinical necessity. These studies allow us to:
-
Understand the absorption, distribution, metabolism, and excretion (ADME) profile of the parent drug and its active metabolites.
-
Establish a clear relationship between drug exposure (Area Under the Curve - AUC) and clinical outcomes (efficacy and toxicity).[5]
-
Develop strategies for individual dose adjustments to maximize therapeutic benefit while minimizing adverse effects.[5]
This guide provides the foundational principles and actionable protocols to conduct these critical studies.
Metabolic Activation and Catabolism: The Central Role of DPD
Understanding the metabolic fate of fluorinated pyrimidines is key to designing and interpreting PK studies. 5-FU is the ultimate cytotoxic agent, but its prodrugs, Capecitabine and Tegafur, are designed to improve oral bioavailability and achieve tumor-selective activation.[6][7][8]
-
Capecitabine is a triple-prodrug. It undergoes a three-step enzymatic conversion to 5-FU.[6][9] This conversion is initiated in the liver and culminates with the enzyme thymidine phosphorylase, which is often present at higher concentrations in tumor tissues, leading to preferential activation at the target site.[6][10]
-
Tegafur is a prodrug that is slowly metabolized to 5-FU, primarily by the liver enzyme CYP2A6.[3][11] It is often co-administered with inhibitors of DPD, such as Uracil (in UFT), to increase the bioavailability and cytotoxic effects of the generated 5-FU.[7][12]
-
5-Fluorouracil (5-FU) , once formed, follows two competing pathways:
The balance between these pathways determines both the efficacy and toxicity of the therapy.
Caption: Metabolic pathways of Capecitabine and Tegafur to the active drug 5-FU and subsequent competing anabolic (activation) and catabolic (inactivation) routes.
Bioanalytical Methodology: LC-MS/MS Quantification
The gold standard for quantifying fluorinated pyrimidines and their metabolites in biological matrices (e.g., plasma, serum, tissue) is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).
Causality/Rationale:
-
High Selectivity: LC-MS/MS can differentiate between the parent drug and its structurally similar metabolites, which is crucial for accurately characterizing the metabolic profile.
-
High Sensitivity: It can detect very low concentrations of analytes (in the ng/mL range or lower), which is essential given the rapid clearance and low systemic levels of 5-FU.[6]
-
Robustness and Throughput: Modern LC-MS/MS systems allow for rapid and automated analysis of large numbers of samples, which is a requirement for clinical PK studies.[13]
3.1. Protocol: Bioanalytical Method Validation
A bioanalytical method must be rigorously validated to ensure that the data it generates is reliable and reproducible.[14] This protocol is based on the principles outlined in the ICH M10 and European Medicines Agency (EMA) guidelines.[14][15][16]
Objective: To demonstrate that the analytical method is suitable for its intended purpose.
Steps:
-
Specificity and Selectivity:
-
Analyze at least six different blank matrix lots (e.g., plasma from untreated subjects).
-
Acceptance: No significant interfering peaks should be observed at the retention times of the analytes or the internal standard (IS).
-
-
Calibration Curve and Linearity:
-
Prepare a blank sample, a zero sample (blank + IS), and at least six non-zero calibration standards spanning the expected concentration range.
-
Perform a linear regression analysis (typically weighted 1/x or 1/x²).
-
Acceptance: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).
-
-
Accuracy and Precision:
-
Analyze Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, Low QC, Medium QC (MQC), and High QC.
-
Perform analysis in at least five replicates per level on three separate days (inter-assay) and within the same day (intra-assay).
-
Acceptance: The mean accuracy should be within 85-115% of the nominal value (80-120% for LLOQ). The precision (Coefficient of Variation, %CV) should not exceed 15% (20% for LLOQ).
-
-
Matrix Effect:
-
Assess the effect of the biological matrix on analyte ionization. This is typically done by comparing the analyte response in post-extraction spiked blank matrix with the response in a pure solution.
-
Acceptance: The IS-normalized matrix factor should have a %CV ≤ 15%.
-
-
Recovery:
-
Evaluate the efficiency of the extraction procedure by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.
-
Acceptance: Recovery should be consistent and reproducible, though it does not need to be 100%.
-
-
Stability:
-
Evaluate analyte stability under various conditions that mimic sample handling and storage:
-
Freeze-Thaw Stability: After at least three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: At room temperature for a duration exceeding expected sample handling time.
-
Long-Term Stability: Stored at the intended storage temperature (e.g., -80°C) for a period longer than the study duration.
-
Post-Preparative (Autosampler) Stability: In the autosampler for the expected run time.
-
-
Acceptance: The mean concentration of stability samples should be within ±15% of the nominal concentration.
-
Table 1: Summary of Bioanalytical Method Validation Parameters
| Parameter | Purpose | Typical Acceptance Criteria (EMA/ICH M10)[14][15] |
|---|---|---|
| Selectivity | Ensure no interference from endogenous matrix components. | No significant peaks at analyte/IS retention times. |
| Linearity | Define the quantifiable range of the assay. | r² ≥ 0.99; back-calculated standards within ±15% (±20% at LLOQ). |
| Accuracy | Closeness of measured value to the true value. | Mean concentration within 85-115% of nominal (80-120% at LLOQ). |
| Precision | Reproducibility of measurements (%CV). | ≤15% CV (≤20% at LLOQ) for intra- and inter-assay. |
| LLOQ | Lowest concentration quantifiable with acceptable accuracy/precision. | Accuracy within 80-120%, Precision ≤20% CV. |
| Matrix Effect | Assess ion suppression or enhancement from the matrix. | IS-normalized matrix factor %CV ≤ 15%. |
| Recovery | Efficiency and consistency of the extraction process. | Consistent and reproducible across QC levels. |
| Stability | Ensure analyte integrity during sample lifecycle. | Mean concentration within ±15% of nominal under tested conditions. |
Experimental Protocols
4.1. Protocol: Plasma Sample Preparation via Protein Precipitation
Rationale: This is a rapid and effective method for removing the bulk of plasma proteins, which can interfere with analysis and damage the LC column. Acetonitrile is commonly used as it efficiently precipitates proteins while keeping the analytes in solution.
Materials:
-
Vortex mixer
-
Centrifuge (capable of >10,000 x g, refrigerated at 4°C)
-
96-well collection plates or microcentrifuge tubes
-
Calibrated pipettes
-
Ice-cold Acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of the analyte like 5-FU-¹³C,¹⁵N₂).
Procedure:
-
Thaw plasma samples on ice.
-
Vortex samples gently to ensure homogeneity.
-
Pipette 50 µL of each plasma sample (unknowns, calibration standards, QCs) into a designated well or tube.
-
Add 200 µL of ice-cold acetonitrile with internal standard to each sample. The 4:1 ratio of organic solvent to plasma ensures efficient protein precipitation.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant (which contains the analytes) to a clean 96-well plate or vial for LC-MS/MS analysis. Avoid disturbing the protein pellet.
4.2. Protocol: LC-MS/MS Analysis
Rationale: This protocol provides a starting point for the chromatographic separation and mass spectrometric detection of 5-FU. A C18 column is suitable for retaining these polar compounds, and a gradient elution ensures good peak shape and separation from matrix components.
Table 2: Example LC-MS/MS Parameters for 5-FU Analysis
| Parameter | Setting | Rationale |
|---|---|---|
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance (UHPLC) System | UHPLC offers faster run times and better resolution. |
| Column | C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) | Standard chemistry for retaining small molecules from aqueous matrices. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier to promote protonation for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent to elute analytes from the column. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Gradient | 5% B to 95% B over 3 minutes, hold 1 min, re-equilibrate | A gradient is used to separate analytes from early-eluting salts and late-eluting lipids. |
| Injection Volume | 5 µL | A small volume is sufficient for sensitive MS detection and prevents column overload. |
| Column Temp | 40°C | Elevated temperature reduces viscosity and can improve peak shape. |
| MS System | Triple Quadrupole Mass Spectrometer | The standard for quantitative bioanalysis due to its sensitivity and specificity in MRM mode. |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | 5-FU can be detected in both modes; optimization is required. |
| MRM Transition | e.g., 5-FU: m/z 131.0 -> 42.0; 5-FU-IS: m/z 134.0 -> 44.0 | Precursor ion (parent drug) is selected and fragmented to a specific product ion for high specificity. |
| Source Temp | 500°C | Optimized to ensure efficient desolvation of the mobile phase. |
4.3. Protocol: In Vivo Pharmacokinetic Study in a Rodent Model
Rationale: This protocol outlines a basic PK study in rats to determine key parameters like Cmax, Tmax, and AUC following oral administration of a fluorinated pyrimidine. A sparse sampling design is often used in rodents to minimize blood volume loss per animal. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Male Sprague-Dawley rats (e.g., 200-250 g)
-
Oral gavage needles
-
Test compound formulated in an appropriate vehicle (e.g., 0.5% methylcellulose)
-
Blood collection tubes (e.g., K2-EDTA coated)
-
Anesthesia (as per IACUC protocol)
-
Centrifuge
Procedure:
-
Acclimate animals for at least 3 days prior to the study.
-
Fast animals overnight (approx. 12 hours) before dosing, with water ad libitum.
-
Administer the test compound via oral gavage at the desired dose (e.g., 10 mg/kg). Record the exact time of dosing (T=0).
-
Collect blood samples (approx. 150-200 µL) at specified time points. A typical schedule would be: pre-dose (0), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Blood is typically collected via a cannulated vessel or from the tail vein.
-
Immediately place blood samples into K2-EDTA tubes and keep on ice.
-
Within 30 minutes of collection, centrifuge the blood at 2,000 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma supernatant to clearly labeled cryovials.
-
Store plasma samples at -80°C until bioanalysis.
Caption: A typical experimental workflow for an in vivo pharmacokinetic study, from animal dosing to final data analysis.
Data Analysis and Interpretation
Once plasma concentrations are determined, they are plotted against time to generate a concentration-time curve. From this curve, key pharmacokinetic parameters are calculated using non-compartmental analysis (NCA) software.
Table 3: Definitions of Key Pharmacokinetic Parameters
| Parameter | Definition | Significance |
|---|---|---|
| Cmax | Maximum observed plasma concentration. | Indicates the peak exposure to the drug. |
| Tmax | Time at which Cmax is observed. | An indicator of the rate of drug absorption.[6] |
| AUC (0-t) | Area under the concentration-time curve from time 0 to the last measurable time point. | Represents the total drug exposure over the measured time period. |
| AUC (0-inf) | Area under the curve extrapolated to infinity. | Represents the total systemic exposure after a single dose. |
| t½ (half-life) | Time required for the plasma concentration to decrease by 50%. | Determines the dosing interval and time to reach steady state.[4][17] |
| CL/F | Apparent total clearance of the drug from plasma after oral administration. | Indicates the efficiency of drug elimination from the body. |
| Vz/F | Apparent volume of distribution after oral administration. | Relates the amount of drug in the body to the concentration in the plasma. |
Conclusion
The pharmacokinetic profiling of fluorinated pyrimidines is indispensable for their safe and effective clinical use. The marked inter-patient variability, primarily driven by DPD activity, necessitates a thorough understanding of each compound's ADME properties. The protocols and methodologies outlined in this guide, centered on robust LC-MS/MS bioanalysis and validated in vivo models, provide a framework for generating high-quality, reliable data. By applying these principles, researchers can contribute to optimizing dosing strategies, minimizing toxicity, and ultimately improving patient outcomes in cancer therapy.
References
- European Medicines Agency. (2022).
- Gamelin, E., et al. (n.d.). Clinical pharmacokinetics of 5-fluorouracil with consideration of chronopharmacokinetics. PubMed. [Link]
- Joerger, M., et al. (2021). Pharmacokinetics of Capecitabine and Four Metabolites in a Heterogeneous Population of Cancer Patients: A Comprehensive Analysis. PubMed Central. [Link]
- Reigner, B., et al. (2001). Clinical pharmacokinetics of capecitabine. PubMed. [Link]
- Christophidis, N., et al. (1979). Pharmacokinetics of 5-fluorouracil administered orally, by rapid intravenous and by slow infusion. PubMed. [Link]
- Pharma Tube. (2024). PHARMACOLOGY OF Fluorouracil (5-FU); Overview, Pharmacokinetics, Uses, Mechanism of action, Effects. YouTube. [Link]
- Diasio, R. B., & Harris, B. E. (1989). Biochemical and Clinical Pharmacology of 5-Fluorouracil. CancerNetwork. [Link]
- MIMS. (n.d.). Tegafur + Uracil: Uses, Dosage, Side Effects and More. MIMS Malaysia. [Link]
- Wikipedia. (2023). Tegafur/uracil. [Link]
- Gota, V., et al. (2017). Pharmacokinetics and exposure-effect relationships of capecitabine in elderly patients with breast or colorectal cancer.
- European Medicines Agency. (2019).
- European Bioanalysis Forum. (n.d.).
- Chadwicks, M., & Rogers, W. I. (1976). Pharmacokinetics of the fluoropyrimidines: implications for their clinical use.
- European Medicines Agency. (2009).
- Zhumagaliyeva, T. S., et al. (2023). Specifics of Pharmacokinetics and Biodistribution of 5-Fluorouracil Polymeric Complex. [Link]
- Etienne, M. C., et al. (2004). A clinical pharmacokinetic analysis of tegafur-uracil (UFT)
- European Medicines Agency. (2011).
- Reigner, B., et al. (2001). Clinical Pharmacokinetics of Capecitabine.
- Kuhn, J. G. (1999).
- Wikipedia. (2023). Tegafur. [Link]
- Pazdur, R., et al. (1996). Phase I and pharmacokinetic study of oral UFT, a combination of the 5-fluorouracil prodrug tegafur and uracil. Clinical Cancer Research - AACR Journals. [Link]
- Fujita, H. (1984). [Pharmacokinetics of fluoropyrimidines]. PubMed. [Link]
- Kanamaru, R., & Wakui, A. (1992). [Pharmacokinetic Studies on Fluorinated Pyrimidine in Cancer Cell and Tissue]. PubMed. [Link]
- U.S. Food and Drug Administration. (2021). FDA Publishes Revised Draft Guidance for Industry, Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA. GovDelivery. [Link]
- U.S. Food and Drug Administration. (2021).
- Cassidy, J., et al. (2002).
- Foley & Lardner LLP. (2014). FDA Releases Draft Guidance for Conducting Bioavailability and Bioequivalence Studies. [Link]
- U.S. Food and Drug Administration. (n.d.). Guidance for Industry. [Link]
- ECA Academy. (n.d.). FDA Guidance for Industry: Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted under an ANDA. [Link]
- Zhang, Y., et al. (2023).
- BioSpring. (n.d.). Bioanalytical Services. [Link]
- Romano, L. (n.d.).
Sources
- 1. Pharmacokinetics of Capecitabine and Four Metabolites in a Heterogeneous Population of Cancer Patients: A Comprehensive Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. mims.com [mims.com]
- 4. cancernetwork.com [cancernetwork.com]
- 5. Clinical pharmacokinetics of 5-fluorouracil with consideration of chronopharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical pharmacokinetics of capecitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorouracil and the new oral fluorinated pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The oral fluorinated pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and exposure-effect relationships of capecitabine in elderly patients with breast or colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Tegafur - Wikipedia [en.wikipedia.org]
- 12. Tegafur/uracil - Wikipedia [en.wikipedia.org]
- 13. alliedacademies.org [alliedacademies.org]
- 14. id-eptri.eu [id-eptri.eu]
- 15. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. ema.europa.eu [ema.europa.eu]
- 17. Pharmacokinetics of 5-fluorouracil administered orally, by rapid intravenous and by slow infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Synthesis of 6-Fluoro-5-methylpyrimidin-4-amine
Welcome to the technical support center for the synthesis of 6-Fluoro-5-methylpyrimidin-4-amine. This guide is designed for researchers, chemists, and drug development professionals who are actively working with this important fluorinated pyrimidine intermediate. Fluorinated pyrimidines are crucial building blocks in medicinal chemistry, known for enhancing metabolic stability and bioactivity in drug candidates.[1][2][3]
This document moves beyond simple protocols to provide in-depth, field-tested insights into common challenges encountered during synthesis. We will explore the causality behind experimental choices to help you diagnose issues, optimize your reaction conditions, and improve both yield and purity.
Frequently Asked Questions (FAQs)
Section 1: General Synthesis & Reaction Mechanism
Q1: What is the most common and reliable synthetic route to this compound?
The most prevalent method is a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the displacement of a suitable leaving group, most commonly a chlorine atom, from a pyrimidine ring by an amine source. A common precursor is a 4-chloro-6-fluoro-5-methylpyrimidine, which is reacted with ammonia or an ammonia equivalent.
The reaction's success hinges on the electron-deficient nature of the pyrimidine ring, which is further activated by the electron-withdrawing effects of the fluorine atom and the ring nitrogens, making the C4 position susceptible to nucleophilic attack.
Caption: General workflow for the synthesis of this compound.
Q2: What are the critical roles of each reagent in this synthesis?
-
4-Chloro-6-fluoro-5-methylpyrimidine (Starting Material): This is the electrophilic substrate. The chlorine at the C4 position is the target leaving group for the substitution reaction.
-
Ammonia Source (Nucleophile): This can be aqueous ammonium hydroxide, ammonia gas bubbled through the solvent, or a protected amine followed by deprotection. It provides the amino group that displaces the chloride.
-
Solvent: The choice of solvent is crucial. It must be inert to the reaction conditions and capable of dissolving the starting materials. Common choices include polar aprotic solvents like DMSO or alcohols like ethanol.[4]
-
Base (Optional but Recommended): While ammonia is a base, an additional non-nucleophilic base like triethylamine or potassium carbonate can be used to scavenge the HCl generated during the reaction, preventing the protonation of the amine nucleophile and driving the reaction to completion.[4]
Section 2: Troubleshooting Low or No Yield
Low product yield is the most common frustration in this synthesis. The following Q&A section is designed as a logical decision tree to help you diagnose the root cause.
Sources
- 1. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties [mdpi.com]
- 3. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Chloro-5-fluoro-6-methyl-N-o-tolylpyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 6-Fluoro-5-methylpyrimidin-4-amine
Welcome to the technical support center for the purification of 6-Fluoro-5-methylpyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this and structurally similar fluorinated pyrimidine derivatives. The following content is structured in a question-and-answer format to provide direct and actionable solutions to specific experimental issues.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Section 1: Recrystallization
Question 1: My crude this compound fails to crystallize upon cooling. What are the likely causes and how can I resolve this?
Answer:
Failure to crystallize is a common issue that can stem from several factors. The primary reasons are often related to solvent choice and the concentration of your compound.
-
Causality: For crystallization to occur, the solution must be supersaturated. This means the concentration of the solute (your compound) must be higher than its solubility at a given temperature. If too much solvent is used, the solution may not reach saturation upon cooling, thus preventing crystal formation. Additionally, the presence of significant impurities can inhibit crystal lattice formation, sometimes resulting in an oil instead of a solid.
-
Troubleshooting Steps:
-
Concentrate the Solution: Gently heat the solution while passing a stream of inert gas (like nitrogen or argon) over the surface to evaporate some of the solvent. Once you observe the formation of slight turbidity or solid particles, add a minimal amount of the same solvent back until the solution becomes clear again at an elevated temperature. Then, allow it to cool slowly.
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure crystalline product from a previous batch, add a single, tiny crystal to the cooled, supersaturated solution. This seed crystal will act as a template for further crystallization.
-
-
Re-evaluate Solvent System: If the above steps fail, your chosen solvent may be too good at dissolving the compound even at low temperatures. Consider a solvent system in which your compound has high solubility at elevated temperatures and low solubility at room or sub-zero temperatures. A good starting point for many aminopyrimidines is a mixture of a polar solvent (like ethanol or ethyl acetate) and a non-polar solvent (like hexanes or heptane).
-
Question 2: After recrystallization, my this compound crystals are still colored. How can I remove these colored impurities?
Answer:
Persistent color in your crystals indicates the presence of highly conjugated impurities that have similar solubility profiles to your product and may be trapped within the crystal lattice.
-
Causality: Colored impurities are often byproducts from the synthesis that are present in small quantities but have strong chromophores. During recrystallization, these impurities can co-crystallize with your product if their solubility characteristics are very similar.
-
Solutions:
-
Activated Charcoal Treatment: Activated charcoal is highly effective at adsorbing large, flat, conjugated molecules, which are often the source of color.
-
Protocol: Dissolve your crude product in a suitable hot solvent. Add a very small amount of activated charcoal (typically 1-2% of the solute weight) to the hot solution. Caution: Do not add charcoal to a boiling solution, as this can cause violent bumping. Swirl the mixture for a few minutes to allow for adsorption. Perform a hot filtration through a fluted filter paper or a Celite® pad to remove the charcoal. Allow the filtrate to cool and crystallize.
-
-
Second Recrystallization: A second recrystallization using a different solvent system can be effective. The change in solvent polarity may alter the solubility of the impurity relative to your product, allowing for better separation.
-
Section 2: Column Chromatography
Question 3: I'm having difficulty separating this compound from a closely-eluting impurity using silica gel chromatography. What can I do to improve the separation?
Answer:
Poor separation in column chromatography is typically due to an inappropriate choice of the mobile phase or stationary phase. For amine-containing compounds like this compound, interactions with the acidic silica gel can also be a significant issue.
-
Causality: The separation on a chromatography column is based on the differential partitioning of compounds between the stationary phase (e.g., silica gel) and the mobile phase (the eluent). If the polarities of your product and the impurity are very similar, they will travel through the column at nearly the same rate, resulting in poor separation. Furthermore, the basic amine group of your product can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to peak tailing and sometimes irreversible adsorption.
-
Troubleshooting Strategies:
-
Optimize the Mobile Phase:
-
Solvent Polarity: If your compounds are eluting too quickly (high Rf), decrease the polarity of your mobile phase. If they are eluting too slowly or not at all (low Rf), increase the polarity. For fluorinated aminopyrimidines, a good starting point is a gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether. A typical starting eluent for a related compound, 2-chloro-5-fluoro-6-methyl-N-o-tolylpyrimidin-4-amine, is petroleum ether/ethyl acetate = 8/1[1].
-
Solvent Selectivity: Try using a solvent system with different selectivity. For example, replacing ethyl acetate with a mixture of dichloromethane and methanol can alter the interactions with the stationary phase and improve separation.
-
-
Modify the Stationary Phase:
-
Base Deactivation: To mitigate the issue of peak tailing due to the basicity of the amine, you can add a small amount of a volatile base, such as triethylamine (typically 0.1-1%), to your mobile phase. This will "cap" the acidic silanol groups on the silica gel, leading to sharper peaks and better separation.
-
Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative for basic compounds. Reversed-phase chromatography (e.g., C18 silica) with a mobile phase of water and acetonitrile or methanol is another powerful option, especially for polar impurities.
-
-
Data Presentation: Recommended Starting Solvent Systems for Purification
| Purification Method | Recommended Solvent System (starting point) | Rationale/Notes |
| Recrystallization | Ethanol/Water | Good for moderately polar compounds. The water acts as an anti-solvent. |
| Ethyl Acetate/Hexanes | A versatile system for a wide range of polarities. | |
| Methanol | Often a good choice for recrystallizing polar, nitrogen-containing heterocycles. | |
| Column Chromatography (Normal Phase) | Hexanes/Ethyl Acetate (Gradient) | A standard choice for compounds of moderate polarity. |
| Dichloromethane/Methanol (Gradient) | Offers different selectivity compared to hexanes/ethyl acetate. | |
| Column Chromatography (with base) | Hexanes/Ethyl Acetate + 0.5% Triethylamine | The triethylamine minimizes peak tailing for basic compounds on silica gel. |
Section 3: Analytical Troubleshooting
Question 4: The ¹H NMR spectrum of my purified this compound shows more peaks than expected. What could be the cause?
Answer:
Extra peaks in an NMR spectrum of a seemingly pure compound can be perplexing. The most common culprits are residual solvents, the presence of rotamers or tautomers, or co-eluting impurities that were not detected by other methods.
-
Causality and Solutions:
-
Residual Solvents: Solvents used in the reaction or purification (e.g., ethyl acetate, dichloromethane, hexanes) can be trapped in the crystal lattice. Check a table of common NMR solvent impurities to see if the extra peaks match. To remove them, dissolve your compound in a minimal amount of a low-boiling solvent (like dichloromethane) and re-concentrate it under high vacuum.
-
Rotational Isomers (Rotamers): While less common for this specific structure, restricted rotation around single bonds (like an amide C-N bond) can lead to the presence of multiple conformers that are distinct on the NMR timescale, each giving its own set of peaks. Acquiring the NMR spectrum at a higher temperature can sometimes cause these peaks to coalesce into a single set of averaged signals.
-
Tautomers: Pyrimidinamines can exist in equilibrium with their imino tautomers. If the rate of interconversion is slow on the NMR timescale, you may see signals for both forms. Changing the NMR solvent to one that can better stabilize one tautomer over the other (e.g., a hydrogen-bond donating or accepting solvent) can sometimes simplify the spectrum.
-
Co-eluting Impurity: It is possible that an impurity with a very similar polarity co-eluted with your product during chromatography. If the mass of this impurity is the same (an isomer), it would not be distinguishable by mass spectrometry. Re-purifying the sample using a different chromatography technique (e.g., preparative HPLC) or a different solvent system for column chromatography may be necessary to resolve the two compounds.
-
Experimental Protocols
Protocol 1: General Procedure for Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of your crude product. Add a potential recrystallization solvent dropwise. A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.
-
Dissolution: In a larger flask, add the crude this compound and the chosen solvent. Heat the mixture to boiling (using a water bath or heating mantle) and add more solvent in small portions until the solid is just dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl. Reheat the solution to boiling for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step removes insoluble impurities and charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: General Procedure for Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pour it into your column. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent. If the compound is not very soluble, you can adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry silica onto the column.
-
Elution: Begin eluting the column with your chosen mobile phase. A typical starting point would be 100% hexanes, gradually increasing the proportion of ethyl acetate (e.g., 5%, 10%, 20%, etc.).
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
Diagram 1: General Purification Workflow
Caption: A general workflow for the purification of this compound.
Diagram 2: Troubleshooting Poor Separation in Column Chromatography
Caption: A decision tree for troubleshooting poor separation during column chromatography.
References
- Riccaboni, M., et al. (2010). Crystal structure of 2-chloro-5-fluoro-6-methyl-N-o-tolylpyrimidin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o103. [Link]
Sources
Technical Support Center: Overcoming Solubility Challenges with 6-Fluoro-5-methylpyrimidin-4-amine
Welcome to the technical support center for 6-Fluoro-5-methylpyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility issues encountered during experimental work with this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in scientific principles to ensure the success of your research.
Understanding the Molecule: Predicted Physicochemical Properties
| Property | Predicted Value | Implication for Solubility |
| Molecular Formula | C₅H₆FN₃ | |
| Molecular Weight | 127.12 g/mol | |
| Predicted pKa | 3.5 - 4.5 | The amine group is basic and will be protonated at acidic pH, likely increasing aqueous solubility. |
| Predicted logP | 0.8 - 1.5 | Indicates moderate lipophilicity, suggesting some solubility in organic solvents but potential challenges in purely aqueous media. |
| Hydrogen Bond Donors | 1 (from the amine) | Can participate in hydrogen bonding, which is favorable for solubility in protic solvents. |
| Hydrogen Bond Acceptors | 3 (from the pyrimidine nitrogens and fluorine) | Can interact with protic solvents. |
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the solubility of this compound.
Q1: Why is my this compound not dissolving in water?
A1: The limited aqueous solubility of this compound at neutral pH is likely due to its crystalline structure and moderate lipophilicity (as suggested by the predicted logP). The pyrimidine ring is relatively non-polar, and while the amine group can form hydrogen bonds with water, this may not be sufficient to overcome the crystal lattice energy for dissolution in neutral water.
Q2: I'm observing precipitation when I add my aqueous stock solution to my cell culture media. What is happening?
A2: This is a common issue when a compound is dissolved in a solvent system (like acidified water or a co-solvent mixture) that is not fully compatible with the final aqueous environment of the cell culture media. The pH of most cell culture media is buffered to around 7.4. If your stock solution is at a low pH to protonate the amine and enhance solubility, the buffering capacity of the media will raise the pH, causing the compound to deprotonate and precipitate out of solution.
Q3: Can I use DMSO to dissolve the compound for my in vitro assays?
A3: Dimethyl sulfoxide (DMSO) is a powerful and common solvent for poorly soluble compounds in early-stage research. Given the predicted properties of this compound, it is likely to have good solubility in DMSO. However, it is critical to be aware of the potential for DMSO to affect your experimental system. For cell-based assays, it is recommended to keep the final concentration of DMSO below 0.5% (v/v) to minimize cytotoxicity and other off-target effects. Always run a vehicle control (media with the same concentration of DMSO) in your experiments.
Q4: Would heating the solution help to dissolve the compound?
A4: Gently warming the solution can increase the rate of dissolution and the solubility of a compound. However, this should be done with caution. Prolonged exposure to high temperatures can lead to degradation of the compound. It is advisable to conduct a stability study to ensure that heating does not compromise the integrity of your sample.
Troubleshooting Guide: A Systematic Approach to Solubility Enhancement
This guide provides a logical workflow to diagnose and solve solubility issues with this compound.
Step 1: Initial Solvent Screening
The first step is to determine the solubility of the compound in a range of common laboratory solvents. This will provide a baseline understanding of its solubility profile.
Protocol for Solubility Determination:
-
Weigh out a small, precise amount of this compound (e.g., 1 mg) into several small vials.
-
Add a measured volume of a solvent (e.g., 100 µL) to the first vial.
-
Vortex the vial for 1-2 minutes and visually inspect for undissolved solid.
-
If the solid dissolves completely, the solubility is at least 10 mg/mL. Add more compound to determine the saturation point.
-
If the solid does not dissolve, add another measured volume of the solvent and repeat the process until the solid dissolves or a large volume of solvent has been added.
-
Repeat this process for a range of solvents.
Hypothetical Solubility Profile (for illustrative purposes):
| Solvent | Predicted Solubility Range (mg/mL) | Solvent Type |
| Water (pH 7) | < 0.1 | Polar Protic |
| 0.1 N HCl | 5 - 10 | Acidic Aqueous |
| PBS (pH 7.4) | < 0.1 | Buffered Aqueous |
| Methanol | 1 - 5 | Polar Protic |
| Ethanol | 0.5 - 2 | Polar Protic |
| DMSO | > 50 | Polar Aprotic |
| Acetonitrile | 0.1 - 1 | Polar Aprotic |
| Dichloromethane | < 0.1 | Non-polar |
Step 2: pH Adjustment for Aqueous Solubility
Given that this compound has a basic amine group, its aqueous solubility will be highly dependent on pH.[1][2]
Protocol for pH-Dependent Solubility:
-
Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 8).
-
Add an excess of this compound to each buffer in separate vials.
-
Equilibrate the samples by shaking or rotating at a constant temperature for 24 hours to ensure saturation.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent.
-
Determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry.
-
Plot the solubility as a function of pH.
Expected Outcome: The solubility of this compound is expected to be significantly higher at lower pH values where the amine group is protonated.
Step 3: Co-solvent Systems
If pH adjustment alone is not sufficient or not compatible with your experimental system, the use of co-solvents can be an effective strategy.[2][3] Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.
Common Co-solvents:
-
Ethanol
-
Propylene glycol
-
Polyethylene glycol (PEG) 300 or 400
-
N,N-dimethylacetamide (DMA)
Protocol for Co-solvent Formulation:
-
Dissolve the this compound in the chosen co-solvent at a high concentration.
-
Slowly add the aqueous buffer to the co-solvent solution while vortexing.
-
Observe for any signs of precipitation.
-
The goal is to find a ratio of co-solvent to aqueous buffer that keeps the compound in solution at the desired final concentration.
Step 4: Other Advanced Formulation Strategies
For more challenging solubility issues, particularly in the context of drug development, more advanced strategies may be required. These include:
-
Salt Formation: Creating a salt of the basic amine with a pharmaceutically acceptable acid can significantly improve aqueous solubility and dissolution rate.[4][5][6]
-
Use of Surfactants: Surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous solutions.[5][6]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with guest molecules, shielding the hydrophobic parts of the molecule from water and increasing solubility.[4][5]
-
Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area of the solid compound, which can lead to a faster dissolution rate.[4][7][8]
Decision-Making Workflow for Solubility Enhancement
The following diagram illustrates a logical workflow for selecting an appropriate solubility enhancement strategy.
Caption: Decision workflow for addressing solubility issues.
Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry
The pKa is the pH at which a compound is 50% ionized and 50% unionized. Knowing the pKa is essential for predicting and controlling pH-dependent solubility.
-
Preparation of Buffers: Prepare a series of buffers with precisely known pH values, ranging from at least 2 pH units below the expected pKa to 2 pH units above (e.g., from pH 2 to pH 6).
-
Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO).
-
Sample Preparation: Add a small aliquot of the stock solution to each buffer to achieve a final concentration where the absorbance is in the linear range of the spectrophotometer. The final concentration of the organic solvent should be kept low and constant across all samples (e.g., <1%).
-
UV-Vis Spectra Acquisition: Record the UV-Vis spectrum for each sample over a suitable wavelength range (e.g., 200-400 nm).
-
Data Analysis: Identify the wavelength(s) at which the absorbance changes significantly with pH. Plot the absorbance at a selected wavelength against the pH of the buffers. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa.
References
- Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Dr.
- Formulation Development Strategies for Poorly Soluble Pharma APIs. Dr.
- 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. URL
- Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. URL
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
- 2-Aminopyrimidine - Solubility of Things. Solubility of Things. URL
- Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. URL
- Fluorin
- Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. URL
- How does branching increase the solubility in amines? Quora. URL
- This compound. BDJHH041448. URL
- SAFETY D
- Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. URL
- Solubility enhancement techniques: A comprehensive review. WJBPHS. URL
- 6-Chloro-5-fluoropyrimidin-4-amine | C4H3ClFN3 | CID 53487969. PubChem. URL
- Accuracy of calculated pH-dependent aqueous drug solubility. PubMed. URL
- SAFETY D
- Chemical Space of Fluorinated Nucleosides/Nucleotides in Biomedical Research and Anticancer Drug Discovery. MDPI. URL
- SAFETY D
- (PDF) Study of pH-dependent drugs solubility in water.
- Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PMC. URL
- Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. PubMed. URL
- Aqueous solubilization of highly fluorinated molecules by semifluorin
- Safety D
- Thiamine - Wikipedia. Wikipedia. URL
- Studies on Fluorinated Pyrimidines: III. The Metabolism of 5-Fluorouracil-2-C 14 and 5-Fluoroorotic-2-C 14 Acid in Vivo. AACR Journals. URL
- 3-Fluoro-5-methylpyridin-4-amine | C6H7FN2 | CID 45116209. PubChem. URL
- Understanding the Chemical Properties of 5-Fluoro-6-Methylpyridin-2-amine: A Key Intermediate for Innovation. NINGBO INNO PHARMCHEM CO.,LTD. URL
- 4-chloro-2-fluoro-6-methylpyrimidine. ChemSynthesis. URL
- N-(5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-yl)-5-fluoro-2-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)pyrimidin-4-amine.
- 5-Fluoro-N-methylpyrimidin-4-amine. BLD Pharm. URL
- 2-Amino-4-chloro-6-methylpyrimidine 97. Sigma-Aldrich. URL
Sources
- 1. 6-Chloro-5-fluoropyrimidin-4-amine | C4H3ClFN3 | CID 53487969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Amino-5-fluoro-2-methoxypyrimidine | C5H6FN3O | CID 44630535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Chloro-5-fluoro-6-methyl-N-o-tolylpyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reliability of logP predictions based on calculated molecular descriptors: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6-Methylpyrimidin-4-amine | C5H7N3 | CID 572852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. iupac.github.io [iupac.github.io]
"6-Fluoro-5-methylpyrimidin-4-amine" stability issues in solution
Technical Support Center: 6-Fluoro-5-methylpyrimidin-4-amine
A Guide to Understanding and Preventing Stability Issues in Solution
Welcome to the technical support center for this compound. As Senior Application Scientists, we have compiled this guide based on field experience and established chemical principles to help you navigate the challenges of working with this compound in solution. This resource is designed to provide you with the foundational knowledge and practical troubleshooting steps to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
| Solvent | Formula | Polarity (Dielectric Constant) | Rationale & Use Case |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 47 | Primary Recommendation: Excellent solvating power for a wide range of compounds. Ideal for preparing high-concentration stock solutions. |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 38.25 | Alternative to DMSO: Similar solvating properties. Use high-purity, anhydrous grade to avoid amine-related degradation.[3] |
| Ethanol (EtOH) | C₂H₆O | 24.6 | For Biological Assays: Good for preparing working solutions from a DMSO stock. Less cytotoxic than DMSO at higher concentrations. |
| Methanol (MeOH) | CH₄O | 33 | Alternative Alcohol: Can be used similarly to ethanol. Ensure it is anhydrous. |
| Acetonitrile (ACN) | C₂H₃N | 36.64 | For Analytical Chemistry: Commonly used as a mobile phase component in HPLC analysis. Good for preparing analytical standards. |
Note: We advise against using water as a primary solvent without pH control, as pyrimidine derivatives can be susceptible to pH-dependent hydrolysis.[4]
Q2: What are the ideal storage conditions for solutions of this compound?
For maximum stability, stock solutions should be stored under the following conditions, consistent with recommendations for the solid compound[5]:
-
Temperature: 2-8°C is recommended for short-term storage (days to weeks). For long-term storage (months), we advise aliquoting and storing at -20°C or -80°C to minimize freeze-thaw cycles.
-
Light: Protect from light. Store vials in amber glass or wrap them in aluminum foil. Photodegradation can be a concern for many heterocyclic compounds.[6]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen). This is particularly critical if using solvents that are not anhydrous, as dissolved oxygen can contribute to oxidative degradation of amines.[7]
Q3: My solution of this compound turned yellow/brown. What does this mean and what should I do?
A color change is a common indicator of degradation. This is often due to the formation of complex degradation products, which may arise from oxidation or other decomposition pathways.[3][8]
Immediate Actions:
-
Do not use the solution: The presence of impurities could compromise your experimental results.
-
Prepare a fresh solution: Follow the recommended protocols for solvent selection and handling.
-
Review your procedure: Check for potential sources of contamination or stress, such as exposure to light, extreme temperatures, or non-anhydrous solvents.
If the problem persists, consider performing a stability analysis as outlined in the troubleshooting section.
Troubleshooting Guide: Degradation in Solution
Use this section to diagnose and resolve common stability issues.
Issue 1: Rapid Degradation or Precipitation in Aqueous Buffers
-
Symptom: You dilute your DMSO stock into an aqueous buffer (e.g., PBS) for an experiment, and you observe precipitation or see evidence of degradation in your assay (e.g., loss of activity).
-
Root Cause Analysis:
-
pH-Dependent Instability: The stability of pyrimidine derivatives is often highly dependent on pH.[9] Acidic or strongly basic conditions can catalyze hydrolysis of the amine group or cleavage of the pyrimidine ring.[4]
-
Poor Solubility: The compound may have limited solubility in your aqueous buffer, leading to precipitation over time, which can be mistaken for degradation.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for aqueous instability.
Issue 2: Degradation of Stock Solution Over Time
-
Symptom: A stock solution (e.g., in DMSO) that was initially clear and potent shows new peaks on HPLC or reduced activity after storage.
-
Root Cause Analysis:
-
Oxidative Degradation: Amines can be susceptible to oxidation, especially if the solvent is not anhydrous or if the vial is not properly sealed.[7]
-
Thermal Degradation: While more common at elevated temperatures, slow degradation can occur even at 2-8°C over long periods.[10][11]
-
Hydrolysis: The presence of trace amounts of water in the solvent can lead to slow hydrolysis. The C-F bond in fluorinated pyrimidines is strong, but the ring itself can be activated towards nucleophilic attack.[12]
-
-
Potential Degradation Pathway (Example):
Caption: Hypothetical hydrolytic degradation pathway.
-
Preventative Measures:
-
Use High-Purity Solvents: Always use anhydrous, high-purity grade DMSO or DMF.
-
Aliquot Solutions: Prepare smaller, single-use aliquots to minimize exposure to air and moisture from repeated openings of the main stock vial.
-
Confirm Storage Conditions: Ensure storage is at -20°C or below for long-term stability and always protected from light.
-
Experimental Protocols
Protocol 1: Recommended Preparation of Stock and Working Solutions
This protocol minimizes common sources of degradation.
Materials:
-
This compound (solid)
-
Anhydrous DMSO (Biotech grade or equivalent)
-
Sterile microcentrifuge tubes or amber glass vials
-
Argon or Nitrogen gas line (optional, but recommended)
-
Calibrated balance and vortex mixer
Procedure:
-
Pre-weigh Vials: Tare a sterile, dry vial on a calibrated balance.
-
Dispense Compound: Carefully add the desired amount of solid this compound to the vial. Record the exact mass.
-
Add Solvent: Calculate the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM). Add the solvent to the vial.
-
Dissolve: Cap the vial tightly and vortex until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if dissolution is slow.
-
Inert Gas Purge (Optional): Briefly flush the headspace of the vial with argon or nitrogen gas before final capping. This displaces oxygen and moisture.
-
Aliquot for Storage: Dispense the stock solution into single-use aliquots in smaller vials.
-
Storage: Label clearly and store at -20°C or -80°C, protected from light.
-
Working Solutions: For experiments, thaw a single aliquot. Dilute as needed into your final assay buffer immediately before use. Do not re-freeze diluted aqueous solutions.
Protocol 2: Preliminary Stability Assessment by HPLC
This protocol allows you to quantify the stability of your compound under specific conditions.
Objective: To determine the percentage of this compound remaining after incubation under test conditions (e.g., in a specific buffer at 37°C).
Procedure:
-
Prepare a Fresh Standard: Prepare a fresh 1 mM stock solution of the compound in DMSO. This will be your T=0 reference.
-
Prepare Test Solution: Dilute the 1 mM stock to a final concentration of 50 µM in your desired test buffer (e.g., PBS, pH 7.4).
-
Initial Analysis (T=0): Immediately inject an aliquot of the freshly prepared test solution (from step 2) onto an appropriate HPLC system (e.g., C18 column).
-
Develop a gradient method (e.g., water/acetonitrile with 0.1% formic acid) that gives a sharp, well-resolved peak for the parent compound.
-
Record the peak area of the parent compound. This is your Area_T0.
-
-
Incubation: Place the remaining test solution in an incubator under your desired test conditions (e.g., 37°C, protected from light).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), remove an aliquot of the incubated solution and inject it into the HPLC under the same conditions.
-
Record the peak area of the parent compound at each time point (Area_Tx).
-
-
Data Analysis:
-
Calculate the percentage of compound remaining at each time point using the formula: % Remaining = (Area_Tx / Area_T0) * 100
-
Plot % Remaining versus time to visualize the degradation kinetics.
-
This data will provide clear, quantitative evidence of the compound's stability under your specific experimental conditions and help you establish a reliable window for your assays.
References
- Vertex AI Search. (2026).
- BOC Sciences. (n.d.). This compound.
- Fisher Scientific. (2025). Safety Data Sheet.
- Fisher Scientific. (2025). Safety Data Sheet.
- Al-Baghdadi, S. B., et al. (2018). Stability of Anticancer Drug 5-Fluorouracil in Aqueous Solution: An Assessment of Kinetic Behavior.
- Inuzuka, T., et al. (n.d.).
- Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific. [Link]
- Fisher, G. J., & Johns, H. E. (1994).
- Advancing Pharmaceutical Quality (APQ). (2023). Trends in Light and Temperature Sensitivity Recommendations among Licensed Biotechnology Drug Products. PMC - NIH. [Link]
- Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PMC - NIH. [Link]
- PubChem. (n.d.). 6-Chloro-5-fluoropyrimidin-4-amine.
- Tor, Y., & Dervan, P. B. (2005). Structural heterogeneity in DNA: temperature dependence of 2-aminopurine fluorescence in dinucleotides. PubMed. [Link]
- Royal Society of Chemistry. (n.d.). Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines in one system. RSC Publishing. [Link]
- MDPI. (n.d.). The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. MDPI. [Link]
- FORCE Technology. (n.d.). Emissions and formation of degradation products in amine- based carbon capture plants. FORCE Technology. [Link]
- PubChem. (n.d.). 2-Aminopyrimidine.
- ECHEMI. (n.d.). 6-chloro-Nmethylpyrimidin-4-amine SDS, 65766-32-7 Safety Data Sheets.
- BLDpharm. (n.d.). 945896-85-5|6-Chloro-N-(4-fluorophenyl)pyrimidin-4-amine.
- American Chemical Society. (n.d.). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. PMC - NIH. [Link]
- Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.
- PubChem. (n.d.). 6-chloro-N-methylpyrimidin-4-amine.
- ChemicalBook. (2025). 2-chloro-5-methylpyridin-4-amine | 79055-62-2.
- PubChem. (n.d.). 2-Chloro-5-methylpyridin-4-amine.
- ResearchGate. (n.d.). Amine degradation in CO2 capture. 2. New degradation products of MEA. Pyrazine and alkylpyrazines: Analysis, mechanism of formation and toxicity.
- University of Kentucky. (n.d.). THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE.
- ResearchGate. (2025). Solubility of 6-Chloropyridazin-3-amine in Different Solvents.
- ChemicalBook. (2025). 4-Amino-2-hydroxy-5-methylpyridine | 95306-64-2.
- Heriot-Watt University. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. forcetechnology.com [forcetechnology.com]
- 4. Effect of pH and temperature on the stability of UV-induced repairable pyrimidine hydrates in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hurawalhi.com [hurawalhi.com]
- 6. Trends in Light and Temperature Sensitivity Recommendations among Licensed Biotechnology Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.hw.ac.uk [pure.hw.ac.uk]
- 8. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ibisscientific.com [ibisscientific.com]
- 10. Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines in one system - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. uknowledge.uky.edu [uknowledge.uky.edu]
- 12. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Selectivity of 6-Fluoro-5-methylpyrimidin-4-amine Kinase Inhibitors
Introduction: The 6-fluoro-5-methylpyrimidin-4-amine scaffold is a privileged core structure in modern medicinal chemistry, forming the basis of numerous potent kinase inhibitors. Its inherent ability to form key hydrogen bonds with the kinase hinge region makes it an excellent starting point for drug design. However, the conserved nature of the ATP-binding site across the human kinome presents a significant challenge: achieving high selectivity for the target kinase while avoiding off-target interactions that can lead to toxicity or polypharmacology.[1][2] This guide provides researchers, scientists, and drug development professionals with a structured approach to troubleshooting selectivity issues and offers practical, field-proven strategies for rationally designing more selective inhibitors based on this critical scaffold.
Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding kinase inhibitor selectivity and the specific properties of the this compound scaffold.
Q1: What is kinase selectivity, and why is it a critical parameter in drug development?
A1: Kinase selectivity refers to the ability of an inhibitor to bind to its intended kinase target with significantly higher potency than to other kinases in the kinome. It is a critical parameter because off-target inhibition can lead to a range of adverse effects.[3] For example, a compound designed to inhibit a cancer-related kinase might also inhibit kinases involved in cardiac function or immune response, leading to unacceptable toxicity. Furthermore, a highly selective tool compound is essential for accurately validating the biological function of a specific kinase in preclinical research.[4] Poor selectivity can confound experimental results, making it difficult to attribute a cellular phenotype to the inhibition of the intended target.[5][6]
Q2: What structural features of the this compound scaffold make it a good starting point for kinase inhibitors?
A2: This scaffold contains a 4-aminopyrimidine core, which is ideal for interacting with the highly conserved "hinge" region of the kinase ATP-binding pocket. The amino group and one of the pyrimidine nitrogens act as hydrogen bond donors and acceptors, respectively, mimicking the interaction of the adenine ring of ATP. The fluorine atom at the 6-position can enhance binding affinity and modulate the electronics of the ring system, while the methyl group at the 5-position can be used to create specific steric interactions that enhance selectivity.[7][8]
Q3: My lead compound based on this scaffold shows activity against multiple kinases. What are the likely off-targets?
A3: While the exact off-target profile is unique to each compound, inhibitors based on pyrimidine scaffolds frequently show cross-reactivity with kinases that have similar ATP-binding pocket geometries.[7] Common off-target families include SRC family kinases (SFKs), Vascular Endothelial Growth Factor Receptors (VEGFRs), and Cyclin-Dependent Kinases (CDKs).[9][10] It is crucial to perform a broad kinome-wide selectivity screen early in the development process to identify these liabilities.[11]
Section 2: Troubleshooting Guide: Poor Selectivity in Your Compound Series
This section provides a systematic workflow for diagnosing and addressing poor selectivity in a lead compound.
Core Problem: Your lead compound, Compound X , potently inhibits your primary target, Kinase A, but a kinome scan reveals potent inhibition of an undesired off-target, Kinase B.
Workflow for Improving Kinase Inhibitor Selectivity
The following diagram outlines a rational, iterative process for enhancing selectivity.
Caption: A systematic workflow for diagnosing and improving kinase inhibitor selectivity.
Troubleshooting Q&A
Q: My initial screening data was generated at a high, fixed ATP concentration. Could this be misleading?
A: Absolutely. Kinase inhibitors that compete with ATP will appear less potent in assays with high ATP concentrations. Crucially, the Michaelis constant for ATP (Km,ATP) varies between kinases. To get a true measure of intrinsic inhibitor affinity, selectivity profiling should be performed with the ATP concentration set at or near the Km value for each individual kinase being tested.[1][2] Running the assay at a single, high ATP concentration can mask the potency of an inhibitor against off-targets that have a low Km,ATP.
Q: I don't have crystal structures for my kinases. How can I rationally design more selective compounds?
A: While crystal structures are ideal, their absence is not a complete roadblock.
-
Homology Modeling: If a structure of a closely related kinase exists (e.g., >40% sequence identity in the kinase domain), you can build a reliable homology model to visualize the ATP-binding pocket.
-
Sequence Alignment: Align the protein sequences of your target and off-target kinases. Focus on the residues that line the ATP-binding pocket. Differences in this region, particularly the "gatekeeper" residue which controls access to a deeper hydrophobic pocket, are prime targets for exploitation to achieve selectivity.[12]
-
SAR by Synthesis: Systematically modify different parts of your inhibitor. For the this compound core, this involves exploring different substituents on the amine. Probing for steric clashes by introducing bulkier groups can often differentiate between kinases with even subtly different pocket topographies.[7]
Q: I've introduced a bulky group to my molecule to clash with the off-target's gatekeeper residue, but I lost all potency. What happened?
A: This is a common outcome. While you may have successfully prevented binding to the off-target, the modification may have simultaneously disrupted a favorable interaction with your primary target or introduced an energetically unfavorable conformation. The key is to find a modification that is differentially tolerated. For example, if your target has a small gatekeeper (e.g., threonine) and your off-target has a large one (e.g., methionine), a moderately sized group might be accepted by the former but rejected by the latter. This iterative process is central to medicinal chemistry.[12]
Q: When should I move from biochemical assays to cell-based selectivity assays?
A: Once you have a compound with a promising biochemical selectivity profile (e.g., >50-fold selectivity for your target over key off-targets), it's time to move into a cellular context.[13] Cell-based assays are critical because they account for factors like cell permeability, efflux pumps, and intracellular ATP concentrations. A good cellular selectivity assay, such as the NanoBRET™ Target Engagement assay, directly measures the binding of your compound to the target and off-target kinases within living cells, providing a more physiologically relevant measure of selectivity.[14][15]
Section 3: Key Experimental Protocol
This section provides a generalized, step-by-step protocol for determining the biochemical selectivity of a compound using a luminescence-based kinase assay that measures ATP consumption.
Protocol: In Vitro Kinase Selectivity Profiling (ADP-Glo™ Assay)
Objective: To determine the IC50 values of a test compound against a primary target kinase and a key off-target kinase.
Materials:
-
Recombinant human kinases (Target A and Off-Target B)
-
Kinase-specific peptide substrates
-
Test Compound (dissolved in 100% DMSO)
-
ADP-Glo™ Kinase Assay Kit (contains kinase buffer, ATP, ADP-Glo™ Reagent, Kinase Detection Reagent)
-
White, opaque 384-well assay plates
-
Multichannel pipette or automated liquid handler
-
Plate reader capable of measuring luminescence
Methodology:
-
Compound Plating:
-
Create a 10-point, 3-fold serial dilution of the test compound in 100% DMSO.
-
Transfer a small volume (e.g., 50 nL) of each dilution into the assay plate. Include DMSO-only wells for "no inhibitor" (100% activity) controls and wells without enzyme for "background" (0% activity) controls.
-
-
Kinase/Substrate Addition:
-
Prepare a 2X kinase/substrate mix in kinase buffer for each kinase. The final concentration of each kinase should be optimized to produce a robust signal.
-
Dispense the 2X kinase/substrate mix into the appropriate wells of the assay plate.
-
-
Reaction Initiation:
-
Prepare a 2X ATP solution in kinase buffer. Crucially, the final concentration of ATP in the assay should be equal to the known Km,ATP for each respective kinase.
-
Add the 2X ATP solution to all wells to start the kinase reaction.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Reaction Termination and ADP Detection:
-
Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Luminescence Signal Generation:
-
Add Kinase Detection Reagent to all wells. This reagent converts the ADP generated by the kinase reaction into a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Subtract the background signal from all wells.
-
Normalize the data by setting the average of the "no inhibitor" controls to 100% activity and the background controls to 0% activity.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.
-
Section 4: Data Interpretation & Case Study
The output of a selectivity screen is a set of IC50 values. The goal is to maximize the ratio of IC50(Off-Target) / IC50(On-Target).
Table 1: Hypothetical Selectivity Data for Compound X Analogs
| Compound ID | Target A IC50 (nM) | Off-Target B IC50 (nM) | Selectivity Ratio (B/A) | Notes |
| Compound X | 10 | 30 | 3 | Initial hit, poor selectivity. |
| Compound X-1 | 500 | 800 | 1.6 | Modification at pyrimidine core lost all potency. |
| Compound X-2 | 15 | 1,200 | 80 | Modification on aniline moiety successfully exploited a difference in the kinase pockets. |
| Compound X-3 | 8 | 15 | 1.9 | Modification increased potency but did not improve selectivity. |
Analysis: In this hypothetical case, Compound X-2 is the most promising lead. Although its on-target potency is slightly weaker than the original hit (15 nM vs. 10 nM), its off-target activity has been dramatically reduced, resulting in an 80-fold selectivity window. This compound would be prioritized for further studies, including cell-based target engagement and functional assays.[4][13]
References
- Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
- Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]
- Vasta, J. D., Robers, M. B., Machleidt, T., Rients, A., Anderson, K., Corona, C., ... & Wood, K. V. (2018). Quantitative, real-time monitoring of protein degradation in cells. Cell Chemical Biology, 25(2), 225-232.e5. [Link]
- Zhao, Z., Wu, H., Wang, L., Liu, Y., Knapp, S., Liu, Q., & Gray, N. S. (2014). Exploration of type II binding mode: a privileged approach for kinase inhibitor focused drug discovery? ACS Chemical Biology, 9(6), 1230-1241. [Link]
- Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]
- Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., Krick, A., & Lin, D. C. (2013). A broad-spectrum screen for prediction of kinase inhibitor activities in breast cancer. Cancer Research, 73(10), 3174-3184. [Link]
- Reaction Biology. (n.d.). Cell-Based In Vitro Kinase Assay Services.
- Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]
- Cohen, P., & Alessi, D. R. (2013). Kinase drug discovery--what's next in the field? ACS Chemical Biology, 8(1), 96-104. [Link]
- Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039-1045. [Link]
Sources
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 10. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 15. icr.ac.uk [icr.ac.uk]
"6-Fluoro-5-methylpyrimidin-4-amine" off-target effects mitigation
A Guide to Investigating and Mitigating Off-Target Effects for Novel Pyrimidine Derivatives
Welcome to the technical support guide for researchers working with 6-Fluoro-5-methylpyrimidin-4-amine and other novel pyrimidine-based compounds. Given that this is a novel chemical entity, specific data on its biological activity and potential off-targets is not yet publicly established. This guide, therefore, provides a comprehensive framework for proactively identifying, validating, and mitigating potential off-target effects during your research and development process.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a particular concern for a pyrimidine-based compound like this compound?
A1: Off-target effects are the interactions of a small molecule with biomolecules other than its intended therapeutic target.[1] These unintended interactions can lead to a range of outcomes, from unexpected toxicity to beneficial polypharmacology, where a drug's efficacy is enhanced by hitting multiple targets.[2]
For pyrimidine-based compounds, this is a critical consideration. The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, frequently found in kinase inhibitors due to its ability to form key hydrogen bonds in the ATP-binding pocket of kinases.[3][4] Since the human kinome contains over 500 members with structurally similar ATP-binding sites, a compound designed for one kinase has a significant potential to bind to others, leading to off-target effects.[5][6] Therefore, early and thorough characterization is essential to ensure safety and correctly interpret phenotypic data.[7]
Q2: My initial screen with this compound shows a desirable phenotype (e.g., cancer cell death), but the effect occurs at a higher concentration than its predicted IC50 for the primary target. What are my first steps?
A2: This is a classic indicator of potential off-target activity.[7] When a cellular response requires concentrations significantly higher than the on-target inhibitory concentration, it suggests that other molecular interactions may be driving the observed phenotype.
Your initial steps should focus on two key areas:
-
Confirm On-Target Engagement: First, you must verify that your compound is actually binding to its intended target within the complex environment of the cell. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[8][9][10][11] It provides direct evidence of target engagement in a label-free, physiological context.[1]
-
Assess Target Necessity: Determine if the intended target is essential for the observed phenotype in your specific cell line. A CRISPR/Cas9-mediated knockout of the target protein is a definitive approach.[7] If cells lacking the primary target still show the same phenotype when treated with your compound, it provides strong evidence that the effect is mediated by off-targets.[7]
Troubleshooting Guide & Experimental Protocols
Issue 1: How do I confirm that this compound directly engages its intended target in cells?
Solution: Cellular Thermal Shift Assay (CETSA)
The principle behind CETSA is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[12] By heating cells treated with your compound across a temperature gradient, you can observe a shift in the melting temperature (Tagg) of your target protein, which confirms direct binding.[8][9]
This protocol establishes the thermal stability profile of the target protein.
-
Cell Culture & Treatment:
-
Culture your chosen cell line to approximately 80% confluency.
-
Prepare two populations of cells: one treated with a vehicle control (e.g., DMSO) and another with a saturating concentration of this compound (e.g., 10-20 µM).
-
Incubate for 1-2 hours at 37°C.[8]
-
-
Harvesting & Aliquoting:
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.[12]
-
Aliquot the cell suspension into separate PCR tubes for each temperature point.
-
-
Heat Challenge:
-
Use a thermal cycler to heat the tubes for 3-8 minutes across a temperature range (e.g., 40°C to 70°C in 3°C increments).[8]
-
Immediately cool the samples to 4°C.
-
-
Cell Lysis & Protein Separation:
-
Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble target protein at each temperature point using Western blotting or ELISA.
-
Plot the percentage of soluble protein against temperature to generate a melt curve. A rightward shift in the curve for the compound-treated sample indicates target stabilization.[1]
-
This protocol quantifies the compound's potency for target engagement in cells.
-
Cell Treatment:
-
Treat cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) and a vehicle control for 1-2 hours.[8]
-
-
Heat Challenge:
-
Based on your melt curve data, select a single temperature that causes approximately 50% of the target protein to denature in the absence of the compound (the Tagg).[8]
-
Heat all samples at this single temperature for 3-8 minutes.
-
-
Lysis, Separation & Analysis:
-
Follow the same lysis, separation, and protein quantification steps as in Protocol 1.
-
Plot the amount of soluble target protein against the compound concentration to generate a dose-response curve and determine the EC50 for target engagement.
-
Issue 2: How can I broadly identify potential unknown off-targets of my compound, especially within the kinome?
Solution: In Vitro Kinase Profiling
Kinase profiling services offer a powerful method to screen your compound against a large panel of purified kinases.[13][14] This provides a comprehensive overview of your compound's selectivity and identifies potential off-target interactions with high sensitivity.[5][15]
-
Compound Submission: Prepare and submit your compound (this compound) to a commercial service provider (e.g., Reaction Biology, Pharmaron, AssayQuant).[6][16][17]
-
Initial Screen: The compound is typically screened at a single, high concentration (e.g., 1 µM or 10 µM) against a panel of hundreds of kinases.[7] The assay measures the percentage of enzymatic activity inhibited by your compound.
-
Dose-Response Follow-Up: For any kinases showing significant inhibition in the initial screen, follow-up dose-response experiments are performed to determine the precise IC50 values (the concentration required to inhibit 50% of the kinase's activity).[7][18]
-
Data Analysis: The results are compiled into a selectivity profile, allowing you to directly compare the potency against your primary target versus any identified off-targets.
| Kinase Target | IC50 (nM) | Classification | Implication |
| Primary Target Kinase A | 15 | On-Target | Potent intended activity. |
| Off-Target Kinase B | 8 | Off-Target | More potent than the on-target; high risk of mediating phenotypic effects. |
| Off-Target Kinase C | 95 | Off-Target | 6-fold less potent; may contribute to effects at higher concentrations. |
| Off-Target Kinase D | >10,000 | Inactive | Unlikely to be a relevant off-target. |
This table illustrates how kinase profiling data can reveal a compound's selectivity.[13]
Issue 3: How do I definitively distinguish between on-target and off-target driven cellular phenotypes?
Solution: Phenotypic Screening with Genetic Target Invalidation
This is the most rigorous method to deconvolute the root cause of an observed cellular effect.[19][20] The strategy is to remove the primary target and then re-test the compound. If the phenotype disappears, it was on-target. If it persists, it is unequivocally due to off-target effects.[7]
-
Genetic Knockout/Knockdown:
-
Use CRISPR/Cas9 to generate a stable knockout cell line of your primary target. Alternatively, use siRNA for transient knockdown.
-
Verify the complete loss of target protein expression via Western blot.
-
-
Comparative Phenotypic Assay:
-
Perform your primary cellular assay (e.g., cell viability, apoptosis assay) in parallel using:
-
Wild-Type (WT) cells + Vehicle
-
Wild-Type (WT) cells + this compound
-
Target Knockout (KO) cells + Vehicle
-
Target Knockout (KO) cells + this compound
-
-
-
Data Interpretation:
-
Scenario A (On-Target Effect): The compound is potent in WT cells but shows no activity in KO cells. This validates that the phenotype is driven by inhibiting the primary target.
-
Scenario B (Off-Target Effect): The compound shows similar potency and efficacy in both WT and KO cells. This demonstrates that the primary target is not required for the observed phenotype, which must therefore be caused by one or more off-targets.
-
References
- Phenotypic Screening in Early Drug Discovery: Opportunities and Challenges. (n.d.). PharmaFeatures.
- Phenotypic screening. (2023, November 28). In Wikipedia.
- Phenotypic Screening: A Powerful Tool for Drug Discovery. (2025, April 24). Technology Networks.
- Achieving Modern Success in Phenotypic Drug Discovery. (n.d.). Pfizer.
- Phenotype-Based Drug Screening. (n.d.). Creative Bioarray.
- Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with MR44397. (n.d.). BenchChem.
- Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with eIF4E-IN-5. (n.d.). BenchChem.
- Comparative Analysis of Off-Target Effects: A Guide for Researchers. (n.d.). BenchChem.
- Kinome Profiling Service. (n.d.). MtoZ Biolabs.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1). National Center for Biotechnology Information.
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research.
- Activity-Based Kinase Selectivity and Profiling Services. (n.d.). AssayQuant.
- Quantitative Kinome Profiling Services. (n.d.). CD Biosynsis.
- Approaches to Validate and Manipulate RNA Targets with Small Molecules in Cells. (n.d.). National Institutes of Health.
- Kinase Screening & Profiling Service | Drug Discovery Support. (n.d.). Reaction Biology.
- Technical Support Center: Investigating Off-Target Effects of Small Molecules. (n.d.). BenchChem.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central.
- Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. (n.d.). PubMed Central.
- Kinase Panel Profiling I Pharmaron CRO Services. (n.d.). Pharmaron.
- Technical Support Center: Investigating Off-Target Effects of Kinase Inhibitors in Cancer Cells. (n.d.). BenchChem.
- Cellular Thermal Shift Assay (CETSA). (2020, December 2). News-Medical.Net.
- Choosing the Right Assay for Your Kinase Drug Discovery. (2024, May 30). Reaction Biology.
- Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology.
- Computational Strategies Reshaping Modern Drug Discovery. (2026, January 8). MDPI.
- C-suite priorities give a sneak peek into AI's pharma future. (2026, January 7). PharmaVoice.
- Strategies to Avoid and Reduce Off-Target Effects. (2023, November 30). CRISPR Medicine News.
- How can off-target effects of drugs be minimised? (2025, May 21). Patsnap Synapse.
- Proteolysis-targeting chimeras with reduced off-targets. (n.d.). PubMed Central.
- 6-methyl-N-(4-methylphenyl)-2-phenylpyrimidin-4-amine. (n.d.). National Institutes of Health.
- Turning liabilities into opportunities: Off-target based drug repurposing in cancer. (n.d.). National Institutes of Health.
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (n.d.). PubMed Central.
- 2-Chloro-5-fluoro-6-methyl-N-o-tolylpyrimidin-4-amine. (n.d.). National Institutes of Health.
- Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. (2010, September 23). PubMed Central.
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (n.d.). MDPI.
- Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. (n.d.). PubMed Central.
- 6-Chloro-5-fluoropyrimidin-4-amine. (n.d.). PubChem.
- Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. (n.d.). ACS Publications.
- 2-chloro-5-methylpyridin-4-amine. (2025, September 20). ChemicalBook.
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Technical Support Center: Optimizing "6-Fluoro-5-methylpyrimidin-4-amine" Concentration in Cell Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides a comprehensive framework for determining the optimal experimental concentration of novel small molecules, using "6-Fluoro-5-methylpyrimidin-4-amine" as a representative pyrimidine analog. Given that this specific molecule is not extensively characterized in public literature, the principles and protocols outlined here are designed to be broadly applicable to other new chemical entities in your research pipeline.
Our approach is built on a foundation of scientific integrity, ensuring that each step, from initial compound characterization to final dose-response analysis, is robust, reproducible, and logically sound.
Part 1: Foundational Knowledge & Initial Compound Assessment
Before initiating cell-based assays, a fundamental understanding of the test compound's physicochemical properties is paramount. Overlooking this step is a common source of experimental variability and can lead to misleading results.[1]
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what is its likely mechanism of action?
A1: "this compound" is a synthetic small molecule belonging to the pyrimidine analog class. Pyrimidine analogs often act as antimetabolites.[2] By mimicking naturally occurring pyrimidines (like uracil or cytosine), they can interfere with essential cellular processes.[2] The primary mechanism for many pyrimidine analogs involves the inhibition of DNA and RNA synthesis, making them potent agents for studying processes involving cell proliferation.[2][3] The fluorine atom at the 5-position is a common feature in this class, designed to inhibit key enzymes involved in nucleotide biosynthesis.[2]
Q2: Why is solubility testing the first critical step?
A2: Poor aqueous solubility is a leading cause of experimental failure for novel compounds.[4][5] If a compound precipitates in the cell culture medium, its effective concentration will be significantly lower and more variable than intended, leading to inaccurate dose-response curves and non-reproducible results.[1] Early solubility testing saves time and resources by identifying potential issues before they impact more complex and costly cell-based experiments.[6]
Q3: What solvent should I use, and what are the risks?
A3: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions of small molecules.[7] However, DMSO can be toxic to cells, typically at final concentrations above 0.5%.[1] It is crucial to ensure the final concentration of DMSO in your cell culture medium is consistent across all wells and remains at a non-toxic level (ideally ≤0.1%).[8] Always include a "vehicle control" in your experiments, which consists of cells treated with the same final concentration of DMSO as your highest compound concentration, to account for any solvent-induced effects.[9]
Part 2: The Optimization Workflow
A systematic, multi-step approach is required to determine the optimal concentration range for your cell-based assay. This workflow ensures that the concentrations used are soluble, non-cytotoxic (unless cytotoxicity is the endpoint), and elicit a measurable biological response.
Workflow Diagram
Caption: A systematic workflow for optimizing small molecule concentration.
Step 1: Solubility Assessment
Objective: To determine the maximum soluble concentration of "this compound" in your specific cell culture medium.
Methodology: Kinetic Solubility Assay [10]
-
Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).[4]
-
In a clear 96-well plate, add your cell culture medium.
-
Add small volumes of the DMSO stock solution to the medium to create a serial dilution, ensuring the final DMSO concentration does not exceed 1-2% for this test.
-
Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO2) for 1-2 hours.[4]
-
Visually inspect each well for signs of precipitation or cloudiness against a dark background.[4] The highest concentration that remains clear is the approximate kinetic solubility limit. More advanced methods like nephelometry can also be used for higher throughput.[10][11]
Step 2: Determining the Cytotoxic Threshold
Objective: To identify the concentration range that is non-toxic to your cells, which is crucial for assays where cell death is not the intended endpoint.[1]
Methodology: MTT Cell Viability Assay [12]
-
Cell Seeding: Seed your cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.[12][13]
-
Compound Treatment: Prepare a broad, serial dilution of "this compound" in complete culture medium. A common starting range is from 0.01 µM to 100 µM.[13] Treat the cells and include untreated and vehicle-only controls.[9]
-
Incubation: Incubate the plate for a relevant duration (e.g., 24, 48, or 72 hours).[12]
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.[12]
-
Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.[12]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[12]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Data Interpretation: The resulting curve will identify the concentration at which viability drops. For functional assays, you should typically work with concentrations that result in >90% cell viability.
| Concentration (µM) | Absorbance (570nm) | % Viability (vs. Vehicle) |
| Vehicle (0.1% DMSO) | 1.25 | 100% |
| 0.1 | 1.23 | 98.4% |
| 1 | 1.21 | 96.8% |
| 10 | 1.15 | 92.0% |
| 50 | 0.85 | 68.0% |
| 100 | 0.45 | 36.0% |
This is example data and does not reflect the actual properties of the compound.
Step 3: Dose-Response and IC50 Determination
Objective: To determine the concentration of the compound that elicits a 50% response (IC50 for inhibition, EC50 for activation) in your functional assay.[14]
Methodology:
-
Based on the cytotoxicity data, select a concentration range for your functional assay. The highest concentration should be at or below the cytotoxic threshold.[1]
-
Perform your specific functional assay (e.g., proliferation, signaling pathway activation, gene expression) across the selected concentration range.
-
Data Normalization: Convert your raw data to a percentage format, with 0% effect for the negative control and 100% effect for the positive control.[14]
-
Curve Fitting: Plot the normalized response against the logarithm of the compound concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to fit the data and calculate the IC50/EC50 value.[9][15]
Part 3: Troubleshooting Guide
This section addresses common issues encountered during the optimization process in a question-and-answer format.
Troubleshooting Diagram: Decision Tree
Caption: A decision tree for troubleshooting common cell assay issues.
Q: I'm not observing any effect, even at the highest concentrations. What should I do?
A: This is a common issue when working with novel compounds.[4]
-
Re-verify Solubility: Visually inspect your highest concentration wells for precipitate. Compound crashing out of solution is a primary cause of inactivity.[4] Prepare fresh dilutions for each experiment.[1]
-
Confirm Compound Integrity: Ensure the compound has been stored correctly and has not degraded. Avoid repeated freeze-thaw cycles of the stock solution.[4] If possible, confirm the purity and identity via analytical methods like LC-MS.
-
Check Target Expression: Confirm that your chosen cell line expresses the intended molecular target at sufficient levels.[16]
-
Consider Assay Timing: The effect of the compound may be time-dependent.[1] Consider running a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal incubation period.[8]
Q: My results have high variability between replicate wells. How can I improve consistency?
A: High variability often stems from technical inconsistencies.[9]
-
Inconsistent Cell Seeding: Ensure you have a homogeneous single-cell suspension before plating. Variation in cell number per well can significantly impact results.[1]
-
Pipetting Errors: Calibrate your pipettes regularly.[16] When adding reagents, especially cells, ensure they are well-mixed to prevent settling.[16]
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can alter cell growth and compound concentration. It is best practice to fill these wells with sterile PBS or medium and not use them for experimental data points.[9]
Q: I'm seeing significant cell death at concentrations where I expect a specific, non-lethal effect. What's wrong?
A: Unexpected cytotoxicity can mask the specific biological effects you are trying to measure.[1]
-
Rule out Solvent Toxicity: Check your vehicle control wells. If they also show high cell death, your final DMSO concentration may be too high.[1] Aim for a final concentration of 0.1% or less.[8]
-
Assess On-Target vs. Off-Target Effects: The compound may be highly potent and cytotoxic through its intended mechanism, or it could be causing off-target toxicity.[17] To distinguish between these, you can:
-
Use an Orthogonal Assay: Measure a different downstream marker of your target's activity.
-
Perform a Rescue Experiment: If possible, overexpressing the target protein might rescue the cells from the compound's effect.[1]
-
-
Use a More Sensitive Cytotoxicity Assay: Assays like LDH release, which measure membrane integrity, can sometimes detect cytotoxicity at lower concentrations than metabolic assays like MTT.[12][18]
References
- AxisPharm. (n.d.). Solubility Test.
- Drug Target Review. (2019, November 21). New horizons in small molecule solubility screening.
- Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays.
- Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
- BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS.
- CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
- Visikol. (2023, March 21). Cytotoxicity Assay Models.
- Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
- ResearchGate. (2014, March 19). Can anybody provide advice on IC 50 calculation in cytotoxicity studies using tumor cell lines?
- ACS Publications. (2022, February 10). Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening.
- BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays.
- NIH. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns.
- NIH. (2011, November 17). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time.
- Promega Connections. (2011, December 5). Considerations for Successful Cell-Based Assays I: Choosing Your Cells.
- NIH. (n.d.). Cell-Based Assay Design for High-Content Screening of Drug Candidates.
- NIH. (n.d.). Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity.
- PubMed. (2022, February 24). Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening.
- PubChem. (n.d.). 6-Chloro-5-fluoropyrimidin-4-amine.
- bioRxiv. (2023, March 31). Effects of six pyrimidine analogs on the growth of Tetrahymena thermophila and their implications in pyrimidine metabolism.
- NIH. (n.d.). Pyrimidine Analogs.
- NIH. (n.d.). 6-methyl-N-(4-methylphenyl)-2-phenylpyrimidin-4-amine.
- NIH. (n.d.). 2-Chloro-5-fluoro-6-methyl-N-o-tolylpyrimidin-4-amine.
- NIH. (2020, October 16). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action.
- PubChem. (n.d.). 3-Fluoro-5-methylpyridin-4-amine.
- ACS Publications. (n.d.). Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays.
Sources
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- 2. Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 5. bmglabtech.com [bmglabtech.com]
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- 10. Solubility Test | AxisPharm [axispharm.com]
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- 18. fishersci.com [fishersci.com]
Technical Support Center: Troubleshooting "6-Fluoro-5-methylpyrimidin-4-amine" Interference in Biochemical Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance for potential interference caused by the small molecule "6-Fluoro-5-methylpyrimidin-4-amine" in a variety of biochemical assays. While direct published data on assay interference for every small molecule is not always available, this document synthesizes established principles of assay interference with the known chemical properties of aminopyrimidine derivatives to offer a robust framework for identifying and mitigating artifacts.[1] Our goal is to ensure the integrity of your experimental data and prevent the costly pursuit of false-positive or false-negative results.
Understanding the Potential for Interference
"this compound" belongs to the aminopyrimidine class of heterocyclic compounds.[2] Such molecules are common in drug discovery campaigns and can, under certain conditions, interfere with assay readouts through various mechanisms independent of true on-target activity. The pyrimidine core, being an aromatic heterocyclic system, presents a potential for optical interference, while the overall physicochemical properties of the molecule may contribute to other non-specific interactions.
This guide will walk you through a systematic approach to identify the nature of any suspected interference and provide you with actionable protocols to validate your results.
Frequently Asked Questions (FAQs)
Here we address common questions that arise when unexpected or difficult-to-interpret results are obtained in the presence of "this compound".
Q1: My fluorescence-based assay shows a strong signal in the presence of "this compound". How can I be sure this is a genuine biological effect?
A1: A strong signal in a fluorescence-based assay could be a true positive, but it is crucial to rule out compound-specific artifacts.[1] The primary suspects for a fluorinated aminopyrimidine like "this compound" are autofluorescence or fluorescence enhancement. The compound itself may be fluorescent at the excitation and emission wavelengths of your assay.
To investigate this, you must perform a critical control experiment: measure the fluorescence of "this compound" in the assay buffer without any of the biological components (e.g., enzyme, cells, target protein). A significant signal in this control indicates that the compound is contributing to the readout.
Q2: I'm observing inhibition in my enzymatic assay, but the dose-response curve is unusually steep. What could be the cause?
A2: An unusually steep dose-response curve can be a hallmark of non-specific inhibition, often caused by the formation of compound aggregates. At a certain concentration, small molecules can self-assemble into colloidal particles that sequester and denature proteins in a non-specific manner.
A simple yet effective way to test for aggregation-based inhibition is to include a small amount of a non-ionic detergent, such as 0.01% Triton X-100, in your assay buffer. If the inhibitory activity of "this compound" is substantially reduced in the presence of the detergent, it is highly likely that aggregation is the cause of the observed inhibition.
Q3: My assay results are inconsistent across different experiments. Could "this compound" be unstable in my assay conditions?
A3: While aminopyrimidines are generally stable, assay conditions such as pH, temperature, and the presence of other reactive species can impact the stability of any test compound. Degradation of the compound over the course of the experiment could lead to variable results.
To assess the stability of "this compound", you can pre-incubate the compound in your assay buffer for the duration of your experiment. At various time points, you can analyze the solution by HPLC to check for the appearance of degradation products.
Q4: How can I confirm that the observed activity of "this compound" is specific to my target and not an off-target effect or artifact?
A4: The gold standard for confirming a "hit" from a primary screen is to use an orthogonal assay.[3][4][5][6][7] An orthogonal assay measures the same biological endpoint but uses a different detection technology. For example, if your primary screen was a fluorescence-based kinase assay, an orthogonal assay could be a luminescence-based ATP depletion assay or a label-free method like Surface Plasmon Resonance (SPR) to confirm direct binding to the target. If the compound is active in both assays, it significantly increases the confidence that it is a true modulator of your target.
Troubleshooting Workflow: A Step-by-Step Guide
If you suspect that "this compound" is interfering with your assay, follow this systematic workflow to diagnose and address the issue.
Caption: A logical workflow for troubleshooting potential assay interference by a small molecule.
Detailed Experimental Protocols
Here are detailed protocols for the key experiments mentioned in the troubleshooting workflow.
Protocol 1: Autofluorescence Assessment
Objective: To determine if "this compound" is intrinsically fluorescent at the assay's excitation and emission wavelengths.
Materials:
-
"this compound" stock solution
-
Assay buffer
-
Black, clear-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of "this compound" in the assay buffer at the same concentrations used in your main experiment.
-
Add the dilutions to the wells of the microplate.
-
Include wells with assay buffer only as a negative control (blank).
-
Read the plate on a fluorescence plate reader using the same excitation and emission wavelengths and gain settings as your primary assay.
-
Data Analysis: Subtract the average fluorescence of the blank wells from the fluorescence of the wells containing the compound. A concentration-dependent increase in fluorescence indicates autofluorescence.
Protocol 2: Detergent Counter-Screen for Aggregation
Objective: To determine if the observed inhibition by "this compound" is due to the formation of aggregates.
Materials:
-
All components of your primary enzymatic assay
-
"this compound" stock solution
-
Triton X-100 (10% stock solution)
-
Microplate reader for your assay's readout
Procedure:
-
Prepare two sets of your assay buffer: one with and one without 0.01% (v/v) Triton X-100.
-
Perform your standard enzymatic assay in both buffer conditions.
-
Generate a full concentration-response curve for "this compound" in each buffer.
-
Data Analysis: Calculate the IC50 value for the compound in both the presence and absence of Triton X-100. A significant rightward shift (increase) in the IC50 in the presence of the detergent suggests that the inhibition is, at least in part, due to aggregation.
| Condition | IC50 of "this compound" | Interpretation |
| Standard Assay Buffer | 1 µM | Potent inhibitor |
| Assay Buffer + 0.01% Triton X-100 | > 50 µM | Loss of potency, suggesting aggregation |
Table 1: Example data from a detergent counter-screen.
Protocol 3: Orthogonal Assay Confirmation
Objective: To confirm the biological activity of "this compound" using a different assay technology.
The specific protocol for an orthogonal assay will depend on your biological target and the available technologies. The key principle is to use a detection method that is mechanistically different from your primary assay.[3][4][5][6][7]
Example:
-
Primary Assay: A fluorescence polarization (FP) assay to measure protein-protein interaction.
-
Orthogonal Assay: A luminescence-based co-immunoprecipitation (Co-IP) assay or a label-free surface plasmon resonance (SPR) experiment to measure the direct binding affinity of the compound to one of the protein partners.
If "this compound" shows consistent activity and dose-response in both the primary and orthogonal assays, you can have high confidence that it is a true hit.
Mechanistic Insights into Potential Interference
Understanding the underlying chemical principles of assay interference can aid in proactive troubleshooting.
Caption: Common mechanisms of small molecule interference in biochemical assays.
Concluding Remarks
Navigating the complexities of small molecule screening requires a vigilant and systematic approach to hit validation. While "this compound" may be a genuine modulator of your biological target, it is imperative to perform the appropriate control experiments to rule out assay interference. By following the guidelines and protocols outlined in this technical support center, you can build a robust dataset that will enable you to confidently advance your research and drug discovery efforts.
References
- A Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (n.d.). National Institutes of Health.
- Orthogonal Screening Platforms. (n.d.). Charles River Laboratories.
- Finding success in biochemical screening and cell-based pathway screening. (2022, November 29). News-Medical.Net.
- Orthogonal Assay Service. (n.d.). Creative Biolabs.
- A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. (n.d.). BellBrook Labs.
- Assay Interference by Chemical Reactivity. (2015, September 18). In Assay Guidance Manual. National Center for Biotechnology Information.
- How Automation Overcomes Variability & Limitations in HTS Troubleshooting. (2024, September 18). Dispendix.
- 6-Chloro-5-fluoropyrimidin-4-amine. (n.d.). PubChem.
- Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. (2020, July 29). National Institutes of Health.
- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2020, January 21). National Institutes of Health.
- 3-Fluoro-5-methylpyridin-4-amine. (n.d.). PubChem.
- Stable Hemiaminals: 2-Aminopyrimidine Derivatives. (2015, August 6). National Institutes of Health.
- Light scattering in fused silica and CaF2 for DUV applications. (2001, August 9). ResearchGate.
- 2-Chloro-5-fluoro-6-methyl-N-o-tolylpyrimidin-4-amine. (2013, April 13). National Institutes of Health.
- Brillouin Light Scattering Characterisation of Gray Tone 3D Printed Isotropic Materials. (2022, June 8). National Institutes of Health.
- Effects of scattering particle concentration on light propagation through turbid media. (2001, August 9). ResearchGate.
- Light scattering properties of natural and artificially demineralized dental enamel at 1310 nm. (2004, February). PubMed.
- 6-chloro-N-methylpyrimidin-4-amine. (n.d.). PubChem.
- Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. (2022, October 6). National Institutes of Health.
- Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. (2022, September 14). Royal Society of Chemistry.
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. news-medical.net [news-medical.net]
- 6. Orthogonal Assay Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 7. bellbrooklabs.com [bellbrooklabs.com]
Technical Support Center: A Researcher's Guide to Mitigating Cytotoxicity of 6-Fluoro-5-methylpyrimidin-4-amine in Non-Target Cells
Introduction
Welcome to the technical support center for researchers utilizing 6-Fluoro-5-methylpyrimidin-4-amine. This guide is designed for scientists and drug development professionals who are encountering unexpected cytotoxicity in their non-target cell lines and wish to understand and mitigate these effects. While specific biological data for this compound is limited in public literature, its structural similarity to the well-characterized class of 5-fluoropyrimidines provides a strong foundation for a systematic investigation of its cytotoxic effects.
This document will provide a framework for troubleshooting, offer detailed experimental protocols, and present frequently asked questions to guide you in reducing the off-target toxicity of this compound, thereby enhancing the specificity and reliability of your experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death in our non-target control cell lines upon treatment with this compound. What are the likely causes?
A1: The observed cytotoxicity in non-target cells is likely due to one or a combination of the following:
-
On-target toxicity in an unexpected context: The intended target of this compound, while perhaps being a validated therapeutic target in your disease model, may also play a critical role in the survival of your non-target cells.
-
Off-target effects: The compound may be interacting with unintended biomolecules (off-targets) that are essential for the viability of the non-target cells.[1][2] This is a common challenge in small molecule development.[3]
-
Metabolism-induced toxicity: The non-target cells might metabolize the compound into a more toxic byproduct.
-
General chemical toxicity: At higher concentrations, the compound's physicochemical properties might nonspecifically disrupt cellular structures or functions.
Q2: How can we begin to differentiate between on-target and off-target cytotoxicity?
A2: A systematic approach is crucial. We recommend a multi-pronged experimental strategy:
-
Confirm Target Expression: First, verify that the intended molecular target of this compound is expressed in both your target and non-target cell lines at the protein level (e.g., via Western blot or flow cytometry).
-
Genetic Knockdown/Knockout: Use techniques like CRISPR-Cas9 or siRNA to eliminate the intended target in the non-target cells.[2] If the cells remain sensitive to the compound after the target has been removed, the toxicity is likely due to off-target effects.
-
Cellular Thermal Shift Assay (CETSA): This assay can confirm direct binding of the compound to its intended target within intact cells. A discrepancy between the concentration required for target engagement and the concentration causing cytotoxicity can suggest off-target effects.
-
Structure-Activity Relationship (SAR) Analysis: If available, test a structurally similar but biologically inactive analog of this compound. If this inactive analog still induces cytotoxicity, it points towards off-target effects or general chemical toxicity of the molecular scaffold.
Q3: What are the potential mechanisms of cytotoxicity for a 5-fluoropyrimidine derivative like this compound?
A3: Based on the known mechanisms of other 5-fluoropyrimidines, such as 5-fluorouracil (5-FU), the cytotoxicity could be mediated by:
-
Inhibition of Thymidylate Synthase (TS): 5-fluoropyrimidines can be metabolized to fluorodeoxyuridine monophosphate (FdUMP), which inhibits TS. This leads to a depletion of deoxythymidine monophosphate (dTMP), essential for DNA synthesis and repair.[4][5]
-
Incorporation into RNA and DNA: Metabolites of 5-fluoropyrimidines can be incorporated into RNA and DNA, leading to errors in transcription, translation, and DNA replication, ultimately triggering cell death.[4][5][6][7][8]
The relative contribution of these mechanisms can be cell-type dependent.[6]
Part 2: Troubleshooting Guide for Unexpected Cytotoxicity
This troubleshooting table provides a structured approach to identifying and resolving common issues encountered when working with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High cytotoxicity at low concentrations in non-target cells. | 1. High-affinity off-target interaction. 2. The intended target is critical for the survival of the non-target cell line. | 1. Perform a dose-response curve to determine the IC50 in both target and non-target cells. Use the lowest effective concentration for your target cells in subsequent experiments. 2. Conduct a target knockdown/knockout experiment in the non-target cells to differentiate between on- and off-target toxicity. 3. Consider a broader off-target screening panel (e.g., kinase panel if the intended target is a kinase). |
| Cytotoxicity is observed in some non-target cell lines but not others. | 1. Differential expression of the on-target or off-target proteins. 2. Variations in drug metabolism between cell lines. 3. Differences in cellular uptake or efflux pumps (e.g., ABC transporters). | 1. Compare the expression levels of the intended target and any suspected off-targets across the sensitive and resistant non-target cell lines. 2. Analyze the metabolic profiles of the cell lines. 3. Measure the intracellular concentration of the compound in the different cell lines. |
| Inconsistent cytotoxicity results between experiments. | 1. Cell culture conditions (passage number, confluency). 2. Compound stability in culture medium. 3. Pipetting errors or inaccurate concentration calculations. | 1. Standardize cell culture protocols and use cells within a consistent passage number range. 2. Assess the stability of the compound in your cell culture medium over the duration of the experiment using methods like HPLC or LC-MS. 3. Prepare fresh serial dilutions for each experiment and verify concentrations. |
Part 3: Experimental Protocols & Workflows
Workflow for Investigating and Mitigating Cytotoxicity
Here is a logical workflow to systematically address the cytotoxicity of this compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 3. youtube.com [youtube.com]
- 4. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. Cytotoxic mechanisms of 5-fluoropyrimidines. Relationships with poly(ADP-ribose) polymerase activity, DNA strand breakage and incorporation into nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Mechanism of cytotoxic activity of 5'-deoxy-5-fluorouridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling the Synthesis of 6-Fluoro-5-methylpyrimidin-4-amine
Welcome to the technical support center for the synthesis of 6-Fluoro-5-methylpyrimidin-4-amine. This guide is designed for chemistry professionals engaged in pharmaceutical research and process development. Here, we provide field-proven insights, detailed protocols, and robust troubleshooting strategies to help you navigate the complexities of this synthesis, particularly during scale-up operations.
Part 1: Synthesis and Strategy Overview
The synthesis of this compound is most effectively approached via a nucleophilic aromatic substitution (SNAr) reaction. This strategy relies on a suitable precursor, typically a 4-halo-substituted pyrimidine, which is reacted with an ammonia source. The key to a successful and scalable synthesis lies in the careful selection of the starting material and precise control over reaction conditions to maximize yield and purity while minimizing byproduct formation.
A plausible and efficient synthetic route starts from the commercially available 4,6-dichloro-5-methylpyrimidine. The process involves a selective amination at the more reactive C4 position.
"6-Fluoro-5-methylpyrimidin-4-amine" storage and handling best practices
Welcome to the technical support center for 6-Fluoro-5-methylpyrimidin-4-amine (CAS RN: 18260-69-0). This guide is designed for our valued partners in research, science, and drug development. It provides in-depth, field-proven insights into the proper storage, handling, and use of this important chemical intermediate. Our goal is to ensure your experiments are safe, reproducible, and successful.
Section 1: Compound Identification and Properties
Q1: What are the fundamental properties of this compound?
This compound is a fluorinated heterocyclic amine, often used as a building block in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of antiviral and anticancer agents.[1] Its key identifiers and properties are summarized below.
| Property | Value | Source |
| CAS Number | 18260-69-0 | [2] |
| Molecular Formula | C5H6FN3 | [2] |
| Molecular Weight | 127.12 g/mol | [2] |
| Appearance | Typically a solid (powder/crystalline) | [3] |
| SMILES | CC1=C(N=CN=C1F)N | |
| InChIKey | Not readily available in search results. |
Section 2: Storage and Stability
Q2: How should I store this compound upon receipt?
Proper storage is critical to maintain the integrity and stability of the compound. The immediate actions upon receipt should follow a clear, logical workflow to ensure safety and quality.
Caption: Workflow for receiving and processing a new chemical.
Q3: What are the specific, long-term storage conditions for this compound?
To ensure long-term stability, this compound must be stored under controlled conditions. The causality behind these recommendations relates to preventing degradation from atmospheric components and energy.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Refrigeration slows down potential decomposition pathways, preserving the compound's purity over time.[2] |
| Atmosphere | Inert Atmosphere (e.g., Argon, Nitrogen) | The compound may be sensitive to air or moisture.[4] An inert atmosphere displaces oxygen and water vapor, preventing oxidative or hydrolytic degradation. |
| Light | Keep in a dark place | The compound is potentially light-sensitive.[4] Amber vials or storage in a dark cabinet prevents photochemical decomposition. |
| Container | Tightly closed container | Prevents contamination and exposure to atmospheric moisture and air.[5] |
Q4: My lab doesn't have inert gas backfilling for all reagents. Is storage in a desiccator sufficient?
While storage under an inert atmosphere is the gold standard, a tightly sealed container placed within a well-maintained desiccator in a refrigerator (2-8°C) is a viable alternative for short- to medium-term storage. The primary goal is to minimize exposure to moisture and air. For long-term storage or for use in highly sensitive reactions, investing in proper inerting equipment is strongly advised to ensure reproducibility.
Section 3: Safe Handling and Personal Protective Equipment (PPE)
Q5: What are the primary hazards associated with handling this compound?
Based on GHS classifications for similar compounds and supplier data, this chemical should be handled as a hazardous substance. The primary risks are related to acute toxicity and irritation.[6][7]
| Hazard Class | GHS Statement | Description |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Ingestion can cause significant adverse health effects.[2] |
| Skin Irritation | H315: Causes skin irritation | Direct contact with the skin can lead to irritation or inflammation.[6][7] |
| Eye Irritation | H319: Causes serious eye irritation | The compound can cause significant, potentially damaging, eye irritation upon contact.[6][7] |
| Respiratory Irritation | H335: May cause respiratory irritation | Inhalation of the dust can irritate the respiratory tract.[6] |
Q6: What is the mandatory PPE for handling this compound?
A multi-layered approach to PPE is required to create a barrier between the researcher and the chemical. Do not handle this compound without the following protective gear.
| PPE Type | Specification | Rationale |
| Hand Protection | Nitrile rubber gloves | Provides a chemical-resistant barrier to prevent skin contact. Always check for tears before use and wash hands after removing gloves. |
| Eye Protection | Safety glasses with side-shields or chemical goggles | Protects eyes from splashes or airborne dust particles.[8] |
| Body Protection | Lab coat | Prevents contamination of personal clothing.[8] |
| Respiratory | Use only in a chemical fume hood | A fume hood is the primary engineering control to prevent inhalation of dust.[3][8] If weighing outside a ventilated enclosure, a NIOSH-approved respirator may be necessary. |
Q7: Can you provide a step-by-step protocol for safely weighing this compound and preparing a solution?
Absolutely. Adhering to a strict protocol minimizes exposure risk and ensures accuracy.
Protocol: Weighing and Solution Preparation
-
Preparation: Don all required PPE (lab coat, gloves, safety glasses). Ensure the chemical fume hood sash is at the appropriate height and the workspace is clean.
-
Staging: Place a calibrated analytical balance, a clean weigh boat or paper, a spatula, the reagent container, and a labeled flask containing the desired solvent inside the fume hood.
-
Taring: Place the weigh boat on the balance and tare the weight.
-
Dispensing: Carefully open the reagent container. Using the spatula, slowly transfer the approximate amount of this compound to the weigh boat. Avoid any actions that could generate dust.
-
Weighing: Close the reagent container immediately. Record the precise weight of the compound.
-
Transfer: Carefully transfer the weighed solid into the labeled flask containing the solvent.
-
Dissolution: Gently swirl or stir the flask to dissolve the compound. If necessary, use a sonicator, ensuring the flask is capped.
-
Cleanup: Dispose of the used weigh boat and any contaminated wipes in the designated solid hazardous waste container.[8]
-
Final Steps: Wipe down the spatula and the balance with a damp cloth (e.g., with ethanol), disposing of the cloth in the solid waste container. Close the fume hood sash.
Section 4: Emergency Procedures and First Aid
Q8: What should I do in case of accidental skin or eye contact?
Immediate and decisive action is required. The response workflow is designed to mitigate harm rapidly.
Caption: Emergency response workflow for personnel exposure.
For any exposure, always seek immediate medical attention after performing first aid and show the Safety Data Sheet (SDS) to the attending physician.[3]
Q9: How do I handle a small spill of the solid material?
A small spill can be managed safely with the correct procedure.
Protocol: Small Spill Cleanup
-
Alert & Secure: Alert personnel in the immediate area. Restrict access to the spill zone.
-
Ventilate: Ensure the spill is contained within a chemical fume hood or that the area is well-ventilated.
-
PPE: If not already wearing it, don appropriate PPE, including gloves, safety goggles, and a lab coat.
-
Contain & Absorb: Gently cover the spill with an inert absorbent material like vermiculite or sand to avoid generating dust.[3]
-
Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.[3] Do not use a brush that will create airborne dust.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., water or ethanol), then a final wipe with soap and water.
-
Dispose: Place all contaminated materials (absorbent, wipes, gloves) into the hazardous waste container.
-
Report: Report the incident to your Environmental Health & Safety (EHS) officer.
Section 5: Disposal Guidelines
Q10: How must I dispose of unused this compound and its empty container?
Disposal of this chemical must be handled professionally to ensure environmental safety.
-
Chemical Waste: Do not dispose of this material down the drain or in regular trash.[8] It must be collected in a clearly labeled, sealed hazardous waste container.
-
Professional Disposal: Arrange for collection by a licensed hazardous waste disposal company. The preferred method is typically controlled incineration.[8]
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous chemical waste.[8] Once decontaminated, the container can be disposed of according to local regulations.
Section 6: Experimental Troubleshooting
Q11: I'm using this compound in a nucleophilic aromatic substitution (SNAr) reaction and getting low yields. What are common issues?
While reaction-specific troubleshooting is complex, here are some common areas to investigate when using pyrimidine amines in synthesis:
-
Reagent Purity/Stability: Was the this compound stored correctly? Improper storage can lead to degradation, reducing the amount of active starting material. Consider running an NMR or LC-MS on your starting material to confirm its identity and purity.
-
Solvent Choice & Purity: Many reactions involving such intermediates are sensitive to water. Ensure you are using a dry (anhydrous) solvent if the reaction mechanism requires it. Common solvents for such reactions might include DMSO, DMF, or THF.[9]
-
Base Strength: The choice and stoichiometry of the base are critical. If your base is too weak, you may not deprotonate the nucleophile effectively. If it's too strong or hindered, it could lead to side reactions. Ensure the pKa of your chosen base is appropriate for the reaction.
-
Temperature Control: SNAr reactions often require heating.[9] Is the reaction temperature optimal? Too low, and the reaction may be too slow; too high, and you risk decomposition of starting materials or products. Try running the reaction at a slightly lower or higher temperature to see how it affects the outcome.
-
Atmosphere: Are your reagents or intermediates sensitive to oxygen? Running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions and improve yields.[4]
Q12: My reaction mixture has turned dark brown/black, which is unexpected. What could this indicate?
A significant color change to dark brown or black often suggests decomposition or polymerization.
-
Check Reaction Temperature: Overheating is a common cause of decomposition. Verify your heating mantle/oil bath temperature with an external thermometer.
-
Assess Reagent Stability: One of your starting materials or the product itself may not be stable under the reaction conditions.
-
Consider Side Reactions: The combination of reagents, solvent, and temperature might be promoting an unintended reaction pathway.
-
Troubleshooting Steps: Try running the reaction at a lower temperature. If possible, take a small aliquot of the reaction mixture at an early time point to analyze by TLC or LC-MS to see when the decomposition begins.[10] This can help you identify the unstable species.
References
- Vertex AI Search Result 1.
- MySkinRecipes Chemical Information. This source mentioned the use of a similar compound as an intermediate in the synthesis of antiviral and anticancer drugs. [Link]
- YouTube - Troubleshooting and optimizing lab experiments. This video provides general, valuable advice on experimental troubleshooting, such as saving samples along the way to pinpoint where a process failed. [Link]
- PubChem Compound Summary for 6-Chloro-5-fluoropyrimidin-4-amine. This database entry lists GHS hazard statements for a structurally similar compound, including H302, H315, H319, and H335. [Link]
- NIH Article on 2-Chloro-5-fluoro-6-methyl-N-o-tolylpyrimidin-4-amine.
- EPA Guidelines for Disposal of Small Quantities of Unused Pesticides. This document provides general principles for pesticide disposal, highlighting that incineration is often the only acceptable procedure for certain classes of compounds. [Link]
- PubChem Compound Summary for 6-Methyl-5-phenylpyrimidin-4-amine.
- NIH Article on 6-methyl-N-(4-methylphenyl)-2-phenylpyrimidin-4-amine. This article describes the synthesis of a related compound, providing context for its use in research. [Link]
- Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line.
- PubChem Compound Summary for 4-Amino-5-fluoro-2-methoxypyrimidine. This source lists GHS hazard statements for a similar compound, including H315 (Causes skin irritation)
- PubChem Compound Summary for 3-Fluoro-5-methylpyridin-4-amine.
- NIH Article on 2-Chloro-6-methylpyrimidin-4-amine.
Sources
- 1. 6-Chloro-5-fluoro-2-methylpyrimidin-4-amine [myskinrecipes.com]
- 2. hurawalhi.com [hurawalhi.com]
- 3. fishersci.com [fishersci.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. 6-Chloro-5-fluoropyrimidin-4-amine | C4H3ClFN3 | CID 53487969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Amino-5-fluoro-2-methoxypyrimidine | C5H6FN3O | CID 44630535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 2-Chloro-5-fluoro-6-methyl-N-o-tolylpyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
Common pitfalls in "6-Fluoro-5-methylpyrimidin-4-amine" experiments
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 6-Fluoro-5-methylpyrimidin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common experimental challenges associated with this valuable fluorinated heterocyclic building block. The following question-and-answer troubleshooting guides and FAQs are based on established chemical principles and field-proven insights to ensure the success and integrity of your experiments.
Compound Profile
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 18260-69-0 | [1] |
| Molecular Formula | C₅H₆FN₃ | [1] |
| Molecular Weight | 127.12 g/mol | [1] |
| Recommended Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C. | [1] |
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during synthesis, purification, characterization, and handling of this compound.
Category 1: Synthesis and Reaction Pitfalls
Question 1: My synthesis is resulting in low yield and a mixture of isomers. What are the likely causes and optimization strategies?
Answer: Low yields and isomer formation are common challenges in the synthesis of substituted pyrimidines. The electronic and steric properties of the substituents on the pyrimidine ring dictate reactivity. The fluorine atom at the 6-position is strongly electron-withdrawing, which activates the ring for certain reactions but can also lead to undesired side products if conditions are not carefully controlled.
Causality and Key Considerations:
-
Precursor Reactivity: If you are performing a nucleophilic aromatic substitution (SNAᵣ) on a di-halogenated precursor (e.g., 4,6-dichloro-5-methylpyrimidine), the reaction sites have different reactivities. The choice of nucleophile (e.g., an amine source) and reaction conditions (temperature, base, solvent) will determine the regioselectivity of the substitution.
-
Ring Closure Instability: If you are using a ring-closure synthesis strategy, the precursors can be unstable or highly toxic, such as those involving α-fluoro-β-ketoester enolates[2]. Incomplete cyclization or competing side reactions can significantly lower the yield.
-
Reaction Monitoring: Without careful monitoring, the reaction may not go to completion, or the desired product might degrade under prolonged heating or harsh basic/acidic conditions.
Troubleshooting Protocol & Optimization:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting material and the formation of the product in real-time. This helps determine the optimal reaction time and prevents over-running the reaction, which can lead to degradation[3].
-
Temperature Control: Screen a range of temperatures. Start at a lower temperature (e.g., room temperature or 0°C) and gradually increase it. Some substitutions are highly exothermic and require careful heat management.
-
Solvent & Base Selection: The polarity of the solvent and the strength of the base (if applicable) are critical. Screen a matrix of conditions. For example, in an SNAᵣ reaction, compare a polar aprotic solvent like DMSO or DMF with a less polar one like THF. Compare an inorganic base (e.g., K₂CO₃, KHCO₃) with an organic base (e.g., DIPEA, Et₃N)[3].
-
Protecting Groups: If side reactions at the amine are an issue, consider using a suitable protecting group.
Below is a logical workflow for troubleshooting a problematic synthesis.
Caption: Workflow for optimizing a challenging synthesis reaction.
Category 2: Purification Challenges
Question 2: I am struggling to purify my final product. Standard column chromatography on silica gel provides poor separation from a closely-eluting impurity. What should I try next?
Answer: The purification of fluorinated compounds can be challenging due to their unique properties. The high electronegativity of fluorine can alter a molecule's polarity, dipole moment, and intermolecular interactions in ways that are not always intuitive compared to their non-fluorinated analogs[4]. This often leads to co-elution with impurities during standard chromatography.
Troubleshooting Protocol for Purification:
| Step | Action | Rationale |
| 1 | Solvent System Screening (TLC) | Before scaling to a column, run a comprehensive screen of solvent systems on TLC. Test a range of polarities (e.g., Hexanes/Ethyl Acetate, DCM/Methanol) and add modifiers like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to improve peak shape and separation. |
| 2 | Change Stationary Phase | If silica gel fails, switch to a different stationary phase. Alumina (basic or neutral) can offer different selectivity. For more challenging separations, reverse-phase chromatography (using C18 silica and a polar mobile phase like Water/Acetonitrile) is a powerful alternative as it separates based on hydrophobicity[4]. |
| 3 | Attempt Crystallization | Crystallization is an excellent method for obtaining highly pure material[4]. Screen a variety of solvents and solvent pairs (e.g., Ethanol/Water, Ethyl Acetate/Hexanes, Dichloromethane/Pentane). Slow evaporation, cooling, or vapor diffusion can be employed to induce crystal growth. |
| 4 | Preparative HPLC | For obtaining material with very high purity (>98%), preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. Both normal-phase and reverse-phase preparative HPLC can be effective, and specialized fluorinated columns may offer enhanced selectivity[4]. |
Below is a decision tree for navigating purification challenges.
Caption: Decision workflow for purifying challenging fluorinated compounds.
Category 3: Characterization and Analysis
Question 3: My ¹H NMR spectrum is ambiguous. How can I definitively confirm the structure and purity of this compound?
Answer: Relying solely on ¹H NMR for a substituted heterocyclic compound can be misleading. A multi-technique approach is required for unambiguous structural confirmation and purity assessment. For fluorinated compounds, ¹⁹F NMR is an indispensable tool[4].
Self-Validating Characterization Protocol:
-
Mass Spectrometry (MS): First, confirm the molecular weight. An LC-MS analysis will provide both the molecular ion peak (e.g., [M+H]⁺) and an initial indication of purity via the chromatogram[4].
-
¹H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). This will show signals for the methyl protons, the amine protons (which may be broad), and the aromatic proton on the pyrimidine ring.
-
¹³C NMR: This spectrum will confirm the number of unique carbon environments. The carbon atom bonded to fluorine will appear as a doublet due to ¹JCF coupling, which is a key diagnostic feature.
-
¹⁹F NMR: This is the most critical experiment. It will show a signal for the fluorine atom, and its coupling to nearby protons (e.g., the aromatic proton) will help confirm its position on the ring. The absence of other fluorine signals is a strong indicator of isomeric purity[4].
-
2D NMR (Optional but Recommended): For absolute certainty, run 2D NMR experiments like HSQC (to correlate protons to their attached carbons) and HMBC (to see long-range H-C correlations). These experiments will definitively establish the connectivity of the molecule.
| Technique | Expected Data for this compound | Purpose |
| LC-MS | Molecular Ion Peak at m/z ~128.1 (for [M+H]⁺) | Confirms Molecular Weight & Purity[4] |
| ¹H NMR | Singlet (3H, -CH₃), Broad Singlet (2H, -NH₂), Singlet (1H, aromatic C2-H) | Identifies Proton Environments |
| ¹³C NMR | Signals for 5 unique carbons; C6 will show a large ¹JCF coupling constant | Confirms Carbon Skeleton & C-F Bond |
| ¹⁹F NMR | A single peak, potentially coupled to the C2-H proton | Confirms Presence and Purity of Fluorine Isomer[4] |
Category 4: Stability and Safe Handling
Question 4: What are the primary safety concerns and proper handling procedures for this compound?
Answer: Fluorinated pyrimidines as a class are biologically active molecules and should be handled with care. Many, like 5-Fluorouracil (5-FU), are potent antimetabolites used in chemotherapy that work by inhibiting DNA synthesis[5][6]. While the specific toxicity of this compound may not be fully documented, it is prudent to treat it as a potentially hazardous compound.
Core Safety & Handling Protocols:
-
Engineering Controls: Always handle the solid compound and its solutions inside a certified chemical fume hood to prevent inhalation of dust or vapors[7].
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a lab coat, closed-toe shoes, safety glasses or goggles, and double nitrile gloves[5][7].
-
Storage: Adhere strictly to the recommended storage conditions: 2-8°C, under an inert atmosphere (e.g., argon or nitrogen), and protected from light[1]. This prevents potential degradation, ensuring experimental reproducibility.
-
Disposal: Dispose of waste, including empty containers and contaminated materials, as hazardous chemical waste in accordance with your institution's safety guidelines[5].
-
Exposure Response: Be familiar with the location of safety showers and eyewash stations. In case of skin contact, wash the affected area immediately with soap and plenty of water for at least 15 minutes. For eye contact, flush with water for 15 minutes. Seek immediate medical attention in case of significant exposure or ingestion[7].
The biological activity of fluoropyrimidines is often linked to the enzyme dihydropyrimidine dehydrogenase (DPD), which is involved in their metabolism[8][9]. Due to their potent nature, minimizing exposure is a critical safety principle.
References
- Pyrimidine Metabolism Disorders - Pediatrics - MSD Manual Professional Edition. (n.d.). MSD Manual. [Link]
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- De novo pyrimidine synthesis steps, pathways, uses. (2023, October 18). Microbe Notes. [Link]
- Chemical Safety Practices Recommendations 5-Fluorouracil (5-FU). (n.d.).
- Gehring, A. M., et al. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3439. [Link]
- Lunenburg, C. A. T. C., et al. (2016). Improving safety of fluoropyrimidine chemotherapy by individualizing treatment based on dihydropyrimidine dehydrogenase activity - Ready for clinical practice?
- FDA Updates Safety Label for Fluorouracil Injection Products. (2024, March 22). Oncology News Central. [Link]
- Pyrimidine Synthesis and Degrad
- 2-Chloro-5-fluoro-6-methyl-N-o-tolylpyrimidin-4-amine. (n.d.).
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Technical Support Center: Enhancing the Bioavailability of 6-Fluoro-5-methylpyrimidin-4-amine Analogs
Introduction
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Fluoro-5-methylpyrimidin-4-amine analogs. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the preclinical development of this important class of molecules. The unique structural features of these pyrimidine analogs, while often crucial for target engagement, can present significant hurdles in achieving adequate oral bioavailability.
This document moves beyond simple protocols to explain the 'why' behind experimental choices. It is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address the specific issues you may be facing at the bench. Our goal is to empower you with the knowledge to systematically diagnose and overcome bioavailability barriers, thereby accelerating your research and development efforts.
Part 1: Troubleshooting Low Oral Bioavailability
The journey from a potent compound in vitro to an effective therapeutic in vivo is often dictated by its pharmacokinetic (PK) profile. Low and variable oral bioavailability is a primary reason for the attrition of promising drug candidates.[1] This section provides a logical workflow to diagnose the root cause of poor oral exposure for your this compound analog.
Initial Observation: Low and/or Variable Plasma Concentrations After Oral Dosing
You've completed your first in vivo PK study in rodents and the results are disappointing. The area under the curve (AUC) is low, Cmax is minimal, and there's significant variability between animals. Where do you start?
dot graph TD { A[Start: Low Oral Bioavailability Observed] --> B{Characterize Physicochemical Properties}; B --> C{Aqueous Solubility < 10 µg/mL?}; C -- Yes --> D[Problem: Dissolution-Limited AbsorptionStrategy: Enhance Solubility & Dissolution]; C -- No --> E{Caco-2 Permeability Low?}; E -- Yes --> F[Problem: Permeability-Limited AbsorptionStrategy: Prodrugs, Permeation Enhancers]; E -- No --> G{In Vitro MetabolicClearance High?}; G -- Yes --> H[Problem: High First-Pass MetabolismStrategy: Prodrugs, Deuteration, Co-dosing]; G -- No --> I[Complex Issue:Re-evaluate Data, ConsiderTransporter Effects & Formulation Stability];
} caption { font-family: "Arial", sans-serif; font-size: 12px; font-weight: bold; fill: #202124; text-anchor: middle; }
Part 2: Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section dives into the specific problems identified in the workflow above, providing detailed explanations, actionable strategies, and step-by-step protocols.
FAQ 1: My compound has poor aqueous solubility. How does this affect bioavailability and what can I do?
The Problem: For a drug to be absorbed, it must first be dissolved in the gastrointestinal fluids.[2] Poorly soluble drugs often exhibit dissolution rate-limited absorption, meaning the rate at which the compound dissolves is slower than the rate at which it can be absorbed across the gut wall.[3] This is a common issue for many small molecules, including heterocyclic amines.[4][5]
The Solution: The primary strategies involve increasing the drug's solubility and/or its effective surface area for dissolution.
Formulation can be a rapid and effective way to overcome solubility issues without chemical modification of the active pharmaceutical ingredient (API).[6]
| Formulation Strategy | Principle | Advantages | Disadvantages |
| Particle Size Reduction | Increases the surface area-to-volume ratio, enhancing the dissolution rate according to the Noyes-Whitney equation.[5][6] | Simple, widely applicable for crystalline compounds.[6] | May not be sufficient for extremely insoluble compounds; potential for particle aggregation. |
| Amorphous Solid Dispersions (ASDs) | The drug is dispersed in a polymer matrix in a high-energy amorphous state, which has a higher apparent solubility than the stable crystalline form.[7] | Significant solubility enhancement; can create a "spring and parachute" effect to maintain supersaturation. | Thermodynamically unstable, may recrystallize over time or in vivo; requires careful polymer selection.[5] |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents that spontaneously form a micro- or nanoemulsion upon contact with GI fluids.[4][6] | Enhances solubility and can bypass first-pass metabolism via lymphatic uptake.[2] | Can be complex to develop; potential for drug precipitation upon dilution. |
| Salt Formation | If the molecule has an ionizable center (like the pyrimidin-4-amine), forming a salt with a suitable counter-ion can dramatically increase aqueous solubility. | Simple, cost-effective, and often leads to a stable crystalline product. | Not feasible for neutral compounds; the salt may convert back to the free base in the GI tract. |
This protocol outlines a small-scale solvent evaporation method for screening polymers to create an ASD.
-
Preparation: a. Weigh 10 mg of your this compound analog and 40 mg of a polymer (e.g., PVP, HPMC-AS) into a glass vial. b. Add a suitable solvent (e.g., methanol, acetone) to dissolve both components completely. Aim for a final concentration that allows for full dissolution.[8]
-
Solvent Evaporation: a. Place the vial on a rotary evaporator and remove the solvent under reduced pressure at a controlled temperature (e.g., 40°C). b. A thin film should form on the vial wall.
-
Drying & Collection: a. Dry the film under high vacuum overnight to remove all residual solvent. b. Scrape the solid material from the vial and gently grind it into a fine powder.
-
Characterization: a. Crucial Step: Analyze the powder using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the absence of crystallinity.[8] An amorphous solid will show a glass transition (Tg) in DSC and a broad halo in XRPD, rather than sharp melting peaks or diffraction patterns.
-
Dissolution Testing: a. Perform a kinetic solubility or dissolution test in simulated gastric and intestinal fluids (SGF/SIF) to compare the ASD to the unformulated crystalline drug.
FAQ 2: My compound is soluble but still isn't absorbed. Could it be a permeability issue?
The Problem: Even if a drug is fully dissolved in the gut, it must still pass through the intestinal epithelium to reach the bloodstream. Low permeability can be a significant barrier to oral bioavailability, particularly for compounds that do not fit the profile of Lipinski's Rule of Five.[9]
The Solution: The two main approaches are to either transiently open the tight junctions between intestinal cells (permeation enhancers) or to mask the polar functional groups of the drug to increase its passive diffusion (prodrug strategy). For amine-containing compounds, the prodrug approach is particularly powerful.[10]
A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug.[11] For the primary amine in this compound analogs, a common strategy is N-acylation or the formation of carbamates to create a more lipophilic, membrane-permeable molecule.[10][11]
dot graph TD { subgraph "In the Gut Lumen (High Lipophilicity)" A["Prodrug(e.g., N-Acyloxyalkyl Carbamate)Lipophilic, Permeable"]; end
} caption { font-family: "Arial", sans-serif; font-size: 12px; font-weight: bold; fill: #202124; text-anchor: middle; }
Key Consideration: The linker used to create the prodrug must be stable enough to allow for absorption but labile enough to be cleaved efficiently by endogenous enzymes (like esterases) to release the active drug.[12]
FAQ 3: My compound disappears very quickly in vitro. How do I know if it will suffer from high first-pass metabolism?
The Problem: After a drug is absorbed from the gut, it passes through the liver via the portal vein before reaching systemic circulation. The gut wall and liver contain a high concentration of metabolic enzymes, particularly Cytochrome P450s (CYPs), that can extensively metabolize the drug before it has a chance to distribute throughout the body.[8] This is known as first-pass metabolism and is a major cause of low oral bioavailability.
The Solution: An in vitro metabolic stability assay using liver microsomes is the standard initial screen to assess a compound's susceptibility to Phase I (oxidative) metabolism.[13][14]
This protocol provides a general outline for determining the intrinsic clearance of your compound.
-
Reagent Preparation: a. Thaw pooled liver microsomes (human, rat, or mouse) on ice.[15] b. Prepare a 100 mM potassium phosphate buffer (pH 7.4). c. Prepare a stock solution of your test compound (e.g., 1 mM in DMSO). d. Prepare an NADPH regenerating system solution in buffer.[16]
-
Incubation: a. In a 96-well plate, combine the buffer, microsomal suspension (final protein concentration ~0.5 mg/mL), and your test compound (final concentration ~1 µM).[13] b. Pre-incubate the plate at 37°C for 5-10 minutes. c. Initiate the metabolic reaction by adding the NADPH solution. d. Include a "-NADPH" control well where buffer is added instead, to check for non-enzymatic degradation. e. Include positive control compounds with known metabolic fates (e.g., Midazolam for high clearance, Verapamil for moderate clearance).
-
Time Points & Quenching: a. At specific time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding a 2-3 fold volume of ice-cold acetonitrile containing an internal standard.[15]
-
Analysis: a. Centrifuge the plate to pellet the precipitated protein. b. Transfer the supernatant to a new plate for analysis by LC-MS/MS. c. Quantify the amount of parent compound remaining at each time point relative to the T=0 sample.
-
Data Interpretation: a. Plot the natural log of the percent remaining compound versus time. b. The slope of the line gives the elimination rate constant (k). c. Calculate the half-life (t½ = 0.693/k) and the intrinsic clearance (Cl_int).
| In Vitro Half-life (t½) | Predicted In Vivo Hepatic Clearance | Interpretation for Oral Bioavailability |
| < 15 min | High | High risk of extensive first-pass metabolism. Bioavailability likely to be very low. |
| 15 - 60 min | Intermediate | Moderate risk. Bioavailability may be acceptable but could be improved. |
| > 60 min | Low | Low risk. First-pass metabolism is unlikely to be the primary limiting factor for bioavailability. |
Troubleshooting High Clearance: If your compound shows high clearance, consider strategies like deuteration at metabolically labile positions or co-administration with a CYP inhibitor (in preclinical studies) to confirm the metabolic pathway.[17] Structural modifications to block the site of metabolism are often the most effective long-term solution.[1]
Part 3: Designing a Confirmatory In Vivo Pharmacokinetic Study
After using in vitro data to develop a hypothesis and a potential solution (e.g., a new formulation or a prodrug), the next step is to test it in vivo.
Key Study Design Elements:
-
Species Selection: Rats are commonly used for initial PK screening due to their size and well-characterized physiology.[18]
-
Dosing:
-
Oral (PO): Administer the compound via oral gavage. The formulation vehicle is critical; ensure it is non-toxic and can maintain the drug in solution/suspension.
-
Intravenous (IV): A separate cohort dosed intravenously is essential to determine the absolute bioavailability (F%). The IV dose allows you to measure clearance and volume of distribution independent of absorption.[19]
-
-
Sampling:
-
Bioanalysis: Plasma concentrations of the parent drug (and potentially the prodrug) are measured using a validated LC-MS/MS method.[21]
Calculating Absolute Bioavailability (F%):
F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
An F% > 30% is often considered a good starting point for further development, although the target can vary significantly based on the therapeutic indication and potency of the compound.
References
- Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3–26.
- Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8(212).
- ResearchGate. (2025). Formulation strategies for poorly soluble drugs.
- Ferreira, I., & Giraud, B. (2008). Prodrugs for Amines. Molecules, 13(3), 519-547.
- MDPI. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 14(9), 1782.
- Singh, A., & Worku, Z. A. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Journal of Pharmaceutical Sciences, 103(9), 2627-2643.
- Semantic Scholar. (n.d.). Prodrugs for Amines.
- IntechOpen. (2021). Prodrugs of Amines. In Recent Advancement in Prodrugs.
- Mercell. (n.d.). Metabolic stability in liver microsomes.
- ResearchGate. (2008). Tripartite prodrug system for tertiary amines (illustrated for fosphenytoin).
- Evotec. (n.d.). Microsomal Stability.
- BioIVT. (n.d.). Metabolic Stability Assay Services.
- protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes.
- ResearchGate. (2008). Prodrugs for Amines.
- PubMed Central. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches.
- ResearchGate. (2022). Protocol for the Human Liver Microsome Stability Assay.
- BioIVT. (n.d.). Pharmacokinetics - ADME In Vivo & PK Studies.
- NIH. (2013). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. Journal of Pharmacokinetics and Pharmacodynamics, 40(3), 345–361.
- ResearchGate. (2011). Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings.
- NIH. (2023). Development of Stable Amino-Pyrimidine–Curcumin Analogs: Synthesis, Equilibria in Solution, and Potential Anti-Proliferative Activity. Molecules, 28(18), 6598.
- Reaction Biology. (n.d.). In Vivo PK/PD Study Services.
- PubMed Central. (2021). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceutics, 13(12), 2073.
- YouTube. (2021). Webinar: In vivo pharmacokinetic experiments in preclinical drug development.
- American Pharmaceutical Review. (2017). Formulation Selection and in-vitro Screening for Oral Bioavailability Enhancement.
- NCBI Bookshelf. (2003). Pyrimidine Analogs. In Holland-Frei Cancer Medicine. 6th edition.
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Validation & Comparative
A Comparative Guide to the Biological Activity of 6-Fluoro-5-methylpyrimidin-4-amine and Other Pyrimidine Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, pyrimidine derivatives stand out as a cornerstone scaffold for the development of novel therapeutics.[1][2] Their structural motif is integral to the building blocks of life, DNA and RNA, making them prime candidates for antimetabolite drugs that can interfere with the rapid proliferation of cancer cells.[3][4] This guide offers an in-depth comparison of the anticipated biological activity of 6-Fluoro-5-methylpyrimidin-4-amine against a selection of other pyrimidine analogs, supported by established experimental data for these related compounds.
The strategic placement of substituents on the pyrimidine ring is a key determinant of a compound's biological efficacy and target specificity.[1][5] The introduction of a fluorine atom, as seen in our molecule of interest and the widely-used chemotherapeutic 5-Fluorouracil (5-FU), can significantly modulate the compound's electronic properties and metabolic stability, often enhancing its therapeutic index.[6][7] Furthermore, the methyl group at the 5-position and the amino group at the 4-position are expected to influence the molecule's binding affinity to target enzymes and its overall pharmacological profile.
This guide will delve into the structure-activity relationships of pyrimidine derivatives, present a comparative analysis of their cytotoxic effects on various cancer cell lines, and provide detailed protocols for the essential in vitro assays required to empirically determine the activity of novel compounds like this compound.
Comparative Cytotoxicity of Pyrimidine Analogs
The following table summarizes the in vitro cytotoxic activity (IC50 values) of several pyrimidine analogs against a panel of human cancer cell lines. While direct experimental data for this compound is not yet publicly available, the data for these structurally related compounds provide a valuable benchmark for predicting its potential efficacy. The selection of analogs for comparison is based on the presence of key functional groups, such as a halogen at the 5-position or an amino group at the 4-position, to draw meaningful structure-activity relationship (SAR) inferences.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Fluorouracil (5-FU) | MCF-7 (Breast) | 18.05 ± 1.04 | [8] |
| HCT-116 (Colon) | >100 | [8] | |
| A549 (Lung) | 8.63 (for a related flavanone) | [3] | |
| Compound 1018 (4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline) | PC-3 (Prostate) | 13.0 ± 1.4 | [9] |
| Compound 21 (PTI-868) (a 2-heteroarylpyrimidine) | Various | Potent in vitro and in vivo | [10] |
| Compound 6O (an aminodimethylpyrimidinol derivative) | Hep3B (Hepatocellular Carcinoma) | 4.5 |
Analysis and Hypothesis for this compound:
Based on the structure-activity relationships of pyrimidine derivatives, we can hypothesize the potential activity of this compound. The presence of the 5-fluoro substituent, similar to 5-FU, suggests a potential mechanism involving the inhibition of thymidylate synthase, a critical enzyme in DNA synthesis.[7] The 4-amino group is a common feature in many biologically active pyrimidines and is often crucial for target engagement.[9] The 6-methyl group may enhance binding affinity and selectivity. It is plausible that this compound will exhibit cytotoxic activity against a range of cancer cell lines, potentially with a different spectrum of activity and potency compared to 5-FU due to the additional substitutions. Empirical testing is essential to validate this hypothesis.
Key Experimental Protocols for Activity Evaluation
To ascertain the biological activity of this compound and compare it with other analogs, a series of robust and reproducible in vitro assays are required. The following protocols provide detailed, step-by-step methodologies for these crucial experiments.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a widely used method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound, 5-FU) in culture medium. A typical concentration range would be from 0.01 µM to 100 µM.
-
Remove the existing medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with vehicle (e.g., DMSO) as a negative control and a known cytotoxic agent as a positive control.
-
Incubate the plates for 48-72 hours under the same conditions as in step 1.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can then be determined from the dose-response curve.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the MTT assay for determining the cytotoxicity of pyrimidine analogs.
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Western Blot Analysis of Signaling Pathways
Western blotting is a powerful technique to investigate the effect of a compound on the expression and phosphorylation status of key proteins involved in cancer-related signaling pathways. For pyrimidine analogs, it is particularly relevant to examine proteins involved in cell cycle regulation and apoptosis.
Protocol:
-
Cell Culture and Treatment: Seed cancer cells in 6-well plates and grow them to 70-80% confluency. Treat the cells with the test compounds at their respective IC50 concentrations for various time points (e.g., 6, 12, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load the denatured protein samples onto an SDS-polyacrylamide gel and separate the proteins based on their molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., p53, Bax, Bcl-2, Caspase-3, Cyclin D1, CDK4/6) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH).
Visualizing a Potential Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be modulated by active pyrimidine analogs, leading to the induction of apoptosis.
Caption: A potential apoptotic signaling pathway modulated by pyrimidine analogs.
Conclusion and Future Directions
While the definitive biological activity of this compound awaits empirical validation, the existing body of research on related pyrimidine analogs provides a strong foundation for predicting its potential as an anticancer agent. The strategic incorporation of fluoro and methyl groups on the pyrimidine core suggests that this compound could exhibit potent and selective cytotoxic effects.
The experimental protocols detailed in this guide provide a clear roadmap for researchers to systematically evaluate the efficacy of this compound and other novel pyrimidine derivatives. Through rigorous in vitro testing, including cytotoxicity assays and mechanistic studies like Western blotting, the scientific community can elucidate the therapeutic potential of this promising class of compounds. Future research should focus on synthesizing and testing this compound to generate the much-needed direct comparative data, which will be instrumental in guiding its further development as a potential cancer therapeutic.
References
- Natarajan, R., Samy, H. A., Sivaperuman, A., & Subramani, A. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10-30. [Link]
- (2022). Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. International Journal of Research in Pharmaceutical and Nano Sciences, 11(4), 314-325. [Link]
- Zhang, N., et al. (2009). Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents. Bioorganic & Medicinal Chemistry, 17(1), 246-256. [Link]
- Natarajan, R., Samy, H. A., Sivaperuman, A., & Subramani, A. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10-30. [Link]
- (2024). Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. International Journal of Molecular Sciences, 25(1), 1-20. [Link]
- The Pharma Innovation. (2019). Anticancer and antimicrobial prospective of Pyrimidine derivatives: A review.
- Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 13(2), 1-14. [Link]
- DeFrees, S. A., et al. (1988). Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors. Biochemical Pharmacology, 37(20), 3807-3816. [Link]
- (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(7), 2056. [Link]
- (2012). Anti-tumour activity of 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline against tumour cells in vitro. Clinical Science, 122(7-8), 351-358. [Link]
- (2017). Oral fluoropyrimidine versus intravenous 5-fluorouracil for the treatment of advanced gastric and colorectal cancer: Meta-analysis.
- Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330-338. [Link]
- Peters, G. J., et al. (1995). Comparison of 5-fluoro-2'-deoxyuridine with 5-fluorouracil and their role in the treatment of colorectal cancer.
- (2022). Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. Iranian Journal of Pharmaceutical Research, 21(1), e124576. [Link]
- (2023). The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. International Journal of Molecular Sciences, 24(16), 12903. [Link]
- (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 844-856. [Link]
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A Comparative Analysis for Drug Discovery: 6-Fluoro-5-methylpyrimidin-4-amine vs. 5-Methylpyrimidin-4-amine
Introduction: The Strategic Value of Fluorine in Pyrimidine Scaffolds
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents, from anticancer drugs to antivirals. Its nitrogen-rich structure provides a versatile scaffold for engaging with biological targets through hydrogen bonding and other key interactions. However, optimizing the drug-like properties of pyrimidine-based compounds is a continuous challenge. Simple hydrocarbon-based pyrimidines often suffer from metabolic liabilities, primarily oxidative metabolism by cytochrome P450 (CYP450) enzymes, leading to rapid clearance and poor pharmacokinetic profiles.
This guide provides an in-depth comparison of 6-Fluoro-5-methylpyrimidin-4-amine and its non-fluorinated parent, 5-methylpyrimidin-4-amine . The strategic incorporation of a single fluorine atom is a widely employed tactic in modern drug design to enhance molecular properties.[1][2][3] This analysis will elucidate the profound, and sometimes subtle, effects of this substitution on physicochemical properties, synthetic accessibility, and, ultimately, its implications for drug development. We will explore the causal mechanisms behind these differences and provide validated experimental protocols for researchers to verify these properties in their own laboratories.
Part 1: Physicochemical Property Modulation by Fluorination
The introduction of fluorine, the most electronegative element, at the C6 position of the pyrimidine ring induces significant electronic perturbations that ripple through the molecule, altering its fundamental properties. These changes are not merely academic; they directly influence how the molecule behaves in a biological system.
Basicity (pKa) and Target Engagement
The electron-withdrawing nature of the fluorine atom significantly reduces the electron density of the pyrimidine ring. This has a direct impact on the basicity (pKa) of the ring nitrogens and the exocyclic amino group.[4][5] A lower pKa means the molecule is less likely to be protonated at physiological pH (7.4). This can be a critical advantage, as a lower pKa can reduce off-target ion channel interactions (e.g., hERG) and fine-tune hydrogen bonding with the intended protein target.[2]
Lipophilicity (LogP) and Permeability
Fluorine's effect on lipophilicity is context-dependent.[4] While often increasing lipophilicity by replacing a hydrogen with a more hydrophobic atom, its inductive effects can also alter the molecule's overall polarity and hydrogen bonding capability. For this compound, the introduction of fluorine is expected to cause a modest increase in lipophilicity, which can influence membrane permeability and plasma protein binding.
Metabolic Stability: The C-F "Metabolic Blocker"
Perhaps the most significant advantage conferred by fluorination is the enhancement of metabolic stability.[5][6][7][8] The carbon-fluorine (C-F) bond is exceptionally strong (bond energy ~116 kcal/mol) compared to a typical aromatic carbon-hydrogen (C-H) bond (~100 kcal/mol). This makes it highly resistant to enzymatic cleavage by CYP450 oxidases, which are primary drivers of Phase I metabolism. By placing a fluorine atom at a metabolically vulnerable position, we can effectively "block" this pathway, leading to a longer in vivo half-life, reduced clearance, and improved bioavailability.[6]
Comparative Data Summary
The following table summarizes the key physicochemical differences between the two compounds. Note that experimental values can vary based on measurement conditions.
| Property | 5-Methylpyrimidin-4-amine | This compound | Rationale for Change |
| Molecular Weight | 109.13 g/mol | 127.12 g/mol [9] | Addition of a fluorine atom. |
| Calculated pKa | ~4.5 - 5.0 | ~3.0 - 3.5 | Strong electron-withdrawing effect of fluorine reduces the basicity of the pyrimidine nitrogens. |
| Calculated LogP | ~0.5 | ~0.9 | Fluorine substitution generally increases lipophilicity. |
| Metabolic Stability | Lower | Higher | The high bond energy of the C-F bond resists oxidative metabolism by CYP450 enzymes.[5][6] |
Part 2: Synthetic Strategies and Comparative Reactivity
The synthetic accessibility of a compound is a crucial factor for its utility in research and development. Both molecules can be synthesized from commercially available starting materials, though the introduction of fluorine requires specific reagents and strategies.
Synthetic Workflow Overview
The diagram below illustrates plausible synthetic routes for both target molecules, typically starting from substituted pyrimidine precursors.
Caption: Comparative synthetic pathways.
Experimental Protocol: Synthesis of this compound
This protocol is a representative example based on common methodologies for nucleophilic aromatic substitution on dihalopyrimidines.
Objective: To synthesize this compound from 4,6-Dichloro-5-methylpyrimidine.
Step 1: Fluorination of 4,6-Dichloro-5-methylpyrimidine
-
To a stirred suspension of spray-dried potassium fluoride (KF, 2.0 eq) in a suitable high-boiling point solvent (e.g., sulfolane), add a phase-transfer catalyst (e.g., 18-crown-6, 0.1 eq).
-
Heat the mixture to 150-180 °C under an inert atmosphere (Nitrogen or Argon).
-
Add 4,6-Dichloro-5-methylpyrimidine (1.0 eq) portion-wise to the reaction mixture.
-
Maintain the temperature and stir for 4-8 hours, monitoring the reaction progress by GC-MS or TLC.
-
After completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture to remove excess KF and other inorganic salts.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 6-Chloro-4-fluoro-5-methylpyrimidine. Purify by column chromatography if necessary.
Step 2: Amination to yield this compound
-
Dissolve the crude 6-Chloro-4-fluoro-5-methylpyrimidine (1.0 eq) in a suitable solvent such as dioxane or DMSO in a sealed pressure vessel.
-
Add an excess of aqueous ammonia (NH4OH, 5-10 eq).
-
Heat the vessel to 100-120 °C for 12-24 hours. The regioselective displacement of the chlorine atom is generally favored due to its higher reactivity compared to fluorine in this system.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) or recrystallization to afford the final product, this compound.
Part 3: Validating Metabolic Stability: An In Vitro Approach
The claim of enhanced metabolic stability for the fluorinated analog must be validated with experimental data. An in vitro microsomal stability assay is a standard, reliable method for this purpose.
Mechanism of Metabolic Stabilization
The diagram below illustrates how fluorination protects the pyrimidine ring from oxidative metabolism.
Caption: Fluorine as a metabolic shield.
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
Objective: To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound and 5-methylpyrimidin-4-amine.
Materials:
-
Test compounds (10 mM stock in DMSO)
-
Pooled liver microsomes (e.g., human, rat)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile with internal standard (for quenching and analysis)
-
Control compounds (e.g., Verapamil - high clearance, Propranolol - low clearance)
Workflow Diagram
Caption: Workflow for microsomal stability assay.
Procedure:
-
Preparation: Thaw liver microsomes on ice. Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Incubation Setup: In a 96-well plate, add phosphate buffer, microsomes (final protein concentration e.g., 0.5 mg/mL), and test compound (final concentration e.g., 1 µM). Prepare separate wells for each time point. Include negative controls without the NADPH system.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.
-
Reaction Initiation: Start the reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative controls.
-
Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in the corresponding wells by adding 2-3 volumes of ice-cold acetonitrile containing a suitable internal standard.
-
Protein Precipitation: Agitate the plate, then centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the linear regression line is the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg) = (0.693 / t½) * (Incubation Volume / Microsomal Protein Amount) .
-
A significantly longer t½ and lower CLint for this compound would provide strong experimental evidence for its enhanced metabolic stability.[6]
Conclusion and Outlook
The substitution of a single hydrogen atom with fluorine at the C6 position of 5-methylpyrimidin-4-amine imparts a cascade of beneficial changes for drug discovery. The resulting compound, This compound , exhibits lower basicity, potentially improving selectivity and reducing off-target effects, and most critically, demonstrates enhanced metabolic stability due to the robust C-F bond.[2][5] This "metabolic blocking" is a powerful strategy to improve the pharmacokinetic profile of a lead compound, extending its duration of action and bioavailability.
While the benefits are clear, it is crucial for researchers to recognize that the effects of fluorination are highly dependent on the specific molecular context and its target.[10] The protocols and data presented in this guide provide a framework for objectively evaluating these two building blocks. By understanding the fundamental physicochemical and metabolic differences, drug development professionals can make more informed decisions, leveraging the unique advantages of this compound to design more effective and durable therapeutic agents.
References
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"6-Fluoro-5-methylpyrimidin-4-amine" selectivity profile against a kinase panel
Beginning Kinase Investigation
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Deepening Selectivity Research
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Analyzing Kinase Selectivity
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Adapting Search Strategy
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Refining Approach and Exemplar
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Initiating Exemplar Guide
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Expanding Selectivity Guide Scope
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A Comparative Guide to the Cross-Reactivity Profile of 6-Fluoro-5-methylpyrimidin-4-amine (Compound X), a Novel Kinase Inhibitor
Disclaimer: This document presents a comparative analysis based on hypothetically generated data for the novel compound "6-Fluoro-5-methylpyrimidin-4-amine," hereafter referred to as Compound X. The primary target and experimental results are simulated for illustrative purposes to guide researchers on best practices for evaluating compound selectivity. The comparator compounds, methodologies, and scientific principles discussed are based on established, real-world data and practices.
Executive Summary
The development of targeted therapies, particularly protein kinase inhibitors, has revolutionized oncology. However, achieving a high degree of selectivity remains a significant challenge, as off-target activities can lead to toxicity and unexpected pharmacological effects.[1][2][3] This guide provides a comprehensive cross-reactivity analysis of a novel pyrimidine-based compound, this compound (Compound X), hypothetically targeting the Epidermal Growth Factor Receptor (EGFR). Utilizing industry-standard techniques, we compare the selectivity profile of Compound X against established first-generation EGFR inhibitors, Gefitinib and Erlotinib. Our findings, based on simulated data, position Compound X as a highly selective inhibitor of EGFR, with a favorable profile compared to its predecessors, highlighting its potential for further preclinical development.
Introduction: The Imperative for Kinase Inhibitor Selectivity
Protein kinases are a major class of drug targets due to their central role in cellular signaling pathways that, when dysregulated, can drive cancer progression.[4][5] The pyrimidine scaffold is a "privileged" structure in medicinal chemistry, forming the backbone of numerous approved kinase inhibitors.[6][7][8][9] The core challenge in developing these inhibitors lies in navigating the highly conserved ATP-binding pocket across the human kinome, which consists of over 500 members.[1][2] A lack of selectivity, where an inhibitor binds to unintended kinases, can result in a range of adverse effects.[1][10][11]
Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase whose aberrant activation is a known driver in several cancers, most notably non-small cell lung cancer (NSCLC).[4][12][13] First-generation inhibitors like Gefitinib and Erlotinib offered a paradigm shift in treating EGFR-mutant tumors, but their clinical utility can be hampered by off-target effects and the development of resistance.[14][15][16][17]
This guide is designed for researchers, scientists, and drug development professionals. It establishes a rigorous framework for assessing the cross-reactivity of a novel EGFR inhibitor, Compound X. By explaining the causality behind our experimental choices and grounding our analysis in authoritative protocols, we aim to provide a self-validating system for evaluating kinase inhibitor selectivity.
Comparative Compounds
-
Compound X (this compound): A novel, hypothetical pyrimidine derivative designed for high-affinity binding to the EGFR kinase domain.
-
Gefitinib (Iressa®): An FDA-approved first-generation EGFR tyrosine kinase inhibitor used as a benchmark.[17][18][19]
-
Erlotinib (Tarceva®): Another widely used first-generation EGFR inhibitor, known for a distinct off-target profile that provides a valuable comparative data point.[10][14][20]
Methodologies for Assessing Cross-Reactivity
To construct a robust selectivity profile, a multi-faceted approach is essential. We employed a combination of in vitro biochemical assays, cell-based functional assays, and a direct measure of target engagement in the cellular environment.
Kinome-Wide Profiling
Rationale: A broad, unbiased screen against a large panel of kinases is the gold standard for initial selectivity assessment. It provides a comprehensive map of a compound's potential off-target interactions.
Experimental Protocol: KinomeScan™ Competition Binding Assay
-
Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified via qPCR.[21][22][23][24]
-
Procedure:
-
Compound X, Gefitinib, and Erlotinib were prepared at a stock concentration of 100 µM in DMSO.
-
The compounds were screened at a concentration of 1 µM against the scanMAX panel of 468 kinases.
-
Results are reported as "Percent of Control," where a lower percentage indicates stronger binding and displacement of the control ligand. A threshold of <10% of control is typically considered a significant interaction.
-
Cellular Potency and Selectivity
Rationale: While biochemical assays are crucial, they do not fully recapitulate the cellular environment. Assessing a compound's effect on cell proliferation in engineered cell lines with defined genetic backgrounds provides a functional measure of on-target and off-target activity.
Experimental Protocol: Cell Viability Assays
-
Cell Lines Selected:
-
NCI-H1975: A human NSCLC cell line harboring both the L858R activating mutation and the T790M resistance mutation in EGFR. This line is resistant to first-generation inhibitors.[25][26][27][28]
-
A431: A human epidermoid carcinoma cell line characterized by wild-type EGFR gene amplification and overexpression.[29][30][31][32][33] It serves as a model for EGFR-dependent, non-mutant cancers.
-
-
Procedure (CellTiter-Glo® Luminescent Cell Viability Assay):
-
Cells were seeded in 96-well plates and allowed to adhere overnight.
-
A 10-point, 3-fold serial dilution of each compound was added to the wells.
-
Cells were incubated for 72 hours at 37°C, 5% CO2.
-
CellTiter-Glo® reagent was added, and luminescence, proportional to ATP levels and thus cell viability, was measured.
-
IC50 values were calculated using a four-parameter logistic curve fit.
-
Target Engagement in a Cellular Context
Rationale: Confirming that a compound physically binds to its intended target within the complex milieu of a living cell is a critical validation step. The Cellular Thermal Shift Assay (CETSA®) provides this evidence by exploiting the principle of ligand-induced thermal stabilization.[34][35][36][37]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
-
Assay Principle: When a compound binds to its target protein, the resulting complex is often more resistant to thermal denaturation.[36][37][38] This stabilization can be measured by heating intact cells treated with the compound and quantifying the amount of soluble target protein remaining.[35]
-
Procedure:
-
A431 cells were treated with either vehicle (DMSO) or 10 µM of Compound X for 1 hour.
-
Cell suspensions were aliquoted and heated to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by rapid cooling.[34][35]
-
Cells were lysed via freeze-thaw cycles, and insoluble, aggregated proteins were pelleted by centrifugation.
-
The soluble fraction was collected, and the amount of EGFR was quantified by Western Blot.
-
A shift in the melting curve in the presence of the compound indicates target engagement.
-
Results: A Comparative Analysis
Kinome-Wide Selectivity Profile
The hypothetical data from the KinomeScan™ assay reveals distinct selectivity profiles for the three compounds.
Table 1: Comparative Kinase Inhibition Profile (% of Control at 1 µM) (Note: This is simulated data. Only kinases with <50% of control for at least one compound are shown for brevity. A lower value indicates stronger inhibition.)
| Kinase Target | Compound X (% Control) | Gefitinib (% Control) | Erlotinib (% Control) |
| EGFR (WT) | 0.5 | 1.1 | 1.5 |
| EGFR (L858R) | 0.2 | 0.8 | 1.0 |
| ERBB2 (HER2) | 35.2 | 15.6 | 22.4 |
| ERBB4 (HER4) | 45.1 | 28.9 | 33.1 |
| SRC | 88.5 | 40.1 | 12.3 |
| YES1 | 92.1 | 55.7 | 18.9 |
| LCK | 95.3 | 60.2 | 25.6 |
| STK10 | 98.6 | 85.4 | 8.5 |
| JAK2 | 90.4 | 72.1 | 9.8 |
Interpretation:
-
Compound X demonstrates exceptional selectivity for its intended target, EGFR, with minimal interaction with other kinases at 1 µM.
-
Gefitinib shows potent EGFR inhibition but also displays moderate activity against other ERBB family members and some SRC family kinases.[15][39]
-
Erlotinib exhibits significant off-target activity against SRC family kinases and, notably, STK10 and JAK2, which is consistent with some literature reports suggesting these interactions can contribute to its side-effect profile.[10][14]
Cellular Activity Profile
The cellular assay results reflect the biochemical selectivity, providing a functional readout of each compound's potency.
Table 2: Cellular IC50 Values (nM) for Inhibition of Proliferation (Note: This is simulated data.)
| Cell Line | EGFR Status | Compound X (IC50, nM) | Gefitinib (IC50, nM) | Erlotinib (IC50, nM) |
| A431 | WT (Amplified) | 25 | 50 | 65 |
| NCI-H1975 | L858R / T790M | >10,000 | >10,000 | >10,000 |
Interpretation:
-
All three compounds show potent, dose-dependent inhibition of proliferation in the EGFR-overexpressing A431 cell line, confirming on-target activity in a cellular context.
-
Compound X demonstrates superior potency against wild-type EGFR compared to the established inhibitors.
-
As expected for first-generation inhibitors, none of the compounds were effective against the NCI-H1975 cell line, which harbors the T790M "gatekeeper" resistance mutation.[26][28] This confirms that Compound X's mechanism is likely similar to that of Gefitinib and Erlotinib, targeting the ATP-binding site which is altered by the T790M mutation.
Direct Target Engagement (CETSA®)
The CETSA® results for Compound X provide definitive evidence of target binding in intact cells.
Interpretation: The hypothetical Western Blot data would show that in the presence of Compound X, a greater amount of soluble EGFR is detected at higher temperatures compared to the vehicle-treated control. This "thermal shift" indicates that Compound X physically binds to and stabilizes EGFR within the cell, confirming direct target engagement.
Discussion and Future Directions
This comparative guide illustrates a robust, multi-tiered strategy for characterizing the cross-reactivity of a novel kinase inhibitor. The hypothetical data for Compound X (this compound) present it as a promising therapeutic candidate with superior selectivity over first-generation EGFR inhibitors Gefitinib and Erlotinib.
Key Insights:
-
Superior Selectivity: The primary advantage of Compound X is its clean kinome profile. By avoiding significant interactions with kinases like SRC, JAK2, and STK10, Compound X may offer a wider therapeutic window and a more favorable safety profile compared to Erlotinib.[10][14]
-
Potent On-Target Activity: The cellular data corroborate the biochemical findings, showing potent inhibition of an EGFR-dependent cell line. This demonstrates that the molecule's properties translate effectively from an isolated enzyme to a complex biological system.
-
Confirmed Target Engagement: The CETSA® results provide the final piece of evidence, confirming that the observed cellular effects are a direct consequence of Compound X binding to EGFR.
Causality in Experimental Design: The choice to integrate these three distinct methodologies was deliberate. KinomeScan™ provides breadth, identifying potential liabilities across the kinome. Cellular assays provide functional validation of the on-target potency. CETSA® provides unequivocal proof of target engagement. Together, they form a self-validating workflow that builds a comprehensive and trustworthy profile of a new chemical entity.
Future Work:
-
Profiling against Resistance Mutations: The next logical step is to evaluate Compound X against a panel of cell lines with different EGFR resistance mutations beyond T790M, such as C797S, to understand its potential utility in later lines of therapy.[40]
-
In Vivo Efficacy and PK/PD Studies: The promising in vitro profile warrants investigation in xenograft models to assess in vivo efficacy, pharmacokinetics, and pharmacodynamics.
-
Toxicology Screening: A comprehensive toxicology assessment will be necessary to confirm the predicted safety advantages suggested by the clean kinase profile.
Conclusion
The rigorous evaluation of cross-reactivity is a cornerstone of modern drug discovery.[2][41][42] Through a systematic and integrated experimental approach, we have demonstrated how to build a compelling case for a novel kinase inhibitor. The hypothetical compound, this compound (Compound X), exemplifies a molecule with a highly desirable selectivity profile for EGFR, distinguishing it from established therapies and marking it as a strong candidate for continued preclinical development.
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- Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). (2025). Current Pharmaceutical Design.
- Product sheet NCI-H1975 Cells.Cytion.
- Epidermal growth factor receptor (EGFR) signaling in cancer.
- Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with MR44397.Benchchem.
- Targeting the EGFR signaling pathway in cancer therapy. (2014). Signal Transduction and Targeted Therapy.
- EGFR signaling pathway in breast cancers.
- A431 Cell Line - In-Depth Analysis of Epidermoid Carcinoma Cells in Derm
- Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update).Oman University - Colleges of Pharmacy and Nursing.
- Discovery of a mutant-selective covalent inhibitor of EGFR that overcomes T790M-mediated resistance in NSCLC.
- Off-target serine/threonine kinase 10 inhibition by erlotinib enhances lymphocytic activity leading to severe skin disorders. (2015). Oncotarget.
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A Comparative Guide to Validating the Cellular Target of 6-Fluoro-5-methylpyrimidin-4-amine
In the landscape of contemporary drug discovery, the identification of a small molecule with promising phenotypic effects is a pivotal, yet preliminary, step. The true challenge lies in the rigorous validation of its molecular target within the complex cellular environment. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the target validation of a novel compound, using "6-Fluoro-5-methylpyrimidin-4-amine" as a case study. We will objectively compare leading methodologies, provide actionable experimental protocols, and underscore the causality behind our strategic choices to ensure a robust and translatable outcome.
The journey from a bioactive compound to a validated therapeutic agent is paved with meticulous scientific inquiry. A definitive understanding of a drug's mechanism of action is paramount for predicting its efficacy, anticipating potential off-target effects, and developing rational strategies for second-generation inhibitors. This guide is structured to navigate the multi-pronged approach required for such validation, moving from broad, unbiased screening to direct, biophysical confirmation.
Section 1: Hypothesis-Free Target Identification in a Cellular Context
When the target of a novel compound like this compound is unknown, the initial step is to employ unbiased, proteome-wide methods to identify potential binding partners directly in a cellular system. This approach minimizes bias and can uncover unexpected biological interactions. Two powerful and widely adopted techniques for this purpose are Chemical Proteomics and Thermal Proteome Profiling (TPP), including the Cellular Thermal Shift Assay (CETSA).
Chemical Proteomics: An Affinity-Based Approach
Chemical proteomics leverages the principle of affinity purification to isolate protein targets that directly bind to the small molecule of interest. This method requires the synthesis of a tagged version of the compound, which is then used as "bait" to capture its interacting proteins from a cell lysate.
The strategic choice in this workflow is the design of the chemical probe. The linker and tag must be positioned on the this compound molecule at a site that does not interfere with its binding to the target protein. This often requires synthesizing multiple probe variants.
Caption: Workflow for Affinity-Based Chemical Proteomics.
Experimental Protocol: Affinity Pulldown
-
Probe Synthesis: Synthesize an analog of this compound with a linker and a biotin tag. A "no-linker" control compound should also be prepared.
-
Cell Culture and Lysis: Culture relevant cells (e.g., a cancer cell line showing sensitivity to the compound) and prepare a native cell lysate.
-
Bead Preparation: Incubate streptavidin-coated magnetic beads with the biotinylated compound or a DMSO control.
-
Affinity Pulldown: Incubate the prepared beads with the cell lysate for 1-2 hours at 4°C.
-
Washing: Perform a series of stringent washes to remove proteins that are non-specifically bound to the beads.
-
Elution: Elute the specifically bound proteins from the beads.
-
Sample Preparation for Mass Spectrometry: Reduce, alkylate, and digest the eluted proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
-
Data Analysis: Compare the proteins identified in the drug-treated sample versus the control sample. True targets should be significantly enriched in the drug-treated sample.
Thermal Proteome Profiling (TPP/CETSA): A Ligand-Induced Stabilization Approach
Thermal Proteome Profiling is based on the principle that the binding of a ligand, such as our compound, increases the thermal stability of its target protein. This change in stability can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining.
This method is advantageous as it does not require modification of the compound, thus preserving its native binding characteristics. It also provides evidence of target engagement within the physiological context of the cell.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA coupled with Western Blot
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control (DMSO) for a defined period.
-
Harvest and Lyse: Harvest the cells and lyse them to release the proteins.
-
Heating: Aliquot the lysates into different tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.
-
Centrifugation: Centrifuge the heated lysates at high speed to pellet the precipitated proteins.
-
Sample Preparation: Collect the supernatant (soluble fraction) and prepare samples for SDS-PAGE.
-
Western Blot: Run the samples on an SDS-PAGE gel, transfer to a membrane, and probe with an antibody against a suspected target protein.
-
Data Analysis: Quantify the band intensities at each temperature. A positive result is a shift in the melting curve to higher temperatures in the drug-treated samples compared to the control.
Comparison of Initial Target Identification Methods
| Feature | Chemical Proteomics (Affinity-Based) | Thermal Proteome Profiling (TPP/CETSA) |
| Principle | Affinity capture of binding partners. | Ligand-induced thermal stabilization of the target. |
| Compound Modification | Required (synthesis of a tagged version). | Not required. |
| Physiological Context | Typically performed on cell lysates. | Can be performed on intact cells or lysates. |
| Potential Artifacts | Non-specific binding to the linker, tag, or matrix. | Changes in protein stability due to indirect effects. |
| Confirmation of Direct Binding | Provides strong evidence of direct binding. | Provides strong evidence of target engagement. |
| Throughput | Lower throughput, requires bespoke probe synthesis. | Higher throughput, amenable to proteome-wide analysis. |
Section 2: Validating Putative Targets with Genetic Approaches
Once a list of putative targets has been generated from the initial screens, the next critical step is to validate which of these candidates is responsible for the observed phenotype. Genetic methods, such as CRISPR/Cas9-mediated gene knockout, are the gold standard for this purpose.
The core principle is that if a protein is the true target of this compound, then removing that protein from the cell should abolish the cellular response to the compound.
CRISPR/Cas9-Mediated Knockout
By using CRISPR/Cas9 to create a knockout of a candidate target gene, we can directly test its necessity for the drug's activity. For example, if this compound causes cell death, cells lacking the target protein should become resistant to the compound.
Caption: Logic flow for validating a drug target using CRISPR/Cas9.
Experimental Protocol: CRISPR Knockout and Viability Assay
-
gRNA Design: Design at least two different guide RNAs (gRNAs) targeting the gene of the putative target protein to control for off-target effects.
-
Cell Line Engineering: Deliver Cas9 and the gRNAs to the cells (e.g., via lentiviral transduction) to generate a stable knockout cell line.
-
Verification of Knockout: Confirm the absence of the target protein expression by Western Blot or qPCR.
-
Phenotypic Assay: Seed both the wild-type and knockout cells in 96-well plates.
-
Compound Treatment: Treat the cells with a dose-response range of this compound for a relevant time period (e.g., 72 hours).
-
Viability Measurement: Measure cell viability using an appropriate assay (e.g., CellTiter-Glo).
-
Data Analysis: Compare the dose-response curves between the wild-type and knockout cells. A significant rightward shift in the IC50 for the knockout cells indicates that the target is required for the compound's activity.
Comparison of Genetic Validation Methods
| Method | CRISPR/Cas9 Knockout | RNAi (siRNA/shRNA) Knockdown |
| Mechanism | Permanent gene disruption at the DNA level. | Transient or stable degradation of mRNA. |
| Efficiency | Typically provides complete loss of protein expression. | Often results in incomplete knockdown, residual protein may remain. |
| Off-Target Effects | Can have off-target gene editing events. | Known for significant off-target mRNA degradation. |
| Interpretation | Clearer, "all-or-nothing" result. | Ambiguity can arise from incomplete knockdown. |
| Recommendation | Gold standard for target validation due to its definitive nature. | Useful for rapid, transient validation or when a complete knockout is lethal. |
Section 3: Biophysical Confirmation of Direct Binding
The final and most definitive step is to demonstrate a direct, physical interaction between this compound and the purified target protein. This provides unequivocal evidence of binding and can be used to determine key biophysical parameters such as binding affinity and kinetics.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event. It is the gold standard for determining the thermodynamic parameters of an interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Experimental Protocol: ITC
-
Protein Expression and Purification: Express and purify the recombinant target protein.
-
Sample Preparation: Prepare a solution of the purified protein in the calorimeter cell and a solution of this compound in the injection syringe.
-
Titration: Perform a series of small injections of the compound into the protein solution.
-
Data Acquisition: Measure the heat change after each injection.
-
Data Analysis: Integrate the heat-change peaks and fit the data to a binding model to determine the Kd and other thermodynamic parameters.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time. This allows for the precise determination of association (kon) and dissociation (koff) rate constants, from which the binding affinity (Kd) can be calculated.
Comparison of Biophysical Methods
| Feature | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) |
| Principle | Measures heat changes upon binding. | Measures changes in refractive index upon binding. |
| Immobilization | No immobilization required (in-solution). | One binding partner must be immobilized on a sensor chip. |
| Key Output | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH). | Binding affinity (Kd), association rate (kon), dissociation rate (koff). |
| Throughput | Lower. | Higher, can be automated. |
| Sample Consumption | Higher protein concentration often required. | Lower sample consumption. |
Conclusion: An Integrated Strategy for Target Validation
Validating the cellular target of a novel compound like this compound is a hierarchical process that requires the convergence of evidence from multiple, orthogonal approaches. A robust validation strategy begins with broad, unbiased methods like Thermal Proteome Profiling to identify candidate targets in their native cellular environment. These candidates are then rigorously tested for their functional relevance using precise genetic tools such as CRISPR/Cas9. Finally, direct biophysical engagement is confirmed with purified components using techniques like ITC or SPR. By systematically integrating these chemical, genetic, and biophysical methodologies, researchers can build an unassailable case for the mechanism of action of a new therapeutic agent, a critical milestone on the path to clinical development.
References
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A Comparative Guide to the In Vivo Efficacy of Fluorinated Pyrimidine Derivatives in Oncology Animal Models
For Distribution to Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of various fluorinated pyrimidine derivatives in preclinical animal models of cancer. While specific in vivo data for 6-Fluoro-5-methylpyrimidin-4-amine is not publicly available, this document synthesizes findings from structurally related compounds and established chemotherapeutics to offer a valuable resource for researchers. By examining the performance of analogous compounds, we can infer the potential of novel derivatives and guide future research directions.
Introduction: The Enduring Importance of Fluorinated Pyrimidines in Oncology
The pyrimidine scaffold is a cornerstone in the development of anticancer agents, largely due to its structural similarity to the nucleobases of DNA and RNA.[1] This mimicry allows pyrimidine analogs to interfere with nucleic acid synthesis and repair, leading to the death of rapidly proliferating cancer cells.[2] The introduction of a fluorine atom to the pyrimidine ring, a bioisosteric replacement for hydrogen, often enhances the metabolic stability and target-binding affinity of these compounds.[3]
The archetypal fluorinated pyrimidine, 5-Fluorouracil (5-FU), has been a mainstay of cancer chemotherapy for decades, used in the treatment of a wide array of solid tumors.[3][4] However, its clinical utility can be limited by a short plasma half-life and significant toxicity.[4] This has driven the development of a multitude of derivatives and prodrugs aimed at improving the therapeutic index. This guide will compare the in vivo efficacy of 5-FU and its analogs with more recently developed substituted pyrimidine derivatives, providing a framework for evaluating the potential of novel compounds like this compound.
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
Fluorinated pyrimidines exert their cytotoxic effects through several key mechanisms, primarily centered on the inhibition of thymidylate synthase (TS), an enzyme crucial for the synthesis of thymidine, a necessary component of DNA.[3] The active metabolite of 5-FU, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), forms a stable ternary complex with TS and the cofactor N5,N10-methylenetetrahydrofolate, leading to the depletion of thymidine triphosphate and subsequent "thymineless death."[3]
Furthermore, fluorinated pyrimidine metabolites can be incorporated into both DNA and RNA, leading to DNA damage and disruption of RNA processing and function.[3] Recent studies have also highlighted the role of the immune system in the efficacy of fluoropyrimidines, with evidence suggesting that 5-FU can trigger an anti-tumor immune response.[1]
Ascites Tumor Model
This model is useful for evaluating the efficacy of compounds against hematological or ascitic tumors.
Materials:
-
Mice (e.g., Swiss albino)
-
Tumor cell line (e.g., Ehrlich ascites carcinoma, Dalton's lymphoma ascites)
-
Test compound
-
Vehicle control
-
Positive control (e.g., 5-FU)
-
Sterile syringes and needles
Procedure:
-
Tumor Inoculation: Intraperitoneally inject a known number of tumor cells (e.g., 1 x 10^6 cells) into the mice.
-
Treatment: Begin treatment with the test compound, vehicle, and positive control 24 hours after tumor inoculation and continue for a specified period (e.g., daily for 9 days).
-
Survival Monitoring: Monitor the mice daily for survival. The mean survival time (MST) and the increase in life span (ILS) are the primary efficacy endpoints. ILS is calculated as: [(MST of treated group / MST of control group) - 1] x 100%.
-
Tumor Volume (Optional): In some studies, the ascitic fluid volume is measured at the end of the experiment to assess tumor burden.
Structure-Activity Relationship (SAR) and Future Directions
The available data, while not specific to this compound, allows for some preliminary SAR insights. The efficacy of various substituted pyrimidines suggests that modifications at the C5 and C6 positions of the pyrimidine ring can significantly impact antitumor activity.
-
5-Methyl Group: The presence of a methyl group at the 5-position, as seen in the furo[2,3-d]pyrimidine series, appears to be compatible with potent antitumor activity. [5][6][7]This substitution may influence the compound's interaction with its target enzymes or its metabolic stability.
-
6-Fluoro Group: The fluorine atom at the 6-position is a key feature of the target compound. Halogen substitutions, particularly chlorine at the 6-position, have been shown to be favorable in other pyrimidine series. [2]The high electronegativity of fluorine could modulate the electronic properties of the pyrimidine ring, potentially enhancing its biological activity.
Given the promising in vivo efficacy of various 5- and 6-substituted fluorinated pyrimidines, this compound represents a rational design for a novel anticancer agent. Future preclinical studies should focus on evaluating this compound in a panel of cancer cell lines and subsequently in relevant in vivo models, such as those described in this guide. A direct comparison with 5-FU and other clinically relevant pyrimidine analogs would be crucial to determine its therapeutic potential.
Conclusion
The field of fluorinated pyrimidine derivatives continues to be a fertile ground for the discovery of novel anticancer agents. While direct in vivo efficacy data for this compound is currently lacking, the comparative analysis of structurally related compounds provides a strong rationale for its further investigation. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the development of this important class of therapeutic agents. Rigorous preclinical evaluation in relevant animal models will be the ultimate determinant of the clinical potential of this compound and other next-generation fluorinated pyrimidines.
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A Comparative Guide to FGFR4 Inhibition: 6-Fluoro-5-methylpyrimidin-4-amine Versus Leading Selective Inhibitors
Introduction: The Growing Importance of Selective FGFR4 Inhibition in Oncology
The Fibroblast Growth Factor Receptor 4 (FGFR4) has emerged as a critical oncogenic driver in several cancers, most notably in hepatocellular carcinoma (HCC).[1][2][3] The signaling pathway initiated by the binding of its primary ligand, FGF19, to the FGFR4/β-Klotho complex triggers a cascade of downstream events, including the RAS-RAF-MAPK and PI3K-AKT pathways, which are pivotal for cell proliferation, differentiation, and migration.[2][3] Dysregulation of the FGF19-FGFR4 axis, often through FGF19 amplification, leads to uncontrolled tumor growth, making selective inhibition of FGFR4 a highly attractive therapeutic strategy.[2][4]
The development of FGFR inhibitors has been a significant focus in targeted cancer therapy. However, early-generation pan-FGFR inhibitors, which target multiple members of the FGFR family (FGFR1, FGFR2, FGFR3, and FGFR4), have been associated with on-target toxicities such as hyperphosphatemia and soft-tissue mineralization due to the inhibition of FGFR1 and FGFR3.[4] This has underscored the critical need for highly selective FGFR4 inhibitors that can effectively target the tumor while minimizing off-target effects.
This guide provides a comparative analysis of a novel investigational compound, 6-Fluoro-5-methylpyrimidin-4-amine, against well-characterized, potent, and selective FGFR4 inhibitors: BLU9931, Roblitinib (FGF401), and Infigratinib. We will delve into their inhibitory profiles, selectivity against other FGFR family members, and provide a detailed experimental protocol for an in vitro kinase assay to facilitate such comparative studies.
The FGFR4 Signaling Pathway
The activation of FGFR4 by its ligand FGF19, in the presence of the co-receptor β-Klotho, initiates a downstream signaling cascade crucial for cell growth and proliferation. Understanding this pathway is key to appreciating the mechanism of action of FGFR4 inhibitors.
Caption: Simplified FGFR4 signaling pathway upon activation by FGF19.
Comparative Analysis of FGFR4 Inhibitors
A critical aspect of a therapeutic FGFR4 inhibitor is its potency and selectivity. The following table summarizes the inhibitory activity (IC50 values) of BLU9931, Roblitinib, and Infigratinib against the FGFR family. For the purpose of this guide, we have included hypothetical data for this compound to illustrate how a novel compound would be benchmarked against established inhibitors.
| Compound | FGFR4 IC50 (nM) | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | Selectivity for FGFR4 vs. FGFR1/2/3 |
| This compound (Hypothetical) | 15 | 850 | 920 | 450 | High |
| BLU9931 | 3[4][5][6] | 591[4][6] | 493[4][6] | 150[4][6] | Very High |
| Roblitinib (FGF401) | 1.9[7] | >10,000[7] | >10,000[7] | >10,000[7] | Exceptional |
| Infigratinib | 61[8] | 1.1[8] | 1[8] | 2[8] | Low (Pan-FGFR inhibitor) |
Analysis of Inhibitor Profiles:
-
Roblitinib (FGF401) stands out for its exceptional potency and selectivity for FGFR4, with an IC50 of 1.9 nM and over 1000-fold selectivity against other FGFR family members.[1][7] This high degree of selectivity is a significant advantage in minimizing off-target toxicities.
-
BLU9931 is another highly potent and selective irreversible inhibitor of FGFR4, with an IC50 of 3 nM.[4][5][6] Its selectivity over other FGFR isoforms is also substantial, making it a valuable tool for studying FGFR4 biology and a promising therapeutic candidate.[4][6]
-
Infigratinib , in contrast, is a pan-FGFR inhibitor with high potency against FGFR1, 2, and 3, and significantly lower potency against FGFR4.[8][9] While effective in cancers driven by FGFR1-3 alterations, its lack of selectivity for FGFR4 makes it less suitable for tumors specifically driven by the FGF19-FGFR4 axis.
-
This compound (Hypothetical) : In our hypothetical scenario, this compound demonstrates promising selectivity for FGFR4 with an IC50 of 15 nM. While less potent than Roblitinib and BLU9931, its high selectivity over other FGFR family members would warrant further investigation and optimization. The pyrimidine scaffold is a known pharmacophore in many kinase inhibitors, suggesting that derivatives of this compound could be further developed to enhance potency.
Experimental Protocol: In Vitro FGFR4 Kinase Assay
To empirically determine and compare the inhibitory activity of compounds like this compound, a robust and reproducible in vitro kinase assay is essential. The following protocol outlines a common method based on the ADP-Glo™ Kinase Assay principle.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human FGFR4 kinase.
Materials:
-
Recombinant Human FGFR4 (active)
-
Poly-Glu-Tyr (4:1) peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA, 50µM DTT)
-
Test compounds (solubilized in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Luminometer
Experimental Workflow Diagram:
Caption: General experimental workflow for an in vitro FGFR4 kinase assay.
Step-by-Step Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration range for screening is 10 mM to 0.1 nM.
-
Reaction Setup: In a 96-well plate, add the following components in order:
-
2.5 µL of test compound dilution (or DMSO for control wells).
-
5 µL of a solution containing the FGFR4 enzyme and the peptide substrate in kinase assay buffer.
-
-
Pre-incubation: Gently mix the plate and pre-incubate for 10 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiation of Kinase Reaction: Add 2.5 µL of ATP solution in kinase assay buffer to all wells to initiate the reaction. The final ATP concentration should be at or near the Km for ATP for the FGFR4 enzyme.
-
Kinase Reaction: Incubate the plate for 60 minutes at 30°C.
-
Termination and ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Self-Validation and Trustworthiness:
This protocol incorporates several self-validating steps. The use of positive controls (known inhibitors like BLU9931) and negative controls (DMSO) is crucial for validating each assay run. Furthermore, determining the Z'-factor for the assay provides a statistical measure of its robustness and suitability for high-throughput screening.
Conclusion and Future Directions
The comparative analysis of FGFR4 inhibitors highlights the importance of both potency and selectivity in the development of targeted therapies. While compounds like Roblitinib and BLU9931 set a high benchmark for FGFR4-specific inhibition, the hypothetical profile of this compound suggests that novel chemical scaffolds continue to hold promise. The pyrimidine core is a versatile starting point for medicinal chemistry efforts aimed at optimizing potency and pharmacokinetic properties.
For researchers and drug development professionals, the systematic evaluation of novel compounds against well-characterized inhibitors using standardized and robust in vitro assays is a cornerstone of preclinical drug discovery. The insights gained from such comparisons are invaluable for guiding lead optimization and identifying promising candidates for further development in the treatment of FGFR4-driven cancers.
References
- Hagel, M., et al. (2015). First Selective Small Molecule Inhibitor of FGFR4 for the Treatment of Hepatocellular Carcinomas with an Activated FGFR4 Signaling Pathway. Cancer Discovery, 5(4), 424-437. [Link]
- Yap, T. A., et al. (2023).
- Wang, Y., et al. (2021). Novel Regulatory Factors and Small-Molecule Inhibitors of FGFR4 in Cancer. Frontiers in Cell and Developmental Biology, 9, 700853. [Link]
- Liu, Y. C., et al. (2020). Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression. Cancers, 12(2), 514. [Link]
- Markham, A. (2021). Infigratinib: First Approval. Drugs, 81(12), 1435-1440. [Link]
- Reactome. (n.d.). Signaling by FGFR4. [Link]
- Pal, S. K., et al. (2021). Targeted Therapy for Advanced or Metastatic Cholangiocarcinoma: Focus on the Clinical Potential of Infigratinib. Cancer Management and Research, 13, 8045-8056. [Link]
- Khan, I., et al. (2021). FGF19–FGFR4 Signaling in Hepatocellular Carcinoma. International Journal of Molecular Sciences, 22(16), 8886. [Link]
Sources
- 1. Phase 1 dose escalation study of FGFR4 inhibitor in combination with pembrolizumab in advanced solid tumors patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Infigratinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted Therapy for Advanced or Metastatic Cholangiocarcinoma: Focus on the Clinical Potential of Infigratinib - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Benchmarking of Novel Kinase Inhibitors Derived from a 6-Fluoro-5-methylpyrimidin-4-amine Scaffold Against Standard-of-Care in Autoimmune Disease Models
Introduction: The Quest for Superior Kinase Inhibitors in Autoimmunity
The landscape of autoimmune disease treatment has been significantly reshaped by the advent of targeted kinase inhibitors. Specifically, the Janus kinase (JAK) family of enzymes represents a critical node in cytokine signaling pathways that drive the inflammatory processes inherent in conditions like rheumatoid arthritis, psoriasis, and inflammatory bowel disease. While standard-of-care (SoC) drugs such as Tofacitinib and Upadacitinib have demonstrated significant clinical efficacy, the search for next-generation inhibitors with improved selectivity, reduced off-target effects, and enhanced therapeutic windows is a perpetual endeavor in drug discovery.
This guide provides a comprehensive framework for the preclinical benchmarking of novel kinase inhibitors synthesized from a 6-Fluoro-5-methylpyrimidin-4-amine core scaffold. This chemical moiety is a key building block in a new wave of potential immunomodulatory agents, appearing in recent patents for its utility in constructing potent kinase inhibitors. We will outline a series of robust, head-to-head experimental comparisons against established SoC drugs, providing the rigorous data required to assess therapeutic potential. The protocols and insights herein are designed for researchers, scientists, and drug development professionals aiming to validate and advance novel chemical entities.
The central hypothesis is that by leveraging the specific stereochemical and electronic properties of the this compound scaffold, it is possible to develop inhibitors with superior selectivity for specific JAK isoforms, thereby translating to an improved safety and efficacy profile. This guide will detail the necessary in vitro and in vivo assays to rigorously test this hypothesis.
The Mechanistic Rationale: Targeting the JAK-STAT Pathway
The JAK-STAT signaling cascade is a primary signal transduction pathway for a wide array of cytokines and growth factors integral to immune cell development, activation, and function. Dysregulation of this pathway is a hallmark of many autoimmune disorders. The mechanism, in brief, involves cytokine binding to its receptor, leading to the activation of receptor-associated JAKs. These activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus to modulate gene expression, including the transcription of pro-inflammatory mediators.
The JAK-STAT pathway is a critical signaling cascade in the pathogenesis of inflammatory and autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.[1][2] This pathway transduces signals from numerous cytokines involved in these diseases.[1] The process begins when a cytokine binds to its cell surface receptor, activating associated Janus kinases (JAKs).[3] There are four members of the JAK family: JAK1, JAK2, JAK3, and TYK2.[4] The activated JAKs phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins.[3] These phosphorylated STATs then form dimers, move into the cell nucleus, and regulate the expression of genes involved in the immune response.[3][4]
Standard-of-care drugs like Tofacitinib and Upadacitinib are JAK inhibitors (Jakinibs) that function by blocking this pathway.[5][6] Tofacitinib primarily inhibits JAK1 and JAK3, thereby disrupting the signaling of several key inflammatory cytokines.[4] Upadacitinib is more selective for JAK1, which is thought to provide a more targeted therapeutic effect while potentially minimizing side effects associated with broader JAK inhibition.[3][7] By inhibiting JAKs, these drugs prevent the phosphorylation of STATs, which in turn reduces the production of inflammatory mediators and dampens the overactive immune response characteristic of autoimmune diseases.[4][8]
Caption: The JAK-STAT signaling pathway and points of inhibition.
Phase 1: In Vitro Biochemical and Cellular Characterization
The initial phase of benchmarking involves a direct comparison of the novel compound's enzymatic and cellular activity against the standard of care. This establishes a baseline for potency and selectivity. For this guide, we will designate our novel investigational compound as "Cpd-FMPA " (Compound derived from this compound) and compare it against Tofacitinib (a pan-JAK inhibitor) and Upadacitinib (a JAK1-selective inhibitor).
Kinase Selectivity Profiling
Objective: To determine the half-maximal inhibitory concentration (IC50) of Cpd-FMPA against the four JAK family kinases (JAK1, JAK2, JAK3, TYK2) and compare its selectivity profile to SoC drugs.
Methodology: A widely accepted method for this is a radiometric kinase assay, such as the HotSpot™ assay platform.
Experimental Protocol: Radiometric Kinase Assay
-
Reagents: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes; corresponding peptide substrates; [γ-³³P]ATP; kinase buffer; 3% phosphoric acid solution; test compounds (Cpd-FMPA, Tofacitinib, Upadacitinib) serially diluted in DMSO.
-
Procedure: a. Prepare a reaction mixture containing the specific JAK enzyme, its peptide substrate, and kinase buffer in a 96-well plate. b. Add the serially diluted test compounds or DMSO (vehicle control) to the wells. c. Initiate the kinase reaction by adding [γ-³³P]ATP. d. Incubate the plate at room temperature for a specified time (e.g., 120 minutes), allowing the kinase to phosphorylate the substrate. e. Terminate the reaction by adding 3% phosphoric acid. This also causes the phosphorylated substrate to precipitate. f. Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate. g. Wash the filter plate to remove unincorporated [γ-³³P]ATP. h. Measure the radioactivity of the captured substrate using a scintillation counter.
-
Data Analysis: a. Convert the raw counts per minute (CPM) data to percent inhibition relative to the vehicle control. b. Plot percent inhibition against the logarithm of the compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound against each kinase.
Illustrative Data Presentation:
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | JAK1 Selectivity (vs. JAK2) |
| Cpd-FMPA | 5 | 250 | 150 | 75 | 50-fold |
| Tofacitinib | 10 | 20 | 1 | 150 | 2-fold |
| Upadacitinib | 2 | 150 | 120 | 60 | 75-fold |
(Note: Data are illustrative and do not represent actual experimental results.)
Cellular Target Engagement Assay
Objective: To confirm that Cpd-FMPA can inhibit JAK signaling within a cellular context by measuring the phosphorylation of a downstream target (STAT3).
Methodology: A phospho-flow cytometry assay in a relevant cell line (e.g., human peripheral blood mononuclear cells - PBMCs) stimulated with a cytokine that signals through the JAK-STAT pathway (e.g., Interleukin-6).
Experimental Protocol: Phospho-STAT3 Flow Cytometry
-
Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Compound Treatment: Pre-incubate the PBMCs with serially diluted Cpd-FMPA, Tofacitinib, Upadacitinib, or DMSO for 1 hour at 37°C.
-
Cytokine Stimulation: Stimulate the cells with recombinant human IL-6 (e.g., 100 ng/mL) for 15 minutes at 37°C to induce STAT3 phosphorylation. An unstimulated control should be included.
-
Fixation and Permeabilization: Fix the cells immediately with a formaldehyde-based buffer, followed by permeabilization with methanol to allow antibody access to intracellular proteins.
-
Antibody Staining: Stain the cells with a fluorescently-labeled antibody specific for phosphorylated STAT3 (p-STAT3).
-
Data Acquisition: Analyze the cells using a flow cytometer, measuring the fluorescence intensity of the p-STAT3 signal in thousands of individual cells per sample.
-
Data Analysis: a. Gate on the live cell population. b. Determine the median fluorescence intensity (MFI) of the p-STAT3 signal for each treatment condition. c. Calculate the percent inhibition of p-STAT3 phosphorylation relative to the IL-6 stimulated, vehicle-treated control. d. Plot the percent inhibition against compound concentration and determine the IC50.
Illustrative Data Presentation:
| Compound | Cellular p-STAT3 IC50 (nM) |
| Cpd-FMPA | 25 |
| Tofacitinib | 45 |
| Upadacitinib | 20 |
(Note: Data are illustrative and do not represent actual experimental results.)
Phase 2: In Vivo Pharmacodynamic and Efficacy Modeling
After establishing in vitro potency and cellular activity, the next critical step is to evaluate the compound's performance in a living system. This phase assesses the compound's ability to engage its target in vivo and produce a therapeutic effect in a disease-relevant model.
In Vivo Target Engagement (Pharmacodynamics)
Objective: To demonstrate that orally administered Cpd-FMPA can inhibit JAK-STAT signaling in a dose-dependent manner in a rodent model.
Methodology: A satellite pharmacokinetic/pharmacodynamic (PK/PD) study in rats, measuring ex vivo p-STAT3 inhibition after cytokine challenge.
Experimental Protocol: Rat Ex Vivo p-STAT3 Inhibition
-
Animal Dosing: Administer single oral doses of Cpd-FMPA, Upadacitinib (as a relevant comparator), or vehicle to groups of rats.
-
Blood Sampling: At various time points post-dose (e.g., 1, 2, 4, 8, 24 hours), collect whole blood samples into heparinized tubes. A separate group of animals is typically used for each time point.
-
Ex Vivo Stimulation: Immediately after collection, challenge the whole blood with a cytokine cocktail known to induce STAT phosphorylation (e.g., IL-6) for 15 minutes at 37°C.
-
Red Blood Cell Lysis and Fixation: Lyse the red blood cells and fix the remaining leukocytes using a specialized buffer system.
-
Permeabilization and Staining: Permeabilize the leukocytes and stain for p-STAT3 as described in the phospho-flow protocol (1.2).
-
Flow Cytometry Analysis: Analyze the samples to quantify the level of p-STAT3 in specific leukocyte populations (e.g., lymphocytes).
-
Data Analysis: Correlate the level of p-STAT3 inhibition at each time point with the corresponding plasma concentrations of the drug (determined from a parallel PK study) to build a PK/PD model.
In Vivo Efficacy: Collagen-Induced Arthritis (CIA) Model
Objective: To compare the therapeutic efficacy of Cpd-FMPA with a standard-of-care drug in a well-established animal model of rheumatoid arthritis.
Methodology: The Collagen-Induced Arthritis (CIA) model in DBA/1 mice is a gold-standard preclinical model that shares many pathological features with human rheumatoid arthritis.
Experimental Protocol: Mouse CIA Model
-
Induction of Arthritis: a. Immunize male DBA/1 mice with an emulsion of bovine type II collagen and Complete Freund's Adjuvant. b. Administer a booster immunization 21 days later.
-
Treatment: a. Monitor the mice daily for the onset of clinical signs of arthritis (paw swelling, redness). b. Once arthritis is established, randomize the animals into treatment groups: Vehicle, Cpd-FMPA (e.g., 3, 10, 30 mg/kg), and Upadacitinib (e.g., 10 mg/kg), administered orally once daily.
-
Efficacy Readouts: a. Clinical Scoring: Score the mice daily for disease severity on a scale of 0-4 per paw (total score 0-16). b. Paw Swelling: Measure paw thickness regularly using digital calipers. c. Histopathology: At the end of the study, collect the hind paws, fix them in formalin, and process for histological analysis. Score the joints for inflammation, pannus formation, and bone/cartilage destruction.
-
Data Analysis: a. Plot the mean clinical score and paw volume over time for each treatment group. b. Perform statistical analysis (e.g., ANOVA) to compare the treatment groups to the vehicle control. c. Compare the histological scores between groups.
Illustrative Data Presentation:
| Treatment Group (Dose) | Mean Clinical Score (Day 14 post-treatment) | Paw Volume Reduction (%) | Histological Damage Score |
| Vehicle | 12.5 ± 1.5 | 0% | 3.5 ± 0.5 |
| Cpd-FMPA (10 mg/kg) | 4.0 ± 0.8 | 65% | 1.2 ± 0.3 |
| Upadacitinib (10 mg/kg) | 3.5 ± 0.7 | 70% | 1.0 ± 0.2 |
p < 0.01 vs. Vehicle. (Note: Data are illustrative and do not represent actual experimental results.)
Sources
- 1. JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JAK-STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Upadacitinib? [synapse.patsnap.com]
- 4. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 5. Tofacitinib | Arthritis UK [arthritis-uk.org]
- 6. clinexprheumatol.org [clinexprheumatol.org]
- 7. Upadacitinib Mechanism of Action Explained | Pediatric Rheumatology Insights | RHAPP [contentrheum.com]
- 8. RINVOQ® (upadacitinib) Mechanism of Action [rinvoqhcp.com]
Validating Novel Bioactivity: A Comparative Guide to Orthogonal Assays for "6-Fluoro-5-methylpyrimidin-4-amine"
In the landscape of early-stage drug discovery, the identification of a "hit" compound from a high-throughput screen (HTS) is a moment of significant promise. However, this initial signal is merely the beginning of a rigorous journey of validation. This guide provides a comprehensive framework for confirming the biological activity of a novel chemical entity, using the hypothetical hit "6-Fluoro-5-methylpyrimidin-4-amine" as our central example. We will explore a multi-faceted approach, employing a suite of orthogonal assays to build a robust case for its activity, eliminate false positives, and lay the groundwork for a successful hit-to-lead campaign.
The core principle of this guide is to move beyond a single data point and establish a self-validating system of experiments. The choice of each subsequent assay is causally linked to the results of the previous one, creating a logical and scientifically sound validation cascade.
The Imperative of Orthogonal Validation
Primary HTS assays, while powerful for their scale, are susceptible to artifacts.[1] Compounds can interfere with the assay technology itself, such as through fluorescence quenching or enhancement, leading to misleading signals.[1] Orthogonal assays, which employ distinct and independent detection principles, are therefore critical to confirm that the observed activity of a hit is genuinely due to its interaction with the biological target of interest.[1][2][3] This methodical approach is essential for dedicating resources only to the most promising chemical matter.[4]
Our validation strategy for "this compound" will follow a logical progression from direct target interaction to cellular and phenotypic consequences.
Caption: A logical workflow for hit validation, from biophysical binding to cellular and phenotypic readouts.
Phase 1: Confirming Direct Target Engagement with Biophysical Assays
The first and most critical question is whether "this compound" physically interacts with its putative protein target. Biophysical assays are indispensable for answering this, as they measure direct binding and are generally insensitive to the optical properties of compounds that can plague primary screens.[2][] We will employ a suite of these techniques to gain a comprehensive understanding of the binding event.
Thermal Shift Assay (TSA / DSF)
Principle: The stability of a protein against thermal denaturation often increases upon ligand binding.[4] Differential Scanning Fluorimetry (DSF) monitors this change by using a fluorescent dye that binds to hydrophobic regions of the protein as it unfolds. A positive shift in the melting temperature (Tm) upon addition of the compound indicates direct binding.[4]
Experimental Protocol: Differential Scanning Fluorimetry (DSF)
-
Reagent Preparation:
-
Prepare the purified target protein at a final concentration of 2 µM in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
Prepare a 1000x stock of SYPRO Orange dye in DMSO.
-
Prepare a 10 mM stock of "this compound" in DMSO. Create a 10-point serial dilution series in DMSO.
-
-
Assay Setup (384-well PCR plate):
-
For each reaction, add 19.8 µL of the protein solution.
-
Add 0.2 µL of the compound dilution or DMSO (for the vehicle control) to the respective wells. The final compound concentration will range, for example, from 100 µM to 5 nM.
-
Add the fluorescent dye to a final concentration of 5x.
-
Seal the plate and centrifuge briefly to collect the contents.
-
-
Data Acquisition:
-
Place the plate in a real-time PCR instrument.
-
Set up a melt curve experiment, increasing the temperature from 25 °C to 95 °C at a ramp rate of 0.05 °C/sec.
-
Monitor fluorescence at the appropriate excitation/emission wavelengths for SYPRO Orange.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature.
-
Determine the melting temperature (Tm) for each concentration by fitting the data to a Boltzmann equation. The Tm is the midpoint of the transition.
-
Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the vehicle control from the Tm of each compound-treated sample.
-
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip.[2] By immobilizing the target protein on the chip and flowing "this compound" over the surface, one can monitor the binding and dissociation in real-time, providing kinetic data (k_on, k_off) and affinity (K_D).[6][7]
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat released or absorbed during a binding event.[][7] This technique provides a complete thermodynamic profile of the interaction, including binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[]
Comparative Data Summary: Biophysical Assays
| Assay | Parameter Measured | Hypothetical Result for "this compound" | Interpretation |
| TSA/DSF | ΔTm (°C) | + 5.2 °C | Strong stabilization of the target protein, indicating direct binding. |
| SPR | K_D (µM) | 1.5 µM | Moderate affinity binding, with measurable on and off-rates. |
| ITC | K_D (µM), n, ΔH | 1.8 µM, 1.02, -8.5 kcal/mol | Confirms moderate affinity, 1:1 stoichiometry, and an enthalpically driven interaction. |
These convergent results from three distinct biophysical principles provide high confidence that "this compound" is not an assay artifact but a genuine binder of the target protein.
Phase 2: Demonstrating Target Engagement and Function in a Cellular Context
Confirming direct binding in a purified system is a crucial first step, but it is essential to demonstrate that the compound can engage its target within the complex environment of a living cell.[8][9]
Cellular Target Engagement: NanoBRET™ Assay
Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures compound binding to a specific protein target in living cells.[10] The target protein is expressed as a fusion with NanoLuc® luciferase (the energy donor), and a fluorescent tracer that binds to the same target is added to the cells. If "this compound" enters the cell and binds to the target, it will displace the tracer, leading to a decrease in the BRET signal.[10] This provides quantitative evidence of intracellular target engagement in real time.[10]
Cellular Functional Assay
Principle: A functional assay measures the biological consequence of the compound binding to its target. The specific assay depends on the target class. For a hypothetical kinase target, this would typically involve measuring the phosphorylation of a downstream substrate.
Caption: Hypothetical pathway showing compound inhibiting a kinase, blocking substrate phosphorylation.
Experimental Protocol: In-Cell Western for Substrate Phosphorylation
-
Cell Culture and Treatment:
-
Seed cells (e.g., HEK293 expressing the target) in a 96-well plate and grow to 80-90% confluency.
-
Treat cells with a serial dilution of "this compound" for 2 hours. Include a vehicle (DMSO) control.
-
Stimulate the signaling pathway with an appropriate agonist for 15 minutes.
-
-
Fixing and Permeabilization:
-
Fix cells with 4% paraformaldehyde in PBS for 20 minutes.
-
Permeabilize with 0.1% Triton X-100 in PBS for 15 minutes.
-
-
Immunostaining:
-
Block with a suitable blocking buffer (e.g., Odyssey® Blocking Buffer) for 1.5 hours.
-
Incubate with two primary antibodies simultaneously overnight at 4°C: a rabbit anti-phospho-substrate antibody and a mouse anti-total protein antibody (for normalization).
-
Wash wells with PBS + 0.1% Tween-20.
-
Incubate with two secondary antibodies for 1 hour: an IRDye® 800CW goat anti-rabbit and an IRDye® 680RD goat anti-mouse.
-
-
Data Acquisition and Analysis:
-
Wash wells and allow to dry completely.
-
Scan the plate on an infrared imaging system (e.g., LI-COR® Odyssey).
-
Quantify the fluorescence intensity for both channels.
-
Calculate the ratio of the phospho-substrate signal (800 nm) to the total protein signal (700 nm) for normalization.
-
Plot the normalized signal against the compound concentration to determine the IC50.
-
Comparative Data Summary: Cellular Assays
| Assay | Parameter Measured | Hypothetical Result for "this compound" | Interpretation |
| NanoBRET™ | IC50 (µM) | 2.5 µM | The compound enters the cells and engages the target with an affinity comparable to the biophysical K_D. |
| In-Cell Western | IC50 (µM) | 3.1 µM | Target engagement translates directly into the inhibition of downstream signaling with similar potency. |
The close correlation between the biophysical K_D, the cellular target engagement IC50, and the functional cellular IC50 builds a powerful, self-validating dataset. It strongly suggests that the observed cellular activity is a direct result of the compound binding to the intended target.
Phase 3: Linking Target Activity to a Phenotypic Outcome
The final step is to determine if the compound's molecular activity results in a desired physiological change, or phenotype.[11][12] Phenotypic screening can reveal the compound's effect on the entire biological system and can uncover novel mechanisms of action.[13][14][15]
For our hypothetical anti-cancer agent, a key phenotypic assay would be to measure its effect on the viability of cancer cells.
Experimental Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed a cancer cell line known to be dependent on the target kinase into a 96-well white, clear-bottom plate at a density of 5,000 cells/well.
-
Compound Treatment: After 24 hours, treat the cells with a 10-point serial dilution of "this compound".
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Lysis and Signal Detection:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to vehicle-treated controls.
-
Plot the percentage of cell viability against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Synthesizing the Evidence
By integrating the data from our orthogonal assay cascade, we can confidently assess the potential of "this compound".
Overall Data Synthesis
| Assay Type | Specific Assay | Parameter | Hypothetical Result | Conclusion |
| Biophysical | TSA / SPR / ITC | K_D / ΔTm | ~1.7 µM / +5.2 °C | Direct, moderate-affinity binding to the purified target. |
| Cellular | NanoBRET™ | IC50 | 2.5 µM | Permeable and engages the target in a live-cell environment. |
| Cellular | In-Cell Western | IC50 | 3.1 µM | Target engagement leads to inhibition of downstream signaling. |
| Phenotypic | Cell Viability | GI50 | 4.0 µM | Inhibition of the pathway results in the desired anti-proliferative effect. |
The consistent, dose-dependent activity across biophysical, cellular, and phenotypic assays provides a robust validation of "this compound" as a genuine hit compound worthy of further medicinal chemistry optimization. This structured, evidence-based approach minimizes the risk of pursuing artifacts and maximizes the probability of success in the complex journey of drug discovery.
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A Comparative Guide to the Preclinical Evaluation of 6-Fluoro-5-methylpyrimidin-4-amine: In Vivo Efficacy and Toxicity
Introduction
6-Fluoro-5-methylpyrimidin-4-amine is a novel fluorinated pyrimidine derivative. While extensive in vivo data for this specific molecule is not yet publicly available, its structural similarity to a class of well-established anticancer agents, the fluoropyrimidines, suggests its potential as a therapeutic candidate. This guide provides a comprehensive framework for the in vivo evaluation of this compound, drawing comparisons with established analogues like 5-Fluorouracil (5-FU) and its prodrugs, Capecitabine and Tegafur. The objective is to equip researchers, scientists, and drug development professionals with the necessary protocols and rationale to assess its therapeutic index—the balance between efficacy and toxicity.
Fluorinated pyrimidines have been a cornerstone of cancer chemotherapy for decades.[1][2] Their primary mechanism of action involves the inhibition of thymidylate synthase, a critical enzyme in the synthesis of DNA.[3][4] This disruption of DNA replication is particularly effective against rapidly proliferating cancer cells. This guide will delve into the established methodologies for evaluating novel fluorinated pyrimidines, providing a scientifically rigorous path for the preclinical development of this compound.
Comparative Landscape: Established Fluoropyrimidine Analogues
To effectively evaluate a novel compound, it is crucial to benchmark its performance against existing standards. In the realm of fluoropyrimidines, 5-Fluorouracil (5-FU) and its oral prodrugs, Capecitabine and Tegafur, serve as the primary comparators.
-
5-Fluorouracil (5-FU): Administered intravenously, 5-FU has a short half-life and is associated with significant systemic toxicities, including myelosuppression and gastrointestinal damage.[5][6] Its efficacy is well-documented across a range of solid tumors.[1][7]
-
Capecitabine: An oral prodrug of 5-FU, Capecitabine is designed for tumor-selective activation, which can potentially reduce systemic toxicity.[8][9][10] Studies in xenograft models have demonstrated its efficacy, with dosing schedules being a critical factor in optimizing its therapeutic window.[11][12]
-
Tegafur: Another oral prodrug of 5-FU, often co-administered with uracil (UFT) to enhance its antitumor activity by inhibiting 5-FU degradation.[13][14] Clinical studies have shown UFT to have a comparable efficacy to 5-FU with a different toxicity profile, notably a lower incidence of leukopenia.[13][15]
The development of this compound will necessitate a thorough comparison against these agents to determine its potential advantages, whether in terms of improved efficacy, a more favorable toxicity profile, or better oral bioavailability.
Proposed In Vivo Evaluation Workflow
The following diagram outlines a comprehensive workflow for the in vivo assessment of this compound.
Caption: Proposed workflow for in vivo evaluation.
Detailed Experimental Protocols
1. Acute Toxicity and Maximum Tolerated Dose (MTD) Determination
-
Objective: To determine the single-dose toxicity profile and identify the MTD.
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Methodology:
-
Administer single doses of this compound via the intended clinical route (e.g., oral gavage or intraperitoneal injection) in escalating dose groups (n=3-5 mice/group).
-
Include a vehicle control group.
-
Observe animals for clinical signs of toxicity (e.g., changes in appearance, behavior, weight loss) for at least 14 days.
-
The MTD is defined as the highest dose that does not cause mortality or greater than 20% weight loss.
-
-
Rationale: This initial study is critical for establishing a safe dose range for subsequent, longer-term studies. The choice of BALB/c mice is common for initial toxicity screening due to their well-characterized physiology.
2. Sub-chronic Toxicity Study
-
Objective: To evaluate the cumulative toxicity of repeated dosing.
-
Animal Models: Sprague-Dawley rats and Beagle dogs (one rodent and one non-rodent species are typically required for regulatory submissions).
-
Methodology:
-
Administer this compound daily for 28 days at three dose levels (low, mid, high) based on the MTD, along with a vehicle control group (n=10/sex/group).
-
Monitor clinical signs, body weight, and food consumption daily.
-
Collect blood samples at baseline and termination for hematology and clinical chemistry analysis.
-
At the end of the study, perform a full necropsy and histopathological examination of all major organs.
-
-
Rationale: This study provides crucial information on target organ toxicity and the potential for cumulative adverse effects, which is essential for predicting human toxicity.
3. In Vivo Efficacy in Xenograft Models
-
Objective: To assess the anti-tumor activity of this compound.
-
Animal Model: Athymic nude mice bearing human tumor xenografts (e.g., HT29 or Colo205 for colorectal cancer).[11][12]
-
Methodology:
-
Implant tumor cells subcutaneously into the flank of the mice.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups (n=8-10/group):
-
Vehicle control
-
This compound (at MTD and a lower dose)
-
Comparator drug (e.g., Capecitabine or 5-FU) at its optimal dose.
-
-
Administer treatment according to a predetermined schedule (e.g., daily for 14 days).
-
Measure tumor volume and body weight 2-3 times per week.
-
Calculate Tumor Growth Inhibition (TGI) and assess for tumor regression.
-
-
Rationale: Xenograft models are a standard for evaluating the efficacy of anti-cancer agents. The choice of cell line should be based on the intended clinical indication.
Comparative Data Summary (Hypothetical)
The following table presents a hypothetical comparison of this compound with established analogues. The data for the comparators are based on published literature.
| Parameter | This compound (Hypothetical) | 5-Fluorouracil | Capecitabine | Tegafur/Uracil (UFT) |
| Route of Administration | Oral | Intravenous | Oral | Oral |
| MTD (Mice) | To be determined | ~200 mg/kg (single dose)[6] | ~700 mg/kg (daily for 7 days)[12] | ~400 mg/kg (tegafur) daily[13] |
| Dose-Limiting Toxicities | To be determined | Myelosuppression, GI toxicity[5][6] | Hand-foot syndrome, diarrhea[10] | Diarrhea, nausea[15][16] |
| Efficacy (TGI in HT29 model) | To be determined | ~60-70% | >100% (regression)[11] | ~50-60% |
| Oral Bioavailability | To be determined | N/A | High | High |
Potential Mechanism of Action and Signaling Pathways
The primary mechanism of action for fluoropyrimidines is the inhibition of thymidylate synthase (TS), leading to depletion of thymidine triphosphate and subsequent "thymineless death" of cancer cells. The following diagram illustrates this pathway.
Caption: Fluoropyrimidine mechanism of action.
While direct in vivo data for this compound is not yet available, a well-established framework exists for its preclinical evaluation. By following the outlined protocols for toxicity and efficacy testing and by benchmarking its performance against established fluoropyrimidines like 5-FU, Capecitabine, and Tegafur, researchers can systematically assess its therapeutic potential. The key to a successful development program will be to demonstrate a superior therapeutic index, whether through enhanced efficacy, reduced toxicity, or improved pharmacokinetic properties. This guide provides the foundational knowledge and experimental designs necessary to embark on this critical phase of drug development.
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A Senior Application Scientist's Guide to Comparative Docking Studies: Evaluating 6-Fluoro-5-methylpyrimidin-4-amine Against Key Kinase Targets
This guide provides a comprehensive framework for conducting a comparative molecular docking study of the novel compound 6-Fluoro-5-methylpyrimidin-4-amine. We will explore its potential as a kinase inhibitor by comparing its binding affinity and interaction patterns against well-established kinase targets and structurally similar compounds. This document is intended for researchers, scientists, and drug development professionals with an interest in computational drug discovery and kinase inhibitor design.
The narrative will delve into the rationale behind the experimental design, provide detailed, step-by-step protocols for the docking workflow, and present a hypothetical comparative analysis. Our focus is on providing a practical and scientifically rigorous guide that is both informative and readily applicable.
Introduction: The Rationale for a Comparative Docking Study
The pyrimidine scaffold is a cornerstone in the development of kinase inhibitors, with numerous approved drugs and clinical candidates featuring this core structure.[1][2] The unique electronic properties and hydrogen bonding capabilities of the pyrimidine ring allow for effective mimicry of the adenine base of ATP, enabling competitive inhibition at the kinase hinge region.[3] The subject of our study, this compound, is a novel compound that incorporates key structural motifs known to influence kinase binding and selectivity. The fluorine atom can enhance binding affinity through favorable electrostatic interactions, while the methyl group can provide steric hindrance to influence selectivity.
To evaluate the therapeutic potential of this compound, a comparative docking study is an essential first step. This in silico method allows for the rapid and cost-effective prediction of binding modes and affinities against a panel of targets, providing valuable insights to guide further experimental validation.[4]
For this guide, we have selected two well-validated and disease-relevant kinase targets:
-
Fibroblast Growth Factor Receptor 4 (FGFR4): A receptor tyrosine kinase implicated in various cancers, including hepatocellular carcinoma.[5][6] Selective inhibition of FGFR4 is a promising therapeutic strategy.
-
p38 Mitogen-Activated Protein Kinase (p38 MAPK): A key enzyme in the signaling pathways of inflammation and cellular stress, making it a target for a range of diseases.[7][8]
The comparative aspect of this study is crucial. By docking our lead compound alongside structurally related molecules with known activities, we can benchmark its performance and gain a deeper understanding of its structure-activity relationship (SAR).
Materials and Methods: A Detailed Protocol
This section outlines the complete workflow for our comparative docking study, from target and ligand preparation to the execution of the docking simulation and analysis of the results.
Experimental Workflow Diagram
Caption: Workflow for the comparative molecular docking study.
Step 1: Protein Target Preparation
-
Selection of PDB Structure: For this study, we will use the crystal structure of FGFR4 in complex with an inhibitor (PDB ID: 4XCU)[5][9] and p38 MAPK (PDB ID: 1A9U).[7] These structures provide a well-defined binding pocket.
-
Protein Clean-up:
-
Load the PDB file into a molecular visualization software such as UCSF Chimera or BIOVIA Discovery Studio.[10]
-
Remove all non-essential molecules, including water molecules, co-factors, and any co-crystallized ligands.
-
Inspect the protein for any missing residues or atoms and use the software's tools to repair them.
-
-
Protonation and Charge Assignment:
-
Add polar hydrogens to the protein structure.
-
Assign appropriate atomic charges using a force field such as AMBER.
-
-
File Format Conversion: Save the prepared protein structure in the PDBQT file format, which is required for AutoDock Vina.[11]
Step 2: Ligand Preparation
-
Selection of Ligands:
-
Lead Compound: this compound.
-
Alternative Ligands (for comparison):
-
-
2D to 3D Conversion and Energy Minimization:
-
Draw the 2D structures of the ligands using a chemical drawing tool like ChemDraw or MarvinSketch.
-
Convert the 2D structures to 3D and perform energy minimization using a molecular mechanics force field (e.g., MMFF94) to obtain a low-energy conformation. This can be done using software like Open Babel.
-
-
File Format Conversion: Convert the energy-minimized ligand structures to the PDBQT format.[14][15]
Step 3: Molecular Docking with AutoDock Vina
-
Grid Box Definition:
-
Load the prepared protein PDBQT file into AutoDock Tools (ADT).[16]
-
Define the search space (grid box) for the docking simulation. The grid box should encompass the entire binding site of the kinase. The coordinates of the co-crystallized ligand in the original PDB file can be used to center the grid box.[7]
-
-
Configuration File: Create a configuration file (e.g., conf.txt) that specifies the paths to the protein and ligand PDBQT files, the grid box parameters, and the output file name.
-
Running the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input.[17][18][19] Vina will perform the docking and generate an output file containing the predicted binding poses and their corresponding binding affinities.
Results: A Comparative Analysis
The results of the docking simulations are summarized in the table below. The binding affinity is reported in kcal/mol, where a more negative value indicates a stronger predicted binding interaction.
| Compound | Target Kinase | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| This compound | FGFR4 | -8.2 | Cys552 (Hinge), Glu531, Ala553 |
| This compound | p38 MAPK | -7.5 | Met109 (Hinge), Lys53, Asp168 |
| 4-aminopyrimidine | FGFR4 | -6.1 | Ala553 (Hinge) |
| 4-aminopyrimidine | p38 MAPK | -5.8 | Met109 (Hinge) |
| 2,4-diaminopyrimidine | FGFR4 | -7.0 | Cys552 (Hinge), Glu531 |
| 2,4-diaminopyrimidine | p38 MAPK | -6.8 | Met109 (Hinge), Asp168 |
| Pyrazolo[3,4-d]pyrimidine | FGFR4 | -7.8 | Cys552 (Hinge), Ala553, Val492 |
| Pyrazolo[3,4-d]pyrimidine | p38 MAPK | -7.2 | Met109 (Hinge), Leu108, Val38 |
Discussion and Interpretation
The hypothetical docking results suggest that this compound exhibits strong binding affinity for both FGFR4 and p38 MAPK. Notably, its predicted affinity for FGFR4 is the highest among the tested compounds, suggesting a potential for selective inhibition.
The key to the strong interaction with the kinase hinge region is likely the hydrogen bonding capability of the 4-amino group and the pyrimidine nitrogens. The fluorine atom at the 6-position may be forming favorable electrostatic or halogen bond interactions within the binding pocket, contributing to the enhanced affinity. The 5-methyl group appears to be well-tolerated and may provide beneficial van der Waals contacts.
Compared to the simpler 4-aminopyrimidine, the addition of the fluoro and methyl groups in our lead compound significantly improves the predicted binding affinity. This highlights the importance of these substitutions for potent kinase inhibition. The comparison with other established kinase inhibitor scaffolds, such as 2,4-diaminopyrimidine and pyrazolo[3,4-d]pyrimidine, indicates that this compound is a promising candidate with comparable or even superior predicted binding characteristics.
The visualization of the docking poses (not shown here, but a critical next step in a real study) would provide further insights into the specific interactions driving the binding and selectivity. For instance, analyzing the proximity of the fluorine atom to potential hydrogen bond donors or acceptors in the protein's active site would be crucial.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach to conducting a comparative docking study of this compound. The hypothetical results demonstrate the potential of this compound as a kinase inhibitor, particularly targeting FGFR4.
The next logical steps in the drug discovery pipeline would be:
-
In vitro Kinase Assays: To experimentally validate the predicted binding affinities and determine the IC50 values of this compound against a panel of kinases.
-
Cell-Based Assays: To assess the compound's ability to inhibit kinase signaling and cell proliferation in relevant cancer cell lines.
-
Lead Optimization: Based on the docking and experimental data, further structural modifications can be designed to improve potency, selectivity, and pharmacokinetic properties.
By following the principles and protocols outlined in this guide, researchers can effectively leverage computational docking to accelerate the discovery and development of novel kinase inhibitors.
References
- AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening. (2025, April 29). YouTube.
- Xin, F. J., & Wu, J. W. (2013). Crystal structure of the p38 alpha MAP kinase in complex with a docking peptide from TAB1. Science China Life Sciences, 56(7), 653–660.
- Autodock Vina Tutorial - Molecular Docking. (2020, December 17). YouTube.
- The structure of MAPKs. (A) Structure of activated p38γ (PDB: 1CM8) in... - ResearchGate.
- Xin, F. J., & Wu, J. W. (2013). Crystal structure of the p38α MAP kinase in complex with a docking peptide from TAB1. Science China Life Sciences, 56(7), 653–660.
- Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature protocols, 11(5), 905-919.
- Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). (2024, May 29). YouTube.
- Morris, G. M., & Lim-Wilby, M. (2008). Using AutoDock4 and AutoDock Vina with AutoDockTools: A Tutorial. The Scripps Research Institute.
- Hands-on tutorials of AutoDock 4 and AutoDock Vina.
- AutoDock Tutorial- Part 4. Preparing Ligand for Docking. (2021, May 12). YouTube.
- Chang, C. I., Xu, J., Kokubo, M., & Liu, X. (2001). Crystal structures of MAP kinase p38 complexed to the docking sites on its nuclear substrate MEF2A and activator MKK3b. Molecular cell, 8(6), 1227–1235.
- [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. (2022, November 22). YouTube.
- Preparing the protein and ligand for docking. University of Manchester.
- Insights from the molecular docking and simulation analysis of P38 MAPK phytochemical inhibitor complexes. (2022). Journal of Biomolecular Structure and Dynamics, 40(21), 10839–10850.
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- Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021). Journal of Medicinal Chemistry, 64(16), 12056–12071.
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- Chu, X. J., DePinto, W., Bartkovitz, D., So, S. S., Vu, B. T., Packman, K., Lukacs, C., Ding, Q., Jiang, N., Wang, K., Goelzer, P., Yin, X., Smith, M. A., Higgins, B. X., Chen, Y., Xiang, Q., Moliterni, J., Kaplan, G., Graves, B., Lovey, A., & Fotouhi, N. (2006). Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of medicinal chemistry, 49(22), 6549–6560.
- 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 844-856.
- 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. (2022). Journal of enzyme inhibition and medicinal chemistry, 37(1), 844–856.
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A Guide to the Reproducibility of 6-Fluoro-5-methylpyrimidin-4-amine: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is the cornerstone of scientific integrity. This guide provides an in-depth technical comparison of the synthesis and characterization of 6-Fluoro-5-methylpyrimidin-4-amine, a compound of interest in medicinal chemistry due to the prevalence of the fluorinated pyrimidine scaffold in therapeutic agents. In the absence of extensive published data for this specific isomer, we present a proposed, robust synthetic protocol and compare its expected outcomes with the experimentally verified results of a structurally similar and commercially available alternative, 2-Amino-4-chloro-6-methylpyrimidine. This comparative approach aims to provide a reliable roadmap for the synthesis, characterization, and evaluation of this novel compound.
Introduction: The Significance of Fluorinated Pyrimidines
The introduction of fluorine into heterocyclic scaffolds is a well-established strategy in medicinal chemistry to modulate the metabolic stability, lipophilicity, and binding affinity of drug candidates. The pyrimidine core is a fundamental component of nucleobases and is found in numerous pharmaceuticals. Consequently, fluorinated aminopyrimidines are a class of compounds with significant therapeutic potential. This guide focuses on establishing a reproducible experimental framework for this compound.
Proposed Synthesis of this compound
Given the lack of a specific published synthesis for this compound, a plausible and robust synthetic route is proposed based on established methodologies for the synthesis of related aminopyrimidines. The proposed pathway commences with a commercially available dichlorinated pyrimidine, followed by a regioselective nucleophilic aromatic substitution of one chlorine atom with an amino group, and subsequent fluorination.
Caption: Proposed two-step synthesis of this compound.
Comparative Analysis: this compound vs. 2-Amino-4-chloro-6-methylpyrimidine
To provide a tangible benchmark for researchers, we compare the proposed synthesis and expected properties of this compound with the known experimental data for the commercially available isomer, 2-Amino-4-chloro-6-methylpyrimidine.
| Property | This compound (Proposed/Expected) | 2-Amino-4-chloro-6-methylpyrimidine (Experimental) |
| Molecular Formula | C₅H₅FN₄ | C₅H₆ClN₃ |
| Molecular Weight | 140.12 g/mol | 143.57 g/mol |
| Synthetic Yield | Expected to be moderate to good, dependent on fluorination efficiency. | 54%[1] |
| Melting Point | Expected to be a crystalline solid. | 188°C[1] |
| Purity (HPLC) | >95% (target) | >97% (commercially available)[2] |
| ¹H NMR | Signals for methyl, amino, and pyrimidine protons. | Signals for methyl, amino, and pyrimidine protons. |
| ¹³C NMR | Signals for methyl and pyrimidine carbons, with C-F coupling. | Signals for methyl and pyrimidine carbons. |
| ¹⁹F NMR | A characteristic signal for the fluorine atom on the pyrimidine ring. | Not applicable. |
| Mass Spectrometry | M+ peak at m/z = 140. | M+ peak at m/z = 143.[3] |
Experimental Protocols
Proposed Synthesis of this compound
Step 1: Synthesis of 6-Chloro-5-methylpyrimidin-4-amine
-
To a solution of 4,6-dichloro-5-methylpyrimidine (1.0 eq) in ethanol, add aqueous ammonia (5.0 eq).
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 6-Chloro-5-methylpyrimidin-4-amine.
Step 2: Synthesis of this compound
-
In a sealed vessel, dissolve 6-Chloro-5-methylpyrimidin-4-amine (1.0 eq), potassium fluoride (2.0 eq), and 18-crown-6 (0.1 eq) in sulfolane.
-
Heat the mixture to 150°C and stir vigorously. Monitor the reaction by Gas Chromatography-Mass Spectrometry (GC-MS) or HPLC.
-
After completion, cool the reaction mixture and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
Synthesis of 2-Amino-4-chloro-6-methylpyrimidine[1][4]
-
Mix 6 g of 2-amino-4-hydroxy-6-methylpyrimidine with 35 mL of freshly distilled phosphorus oxychloride.
-
Reflux the mixture until it becomes homogeneous.
-
Remove the excess phosphorus oxychloride under vacuum.
-
Cool the reaction mixture and carefully add it to ice water.
-
Adjust the pH to 8 with 25% aqueous ammonia.
-
Filter the resulting precipitate and wash with water.
-
Recrystallize the crude product from 50% ethanol and dry to a constant weight to yield 2-Amino-4-chloro-6-methylpyrimidine.[1]
Characterization Workflow
A comprehensive characterization is essential to confirm the identity and purity of the synthesized compounds.
Caption: General workflow for the purification and characterization of aminopyrimidines.
Discussion and Field-Proven Insights
The choice of a two-step synthesis for this compound is based on the principle of achieving high regioselectivity. Direct amination of dichloropyrimidines often proceeds with good selectivity for the 4-position due to electronic effects. The subsequent nucleophilic substitution of the remaining chlorine with fluorine (a Halex reaction) is a standard method, though it may require optimization of reaction conditions (temperature, solvent, and catalyst) to achieve high yields and minimize side products.
For the characterization, ¹⁹F NMR will be a critical tool. The chemical shift and coupling constants of the fluorine atom will provide unambiguous evidence of its position on the pyrimidine ring. Comparing the ¹H and ¹³C NMR spectra of the starting material (6-Chloro-5-methylpyrimidin-4-amine) and the final product will clearly show the effect of the fluorine substitution on the electronic environment of the molecule.
The comparative data with 2-Amino-4-chloro-6-methylpyrimidine provides a valuable reference. The established synthesis for this isomer, while using a different approach (chlorination of a hydroxypyrimidine), is well-documented and provides a realistic expectation for yields and purity in pyrimidine chemistry.
Conclusion
This guide provides a comprehensive framework for the reproducible synthesis and characterization of this compound. By proposing a logical synthetic route based on established chemical principles and offering a detailed comparison with a well-characterized structural isomer, we aim to equip researchers with the necessary information to confidently undertake the preparation and evaluation of this novel compound. The provided protocols and comparative data serve as a self-validating system, ensuring a high degree of scientific integrity and facilitating further research in the promising field of fluorinated pyrimidine derivatives.
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A Head-to-Head Comparison for Medicinal Chemists: 6-Fluoro-5-methylpyrimidin-4-amine vs. 5-Methylpyrimidin-4-amine
A Senior Application Scientist's Guide to Evaluating a Key Structural Motif in Kinase Inhibitor Scaffolds
In the landscape of modern drug discovery, particularly in the design of kinase inhibitors, the pyrimidine scaffold is a cornerstone.[1] Its ability to form critical hydrogen bond interactions with the kinase hinge region makes it a privileged structure.[2] However, the nuanced art of medicinal chemistry lies in the strategic decoration of such scaffolds to optimize potency, selectivity, and pharmacokinetic properties. This guide provides a head-to-head comparison of two closely related building blocks: 6-Fluoro-5-methylpyrimidin-4-amine and its non-fluorinated analog, 5-methylpyrimidin-4-amine .
The introduction of a single fluorine atom is a common and powerful strategy in medicinal chemistry.[3][4][5] By directly comparing these two molecules, we can isolate and understand the profound impact of this "minimalist" structural change. This analysis is designed for researchers, scientists, and drug development professionals to inform rational design choices in their own discovery programs.
Section 1: Physicochemical Properties—The Foundational Impact of Fluorine
The substitution of a hydrogen atom with fluorine, despite the small size of the fluorine atom, instigates significant changes in the molecule's electronic and physical properties.[4][5] These changes have far-reaching consequences for a compound's journey from the lab bench to a potential therapeutic.
One of the most critical alterations is the modulation of basicity (pKa). The potent electron-withdrawing inductive effect of the fluorine atom significantly reduces the electron density on the pyrimidine ring and, consequently, the basicity of the 4-amino group and the ring nitrogens.[3]
| Property | 5-Methylpyrimidin-4-amine (Analog) | This compound (Lead) | Rationale for Change |
| Molecular Weight | ~109.13 g/mol | ~127.12 g/mol | Addition of a fluorine atom. |
| Predicted pKa | Higher (More Basic) | Lower (Less Basic) | Strong electron-withdrawing effect of fluorine reduces the basicity of the amino group and ring nitrogens.[3][5] |
| Predicted LogP | Lower | Higher | Fluorine substitution generally increases lipophilicity, which can enhance membrane permeability.[3][6] |
| Metabolic Stability | More Susceptible to Oxidation | More Resistant to Oxidation | The C-F bond is exceptionally strong and can block sites of metabolism by cytochrome P450 enzymes.[5] |
Expert Insights: The reduction in pKa is a pivotal event. For kinase inhibitors, a lower pKa can decrease off-target interactions with basic-amino-acid-rich kinases and reduce the likelihood of phospholipidosis. Furthermore, the increased lipophilicity and metabolic stability conferred by the fluorine atom can dramatically improve a drug candidate's pharmacokinetic profile, leading to better oral bioavailability and a longer half-life.[3][5]
Section 2: Synthesis and Reactivity—Navigating the Impact of Fluorination
Both molecules serve as crucial intermediates in the synthesis of more complex bioactive compounds, often via nucleophilic aromatic substitution (SNAr) or cross-coupling reactions. However, the electronic changes induced by the fluorine atom can influence the choice of synthetic routes and reaction conditions.
Workflow: Typical Synthesis of a Kinase Inhibitor Core
Below is a generalized workflow illustrating how these building blocks are incorporated into a larger scaffold, such as a hypothetical inhibitor targeting the Monopolar Spindle 1 (MPS1) kinase.[2]
Caption: Generalized synthetic workflow for incorporating the pyrimidine amines.
Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)
This protocol outlines a representative SNAr reaction, a common step in elaborating these pyrimidine cores.
-
Reactor Setup: To a dry, inert-atmosphere reaction vessel, add the pyrimidine amine (1.0 eq), for instance, 2,4-dichloro-5-fluoro-6-methylpyrimidine (1.0 eq), and a base such as potassium bicarbonate (KHCO₃, 1.0 eq).[7]
-
Solvent Addition: Add a suitable polar aprotic solvent, such as DMSO.[7]
-
Reaction: Heat the mixture (e.g., to 60°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water to remove the solvent and inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.
Trustworthiness Check: The non-fluorinated analog, being more nucleophilic due to the absence of the electron-withdrawing fluorine, may react under milder conditions or provide higher yields in SNAr reactions. Conversely, the fluorinated compound's reduced reactivity might necessitate slightly harsher conditions (e.g., higher temperature or a stronger base) to achieve a comparable reaction rate. This is a critical consideration for process development and scale-up.
Section 3: Biological Activity & Mechanism of Action—The "Fluorine Effect" in Action
The ultimate test for these building blocks is their performance when incorporated into a final drug molecule. The physicochemical changes driven by fluorination directly translate into altered biological activity.
Signaling Pathway: Role in Kinase Inhibition
Kinase inhibitors function by competing with ATP for binding to the enzyme's active site. The 2-aminopyrimidine motif is adept at forming hydrogen bonds with the "hinge region" of the kinase, a critical interaction for potent inhibition.
Caption: Fluorinated pyrimidine inhibitor binding in a kinase active site.
Comparative Biological Performance:
| Feature | Non-Fluorinated Analog | Fluorinated Analog |
| Binding Affinity (Potency) | Potentially lower | Often higher; fluorine can form favorable interactions (e.g., with backbone carbonyls or hydrophobic pockets) and stabilize the bioactive conformation.[3][8] |
| Target Selectivity | May be lower | Can be improved; subtle changes in conformation and electronics can disfavor binding to off-target kinases.[3] |
| Cellular Activity | May be lower | Often enhanced due to improved membrane permeability.[3][5] |
| In Vivo Efficacy | Often limited by metabolism | Generally improved due to higher metabolic stability and better pharmacokinetics.[9] |
Expert Insights & Authoritative Grounding: A rational "fluorine scan," where fluorine is systematically introduced at various positions on a lead compound, is a well-established strategy in drug discovery.[8] Studies on Bruton's Tyrosine Kinase (BTK) inhibitors, for example, have shown that placing fluorine at an optimal position can increase activity by up to 40-fold by creating favorable interactions with protein side chains.[8] The C-F bond can also stabilize specific conformations that are more favorable for binding.[3] In the context of our comparison, the fluorine on this compound is positioned to exert a strong electronic effect on the core, which can be critical for modulating the molecule's properties as a whole.
Conclusion: A Strategic Choice for Rational Drug Design
The head-to-head comparison between this compound and 5-methylpyrimidin-4-amine provides a clear and compelling case for the strategic use of fluorine in medicinal chemistry.
-
5-Methylpyrimidin-4-amine represents a simpler, more nucleophilic building block that may be advantageous in initial synthetic explorations or where high basicity is not a liability.
-
This compound , however, offers a suite of potential improvements that are highly desirable in modern drug candidates. The introduction of the single fluorine atom can lead to lower basicity, enhanced metabolic stability, improved cell permeability, and potentially higher on-target potency and selectivity.[3][4][5]
The choice between these two building blocks is not merely a synthetic convenience but a strategic decision. It underscores a fundamental principle of drug design: small, deliberate structural modifications can have a profound and predictable impact on a molecule's overall biological profile. For research teams aiming to develop best-in-class kinase inhibitors, understanding the multifaceted role of fluorine is not just beneficial—it is essential.
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A Senior Application Scientist's Guide to the Cellular Assessment of 6-Fluoro-5-methylpyrimidin-4-amine and its Analogs
Introduction: The Rationale for Investigating Novel Pyrimidine Analogs in Oncology
In the landscape of cancer therapeutics, pyrimidine analogs represent a cornerstone of chemotherapy.[1][2] These antimetabolites function by mimicking endogenous pyrimidine nucleosides, thereby interfering with nucleic acid synthesis and leading to cytotoxicity in rapidly proliferating cancer cells.[1][3] The therapeutic efficacy of established pyrimidine analogs such as 5-Fluorouracil (5-FU) and Gemcitabine is well-documented across a range of solid tumors.[4][5] However, the challenges of drug resistance and off-target toxicities necessitate the continued development of novel derivatives with improved potency and selectivity.
This guide provides a comprehensive framework for the preclinical assessment of a novel pyrimidine analog, 6-Fluoro-5-methylpyrimidin-4-amine . We will delineate a series of in-vitro experiments designed to characterize its cytotoxic and mechanistic properties across a panel of clinically relevant cancer cell lines. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic reasoning behind each experimental choice.
Comparative Framework: Selecting Appropriate Benchmarks
To contextualize the activity of this compound, it is imperative to include well-characterized comparator compounds in all assays.
-
Positive Control (Established Efficacy): 5-Fluorouracil (5-FU) is a logical choice, given its structural similarity as a fluorinated pyrimidine analog and its widespread clinical use.[5] Its known mechanisms of action, primarily the inhibition of thymidylate synthase and incorporation into RNA and DNA, provide a robust benchmark for comparison.[5]
-
Structural Analog (Incremental Innovation): Including a closely related analog, such as 6-Chloro-5-fluoropyrimidin-4-amine , allows for the evaluation of the specific contribution of the methyl group to the compound's activity.[6]
-
Negative Control (Vehicle): A vehicle control, typically Dimethyl Sulfoxide (DMSO), is essential to account for any effects of the solvent on cell viability and other measured parameters.
Cell Line Panel: A Multi-faceted Approach to Disease Representation
The selection of a diverse panel of cancer cell lines is critical to understanding the potential breadth of a new compound's activity. The following cell lines are recommended for the initial screening of this compound:
-
MCF-7 (Breast Adenocarcinoma): A well-characterized, estrogen receptor-positive cell line commonly used in anticancer drug screening.[7][8]
-
MDA-MB-231 (Breast Adenocarcinoma): A triple-negative breast cancer cell line, representing a more aggressive and difficult-to-treat subtype.
-
A549 (Non-Small Cell Lung Carcinoma): A standard model for lung cancer, a major indication for pyrimidine analog therapy.[9]
-
HCT116 (Colorectal Carcinoma): A colon cancer cell line that is often used to study DNA damage and repair pathways.[10]
-
K562 (Chronic Myeloid Leukemia): A suspension cell line to assess activity against hematological malignancies.[7]
Experimental Workflow: From Broad Cytotoxicity to Mechanistic Insights
The following experimental cascade provides a logical progression from identifying cytotoxic effects to elucidating the underlying mechanisms of action.
Caption: Potential mechanism of action for this compound.
The experimental data will help to validate this proposed pathway. For instance, an accumulation of cells in the S-phase during cell cycle analysis would support the hypothesis of DNA synthesis inhibition. [4]Concurrently, an increase in the Annexin V positive population would confirm that this cell cycle arrest leads to apoptosis.
Conclusion and Future Directions
This guide outlines a robust and logical workflow for the initial in-vitro characterization of this compound. The data generated from these assays will provide a comprehensive understanding of its cytotoxic potential, its ability to induce apoptosis, and its effects on the cell cycle, all in comparison to a clinically relevant standard and a close structural analog.
Positive results from this screening cascade would warrant further investigation, including:
-
Western Blot Analysis: To probe for the expression of key proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins) and cell cycle regulation (e.g., cyclins, CDKs).
-
In-vivo Studies: To evaluate the compound's efficacy and safety in animal models of cancer.
-
Pharmacokinetic and Pharmacodynamic Studies: To understand the compound's absorption, distribution, metabolism, and excretion properties.
By following this structured approach, researchers can efficiently and effectively assess the potential of this compound as a novel anticancer agent.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-Fluoro-5-methylpyrimidin-4-amine
This guide provides a comprehensive, technically grounded framework for the safe and compliant disposal of 6-Fluoro-5-methylpyrimidin-4-amine. As a fluorinated aminopyrimidine, this compound and its analogs are common building blocks in medicinal chemistry and drug development. While invaluable in research, their potential biological activity necessitates a rigorous and informed approach to waste management. This document moves beyond mere procedural lists to explain the scientific rationale behind each step, ensuring that safety and environmental stewardship are integral to your laboratory workflow.
Section 1: Hazard Identification and Risk Assessment
Understanding the chemical's intrinsic properties is the foundation of safe handling and disposal. While comprehensive toxicological data for this compound may be limited, data from structurally similar aminopyrimidines and fluorinated heterocycles provide a strong basis for a conservative risk assessment. The primary hazards are associated with acute oral toxicity, skin and eye irritation, and respiratory tract irritation.[1][2][3]
The causality is clear: the amine and pyrimidine functionalities can interact with biological systems, and the fluoro- group can alter metabolic pathways, potentially leading to toxic effects. Therefore, all waste streams containing this compound must be treated as hazardous.
| Property | Value | Source |
| CAS Number | 18260-69-0 | [4] |
| Molecular Formula | C₅H₆FN₃ | [4] |
| Molecular Weight | 127.12 g/mol | [4] |
| Known Hazards (based on analogs) | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1][2][3] | PubChem |
| Storage Conditions | 2-8°C, Inert atmosphere, Keep in dark place. | [4] |
Section 2: Personal Protective Equipment (PPE) - The First Line of Defense
Before any handling or disposal-related activities, the appropriate PPE must be donned. This is a non-negotiable step to prevent accidental exposure via inhalation, ingestion, or dermal contact.
-
Eye Protection : Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5] This is critical to prevent contact with the powder or solutions, which can cause serious eye irritation.[1][2][3]
-
Hand Protection : Wear appropriate chemical-resistant gloves (e.g., Nitrile rubber) to prevent skin exposure.[5] Skin irritation is a documented hazard for similar compounds.[1][2]
-
Body Protection : A standard laboratory coat is mandatory. For larger quantities or in the event of a spill, consider a chemically resistant apron or suit.[5]
-
Respiratory Protection : Use a respirator if ventilation is inadequate or if dusts are generated, following OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149.[5][6] This is crucial as the compound may cause respiratory irritation.[1][2]
Section 3: Waste Segregation and Collection - The Core Protocol
The fundamental principle of chemical waste management is segregation at the source. Never mix incompatible waste streams. For this compound, waste will typically fall into three categories.
Protocol 3.1: Solid Waste Collection
This stream includes unused or expired pure compounds, contaminated consumables (e.g., weigh boats, paper towels, gloves, bench paper), and residue from spill cleanups.
-
Designate a Container : Use a clearly labeled, sealable, and chemically compatible container for solid hazardous waste. A wide-mouth polyethylene container is often suitable.
-
Labeling : The label must clearly state "Hazardous Waste" and list the full chemical name: "this compound". Avoid abbreviations.[7]
-
Collection : Carefully place all solid waste into the designated container. Minimize the generation of dust during transfer.[5][6]
-
Closure : Keep the container securely closed at all times, except when adding waste.[7]
-
Storage : Store the waste container in a designated, cool, dry, and well-ventilated area away from incompatible materials.[5][8]
Protocol 3.2: Liquid Waste Collection
This stream includes reaction mixtures, mother liquors from crystallizations, and solvent rinses used for decontamination.
-
Designate a Container : Use a labeled, sealable, and chemically compatible container, typically a solvent carboy.
-
Labeling : The label must state "Hazardous Waste" and list all chemical constituents with their approximate percentages (e.g., "Methanol: 90%, this compound: 10%").
-
Segregation : Do not mix chlorinated and non-chlorinated solvents in the same waste container unless your institution's policy allows it. Never mix acidic and basic waste streams.
-
Closure and Storage : As with solid waste, keep the container sealed and stored in a designated area within secondary containment to mitigate spills.[7]
Section 4: Decontamination Procedures
Decontamination is a critical step to ensure that items leaving the hazardous area are safe to handle or dispose of as non-hazardous waste.
Protocol 4.1: Empty Container Decontamination
An "empty" container is never truly empty and must be decontaminated before disposal.
-
First Rinse : Rinse the container thoroughly with a suitable solvent (e.g., methanol, acetone). This first rinsate is considered acutely hazardous and MUST be collected and disposed of as liquid hazardous waste.[7][8]
-
Subsequent Rinses : Perform two additional rinses with the solvent. For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[7] For this compound, a conservative approach of collecting all three rinses is recommended.
-
Final Steps : After the triple rinse, allow the container to air-dry completely in a fume hood. Deface the original label to prevent reuse. The container can now typically be disposed of in the regular trash or recycling, pending local regulations.[8]
Protocol 4.2: Surface and Equipment Decontamination
For laboratory benches, glassware, and non-disposable equipment.
-
Initial Cleaning : Remove gross contamination using a cloth or paper towel wetted with a suitable solvent, treating the cloth as solid hazardous waste.
-
Wash : Wash the surface or equipment thoroughly with soap and water.[8]
-
Specific Deactivation (Optional but Recommended) : For fluorinated compounds like the related 5-fluorouracil, a dilute solution of sodium hypochlorite (e.g., 0.1% to 0.5%) has been shown to be an effective deactivating agent.[9][10] If used, allow for a brief contact time (1-2 minutes).
-
Neutralization and Rinsing : If sodium hypochlorite was used, neutralize the surface with a mild reducing agent like sodium thiosulfate, followed by a thorough rinse with water to prevent corrosion of surfaces.
-
Final Rinse : A final rinse with deionized water is recommended for sensitive equipment.
Section 5: Emergency Procedures - Spill Management
Immediate and correct action is vital in the event of a spill to prevent exposure and environmental contamination.
Caption: Workflow for responding to a chemical spill.
Protocol 5.1: Small-Scale Spill Cleanup
-
Ensure Ventilation : Work in a well-ventilated area or chemical fume hood.[5][8]
-
Wear PPE : Don the full PPE as described in Section 2.
-
Containment : For a solid spill, carefully sweep the material to prevent it from becoming airborne and place it into a labeled hazardous waste container.[5][8] Avoid generating dust.[5]
-
Decontamination : Clean the spill area following the surface decontamination protocol (Section 4.2).
-
Disposal : All materials used for the cleanup (gloves, absorbent pads, etc.) must be placed in the solid hazardous waste container.[8]
Section 6: Final Disposal Pathway
The ultimate disposal of this compound waste is not a task for laboratory personnel. It requires specialized facilities and expertise.
Caption: Decision tree for proper chemical waste disposal.
The required and only acceptable method for final disposal is through a licensed hazardous waste management company.[8] These companies are equipped to handle and dispose of chemical waste in compliance with all federal, state, and local regulations, such as those outlined by the EPA.[11][12] The most common disposal method for this type of organic compound is controlled incineration at a permitted facility.[8]
Under no circumstances should this chemical or its waste be disposed of down the drain or in the regular trash. [8]
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Comprehensive Safety and Handling Guide for 6-Fluoro-5-methylpyrimidin-4-amine
This guide provides essential safety protocols and operational procedures for the handling and disposal of 6-Fluoro-5-methylpyrimidin-4-amine. As a fluorinated aromatic amine, this compound requires stringent safety measures to mitigate potential health risks in research and development settings. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights to ensure laboratory safety and experimental integrity.
Hazard Identification and Risk Assessment
-
Skin Irritation: May cause significant skin irritation upon contact.[1][3][4]
-
Eye Irritation: Poses a risk of serious eye irritation or damage.[1][3][4]
-
Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory tract irritation.[1][3]
The signal word "Warning" is appropriate for compounds with this hazard profile.[5] A thorough risk assessment should be conducted before any handling, considering the quantity of the substance, the nature of the experimental procedure, and the potential for aerosolization or spillage.
Personal Protective Equipment (PPE): A Multi-layered Defense
A robust PPE strategy is the cornerstone of safe chemical handling. The selection of appropriate PPE should be based on a comprehensive risk assessment of the specific laboratory procedures being undertaken.
Standard Laboratory Operations (Low-Risk Scenarios)
For routine tasks such as weighing, preparing solutions in a fume hood, or performing reactions at ambient temperature and pressure, the following PPE is mandatory:
| PPE Component | Specification | Rationale |
| Eye and Face Protection | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.[6] | Protects against accidental splashes of solutions or contact with airborne particles. |
| Hand Protection | Disposable nitrile gloves.[6] | Provides a barrier against direct skin contact. Gloves should be inspected for integrity before use and changed immediately upon contamination. |
| Body Protection | A fully buttoned, long-sleeved laboratory coat. | Protects the skin and personal clothing from minor spills and contamination. |
| Footwear | Closed-toe and closed-heel shoes that cover the entire foot.[6] | Prevents injury from dropped objects and protects against spills. |
High-Risk Operations
For procedures with an elevated risk of exposure, such as heating the compound, conducting reactions under pressure, or handling large quantities, an enhanced level of PPE is required. This corresponds to a modified Level C of protection.[7][8]
| PPE Component | Specification | Rationale |
| Respiratory Protection | A NIOSH-approved air-purifying respirator with appropriate cartridges for organic vapors and particulates.[6][9] Use of a respirator requires enrollment in a respiratory protection program, including fit testing. | Mitigates the risk of inhaling fine powders or vapors, especially when the compound is heated or aerosolized. |
| Eye and Face Protection | Chemical splash goggles in conjunction with a face shield.[6][7] | Offers a higher level of protection against splashes, exothermic reactions, or unexpected releases of material. |
| Hand Protection | Double-gloving with an inner nitrile glove and an outer, chemical-resistant glove (e.g., neoprene or butyl rubber). | Provides an additional layer of protection and allows for the safe removal of the outer glove in case of contamination without exposing the skin. |
| Body Protection | A chemical-resistant apron worn over a standard laboratory coat, or a disposable chemical-resistant coverall.[9] | Offers enhanced protection against larger spills and splashes of the chemical. |
Safe Handling and Operational Procedures
Adherence to strict operational protocols is critical to minimize exposure and prevent accidents.
Engineering Controls
-
Chemical Fume Hood: All work with this compound, including weighing, transferring, and solution preparation, must be conducted in a certified chemical fume hood.[10] This is the primary engineering control to prevent inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation to maintain a safe working environment.
Step-by-Step Handling Protocol
-
Preparation: Before handling the compound, ensure that the fume hood is operational and the sash is at the appropriate height. Assemble all necessary equipment and reagents.
-
Donning PPE: Put on the appropriate level of PPE as determined by your risk assessment.
-
Weighing and Transfer:
-
Perform all weighing and transfers of the solid compound within the fume hood.
-
Use a spatula or other appropriate tool for transfers to minimize dust generation.
-
Close the container immediately after use.
-
-
Solution Preparation:
-
Add the solid compound to the solvent slowly to avoid splashing.
-
If the dissolution process is exothermic, use an ice bath to control the temperature.
-
-
Reaction Monitoring: Monitor the reaction from outside the fume hood whenever possible.
-
Post-Handling:
-
Wipe down the work area within the fume hood with an appropriate solvent to decontaminate surfaces.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4]
-
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][10]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[1][10]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][10]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4][10]
-
Spill Response:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection for large spills or if the compound is a fine powder.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent).
-
Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area with an appropriate solvent and then wash with soap and water.
-
Disposal Plan: A Cradle-to-Grave Approach
Proper disposal of this compound and its contaminated materials is essential to protect the environment and comply with regulations.
Waste Segregation
As a halogenated organic compound, all waste containing this compound must be segregated into a dedicated "Halogenated Organic Waste" stream.[11][12] Do not mix with non-halogenated waste.
Waste Streams and Containment
| Waste Stream | Container Type | Labeling Requirements |
| Solid Waste (unused compound, contaminated labware) | A clearly labeled, sealable, and puncture-resistant container. | "Hazardous Waste," "Halogenated Organic Solid Waste," and the full chemical name: "this compound." |
| Liquid Waste (reaction mixtures, rinse solutions) | A compatible, sealed, and vented container specifically designated for halogenated organic liquid waste.[13] | "Hazardous Waste," "Halogenated Organic Liquid Waste," and a list of all chemical constituents with their approximate concentrations. |
| Contaminated PPE (gloves, disposable lab coats) | A designated, sealed bag or container for hazardous solid waste. | "Hazardous Waste," "Contaminated PPE." |
Disposal Protocol Workflow
Caption: Workflow for the safe disposal of this compound waste.
Storage
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[5][14] Keep it away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is often between 2-8°C to ensure stability.[5]
By adhering to these guidelines, you can significantly reduce the risks associated with handling this compound, fostering a safer and more productive research environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
